molecular formula C21H24ClN5O2 B1671070 EC144

EC144

Katalognummer: B1671070
Molekulargewicht: 413.9 g/mol
InChI-Schlüssel: VOASEWXFCTZRDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

EC144 is an inhibitor of the heat shock protein 90.

Eigenschaften

IUPAC Name

5-[2-amino-4-chloro-7-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]pyrrolo[2,3-d]pyrimidin-5-yl]-2-methylpent-4-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN5O2/c1-12-9-24-15(13(2)17(12)29-5)11-27-10-14(7-6-8-21(3,4)28)16-18(22)25-20(23)26-19(16)27/h9-10,28H,8,11H2,1-5H3,(H2,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOASEWXFCTZRDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CN2C=C(C3=C2N=C(N=C3Cl)N)C#CCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

EC144: A Deep Dive into the Mechanism of a Potent Hsp90 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide array of client proteins. Many of these client proteins are key mediators of oncogenic signaling pathways, making Hsp90 a compelling target for cancer therapy. EC144 is a second-generation, orally available, and potent small-molecule inhibitor of Hsp90. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Core Mechanism of Action: Targeting the Hsp90 ATP-Binding Pocket

This compound exerts its inhibitory effect by binding with high affinity to the N-terminal ATP-binding pocket of Hsp90.[1] This competitive inhibition of ATP binding disrupts the chaperone's ATPase activity, which is essential for the conformational cycling of Hsp90 and the proper folding and stabilization of its client proteins. The binding of this compound locks Hsp90 in a conformation that is recognized by the cellular protein degradation machinery, leading to the ubiquitination and subsequent proteasomal degradation of Hsp90-dependent client proteins.

An X-ray co-crystal structure of this compound bound to the N-terminal domain of human Hsp90b has confirmed that the inhibitor binds to the ATP binding site.[1] This interaction is characterized by a network of hydrogen bonds between the pyrrolo-pyrimidine ring of this compound and key amino acid residues within the ATP-binding pocket, such as Asp93 and Thr184, as well as conserved water molecules.[1]

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Binding Affinity and Potency of this compound

ParameterValueCell Line/Assay ConditionReference
IC50 (Hsp90α) 1.1 nMHsp90α binding assay[2]
Ki (Hsp90) 0.2 nMNot Specified
EC50 (Her-2 Degradation) 14 nMMCF-7 breast cancer cells[2]

Table 2: Selectivity of this compound for Hsp90 Isoforms

IsoformKi (nM)Reference
Hsp90 0.2
Grp94 61
TRAP1 255

This compound demonstrates significant selectivity for Hsp90 over other ATP-dependent enzymes. In a panel of 285 kinases, this compound showed no significant inhibition at concentrations up to 10 µM.

Downstream Effects on Oncogenic Signaling Pathways

By promoting the degradation of Hsp90 client proteins, this compound effectively disrupts multiple oncogenic signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

Degradation of Key Hsp90 Client Proteins

One of the primary consequences of Hsp90 inhibition by this compound is the degradation of oncogenic client proteins. A key example is the human epidermal growth factor receptor 2 (Her-2), a receptor tyrosine kinase that is overexpressed in a significant portion of breast and gastric cancers. Treatment of MCF-7 breast cancer cells with this compound leads to a dose-dependent degradation of Her-2.[2]

Her2_Degradation_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot Analysis cell_culture Culture Her-2 positive cancer cells (e.g., MCF-7) treatment Treat with this compound (various concentrations and time points) cell_culture->treatment control Vehicle Control (e.g., DMSO) cell_culture->control lysis Lyse cells in RIPA buffer with inhibitors treatment->lysis control->lysis quantification Quantify protein concentration (BCA assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Block with 5% non-fat milk or BSA transfer->blocking primary_ab Incubate with primary antibodies (anti-Her2, anti-loading control) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect with ECL substrate secondary_ab->detection quantification_wb Densitometric analysis detection->quantification_wb result Result: this compound induces Her-2 degradation quantification_wb->result Compare Her-2 levels in treated vs. control samples

Inhibition of the TLR4 Signaling Pathway

Beyond its direct impact on cancer cells, this compound has also been shown to modulate inflammatory responses. In a model of lipopolysaccharide (LPS)-induced inflammation, this compound blocks Toll-like receptor 4 (TLR4) signaling in RAW 264.7 macrophage cells. This inhibition is characterized by the suppression of the activation of several downstream kinases, including MEK1/2, ERK1/2, JNK, and p38 MAPK. Notably, this compound does not affect the activation of NF-κB in this context.

TLR4_Signaling_Inhibition cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MEKK1 MEKK1 TRAF6->MEKK1 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 TAK1->p38 IKK IKK Complex TAK1->IKK JNK JNK MEKK1->JNK ERK1_2 ERK1/2 MEK1_2->ERK1_2 inflammatory_response inflammatory_response ERK1_2->inflammatory_response Pro-inflammatory Cytokines JNK->inflammatory_response p38->inflammatory_response IkB IκB IKK->IkB phosphorylates NFkB NF-κB nucleus Nucleus NFkB->nucleus translocates nucleus->inflammatory_response Gene Transcription This compound This compound This compound->inhibition inhibition->MEK1_2 inhibits inhibition->ERK1_2 inhibits inhibition->JNK inhibits inhibition->p38 inhibits

In Vivo Efficacy

The anti-tumor activity of this compound has been demonstrated in preclinical animal models. In a mouse xenograft model using N87 human gastric carcinoma cells, oral administration of this compound resulted in a dose-dependent inhibition of tumor growth.[2] At a dose of 5 mg/kg, this compound was shown to stop tumor growth, and at 10 mg/kg, it induced partial tumor regressions.[2] These findings highlight the in vivo potency of this compound.

Experimental Protocols

Hsp90 Binding Assay (Fluorescence Polarization)

This protocol describes a competitive fluorescence polarization (FP) assay to determine the binding affinity of this compound to Hsp90. The assay is based on the displacement of a fluorescently labeled Hsp90 inhibitor (e.g., FITC-geldanamycin) by the unlabeled test compound (this compound).

Materials:

  • Purified recombinant human Hsp90α

  • FITC-labeled geldanamycin (or other suitable fluorescent probe)

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL bovine gamma globulin, 2 mM DTT)

  • 384-well black, low-volume microplates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 384-well plate, add a fixed concentration of Hsp90α and FITC-geldanamycin to each well.

  • Add the serially diluted this compound to the wells. Include controls for no inhibitor (maximum polarization) and no Hsp90α (minimum polarization).

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours), protected from light.

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for FITC.

  • Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Her-2 Degradation Assay (Western Blot)

This protocol details the Western blot analysis to assess the degradation of the Hsp90 client protein Her-2 in cancer cells following treatment with this compound.

Materials:

  • Her-2 overexpressing cancer cell line (e.g., MCF-7, SK-BR-3)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-Her-2 and anti-loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed Her-2 positive cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-Her-2 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

  • Quantify the band intensities to determine the extent of Her-2 degradation.

Clinical Development Landscape

As of the latest available information, there is no public record of this compound entering clinical trials under this designation. However, the clinical development of other second-generation Hsp90 inhibitors, such as BIIB021, provides insights into the potential therapeutic applications and challenges for this class of drugs.

BIIB021, which shares a similar purine-scaffold with this compound, has been investigated in Phase I and II clinical trials for various solid tumors and hematological malignancies.[3] These trials have demonstrated that BIIB021 is generally well-tolerated, with a manageable side-effect profile.[4][5] Pharmacodynamic studies in patients have confirmed on-target activity, as evidenced by the induction of Hsp70 and the degradation of Hsp90 client proteins.[5][6] While BIIB021 has shown modest single-agent activity in some cancer types, ongoing research is exploring its potential in combination with other anti-cancer agents.[3] The experiences with BIIB021 and other Hsp90 inhibitors in the clinic will be valuable in guiding the future development of potent compounds like this compound.

Conclusion

This compound is a highly potent and selective second-generation Hsp90 inhibitor with a well-defined mechanism of action. By binding to the ATP pocket of Hsp90, it triggers the degradation of a multitude of oncoproteins, leading to the disruption of key cancer-promoting signaling pathways. Its ability to also modulate inflammatory responses through the TLR4 pathway suggests a broader therapeutic potential. The compelling preclinical in vitro and in vivo data for this compound underscore its promise as a candidate for further development in oncology and potentially in inflammatory diseases.

References

EC144: A Deep Dive into the Mechanism of a Potent Hsp90 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide array of client proteins. Many of these client proteins are key mediators of oncogenic signaling pathways, making Hsp90 a compelling target for cancer therapy. EC144 is a second-generation, orally available, and potent small-molecule inhibitor of Hsp90. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Core Mechanism of Action: Targeting the Hsp90 ATP-Binding Pocket

This compound exerts its inhibitory effect by binding with high affinity to the N-terminal ATP-binding pocket of Hsp90.[1] This competitive inhibition of ATP binding disrupts the chaperone's ATPase activity, which is essential for the conformational cycling of Hsp90 and the proper folding and stabilization of its client proteins. The binding of this compound locks Hsp90 in a conformation that is recognized by the cellular protein degradation machinery, leading to the ubiquitination and subsequent proteasomal degradation of Hsp90-dependent client proteins.

An X-ray co-crystal structure of this compound bound to the N-terminal domain of human Hsp90b has confirmed that the inhibitor binds to the ATP binding site.[1] This interaction is characterized by a network of hydrogen bonds between the pyrrolo-pyrimidine ring of this compound and key amino acid residues within the ATP-binding pocket, such as Asp93 and Thr184, as well as conserved water molecules.[1]

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Binding Affinity and Potency of this compound

ParameterValueCell Line/Assay ConditionReference
IC50 (Hsp90α) 1.1 nMHsp90α binding assay[2]
Ki (Hsp90) 0.2 nMNot Specified
EC50 (Her-2 Degradation) 14 nMMCF-7 breast cancer cells[2]

Table 2: Selectivity of this compound for Hsp90 Isoforms

IsoformKi (nM)Reference
Hsp90 0.2
Grp94 61
TRAP1 255

This compound demonstrates significant selectivity for Hsp90 over other ATP-dependent enzymes. In a panel of 285 kinases, this compound showed no significant inhibition at concentrations up to 10 µM.

Downstream Effects on Oncogenic Signaling Pathways

By promoting the degradation of Hsp90 client proteins, this compound effectively disrupts multiple oncogenic signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

Degradation of Key Hsp90 Client Proteins

One of the primary consequences of Hsp90 inhibition by this compound is the degradation of oncogenic client proteins. A key example is the human epidermal growth factor receptor 2 (Her-2), a receptor tyrosine kinase that is overexpressed in a significant portion of breast and gastric cancers. Treatment of MCF-7 breast cancer cells with this compound leads to a dose-dependent degradation of Her-2.[2]

Her2_Degradation_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot Analysis cell_culture Culture Her-2 positive cancer cells (e.g., MCF-7) treatment Treat with this compound (various concentrations and time points) cell_culture->treatment control Vehicle Control (e.g., DMSO) cell_culture->control lysis Lyse cells in RIPA buffer with inhibitors treatment->lysis control->lysis quantification Quantify protein concentration (BCA assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Block with 5% non-fat milk or BSA transfer->blocking primary_ab Incubate with primary antibodies (anti-Her2, anti-loading control) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect with ECL substrate secondary_ab->detection quantification_wb Densitometric analysis detection->quantification_wb result Result: this compound induces Her-2 degradation quantification_wb->result Compare Her-2 levels in treated vs. control samples

Inhibition of the TLR4 Signaling Pathway

Beyond its direct impact on cancer cells, this compound has also been shown to modulate inflammatory responses. In a model of lipopolysaccharide (LPS)-induced inflammation, this compound blocks Toll-like receptor 4 (TLR4) signaling in RAW 264.7 macrophage cells. This inhibition is characterized by the suppression of the activation of several downstream kinases, including MEK1/2, ERK1/2, JNK, and p38 MAPK. Notably, this compound does not affect the activation of NF-κB in this context.

TLR4_Signaling_Inhibition cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MEKK1 MEKK1 TRAF6->MEKK1 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 TAK1->p38 IKK IKK Complex TAK1->IKK JNK JNK MEKK1->JNK ERK1_2 ERK1/2 MEK1_2->ERK1_2 inflammatory_response inflammatory_response ERK1_2->inflammatory_response Pro-inflammatory Cytokines JNK->inflammatory_response p38->inflammatory_response IkB IκB IKK->IkB phosphorylates NFkB NF-κB nucleus Nucleus NFkB->nucleus translocates nucleus->inflammatory_response Gene Transcription This compound This compound This compound->inhibition inhibition->MEK1_2 inhibits inhibition->ERK1_2 inhibits inhibition->JNK inhibits inhibition->p38 inhibits

In Vivo Efficacy

The anti-tumor activity of this compound has been demonstrated in preclinical animal models. In a mouse xenograft model using N87 human gastric carcinoma cells, oral administration of this compound resulted in a dose-dependent inhibition of tumor growth.[2] At a dose of 5 mg/kg, this compound was shown to stop tumor growth, and at 10 mg/kg, it induced partial tumor regressions.[2] These findings highlight the in vivo potency of this compound.

Experimental Protocols

Hsp90 Binding Assay (Fluorescence Polarization)

This protocol describes a competitive fluorescence polarization (FP) assay to determine the binding affinity of this compound to Hsp90. The assay is based on the displacement of a fluorescently labeled Hsp90 inhibitor (e.g., FITC-geldanamycin) by the unlabeled test compound (this compound).

Materials:

  • Purified recombinant human Hsp90α

  • FITC-labeled geldanamycin (or other suitable fluorescent probe)

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL bovine gamma globulin, 2 mM DTT)

  • 384-well black, low-volume microplates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 384-well plate, add a fixed concentration of Hsp90α and FITC-geldanamycin to each well.

  • Add the serially diluted this compound to the wells. Include controls for no inhibitor (maximum polarization) and no Hsp90α (minimum polarization).

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours), protected from light.

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for FITC.

  • Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Her-2 Degradation Assay (Western Blot)

This protocol details the Western blot analysis to assess the degradation of the Hsp90 client protein Her-2 in cancer cells following treatment with this compound.

Materials:

  • Her-2 overexpressing cancer cell line (e.g., MCF-7, SK-BR-3)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-Her-2 and anti-loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed Her-2 positive cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-Her-2 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

  • Quantify the band intensities to determine the extent of Her-2 degradation.

Clinical Development Landscape

As of the latest available information, there is no public record of this compound entering clinical trials under this designation. However, the clinical development of other second-generation Hsp90 inhibitors, such as BIIB021, provides insights into the potential therapeutic applications and challenges for this class of drugs.

BIIB021, which shares a similar purine-scaffold with this compound, has been investigated in Phase I and II clinical trials for various solid tumors and hematological malignancies.[3] These trials have demonstrated that BIIB021 is generally well-tolerated, with a manageable side-effect profile.[4][5] Pharmacodynamic studies in patients have confirmed on-target activity, as evidenced by the induction of Hsp70 and the degradation of Hsp90 client proteins.[5][6] While BIIB021 has shown modest single-agent activity in some cancer types, ongoing research is exploring its potential in combination with other anti-cancer agents.[3] The experiences with BIIB021 and other Hsp90 inhibitors in the clinic will be valuable in guiding the future development of potent compounds like this compound.

Conclusion

This compound is a highly potent and selective second-generation Hsp90 inhibitor with a well-defined mechanism of action. By binding to the ATP pocket of Hsp90, it triggers the degradation of a multitude of oncoproteins, leading to the disruption of key cancer-promoting signaling pathways. Its ability to also modulate inflammatory responses through the TLR4 pathway suggests a broader therapeutic potential. The compelling preclinical in vitro and in vivo data for this compound underscore its promise as a candidate for further development in oncology and potentially in inflammatory diseases.

References

EC144: An In-Depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the potent and selective Hsp90 inhibitor, EC144, detailing its chemical properties, mechanism of action, and key experimental findings.

Introduction

This compound is a second-generation, synthetic, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, differentiation, and survival.[1] Due to its potent and selective inhibitory activity against Hsp90, this compound has emerged as a significant tool in cancer research and as a potential therapeutic agent for various malignancies and inflammatory diseases.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and key experimental data related to this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name 5-[2-Amino-4-chloro-7-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methyl-4-pentyn-2-ol, is a pyrrolopyrimidine-based compound.[1] Its structure is characterized by a purine-like core, which is a common feature among many Hsp90 inhibitors.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 911397-80-3
Molecular Formula C₂₁H₂₄ClN₅O₂
Molecular Weight 413.90 g/mol [4]
Solubility Soluble to 100 mM in DMSO and to 5 mM in ethanol.
Purity ≥98%
Storage Store at -20°C.

Pharmacology and Mechanism of Action

This compound exerts its biological effects through the potent and selective inhibition of Hsp90.[1][5] It binds to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby competitively inhibiting the chaperone's ATPase activity, which is essential for its function.[3] This inhibition leads to the misfolding, destabilization, and subsequent proteasomal degradation of Hsp90 client proteins.[3] Many of these client proteins are oncoproteins critical for tumor cell proliferation and survival, including Her-2.[1]

Table 2: Pharmacological Profile of this compound

ParameterValueTarget/SystemReference(s)
IC₅₀ 1.1 nMHsp90[4][5]
Kᵢ 0.2 nMHsp90
Selectivity Ki values are 61 nM for Grp94 and 255 nM for TRAP1. No effect (IC₅₀ >10 µM) against a panel of 285 kinases.Grp94, TRAP1, Kinase Panel
EC₅₀ 14 nMHer-2 degradation in MCF-7 cells[1]
Signaling Pathways

The inhibition of Hsp90 by this compound has been shown to impact several downstream signaling pathways. A key pathway affected is the Toll-like receptor 4 (TLR4) signaling cascade. In cellular models, this compound blocked LPS-induced TLR4 signaling by inhibiting the activation of key downstream kinases including ERK1/2, MEK1/2, JNK, and p38 MAPK.[2] Notably, the NF-κB pathway was not affected.[2] This mechanism underlies the observed suppression of systemic TNF-α release in preclinical models.[2]

This compound Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 MEK1_2 MEK1/2 TLR4->MEK1_2 Activates JNK JNK TLR4->JNK p38 p38 MAPK TLR4->p38 NFkB NF-κB TLR4->NFkB Unaffected by this compound Hsp90 Hsp90 Hsp90->MEK1_2 Stabilizes Hsp90->JNK Stabilizes Hsp90->p38 Stabilizes This compound This compound This compound->Hsp90 Inhibits ERK1_2 ERK1/2 MEK1_2->ERK1_2 TNFa TNF-α Release ERK1_2->TNFa JNK->TNFa p38->TNFa Her2_Degradation_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis A MCF-7 Cell Culture B Treatment with This compound (various conc.) A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Protein Transfer (PVDF) E->F G Immunoblotting (Anti-Her2, Anti-Actin) F->G H Detection (ECL) G->H I Densitometry H->I J EC50 Calculation I->J

References

EC144: An In-Depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the potent and selective Hsp90 inhibitor, EC144, detailing its chemical properties, mechanism of action, and key experimental findings.

Introduction

This compound is a second-generation, synthetic, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, differentiation, and survival.[1] Due to its potent and selective inhibitory activity against Hsp90, this compound has emerged as a significant tool in cancer research and as a potential therapeutic agent for various malignancies and inflammatory diseases.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and key experimental data related to this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name 5-[2-Amino-4-chloro-7-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methyl-4-pentyn-2-ol, is a pyrrolopyrimidine-based compound.[1] Its structure is characterized by a purine-like core, which is a common feature among many Hsp90 inhibitors.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 911397-80-3
Molecular Formula C₂₁H₂₄ClN₅O₂
Molecular Weight 413.90 g/mol [4]
Solubility Soluble to 100 mM in DMSO and to 5 mM in ethanol.
Purity ≥98%
Storage Store at -20°C.

Pharmacology and Mechanism of Action

This compound exerts its biological effects through the potent and selective inhibition of Hsp90.[1][5] It binds to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby competitively inhibiting the chaperone's ATPase activity, which is essential for its function.[3] This inhibition leads to the misfolding, destabilization, and subsequent proteasomal degradation of Hsp90 client proteins.[3] Many of these client proteins are oncoproteins critical for tumor cell proliferation and survival, including Her-2.[1]

Table 2: Pharmacological Profile of this compound

ParameterValueTarget/SystemReference(s)
IC₅₀ 1.1 nMHsp90[4][5]
Kᵢ 0.2 nMHsp90
Selectivity Ki values are 61 nM for Grp94 and 255 nM for TRAP1. No effect (IC₅₀ >10 µM) against a panel of 285 kinases.Grp94, TRAP1, Kinase Panel
EC₅₀ 14 nMHer-2 degradation in MCF-7 cells[1]
Signaling Pathways

The inhibition of Hsp90 by this compound has been shown to impact several downstream signaling pathways. A key pathway affected is the Toll-like receptor 4 (TLR4) signaling cascade. In cellular models, this compound blocked LPS-induced TLR4 signaling by inhibiting the activation of key downstream kinases including ERK1/2, MEK1/2, JNK, and p38 MAPK.[2] Notably, the NF-κB pathway was not affected.[2] This mechanism underlies the observed suppression of systemic TNF-α release in preclinical models.[2]

This compound Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 MEK1_2 MEK1/2 TLR4->MEK1_2 Activates JNK JNK TLR4->JNK p38 p38 MAPK TLR4->p38 NFkB NF-κB TLR4->NFkB Unaffected by this compound Hsp90 Hsp90 Hsp90->MEK1_2 Stabilizes Hsp90->JNK Stabilizes Hsp90->p38 Stabilizes This compound This compound This compound->Hsp90 Inhibits ERK1_2 ERK1/2 MEK1_2->ERK1_2 TNFa TNF-α Release ERK1_2->TNFa JNK->TNFa p38->TNFa Her2_Degradation_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis A MCF-7 Cell Culture B Treatment with This compound (various conc.) A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Protein Transfer (PVDF) E->F G Immunoblotting (Anti-Her2, Anti-Actin) F->G H Detection (ECL) G->H I Densitometry H->I J EC50 Calculation I->J

References

The Cellular Target of EC144: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

EC144 is a potent and selective second-generation inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of a multitude of client proteins involved in cell growth, survival, and signaling. By binding to the N-terminal ATP-binding pocket of Hsp90, this compound disrupts the chaperone's function, leading to the proteasomal degradation of its client proteins. This targeted disruption of cellular homeostasis makes this compound a compelling candidate for therapeutic intervention in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the cellular target of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

The Cellular Target: Heat Shock Protein 90 (Hsp90)

The primary cellular target of this compound is the molecular chaperone Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a highly conserved and ubiquitously expressed protein that plays a critical role in maintaining cellular proteostasis by facilitating the proper folding, stabilization, and activation of a diverse array of client proteins.[3][4] Many of these client proteins are key components of signaling pathways that are often dysregulated in diseases such as cancer and chronic inflammation.[3][4]

This compound exhibits high affinity and selectivity for Hsp90, demonstrating its potency as an inhibitor.[1] It has shown greater efficacy in preclinical models compared to first-generation Hsp90 inhibitors.[2]

Mechanism of Action

This compound functions as a competitive inhibitor of ATP binding to the N-terminal domain of Hsp90. The chaperone cycle of Hsp90 is dependent on the binding and hydrolysis of ATP. By occupying the ATP-binding pocket, this compound locks Hsp90 in a conformation that is unfavorable for client protein interaction and maturation. This disruption of the Hsp90 chaperone machinery leads to the misfolding and subsequent ubiquitination and degradation of Hsp90 client proteins by the proteasome.

The degradation of these client proteins, many of which are oncoproteins or pro-inflammatory signaling molecules, underlies the anti-tumor and anti-inflammatory effects of this compound.

cluster_0 Hsp90 Chaperone Cycle cluster_1 This compound Inhibition Hsp90 Hsp90 Hsp90_ATP_Client Hsp90-ATP-Client Complex Hsp90->Hsp90_ATP_Client ATP ATP ATP->Hsp90 Client_Protein Unfolded Client Protein Client_Protein->Hsp90 Proteasome Proteasome Client_Protein->Proteasome Ubiquitination Hsp90_ATP_Client->Client_Protein Dissociation & Misfolding Folded_Client_Protein Folded Client Protein Hsp90_ATP_Client->Folded_Client_Protein Folding & Maturation ADP ADP + Pi Hsp90_ATP_Client->ADP ADP->Hsp90 This compound This compound This compound->Hsp90 Binds to ATP Pocket Degraded_Client_Protein Degraded Client Protein Proteasome->Degraded_Client_Protein

Figure 1: Mechanism of Hsp90 Inhibition by this compound.

Quantitative Data

The potency and selectivity of this compound have been quantified in various in vitro and cellular assays.

Parameter Target Value Assay Reference
IC50 Hsp90α1.1 nMHsp90α Binding Assay[2]
Ki Hsp900.2 nMCompetitive Binding Assay[1]
Ki Grp9461 nMCompetitive Binding Assay[1]
Ki TRAP1255 nMCompetitive Binding Assay[1]
EC50 Her-2 Degradation14 nMWestern Blot in MCF-7 cells[2]

Key Hsp90 Client Proteins and Downstream Signaling

The inhibition of Hsp90 by this compound leads to the degradation of a wide range of client proteins, thereby affecting multiple signaling pathways critical for cancer cell proliferation and survival, as well as inflammatory responses.

Oncology-Related Client Proteins
  • Her-2 (ERBB2): A receptor tyrosine kinase overexpressed in a subset of breast cancers. Its degradation upon Hsp90 inhibition is a key anti-tumor mechanism.

  • C-RAF: A serine/threonine-protein kinase in the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival.

  • CDK4: A cyclin-dependent kinase that plays a vital role in cell cycle progression.

  • AKT/PKB: A serine/threonine-protein kinase that is a central node in signaling pathways involved in cell survival, growth, and proliferation.

  • Mutant p53: Hsp90 stabilizes certain mutant forms of the p53 tumor suppressor, and its inhibition can lead to their degradation.

  • HIF-1α: A transcription factor that is a master regulator of the cellular response to hypoxia and is critical for tumor angiogenesis and metabolism.

This compound This compound Hsp90 Hsp90 This compound->Hsp90 Inhibits Her2 Her-2 Hsp90->Her2 Stabilizes C_RAF C-RAF Hsp90->C_RAF Stabilizes CDK4 CDK4 Hsp90->CDK4 Stabilizes AKT AKT Hsp90->AKT Stabilizes Cell_Proliferation Cell Proliferation Her2->Cell_Proliferation C_RAF->Cell_Proliferation CDK4->Cell_Proliferation Cell_Survival Cell Survival AKT->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibits

Figure 2: this compound-mediated disruption of oncogenic signaling.
Inflammation-Related Signaling

This compound has been shown to block lipopolysaccharide (LPS)-induced TLR4 signaling in macrophages.[1] This is achieved by inhibiting the activation of downstream kinases such as ERK1/2, MEK1/2, JNK, and p38 MAPK, leading to a reduction in the release of pro-inflammatory cytokines like TNF-α.

LPS LPS TLR4 TLR4 LPS->TLR4 Hsp90 Hsp90 TLR4->Hsp90 MAPK_Pathway MEK/ERK, JNK, p38 Hsp90->MAPK_Pathway Activates This compound This compound This compound->Hsp90 Inhibits TNF_alpha TNF-α Release MAPK_Pathway->TNF_alpha

Figure 3: Inhibition of LPS-induced inflammatory signaling by this compound.

Experimental Protocols

The following are representative, detailed protocols for key experiments used to characterize the cellular activity of this compound. These methods are based on standard laboratory procedures and are likely to be very similar to those employed in the primary literature describing this compound.

Hsp90α Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the binding affinity (IC50) of this compound to Hsp90α. It is a competitive assay where this compound competes with a fluorescently labeled Hsp90 ligand (e.g., FITC-geldanamycin) for binding to the Hsp90α protein.

Materials:

  • Purified recombinant human Hsp90α protein

  • FP Assay Buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL BSA, 2 mM DTT)

  • Fluorescently labeled Hsp90 ligand (e.g., FITC-geldanamycin)

  • This compound

  • 384-well, low-volume, black, round-bottom plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a serial dilution of this compound in FP Assay Buffer.

  • In a 384-well plate, add a fixed concentration of Hsp90α protein to each well (except for no-protein controls).

  • Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.

  • Add a fixed concentration of the fluorescently labeled Hsp90 ligand to all wells.

  • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 2-4 hours), protected from light.

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

  • Plot the millipolarization (mP) values against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

start Start prep_reagents Prepare Reagents: - Hsp90α - FITC-GM - this compound dilutions start->prep_reagents plate_setup Plate Setup (384-well): - Add Hsp90α - Add this compound/vehicle prep_reagents->plate_setup add_tracer Add FITC-GM Tracer plate_setup->add_tracer incubate Incubate at RT (2-4 hours) add_tracer->incubate read_fp Read Fluorescence Polarization incubate->read_fp analyze Analyze Data: - Plot mP vs. [this compound] - Determine IC50 read_fp->analyze end End analyze->end start Start cell_culture Seed & Treat MCF-7 Cells with this compound start->cell_culture cell_lysis Cell Lysis & Protein Quantification cell_culture->cell_lysis sds_page SDS-PAGE & Protein Transfer cell_lysis->sds_page immunoblotting Immunoblotting: - Block - Primary Ab (Her-2) - Secondary Ab sds_page->immunoblotting detection Chemiluminescent Detection immunoblotting->detection reprobe Strip & Re-probe for Loading Control (β-actin) detection->reprobe analysis Quantify Bands & Determine EC50 reprobe->analysis end End analysis->end

References

The Cellular Target of EC144: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

EC144 is a potent and selective second-generation inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of a multitude of client proteins involved in cell growth, survival, and signaling. By binding to the N-terminal ATP-binding pocket of Hsp90, this compound disrupts the chaperone's function, leading to the proteasomal degradation of its client proteins. This targeted disruption of cellular homeostasis makes this compound a compelling candidate for therapeutic intervention in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the cellular target of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

The Cellular Target: Heat Shock Protein 90 (Hsp90)

The primary cellular target of this compound is the molecular chaperone Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a highly conserved and ubiquitously expressed protein that plays a critical role in maintaining cellular proteostasis by facilitating the proper folding, stabilization, and activation of a diverse array of client proteins.[3][4] Many of these client proteins are key components of signaling pathways that are often dysregulated in diseases such as cancer and chronic inflammation.[3][4]

This compound exhibits high affinity and selectivity for Hsp90, demonstrating its potency as an inhibitor.[1] It has shown greater efficacy in preclinical models compared to first-generation Hsp90 inhibitors.[2]

Mechanism of Action

This compound functions as a competitive inhibitor of ATP binding to the N-terminal domain of Hsp90. The chaperone cycle of Hsp90 is dependent on the binding and hydrolysis of ATP. By occupying the ATP-binding pocket, this compound locks Hsp90 in a conformation that is unfavorable for client protein interaction and maturation. This disruption of the Hsp90 chaperone machinery leads to the misfolding and subsequent ubiquitination and degradation of Hsp90 client proteins by the proteasome.

The degradation of these client proteins, many of which are oncoproteins or pro-inflammatory signaling molecules, underlies the anti-tumor and anti-inflammatory effects of this compound.

cluster_0 Hsp90 Chaperone Cycle cluster_1 This compound Inhibition Hsp90 Hsp90 Hsp90_ATP_Client Hsp90-ATP-Client Complex Hsp90->Hsp90_ATP_Client ATP ATP ATP->Hsp90 Client_Protein Unfolded Client Protein Client_Protein->Hsp90 Proteasome Proteasome Client_Protein->Proteasome Ubiquitination Hsp90_ATP_Client->Client_Protein Dissociation & Misfolding Folded_Client_Protein Folded Client Protein Hsp90_ATP_Client->Folded_Client_Protein Folding & Maturation ADP ADP + Pi Hsp90_ATP_Client->ADP ADP->Hsp90 This compound This compound This compound->Hsp90 Binds to ATP Pocket Degraded_Client_Protein Degraded Client Protein Proteasome->Degraded_Client_Protein

Figure 1: Mechanism of Hsp90 Inhibition by this compound.

Quantitative Data

The potency and selectivity of this compound have been quantified in various in vitro and cellular assays.

Parameter Target Value Assay Reference
IC50 Hsp90α1.1 nMHsp90α Binding Assay[2]
Ki Hsp900.2 nMCompetitive Binding Assay[1]
Ki Grp9461 nMCompetitive Binding Assay[1]
Ki TRAP1255 nMCompetitive Binding Assay[1]
EC50 Her-2 Degradation14 nMWestern Blot in MCF-7 cells[2]

Key Hsp90 Client Proteins and Downstream Signaling

The inhibition of Hsp90 by this compound leads to the degradation of a wide range of client proteins, thereby affecting multiple signaling pathways critical for cancer cell proliferation and survival, as well as inflammatory responses.

Oncology-Related Client Proteins
  • Her-2 (ERBB2): A receptor tyrosine kinase overexpressed in a subset of breast cancers. Its degradation upon Hsp90 inhibition is a key anti-tumor mechanism.

  • C-RAF: A serine/threonine-protein kinase in the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival.

  • CDK4: A cyclin-dependent kinase that plays a vital role in cell cycle progression.

  • AKT/PKB: A serine/threonine-protein kinase that is a central node in signaling pathways involved in cell survival, growth, and proliferation.

  • Mutant p53: Hsp90 stabilizes certain mutant forms of the p53 tumor suppressor, and its inhibition can lead to their degradation.

  • HIF-1α: A transcription factor that is a master regulator of the cellular response to hypoxia and is critical for tumor angiogenesis and metabolism.

This compound This compound Hsp90 Hsp90 This compound->Hsp90 Inhibits Her2 Her-2 Hsp90->Her2 Stabilizes C_RAF C-RAF Hsp90->C_RAF Stabilizes CDK4 CDK4 Hsp90->CDK4 Stabilizes AKT AKT Hsp90->AKT Stabilizes Cell_Proliferation Cell Proliferation Her2->Cell_Proliferation C_RAF->Cell_Proliferation CDK4->Cell_Proliferation Cell_Survival Cell Survival AKT->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibits

Figure 2: this compound-mediated disruption of oncogenic signaling.
Inflammation-Related Signaling

This compound has been shown to block lipopolysaccharide (LPS)-induced TLR4 signaling in macrophages.[1] This is achieved by inhibiting the activation of downstream kinases such as ERK1/2, MEK1/2, JNK, and p38 MAPK, leading to a reduction in the release of pro-inflammatory cytokines like TNF-α.

LPS LPS TLR4 TLR4 LPS->TLR4 Hsp90 Hsp90 TLR4->Hsp90 MAPK_Pathway MEK/ERK, JNK, p38 Hsp90->MAPK_Pathway Activates This compound This compound This compound->Hsp90 Inhibits TNF_alpha TNF-α Release MAPK_Pathway->TNF_alpha

Figure 3: Inhibition of LPS-induced inflammatory signaling by this compound.

Experimental Protocols

The following are representative, detailed protocols for key experiments used to characterize the cellular activity of this compound. These methods are based on standard laboratory procedures and are likely to be very similar to those employed in the primary literature describing this compound.

Hsp90α Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the binding affinity (IC50) of this compound to Hsp90α. It is a competitive assay where this compound competes with a fluorescently labeled Hsp90 ligand (e.g., FITC-geldanamycin) for binding to the Hsp90α protein.

Materials:

  • Purified recombinant human Hsp90α protein

  • FP Assay Buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL BSA, 2 mM DTT)

  • Fluorescently labeled Hsp90 ligand (e.g., FITC-geldanamycin)

  • This compound

  • 384-well, low-volume, black, round-bottom plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a serial dilution of this compound in FP Assay Buffer.

  • In a 384-well plate, add a fixed concentration of Hsp90α protein to each well (except for no-protein controls).

  • Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.

  • Add a fixed concentration of the fluorescently labeled Hsp90 ligand to all wells.

  • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 2-4 hours), protected from light.

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

  • Plot the millipolarization (mP) values against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

start Start prep_reagents Prepare Reagents: - Hsp90α - FITC-GM - this compound dilutions start->prep_reagents plate_setup Plate Setup (384-well): - Add Hsp90α - Add this compound/vehicle prep_reagents->plate_setup add_tracer Add FITC-GM Tracer plate_setup->add_tracer incubate Incubate at RT (2-4 hours) add_tracer->incubate read_fp Read Fluorescence Polarization incubate->read_fp analyze Analyze Data: - Plot mP vs. [this compound] - Determine IC50 read_fp->analyze end End analyze->end start Start cell_culture Seed & Treat MCF-7 Cells with this compound start->cell_culture cell_lysis Cell Lysis & Protein Quantification cell_culture->cell_lysis sds_page SDS-PAGE & Protein Transfer cell_lysis->sds_page immunoblotting Immunoblotting: - Block - Primary Ab (Her-2) - Secondary Ab sds_page->immunoblotting detection Chemiluminescent Detection immunoblotting->detection reprobe Strip & Re-probe for Loading Control (β-actin) detection->reprobe analysis Quantify Bands & Determine EC50 reprobe->analysis end End analysis->end

References

EC144 Binding Affinity to Hsp90 Isoforms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of EC144, a potent second-generation inhibitor of Heat Shock Protein 90 (Hsp90), to its various isoforms. This document details quantitative binding data, experimental protocols for affinity determination, and the impact of this compound on relevant signaling pathways.

Introduction to this compound and Hsp90

Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a multitude of client proteins, many of which are integral to cancer cell proliferation and survival. Hsp90 exists in several isoforms, including the cytosolic Hsp90α (inducible) and Hsp90β (constitutive), the endoplasmic reticulum-resident Grp94, and the mitochondrial TRAP1. This compound, a synthetic small molecule inhibitor, targets the N-terminal ATP-binding pocket of Hsp90, leading to the degradation of Hsp90 client proteins and subsequent downstream effects.

Quantitative Binding Affinity of this compound

This compound exhibits high-affinity binding to Hsp90. The following table summarizes the key quantitative data regarding the binding affinity and inhibitory activity of this compound against Hsp90 isoforms and its selectivity over other chaperones.

TargetParameterValue (nM)Assay MethodReference
Hsp90αIC₅₀1.1Hsp90α binding assay[1][2][3]
Hsp90Kᵢ0.2Not specified[4][5]
Grp94Kᵢ61Not specified[5]
TRAP1Kᵢ255Not specified[5]
Her-2 Degradation (MCF-7 cells)EC₅₀14Cellular assay[1][2][3]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition. EC₅₀ (Half-maximal effective concentration) refers to the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols for Binding Affinity Determination

The determination of the binding affinity of inhibitors like this compound to Hsp90 isoforms can be accomplished using several biophysical techniques. Below are detailed methodologies for three key experimental protocols.

Fluorescence Polarization (FP) Assay

This competitive binding assay measures the displacement of a fluorescently labeled probe from the Hsp90 ATP-binding site by an unlabeled inhibitor.

Experimental Workflow for Fluorescence Polarization Assay

FP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents: - Hsp90α protein - Fluorescent Probe (e.g., BODIPY-GM) - this compound (serial dilutions) - Assay Buffer incubation Incubate Hsp90α and this compound reagents->incubation Mix add_probe Add Fluorescent Probe incubation->add_probe equilibrium Incubate to Equilibrium add_probe->equilibrium measure_fp Measure Fluorescence Polarization equilibrium->measure_fp analyze Analyze Data (IC50 determination) measure_fp->analyze

Caption: Workflow for a Fluorescence Polarization (FP) competitive binding assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of purified recombinant human Hsp90α in a suitable assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl₂, 2 mM DTT).

    • Prepare a fluorescent probe, such as BODIPY-labeled geldanamycin (GM-BODIPY), at a concentration determined to be optimal for the assay (typically in the low nanomolar range).[6]

    • Prepare a serial dilution of this compound in the assay buffer.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add a fixed concentration of Hsp90α protein to each well.

    • Add varying concentrations of this compound to the wells. Include control wells with no inhibitor.

    • Incubate the plate for a predetermined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

    • Add the fluorescent probe to all wells.

    • Incubate the plate for another period (e.g., 2-4 hours) to allow the binding to reach equilibrium.[7]

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters.

    • The polarization values will decrease as the concentration of this compound increases, due to the displacement of the fluorescent probe.

    • Plot the fluorescence polarization values against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[8]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction (Kd, ΔH, and ΔS).

Experimental Workflow for Isothermal Titration Calorimetry

ITC_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prepare_samples Prepare Samples: - Hsp90 isoform in buffer - this compound in matched buffer - Degas samples load_cell Load Hsp90 into Sample Cell prepare_samples->load_cell load_syringe Load this compound into Syringe prepare_samples->load_syringe titrate Perform Serial Injections load_cell->titrate load_syringe->titrate measure_heat Measure Heat Change per Injection titrate->measure_heat generate_isotherm Generate Binding Isotherm measure_heat->generate_isotherm fit_model Fit to Binding Model (Kd, ΔH, ΔS) generate_isotherm->fit_model

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Methodology:

  • Sample Preparation:

    • Dialyze the purified Hsp90 isoform (e.g., Hsp90α or Hsp90β) and this compound into the same buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.4) to minimize heats of dilution.

    • Thoroughly degas both the protein and ligand solutions.

    • Determine the precise concentrations of the protein and this compound.

  • ITC Experiment:

    • Load the Hsp90 solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small, sequential injections of this compound into the Hsp90 solution.

  • Data Analysis:

    • The heat change associated with each injection is measured.

    • The integrated heat data are plotted against the molar ratio of this compound to Hsp90 to generate a binding isotherm.

    • The isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).[9][10][11] The binding entropy (ΔS) can then be calculated.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors the binding of an analyte (this compound) to a ligand (Hsp90) immobilized on a sensor surface in real-time.

Experimental Workflow for Surface Plasmon Resonance

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis immobilize Immobilize Hsp90 Isoform on Sensor Chip inject_this compound Inject Serial Dilutions of this compound (Analyte) immobilize->inject_this compound association Monitor Association Phase inject_this compound->association dissociation Monitor Dissociation Phase association->dissociation generate_sensorgrams Generate Sensorgrams dissociation->generate_sensorgrams fit_kinetics Fit to Kinetic Model (ka, kd, KD) generate_sensorgrams->fit_kinetics

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

Methodology:

  • Ligand Immobilization:

    • Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified Hsp90 isoform over the activated surface to allow for covalent immobilization via amine coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Measurement:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP buffer).

    • Inject the this compound solutions over the immobilized Hsp90 surface at a constant flow rate.

    • Monitor the change in the refractive index in real-time, which corresponds to the binding of this compound to Hsp90 (association phase).

    • After the injection, flow running buffer over the surface to monitor the dissociation of the this compound-Hsp90 complex (dissociation phase).

    • Regenerate the sensor surface between different this compound concentrations if necessary.

  • Data Analysis:

    • The binding data is presented as a sensorgram (response units vs. time).

    • The association (kₐ) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable kinetic binding model.

    • The equilibrium dissociation constant (KD) is calculated as the ratio of kd/kₐ.[12]

Impact on Signaling Pathways: TLR4 Signaling

This compound, by inhibiting Hsp90, has been shown to block Toll-like receptor 4 (TLR4) signaling induced by lipopolysaccharide (LPS).[13] This inhibition affects downstream inflammatory responses.

This compound Inhibition of the TLR4 Signaling Pathway

TLR4_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus LPS LPS TLR4_complex TLR4/MD2/CD14 LPS->TLR4_complex Binds MyD88 MyD88 TLR4_complex->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK_pathway MAPK Pathway (MEK, ERK, JNK, p38) TAK1->MAPK_pathway NFkB_IkappaB NF-κB/IκB IKK->NFkB_IkappaB Phosphorylates IκB NFkB NF-κB NFkB_IkappaB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Hsp90 Hsp90 Hsp90->MAPK_pathway Chaperones This compound This compound This compound->Hsp90 Inhibits Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_nuc->Gene_expression Induces

Caption: this compound inhibits Hsp90, which is a chaperone for key kinases in the TLR4 signaling pathway.

Upon binding of LPS to the TLR4 receptor complex, a signaling cascade is initiated through adaptor proteins like MyD88.[14][15][16] This leads to the activation of downstream kinases, including those in the MAPK pathway (MEK, ERK, JNK, p38). Hsp90 is required for the stability and function of several of these kinases. By inhibiting Hsp90, this compound disrupts the chaperoning of these client proteins, leading to their degradation and a subsequent blockage of the downstream signaling, ultimately reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[13]

Conclusion

This compound is a high-affinity inhibitor of Hsp90, demonstrating particular potency against the Hsp90α isoform. Its binding characteristics can be thoroughly elucidated using a variety of biophysical techniques, including fluorescence polarization, isothermal titration calorimetry, and surface plasmon resonance. The inhibitory action of this compound on Hsp90 has significant downstream consequences, notably the disruption of inflammatory signaling pathways such as the TLR4 cascade. This detailed understanding of this compound's interaction with Hsp90 isoforms provides a crucial foundation for its continued investigation and development as a therapeutic agent.

References

EC144 Binding Affinity to Hsp90 Isoforms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of EC144, a potent second-generation inhibitor of Heat Shock Protein 90 (Hsp90), to its various isoforms. This document details quantitative binding data, experimental protocols for affinity determination, and the impact of this compound on relevant signaling pathways.

Introduction to this compound and Hsp90

Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a multitude of client proteins, many of which are integral to cancer cell proliferation and survival. Hsp90 exists in several isoforms, including the cytosolic Hsp90α (inducible) and Hsp90β (constitutive), the endoplasmic reticulum-resident Grp94, and the mitochondrial TRAP1. This compound, a synthetic small molecule inhibitor, targets the N-terminal ATP-binding pocket of Hsp90, leading to the degradation of Hsp90 client proteins and subsequent downstream effects.

Quantitative Binding Affinity of this compound

This compound exhibits high-affinity binding to Hsp90. The following table summarizes the key quantitative data regarding the binding affinity and inhibitory activity of this compound against Hsp90 isoforms and its selectivity over other chaperones.

TargetParameterValue (nM)Assay MethodReference
Hsp90αIC₅₀1.1Hsp90α binding assay[1][2][3]
Hsp90Kᵢ0.2Not specified[4][5]
Grp94Kᵢ61Not specified[5]
TRAP1Kᵢ255Not specified[5]
Her-2 Degradation (MCF-7 cells)EC₅₀14Cellular assay[1][2][3]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition. EC₅₀ (Half-maximal effective concentration) refers to the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols for Binding Affinity Determination

The determination of the binding affinity of inhibitors like this compound to Hsp90 isoforms can be accomplished using several biophysical techniques. Below are detailed methodologies for three key experimental protocols.

Fluorescence Polarization (FP) Assay

This competitive binding assay measures the displacement of a fluorescently labeled probe from the Hsp90 ATP-binding site by an unlabeled inhibitor.

Experimental Workflow for Fluorescence Polarization Assay

FP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents: - Hsp90α protein - Fluorescent Probe (e.g., BODIPY-GM) - this compound (serial dilutions) - Assay Buffer incubation Incubate Hsp90α and this compound reagents->incubation Mix add_probe Add Fluorescent Probe incubation->add_probe equilibrium Incubate to Equilibrium add_probe->equilibrium measure_fp Measure Fluorescence Polarization equilibrium->measure_fp analyze Analyze Data (IC50 determination) measure_fp->analyze

Caption: Workflow for a Fluorescence Polarization (FP) competitive binding assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of purified recombinant human Hsp90α in a suitable assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl₂, 2 mM DTT).

    • Prepare a fluorescent probe, such as BODIPY-labeled geldanamycin (GM-BODIPY), at a concentration determined to be optimal for the assay (typically in the low nanomolar range).[6]

    • Prepare a serial dilution of this compound in the assay buffer.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add a fixed concentration of Hsp90α protein to each well.

    • Add varying concentrations of this compound to the wells. Include control wells with no inhibitor.

    • Incubate the plate for a predetermined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

    • Add the fluorescent probe to all wells.

    • Incubate the plate for another period (e.g., 2-4 hours) to allow the binding to reach equilibrium.[7]

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters.

    • The polarization values will decrease as the concentration of this compound increases, due to the displacement of the fluorescent probe.

    • Plot the fluorescence polarization values against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[8]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction (Kd, ΔH, and ΔS).

Experimental Workflow for Isothermal Titration Calorimetry

ITC_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prepare_samples Prepare Samples: - Hsp90 isoform in buffer - this compound in matched buffer - Degas samples load_cell Load Hsp90 into Sample Cell prepare_samples->load_cell load_syringe Load this compound into Syringe prepare_samples->load_syringe titrate Perform Serial Injections load_cell->titrate load_syringe->titrate measure_heat Measure Heat Change per Injection titrate->measure_heat generate_isotherm Generate Binding Isotherm measure_heat->generate_isotherm fit_model Fit to Binding Model (Kd, ΔH, ΔS) generate_isotherm->fit_model

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Methodology:

  • Sample Preparation:

    • Dialyze the purified Hsp90 isoform (e.g., Hsp90α or Hsp90β) and this compound into the same buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.4) to minimize heats of dilution.

    • Thoroughly degas both the protein and ligand solutions.

    • Determine the precise concentrations of the protein and this compound.

  • ITC Experiment:

    • Load the Hsp90 solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small, sequential injections of this compound into the Hsp90 solution.

  • Data Analysis:

    • The heat change associated with each injection is measured.

    • The integrated heat data are plotted against the molar ratio of this compound to Hsp90 to generate a binding isotherm.

    • The isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).[9][10][11] The binding entropy (ΔS) can then be calculated.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors the binding of an analyte (this compound) to a ligand (Hsp90) immobilized on a sensor surface in real-time.

Experimental Workflow for Surface Plasmon Resonance

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis immobilize Immobilize Hsp90 Isoform on Sensor Chip inject_this compound Inject Serial Dilutions of this compound (Analyte) immobilize->inject_this compound association Monitor Association Phase inject_this compound->association dissociation Monitor Dissociation Phase association->dissociation generate_sensorgrams Generate Sensorgrams dissociation->generate_sensorgrams fit_kinetics Fit to Kinetic Model (ka, kd, KD) generate_sensorgrams->fit_kinetics

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

Methodology:

  • Ligand Immobilization:

    • Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified Hsp90 isoform over the activated surface to allow for covalent immobilization via amine coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Measurement:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP buffer).

    • Inject the this compound solutions over the immobilized Hsp90 surface at a constant flow rate.

    • Monitor the change in the refractive index in real-time, which corresponds to the binding of this compound to Hsp90 (association phase).

    • After the injection, flow running buffer over the surface to monitor the dissociation of the this compound-Hsp90 complex (dissociation phase).

    • Regenerate the sensor surface between different this compound concentrations if necessary.

  • Data Analysis:

    • The binding data is presented as a sensorgram (response units vs. time).

    • The association (kₐ) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable kinetic binding model.

    • The equilibrium dissociation constant (KD) is calculated as the ratio of kd/kₐ.[12]

Impact on Signaling Pathways: TLR4 Signaling

This compound, by inhibiting Hsp90, has been shown to block Toll-like receptor 4 (TLR4) signaling induced by lipopolysaccharide (LPS).[13] This inhibition affects downstream inflammatory responses.

This compound Inhibition of the TLR4 Signaling Pathway

TLR4_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus LPS LPS TLR4_complex TLR4/MD2/CD14 LPS->TLR4_complex Binds MyD88 MyD88 TLR4_complex->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK_pathway MAPK Pathway (MEK, ERK, JNK, p38) TAK1->MAPK_pathway NFkB_IkappaB NF-κB/IκB IKK->NFkB_IkappaB Phosphorylates IκB NFkB NF-κB NFkB_IkappaB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Hsp90 Hsp90 Hsp90->MAPK_pathway Chaperones This compound This compound This compound->Hsp90 Inhibits Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_nuc->Gene_expression Induces

Caption: this compound inhibits Hsp90, which is a chaperone for key kinases in the TLR4 signaling pathway.

Upon binding of LPS to the TLR4 receptor complex, a signaling cascade is initiated through adaptor proteins like MyD88.[14][15][16] This leads to the activation of downstream kinases, including those in the MAPK pathway (MEK, ERK, JNK, p38). Hsp90 is required for the stability and function of several of these kinases. By inhibiting Hsp90, this compound disrupts the chaperoning of these client proteins, leading to their degradation and a subsequent blockage of the downstream signaling, ultimately reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[13]

Conclusion

This compound is a high-affinity inhibitor of Hsp90, demonstrating particular potency against the Hsp90α isoform. Its binding characteristics can be thoroughly elucidated using a variety of biophysical techniques, including fluorescence polarization, isothermal titration calorimetry, and surface plasmon resonance. The inhibitory action of this compound on Hsp90 has significant downstream consequences, notably the disruption of inflammatory signaling pathways such as the TLR4 cascade. This detailed understanding of this compound's interaction with Hsp90 isoforms provides a crucial foundation for its continued investigation and development as a therapeutic agent.

References

EC144: A Technical Guide to its Downstream Signaling Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EC144 is a potent, second-generation, orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (Hsp90). As a central component of the cellular protein quality control machinery, Hsp90 is responsible for the conformational maturation and stability of a wide array of client proteins, many of which are critical nodes in oncogenic signaling pathways. Inhibition of Hsp90 by this compound leads to the proteasomal degradation of these client proteins, resulting in the simultaneous disruption of multiple signaling cascades that drive cancer cell proliferation, survival, and angiogenesis. This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, including its impact on key pathways such as PI3K/Akt/mTOR and MAPK/ERK, detailed experimental protocols for assessing its activity, and a summary of its preclinical efficacy.

Introduction to this compound and its Mechanism of Action

This compound is a synthetic purine-scaffold inhibitor that targets the ATP-binding pocket in the N-terminus of Hsp90. This competitive inhibition prevents the conformational changes required for Hsp90's chaperone activity, leading to the misfolding and subsequent ubiquitin-mediated degradation of its client proteins. A key advantage of targeting Hsp90 is the ability to simultaneously downregulate multiple oncoproteins, thereby mitigating the common issue of resistance that arises from the activation of alternative signaling pathways.

Hsp90 and its Role in Cancer

Hsp90 is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis. In cancer cells, which are often characterized by a high degree of protein misfolding and instability due to mutations and aneuploidy, there is an increased reliance on the chaperoning capacity of Hsp90. Hsp90 stabilizes a broad range of oncoproteins, including receptor tyrosine kinases, serine/threonine kinases, and transcription factors, thereby enabling the malignant phenotype.

This compound: A Second-Generation Hsp90 Inhibitor

This compound was developed as a second-generation Hsp90 inhibitor with improved potency and pharmacological properties compared to its predecessor, BIIB021. Preclinical studies have demonstrated that this compound exhibits potent anti-proliferative and pro-apoptotic activity across a range of cancer cell lines and in vivo tumor models.

Downstream Signaling Effects of this compound

The primary downstream effect of this compound is the degradation of Hsp90 client proteins. This leads to the disruption of several critical signaling pathways.

Impact on the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Several key components of this pathway are Hsp90 client proteins.

  • Akt: A serine/threonine kinase that is a central node in the PI3K pathway. This compound treatment leads to the degradation of Akt, resulting in the inhibition of downstream pro-survival signals.

  • mTOR: A serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate cell growth and proliferation. While not a direct client, mTOR signaling is attenuated by the degradation of upstream activators like Akt.

Diagram: this compound-Mediated Inhibition of the PI3K/Akt/mTOR Pathway

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proteasome Proteasome Akt->Proteasome Degradation Growth Cell Growth & Survival mTORC1->Growth This compound This compound Hsp90 Hsp90 This compound->Hsp90 Inhibits Hsp90->Akt Stabilizes

Caption: this compound inhibits Hsp90, leading to Akt degradation and suppression of the PI3K/Akt/mTOR pathway.

Impact on the MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Key kinases in this pathway are also Hsp90 client proteins.

  • Raf (B-Raf, C-Raf): Serine/threonine kinases that are upstream activators of the MAPK cascade. This compound induces the degradation of Raf kinases.

  • MEK: A dual-specificity kinase that is downstream of Raf. While not a primary client, its activity is reduced due to the degradation of Raf.

  • ERK: The final kinase in the cascade, which translocates to the nucleus to regulate gene expression. ERK activity is diminished upon this compound treatment.

Diagram: this compound-Mediated Inhibition of the MAPK/ERK Pathway

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ras Ras Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates Proteasome Proteasome Raf->Proteasome Degradation ERK ERK MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation This compound This compound Hsp90 Hsp90 This compound->Hsp90 Inhibits Hsp90->Raf Stabilizes

Caption: this compound inhibits Hsp90, leading to Raf degradation and suppression of the MAPK/ERK pathway.

Other Key Client Proteins and Pathways

Beyond the PI3K/Akt and MAPK/ERK pathways, this compound affects a multitude of other signaling molecules, including:

  • Receptor Tyrosine Kinases (RTKs): HER2, EGFR, MET, and others are well-established Hsp90 clients. Their degradation by this compound shuts down upstream signaling.

  • Cell Cycle Regulators: Cyclin-dependent kinases (CDKs) such as CDK4 and CDK6 are also Hsp90 clients, and their degradation leads to cell cycle arrest.

  • Transcription Factors: Hypoxia-inducible factor 1-alpha (HIF-1α) and mutant p53 are stabilized by Hsp90, and their degradation by this compound can inhibit angiogenesis and promote apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies. Note: Specific data from the primary publications may be limited due to access restrictions.

Table 1: In Vitro Potency of this compound

AssayMetricValue (nM)Cell Line/System
Hsp90α BindingIC501.1Biochemical Assay
Her-2 DegradationEC5014MCF-7 (Breast Cancer)
Cell ProliferationGI50Varies (nM range)Various Cancer Cell Lines

Table 2: In Vivo Efficacy of this compound

Tumor ModelDosingOutcome
N87 Gastric Tumor Xenograft5 mg/kg, p.o., qd x 5Tumor growth arrest
N87 Gastric Tumor Xenograft10 mg/kg, p.o., qd x 5Partial tumor regression

Experimental Protocols

The following are detailed, generalized protocols for key experiments used to characterize the activity of Hsp90 inhibitors like this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in complete medium and add to the wells. Include a vehicle control (DMSO).

  • Incubate for 48-72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control to determine the GI50 value.

Diagram: Cell Viability Assay Workflow

Cell_Viability_Workflow A 1. Seed Cells (96-well plate) B 2. Add this compound (serial dilutions) A->B C 3. Incubate (48-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) D->E F 6. Solubilize Formazan E->F G 7. Read Absorbance (570 nm) F->G

Caption: Workflow for determining cell viability using the MTT assay.

Western Blotting for Client Protein Degradation and Phosphorylation

This technique is used to detect changes in the protein levels and phosphorylation status of Hsp90 client proteins and downstream effectors.

Materials:

  • Cell culture dishes

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Raf, anti-p-ERK, anti-Hsp70, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at various concentrations and time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH) to determine relative protein expression and phosphorylation levels.

Diagram: Western Blotting Workflow

Western_Blot_Workflow A 1. Cell Lysis B 2. Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer C->D E 5. Blocking D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation F->G H 8. Detection G->H

Caption: Step-by-step workflow for Western blot analysis.

Clinical Development Status

As of the latest available information, there are no publicly registered clinical trials specifically for "this compound". It is possible that the compound was discontinued during preclinical development or was advanced into clinical trials under a different designation. Its predecessor, BIIB021, underwent Phase I and II clinical trials for various cancers. Further investigation into the clinical development pipeline of the originating company may provide more clarity on the clinical trajectory of this compound.

Conclusion

This compound is a potent Hsp90 inhibitor that demonstrates significant preclinical activity through the targeted degradation of a wide range of oncoproteins. Its ability to simultaneously disrupt multiple key oncogenic signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, underscores its potential as a powerful anti-cancer therapeutic. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the downstream signaling effects of this compound and other Hsp90 inhibitors. While its clinical development status remains to be fully elucidated, the robust preclinical profile of this compound highlights the therapeutic promise of targeting the Hsp90 chaperone machinery in cancer.

EC144: A Technical Guide to its Downstream Signaling Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EC144 is a potent, second-generation, orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (Hsp90). As a central component of the cellular protein quality control machinery, Hsp90 is responsible for the conformational maturation and stability of a wide array of client proteins, many of which are critical nodes in oncogenic signaling pathways. Inhibition of Hsp90 by this compound leads to the proteasomal degradation of these client proteins, resulting in the simultaneous disruption of multiple signaling cascades that drive cancer cell proliferation, survival, and angiogenesis. This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, including its impact on key pathways such as PI3K/Akt/mTOR and MAPK/ERK, detailed experimental protocols for assessing its activity, and a summary of its preclinical efficacy.

Introduction to this compound and its Mechanism of Action

This compound is a synthetic purine-scaffold inhibitor that targets the ATP-binding pocket in the N-terminus of Hsp90. This competitive inhibition prevents the conformational changes required for Hsp90's chaperone activity, leading to the misfolding and subsequent ubiquitin-mediated degradation of its client proteins. A key advantage of targeting Hsp90 is the ability to simultaneously downregulate multiple oncoproteins, thereby mitigating the common issue of resistance that arises from the activation of alternative signaling pathways.

Hsp90 and its Role in Cancer

Hsp90 is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis. In cancer cells, which are often characterized by a high degree of protein misfolding and instability due to mutations and aneuploidy, there is an increased reliance on the chaperoning capacity of Hsp90. Hsp90 stabilizes a broad range of oncoproteins, including receptor tyrosine kinases, serine/threonine kinases, and transcription factors, thereby enabling the malignant phenotype.

This compound: A Second-Generation Hsp90 Inhibitor

This compound was developed as a second-generation Hsp90 inhibitor with improved potency and pharmacological properties compared to its predecessor, BIIB021. Preclinical studies have demonstrated that this compound exhibits potent anti-proliferative and pro-apoptotic activity across a range of cancer cell lines and in vivo tumor models.

Downstream Signaling Effects of this compound

The primary downstream effect of this compound is the degradation of Hsp90 client proteins. This leads to the disruption of several critical signaling pathways.

Impact on the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Several key components of this pathway are Hsp90 client proteins.

  • Akt: A serine/threonine kinase that is a central node in the PI3K pathway. This compound treatment leads to the degradation of Akt, resulting in the inhibition of downstream pro-survival signals.

  • mTOR: A serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate cell growth and proliferation. While not a direct client, mTOR signaling is attenuated by the degradation of upstream activators like Akt.

Diagram: this compound-Mediated Inhibition of the PI3K/Akt/mTOR Pathway

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proteasome Proteasome Akt->Proteasome Degradation Growth Cell Growth & Survival mTORC1->Growth This compound This compound Hsp90 Hsp90 This compound->Hsp90 Inhibits Hsp90->Akt Stabilizes

Caption: this compound inhibits Hsp90, leading to Akt degradation and suppression of the PI3K/Akt/mTOR pathway.

Impact on the MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Key kinases in this pathway are also Hsp90 client proteins.

  • Raf (B-Raf, C-Raf): Serine/threonine kinases that are upstream activators of the MAPK cascade. This compound induces the degradation of Raf kinases.

  • MEK: A dual-specificity kinase that is downstream of Raf. While not a primary client, its activity is reduced due to the degradation of Raf.

  • ERK: The final kinase in the cascade, which translocates to the nucleus to regulate gene expression. ERK activity is diminished upon this compound treatment.

Diagram: this compound-Mediated Inhibition of the MAPK/ERK Pathway

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ras Ras Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates Proteasome Proteasome Raf->Proteasome Degradation ERK ERK MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation This compound This compound Hsp90 Hsp90 This compound->Hsp90 Inhibits Hsp90->Raf Stabilizes

Caption: this compound inhibits Hsp90, leading to Raf degradation and suppression of the MAPK/ERK pathway.

Other Key Client Proteins and Pathways

Beyond the PI3K/Akt and MAPK/ERK pathways, this compound affects a multitude of other signaling molecules, including:

  • Receptor Tyrosine Kinases (RTKs): HER2, EGFR, MET, and others are well-established Hsp90 clients. Their degradation by this compound shuts down upstream signaling.

  • Cell Cycle Regulators: Cyclin-dependent kinases (CDKs) such as CDK4 and CDK6 are also Hsp90 clients, and their degradation leads to cell cycle arrest.

  • Transcription Factors: Hypoxia-inducible factor 1-alpha (HIF-1α) and mutant p53 are stabilized by Hsp90, and their degradation by this compound can inhibit angiogenesis and promote apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies. Note: Specific data from the primary publications may be limited due to access restrictions.

Table 1: In Vitro Potency of this compound

AssayMetricValue (nM)Cell Line/System
Hsp90α BindingIC501.1Biochemical Assay
Her-2 DegradationEC5014MCF-7 (Breast Cancer)
Cell ProliferationGI50Varies (nM range)Various Cancer Cell Lines

Table 2: In Vivo Efficacy of this compound

Tumor ModelDosingOutcome
N87 Gastric Tumor Xenograft5 mg/kg, p.o., qd x 5Tumor growth arrest
N87 Gastric Tumor Xenograft10 mg/kg, p.o., qd x 5Partial tumor regression

Experimental Protocols

The following are detailed, generalized protocols for key experiments used to characterize the activity of Hsp90 inhibitors like this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in complete medium and add to the wells. Include a vehicle control (DMSO).

  • Incubate for 48-72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control to determine the GI50 value.

Diagram: Cell Viability Assay Workflow

Cell_Viability_Workflow A 1. Seed Cells (96-well plate) B 2. Add this compound (serial dilutions) A->B C 3. Incubate (48-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) D->E F 6. Solubilize Formazan E->F G 7. Read Absorbance (570 nm) F->G

Caption: Workflow for determining cell viability using the MTT assay.

Western Blotting for Client Protein Degradation and Phosphorylation

This technique is used to detect changes in the protein levels and phosphorylation status of Hsp90 client proteins and downstream effectors.

Materials:

  • Cell culture dishes

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Raf, anti-p-ERK, anti-Hsp70, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at various concentrations and time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH) to determine relative protein expression and phosphorylation levels.

Diagram: Western Blotting Workflow

Western_Blot_Workflow A 1. Cell Lysis B 2. Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer C->D E 5. Blocking D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation F->G H 8. Detection G->H

Caption: Step-by-step workflow for Western blot analysis.

Clinical Development Status

As of the latest available information, there are no publicly registered clinical trials specifically for "this compound". It is possible that the compound was discontinued during preclinical development or was advanced into clinical trials under a different designation. Its predecessor, BIIB021, underwent Phase I and II clinical trials for various cancers. Further investigation into the clinical development pipeline of the originating company may provide more clarity on the clinical trajectory of this compound.

Conclusion

This compound is a potent Hsp90 inhibitor that demonstrates significant preclinical activity through the targeted degradation of a wide range of oncoproteins. Its ability to simultaneously disrupt multiple key oncogenic signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, underscores its potential as a powerful anti-cancer therapeutic. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the downstream signaling effects of this compound and other Hsp90 inhibitors. While its clinical development status remains to be fully elucidated, the robust preclinical profile of this compound highlights the therapeutic promise of targeting the Hsp90 chaperone machinery in cancer.

EC144: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EC144 is a second-generation, orally available, and brain-penetrant small molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1] It has demonstrated significant potency and selectivity, positioning it as a compound of interest for therapeutic development, particularly in oncology and inflammatory diseases. This document provides a comprehensive overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of this compound.

Pharmacodynamics

This compound exerts its biological effects through the potent and selective inhibition of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, survival, and signaling.

Mechanism of Action

This compound binds to the ATP-binding pocket of Hsp90, thereby competitively inhibiting its chaperone function. This leads to the proteasomal degradation of Hsp90 client proteins.

In Vitro Potency and Selectivity

This compound has been shown to be a highly potent inhibitor of Hsp90. The following table summarizes its key in vitro activity metrics.

ParameterValueCell Line/SystemReference
IC50 (Hsp90α binding) 1.1 nMBiochemical Assay[1]
Ki (Hsp90) 0.2 nMBiochemical Assay
EC50 (Her-2 Degradation) 14 nMMCF-7 Breast Cancer Cells[1]

This compound exhibits selectivity for Hsp90 over other chaperone proteins such as Grp94 and TRAP1.

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the anti-tumor and anti-inflammatory activity of this compound.

Anti-Tumor Activity:

In a mouse xenograft model using N87 human gastric cancer cells, orally administered this compound demonstrated significant dose-dependent anti-tumor effects.

Dose (oral, qd x 5)OutcomeReference
5 mg/kgTumor growth arrest[1]
10 mg/kgPartial tumor regression[1]

This compound was found to be approximately 20-fold more efficacious than the first-generation Hsp90 inhibitor, BIIB021, in this model.[1]

Anti-Inflammatory Activity:

This compound has also been shown to modulate inflammatory responses. In a mouse model of LPS-induced endotoxic shock, this compound suppressed the release of the pro-inflammatory cytokine TNF-α. Furthermore, it has demonstrated efficacy in a rat model of collagen-induced arthritis.

Signaling Pathways

This compound's inhibition of Hsp90 impacts multiple signaling pathways. One of the well-documented effects is the disruption of the TLR4 signaling cascade initiated by lipopolysaccharide (LPS). By inhibiting Hsp90, this compound prevents the proper folding and function of key downstream kinases, leading to a blockade of pro-inflammatory cytokine production.

TLR4_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MEK1_2 MEK1/2 TLR4->MEK1_2 Activates JNK JNK TLR4->JNK Activates p38 p38 TLR4->p38 Activates Hsp90 Hsp90 Hsp90->MEK1_2 Chaperones Hsp90->JNK Chaperones Hsp90->p38 Chaperones This compound This compound This compound->Hsp90 Inhibits ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) ERK1_2->Pro_inflammatory_Cytokines Induces Production JNK->Pro_inflammatory_Cytokines Induces Production p38->Pro_inflammatory_Cytokines Induces Production

Caption: Simplified diagram of the TLR4 signaling pathway inhibited by this compound.

Pharmacokinetics

While described as "orally available and brain penetrant," specific quantitative pharmacokinetic parameters for this compound, such as Cmax, Tmax, AUC, and half-life, are not publicly available in the reviewed literature. This information is typically determined during formal preclinical and clinical development.

Experimental Protocols

Detailed experimental protocols for the cited studies are not available in the public domain. The following provides a general overview of the likely methodologies based on standard practices in the field.

Hsp90 Binding Assay (IC50 Determination)
  • Principle: A competitive binding assay, likely utilizing fluorescence polarization or a similar technique.

  • General Workflow:

    • A fluorescently labeled ligand with known affinity for Hsp90 is incubated with recombinant Hsp90 protein.

    • Increasing concentrations of this compound are added to compete with the fluorescent ligand for binding to Hsp90.

    • The displacement of the fluorescent ligand is measured, and the IC50 value is calculated as the concentration of this compound that causes 50% inhibition of the fluorescent ligand binding.

Hsp90_Binding_Assay cluster_0 Assay Preparation cluster_1 Incubation & Measurement cluster_2 Data Analysis Hsp90 Recombinant Hsp90 Incubation Incubate Hsp90, Fluorescent Ligand, and this compound Hsp90->Incubation Fluor_Ligand Fluorescent Ligand Fluor_Ligand->Incubation EC144_conc Serial Dilutions of this compound EC144_conc->Incubation Measurement Measure Fluorescence Polarization Incubation->Measurement IC50_Calc Calculate IC50 Measurement->IC50_Calc

Caption: General workflow for an Hsp90 competitive binding assay.

Her-2 Degradation Assay (EC50 Determination)
  • Principle: Western blotting or flow cytometry to quantify the levels of the Hsp90 client protein Her-2 in cancer cells after treatment with this compound.

  • General Workflow:

    • MCF-7 cells, which overexpress Her-2, are cultured.

    • Cells are treated with a range of this compound concentrations for a specified period (e.g., 24-48 hours).

    • Cells are lysed, and protein concentrations are determined.

    • Protein lysates are subjected to SDS-PAGE and transferred to a membrane for Western blotting, or intact cells are analyzed by flow cytometry.

    • The membrane or cells are probed with an antibody specific for Her-2.

    • The intensity of the Her-2 signal is quantified and normalized to a loading control (for Western blot).

    • The EC50 is calculated as the concentration of this compound that causes a 50% reduction in Her-2 levels.

In Vivo Tumor Xenograft Study
  • Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • General Workflow:

    • Immunocompromised mice (e.g., nude or SCID) are subcutaneously injected with N87 human gastric cancer cells.

    • Tumors are allowed to grow to a palpable size.

    • Mice are randomized into vehicle control and this compound treatment groups.

    • This compound is administered orally, once daily, for a specified duration (e.g., 5 days).

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors may be excised for further analysis (e.g., biomarker assessment).

Conclusion

This compound is a potent, second-generation Hsp90 inhibitor with demonstrated preclinical anti-tumor and anti-inflammatory activity. Its ability to be administered orally and penetrate the brain suggests a potential for broad therapeutic applications. However, a comprehensive understanding of its pharmacokinetic profile and detailed mechanistic pathways will require further investigation and the publication of more extensive preclinical and clinical data. The information presented here, based on publicly available literature, provides a solid foundation for researchers and drug developers interested in the continued exploration of this compound.

References

EC144: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EC144 is a second-generation, orally available, and brain-penetrant small molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1] It has demonstrated significant potency and selectivity, positioning it as a compound of interest for therapeutic development, particularly in oncology and inflammatory diseases. This document provides a comprehensive overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of this compound.

Pharmacodynamics

This compound exerts its biological effects through the potent and selective inhibition of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, survival, and signaling.

Mechanism of Action

This compound binds to the ATP-binding pocket of Hsp90, thereby competitively inhibiting its chaperone function. This leads to the proteasomal degradation of Hsp90 client proteins.

In Vitro Potency and Selectivity

This compound has been shown to be a highly potent inhibitor of Hsp90. The following table summarizes its key in vitro activity metrics.

ParameterValueCell Line/SystemReference
IC50 (Hsp90α binding) 1.1 nMBiochemical Assay[1]
Ki (Hsp90) 0.2 nMBiochemical Assay
EC50 (Her-2 Degradation) 14 nMMCF-7 Breast Cancer Cells[1]

This compound exhibits selectivity for Hsp90 over other chaperone proteins such as Grp94 and TRAP1.

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the anti-tumor and anti-inflammatory activity of this compound.

Anti-Tumor Activity:

In a mouse xenograft model using N87 human gastric cancer cells, orally administered this compound demonstrated significant dose-dependent anti-tumor effects.

Dose (oral, qd x 5)OutcomeReference
5 mg/kgTumor growth arrest[1]
10 mg/kgPartial tumor regression[1]

This compound was found to be approximately 20-fold more efficacious than the first-generation Hsp90 inhibitor, BIIB021, in this model.[1]

Anti-Inflammatory Activity:

This compound has also been shown to modulate inflammatory responses. In a mouse model of LPS-induced endotoxic shock, this compound suppressed the release of the pro-inflammatory cytokine TNF-α. Furthermore, it has demonstrated efficacy in a rat model of collagen-induced arthritis.

Signaling Pathways

This compound's inhibition of Hsp90 impacts multiple signaling pathways. One of the well-documented effects is the disruption of the TLR4 signaling cascade initiated by lipopolysaccharide (LPS). By inhibiting Hsp90, this compound prevents the proper folding and function of key downstream kinases, leading to a blockade of pro-inflammatory cytokine production.

TLR4_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MEK1_2 MEK1/2 TLR4->MEK1_2 Activates JNK JNK TLR4->JNK Activates p38 p38 TLR4->p38 Activates Hsp90 Hsp90 Hsp90->MEK1_2 Chaperones Hsp90->JNK Chaperones Hsp90->p38 Chaperones This compound This compound This compound->Hsp90 Inhibits ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) ERK1_2->Pro_inflammatory_Cytokines Induces Production JNK->Pro_inflammatory_Cytokines Induces Production p38->Pro_inflammatory_Cytokines Induces Production

Caption: Simplified diagram of the TLR4 signaling pathway inhibited by this compound.

Pharmacokinetics

While described as "orally available and brain penetrant," specific quantitative pharmacokinetic parameters for this compound, such as Cmax, Tmax, AUC, and half-life, are not publicly available in the reviewed literature. This information is typically determined during formal preclinical and clinical development.

Experimental Protocols

Detailed experimental protocols for the cited studies are not available in the public domain. The following provides a general overview of the likely methodologies based on standard practices in the field.

Hsp90 Binding Assay (IC50 Determination)
  • Principle: A competitive binding assay, likely utilizing fluorescence polarization or a similar technique.

  • General Workflow:

    • A fluorescently labeled ligand with known affinity for Hsp90 is incubated with recombinant Hsp90 protein.

    • Increasing concentrations of this compound are added to compete with the fluorescent ligand for binding to Hsp90.

    • The displacement of the fluorescent ligand is measured, and the IC50 value is calculated as the concentration of this compound that causes 50% inhibition of the fluorescent ligand binding.

Hsp90_Binding_Assay cluster_0 Assay Preparation cluster_1 Incubation & Measurement cluster_2 Data Analysis Hsp90 Recombinant Hsp90 Incubation Incubate Hsp90, Fluorescent Ligand, and this compound Hsp90->Incubation Fluor_Ligand Fluorescent Ligand Fluor_Ligand->Incubation EC144_conc Serial Dilutions of this compound EC144_conc->Incubation Measurement Measure Fluorescence Polarization Incubation->Measurement IC50_Calc Calculate IC50 Measurement->IC50_Calc

Caption: General workflow for an Hsp90 competitive binding assay.

Her-2 Degradation Assay (EC50 Determination)
  • Principle: Western blotting or flow cytometry to quantify the levels of the Hsp90 client protein Her-2 in cancer cells after treatment with this compound.

  • General Workflow:

    • MCF-7 cells, which overexpress Her-2, are cultured.

    • Cells are treated with a range of this compound concentrations for a specified period (e.g., 24-48 hours).

    • Cells are lysed, and protein concentrations are determined.

    • Protein lysates are subjected to SDS-PAGE and transferred to a membrane for Western blotting, or intact cells are analyzed by flow cytometry.

    • The membrane or cells are probed with an antibody specific for Her-2.

    • The intensity of the Her-2 signal is quantified and normalized to a loading control (for Western blot).

    • The EC50 is calculated as the concentration of this compound that causes a 50% reduction in Her-2 levels.

In Vivo Tumor Xenograft Study
  • Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • General Workflow:

    • Immunocompromised mice (e.g., nude or SCID) are subcutaneously injected with N87 human gastric cancer cells.

    • Tumors are allowed to grow to a palpable size.

    • Mice are randomized into vehicle control and this compound treatment groups.

    • This compound is administered orally, once daily, for a specified duration (e.g., 5 days).

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors may be excised for further analysis (e.g., biomarker assessment).

Conclusion

This compound is a potent, second-generation Hsp90 inhibitor with demonstrated preclinical anti-tumor and anti-inflammatory activity. Its ability to be administered orally and penetrate the brain suggests a potential for broad therapeutic applications. However, a comprehensive understanding of its pharmacokinetic profile and detailed mechanistic pathways will require further investigation and the publication of more extensive preclinical and clinical data. The information presented here, based on publicly available literature, provides a solid foundation for researchers and drug developers interested in the continued exploration of this compound.

References

In-Depth Technical Guide: EC144 (CAS Number 911397-80-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EC144, with the CAS number 911397-80-3, is a second-generation, orally available, and brain-penetrant small molecule that acts as a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3][4][5] Hsp90 is a molecular chaperone crucial for the conformational maturation, stability, and activity of a wide array of "client" proteins, many of which are implicated in oncogenesis and inflammatory signaling.[1][6][7][8] By targeting the ATP-binding pocket of Hsp90, this compound disrupts the chaperone cycle, leading to the proteasomal degradation of these client proteins. This mechanism of action underlies its therapeutic potential in oncology and inflammatory diseases.[4][9][10]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, preclinical data, and detailed experimental protocols.

Chemical and Physical Properties

This compound is a synthetic compound with the following properties:

PropertyValueReference
IUPAC Name 5-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol[4]
CAS Number 911397-80-3[3][5][11][12][13]
Molecular Formula C21H24ClN5O2[3][11][12][13]
Molecular Weight 413.9 g/mol [11][13]
Appearance Pale yellow solid[11][13]
Solubility Soluble to 100 mM in DMSO and to 5 mM in ethanol.
Purity ≥98%
Storage Store at -20°C[11][13]

Mechanism of Action

This compound exerts its biological effects by acting as a high-affinity, potent, and selective inhibitor of Hsp90.[3][5] It competitively binds to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its ATPase activity, which is essential for the chaperone's function. This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent ubiquitin-proteasome-mediated degradation of Hsp90 client proteins.

Many of these client proteins are critical components of signal transduction pathways that drive cell proliferation, survival, and inflammation. Key client proteins include kinases, steroid hormone receptors, and transcription factors.[1][6][7] In the context of oncology, this includes proteins like Her-2.[4] In inflammatory responses, Hsp90 is involved in the stability and function of proteins within the Toll-like receptor 4 (TLR4) signaling pathway.[9][10]

Preclinical Data

In Vitro Activity

This compound has demonstrated potent activity in various in vitro assays, showcasing its selectivity and efficacy.

AssayCell Line/TargetValueReference
IC50 (Hsp90α binding) Hsp90α1.1 nM[3][4][5]
Ki (Hsp90) Hsp900.2 nM
Ki (Grp94) Grp9461 nM
Ki (TRAP1) TRAP1255 nM
IC50 (Kinase Panel) 285 kinases>10 µM
EC50 (Her-2 degradation) MCF-7 breast cancer cells14 nM[4]
In Vivo Activity

Preclinical studies in animal models have highlighted the therapeutic potential of this compound in both oncology and inflammatory conditions.

ModelAnimalTreatmentOutcomeReference
N87 Gastric Tumor Model Mouse5 mg/kg, p.o., qd x 5Tumor growth stoppage[4]
N87 Gastric Tumor Model Mouse10 mg/kg, p.o., qd x 5Partial tumor regression[4]
LPS Shock Model MouseNot specifiedInhibition of LPS-induced TNFα release
Collagen-Induced Arthritis RatSemitherapeutic administrationSuppression of disease development[9]

Signaling Pathways

This compound's inhibition of Hsp90 impacts multiple signaling pathways. A key pathway affected in the context of inflammation is the Toll-like receptor 4 (TLR4) signaling cascade.

Hsp90 Inhibition and Client Protein Degradation

The fundamental mechanism of this compound involves the inhibition of Hsp90, leading to the degradation of its client proteins. This process disrupts various downstream signaling pathways that depend on these client proteins for their stability and function.

Hsp90_Inhibition This compound This compound Hsp90 Hsp90 This compound->Hsp90 Inhibits Client_Protein Client Protein (e.g., Her-2, Raf-1, Akt) Hsp90->Client_Protein Stabilizes Proteasome Proteasome Hsp90->Proteasome Leads to degradation of unstable client proteins Client_Protein->Proteasome Downstream Downstream Signaling (Proliferation, Survival) Client_Protein->Downstream Activates Degradation Degradation Products Proteasome->Degradation

Caption: this compound inhibits Hsp90, leading to the degradation of client proteins.

Inhibition of TLR4 Signaling Pathway

In immune cells, this compound has been shown to block LPS-induced TLR4 signaling by inhibiting the activation of several downstream kinases.[9]

TLR4_Signaling_Inhibition cluster_this compound This compound Inhibition cluster_TLR4 TLR4 Signaling Pathway This compound This compound Hsp90 Hsp90 This compound->Hsp90 Inhibits MAPKs MAPKs (ERK1/2, JNK, p38) Hsp90->MAPKs Hsp90 is required for the stability and activation of kinases in this pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 TAK1->MAPKs NFkB NF-κB TAK1->NFkB Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) MAPKs->Cytokines NFkB->Cytokines Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assays (Hsp90 Binding, ATPase) Cell_Based_Assay Cell-Based Assays (Client Protein Degradation, Proliferation, Apoptosis) Biochemical_Assay->Cell_Based_Assay PK_PD Pharmacokinetics & Pharmacodynamics Cell_Based_Assay->PK_PD Efficacy_Oncology Oncology Efficacy Models (e.g., N87 Xenograft) PK_PD->Efficacy_Oncology Efficacy_Inflammation Inflammation Models (e.g., LPS Challenge, Arthritis) PK_PD->Efficacy_Inflammation

References

In-Depth Technical Guide: EC144 (CAS Number 911397-80-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EC144, with the CAS number 911397-80-3, is a second-generation, orally available, and brain-penetrant small molecule that acts as a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3][4][5] Hsp90 is a molecular chaperone crucial for the conformational maturation, stability, and activity of a wide array of "client" proteins, many of which are implicated in oncogenesis and inflammatory signaling.[1][6][7][8] By targeting the ATP-binding pocket of Hsp90, this compound disrupts the chaperone cycle, leading to the proteasomal degradation of these client proteins. This mechanism of action underlies its therapeutic potential in oncology and inflammatory diseases.[4][9][10]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, preclinical data, and detailed experimental protocols.

Chemical and Physical Properties

This compound is a synthetic compound with the following properties:

PropertyValueReference
IUPAC Name 5-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol[4]
CAS Number 911397-80-3[3][5][11][12][13]
Molecular Formula C21H24ClN5O2[3][11][12][13]
Molecular Weight 413.9 g/mol [11][13]
Appearance Pale yellow solid[11][13]
Solubility Soluble to 100 mM in DMSO and to 5 mM in ethanol.
Purity ≥98%
Storage Store at -20°C[11][13]

Mechanism of Action

This compound exerts its biological effects by acting as a high-affinity, potent, and selective inhibitor of Hsp90.[3][5] It competitively binds to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its ATPase activity, which is essential for the chaperone's function. This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent ubiquitin-proteasome-mediated degradation of Hsp90 client proteins.

Many of these client proteins are critical components of signal transduction pathways that drive cell proliferation, survival, and inflammation. Key client proteins include kinases, steroid hormone receptors, and transcription factors.[1][6][7] In the context of oncology, this includes proteins like Her-2.[4] In inflammatory responses, Hsp90 is involved in the stability and function of proteins within the Toll-like receptor 4 (TLR4) signaling pathway.[9][10]

Preclinical Data

In Vitro Activity

This compound has demonstrated potent activity in various in vitro assays, showcasing its selectivity and efficacy.

AssayCell Line/TargetValueReference
IC50 (Hsp90α binding) Hsp90α1.1 nM[3][4][5]
Ki (Hsp90) Hsp900.2 nM
Ki (Grp94) Grp9461 nM
Ki (TRAP1) TRAP1255 nM
IC50 (Kinase Panel) 285 kinases>10 µM
EC50 (Her-2 degradation) MCF-7 breast cancer cells14 nM[4]
In Vivo Activity

Preclinical studies in animal models have highlighted the therapeutic potential of this compound in both oncology and inflammatory conditions.

ModelAnimalTreatmentOutcomeReference
N87 Gastric Tumor Model Mouse5 mg/kg, p.o., qd x 5Tumor growth stoppage[4]
N87 Gastric Tumor Model Mouse10 mg/kg, p.o., qd x 5Partial tumor regression[4]
LPS Shock Model MouseNot specifiedInhibition of LPS-induced TNFα release
Collagen-Induced Arthritis RatSemitherapeutic administrationSuppression of disease development[9]

Signaling Pathways

This compound's inhibition of Hsp90 impacts multiple signaling pathways. A key pathway affected in the context of inflammation is the Toll-like receptor 4 (TLR4) signaling cascade.

Hsp90 Inhibition and Client Protein Degradation

The fundamental mechanism of this compound involves the inhibition of Hsp90, leading to the degradation of its client proteins. This process disrupts various downstream signaling pathways that depend on these client proteins for their stability and function.

Hsp90_Inhibition This compound This compound Hsp90 Hsp90 This compound->Hsp90 Inhibits Client_Protein Client Protein (e.g., Her-2, Raf-1, Akt) Hsp90->Client_Protein Stabilizes Proteasome Proteasome Hsp90->Proteasome Leads to degradation of unstable client proteins Client_Protein->Proteasome Downstream Downstream Signaling (Proliferation, Survival) Client_Protein->Downstream Activates Degradation Degradation Products Proteasome->Degradation

Caption: this compound inhibits Hsp90, leading to the degradation of client proteins.

Inhibition of TLR4 Signaling Pathway

In immune cells, this compound has been shown to block LPS-induced TLR4 signaling by inhibiting the activation of several downstream kinases.[9]

TLR4_Signaling_Inhibition cluster_this compound This compound Inhibition cluster_TLR4 TLR4 Signaling Pathway This compound This compound Hsp90 Hsp90 This compound->Hsp90 Inhibits MAPKs MAPKs (ERK1/2, JNK, p38) Hsp90->MAPKs Hsp90 is required for the stability and activation of kinases in this pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 TAK1->MAPKs NFkB NF-κB TAK1->NFkB Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) MAPKs->Cytokines NFkB->Cytokines Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assays (Hsp90 Binding, ATPase) Cell_Based_Assay Cell-Based Assays (Client Protein Degradation, Proliferation, Apoptosis) Biochemical_Assay->Cell_Based_Assay PK_PD Pharmacokinetics & Pharmacodynamics Cell_Based_Assay->PK_PD Efficacy_Oncology Oncology Efficacy Models (e.g., N87 Xenograft) PK_PD->Efficacy_Oncology Efficacy_Inflammation Inflammation Models (e.g., LPS Challenge, Arthritis) PK_PD->Efficacy_Inflammation

References

An In-depth Technical Guide to the Discovery and Development of EC144, a Potent Hsp90 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EC144 is a second-generation, orally available small molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth and survival. Developed as a successor to the first-generation inhibitor BIIB021, this compound demonstrates significantly enhanced potency in both in vitro and in vivo preclinical models. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound, including its mechanism of action, structure-activity relationship, and detailed experimental protocols for key assays.

Discovery and Lead Optimization

The development of this compound stemmed from the lead optimization of the first-generation Hsp90 inhibitor, BIIB021. While BIIB021 showed promise and advanced to Phase II clinical trials, there was a clear impetus to enhance its potency and efficacy.

The core of this optimization strategy focused on modifying the 7-deazapurine scaffold of BIIB021. Guided by structural data, medicinal chemists replaced the nitrogen atom at the 7th position (N7) with a carbon atom. This carbon was then substituted with a 2-methylpent-4-yn-2-ol group. This key modification, while retaining the hydrophobic 4-methoxy-3,5-dimethylpyridine moiety responsible for crucial interactions within the Hsp90 ATP-binding pocket, led to a significant improvement in the compound's activity. The resulting molecule, designated this compound, exhibited approximately 20-fold greater efficacy than BIIB021 in murine cancer models.[1]

Structure-Activity Relationship (SAR)

The enhanced potency of this compound can be attributed to the following structural modifications:

  • Substitution at the 7-position: The replacement of the N7 atom with a carbon atom bearing a 2-methylpent-4-yn-2-ol group is the most critical change. This modification likely alters the electronic and steric properties of the molecule, leading to a more favorable interaction with the Hsp90 ATP-binding pocket.

  • Retention of the Hydrophobic Moiety: The conservation of the 4-methoxy-3,5-dimethylpyridine group from BIIB021 was crucial. This part of the molecule is known to engage in hydrophobic interactions within a key region of the Hsp90 protein, anchoring the inhibitor in place.

Mechanism of Action

This compound exerts its therapeutic effects by potently and selectively inhibiting the ATPase activity of Hsp90. Hsp90 is a molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide array of "client" proteins. Many of these client proteins are oncoproteins that are essential for the growth, survival, and proliferation of cancer cells.

By binding to the N-terminal ATP-binding pocket of Hsp90, this compound competitively inhibits the binding of ATP, a process necessary for the chaperone's function. This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of its client proteins. A key client protein affected by Hsp90 inhibition is the receptor tyrosine kinase Her-2 (Human Epidermal Growth Factor Receptor 2), which is overexpressed in various cancers, including breast and gastric cancer. The degradation of Her-2 and other oncoproteins ultimately results in the suppression of tumor growth and, in some cases, tumor regression.[1]

EC144_Mechanism_of_Action This compound This compound Hsp90 Hsp90 This compound->Hsp90 Binds to ATP pocket Client_Proteins Oncogenic Client Proteins (e.g., Her-2, Akt, Cdk4) Hsp90->Client_Proteins Stabilizes Misfolded_Proteins Misfolded Client Proteins Hsp90->Misfolded_Proteins Leads to ATP ATP ATP->Hsp90 Inhibited Ubiquitination Ubiquitination Misfolded_Proteins->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Tumor_Suppression Tumor Growth Suppression Degradation->Tumor_Suppression Results in

This compound inhibits Hsp90, leading to the degradation of oncogenic client proteins and tumor growth suppression.

Quantitative Data

The enhanced potency of this compound over its predecessor, BIIB021, is evident from the following preclinical data.

Parameter This compound BIIB021 Assay
Hsp90α Binding IC50 1.1 nM5.1 nMCompetitive binding assay[1]
Her-2 Degradation EC50 14 nM38 nMMCF-7 breast cancer cells[1]
In Vivo Efficacy Stops tumor growth at 5 mg/kg; partial tumor regression at 10 mg/kg (po, qd x 5)Stops tumor growth at 120 mg/kg (po, qd x 5)N87 gastric tumor mouse model[1]

Experimental Protocols

Hsp90α Competitive Binding Assay (Fluorescence Polarization)

This assay is designed to determine the fifty-percent inhibitory concentration (IC50) of a test compound against Hsp90α by measuring the displacement of a fluorescently labeled ligand.

Materials:

  • Recombinant human Hsp90α protein

  • Fluorescently labeled geldanamycin (e.g., GM-BODIPY or FITC-GM) as the tracer

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA

  • Test compound (this compound) serially diluted in DMSO

  • 384-well, low-volume, black, round-bottom plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute these in the assay buffer to the desired final concentrations. The final DMSO concentration should be kept below 1%.

  • Add a solution of Hsp90α protein (e.g., 30 nM final concentration) to each well of the 384-well plate.[2][3]

  • Add the serially diluted this compound to the wells containing the Hsp90α protein.

  • Add the fluorescently labeled geldanamycin tracer (e.g., 5 nM final concentration) to all wells.[3]

  • Include control wells:

    • No inhibitor control: Hsp90α and tracer only.

    • Tracer only control: Assay buffer and tracer only (for baseline polarization).

    • Positive control: A known Hsp90 inhibitor (e.g., unlabeled geldanamycin) to ensure assay performance.

  • Incubate the plate at 4°C for a predetermined time (e.g., 4 hours) to reach binding equilibrium.[3]

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.

  • Calculate the IC50 values by fitting the data to a four-parameter logistic equation using appropriate software (e.g., Prism).

Hsp90_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup Prep_this compound Prepare serial dilutions of this compound Add_this compound Add this compound dilutions Prep_this compound->Add_this compound Prep_Hsp90 Prepare Hsp90α solution Add_Hsp90 Add Hsp90α to wells Prep_Hsp90->Add_Hsp90 Prep_Tracer Prepare fluorescent tracer solution Add_Tracer Add fluorescent tracer Prep_Tracer->Add_Tracer Add_Hsp90->Add_this compound Add_this compound->Add_Tracer Incubate Incubate at 4°C Add_Tracer->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Analyze Calculate IC50 Measure_FP->Analyze

Workflow for the Hsp90α competitive binding fluorescence polarization assay.

Her-2 Degradation Assay in MCF-7 Cells (Western Blot)

This assay quantifies the ability of this compound to induce the degradation of the Hsp90 client protein Her-2 in a cellular context.

Materials:

  • MCF-7 human breast adenocarcinoma cell line (HER2-positive)

  • Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics

  • This compound stock solution in DMSO

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Her-2 and anti-β-actin (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed MCF-7 cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound (and a vehicle control, DMSO) for a specified duration (e.g., 24 hours).

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.

  • Harvest the cell lysates and clarify by centrifugation.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-Her-2 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading.

  • Quantify the band intensities using densitometry software and normalize the Her-2 signal to the β-actin signal.

  • Calculate the EC50 value for Her-2 degradation.

Her2_Degradation_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_immunodetection Immunodetection Seed_Cells Seed MCF-7 cells Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Lyse_Cells Cell Lysis Treat_Cells->Lyse_Cells Quantify_Protein Protein Quantification Lyse_Cells->Quantify_Protein SDS_PAGE SDS-PAGE Quantify_Protein->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Block_Membrane Blocking Western_Blot->Block_Membrane Primary_Ab Primary Antibody (anti-Her-2) Block_Membrane->Primary_Ab Secondary_Ab Secondary Antibody (HRP) Primary_Ab->Secondary_Ab Detect_Signal Chemiluminescent Detection Secondary_Ab->Detect_Signal Re_Probe Re-probe with anti-β-actin Detect_Signal->Re_Probe Quantify Densitometry & EC50 Calculation Re_Probe->Quantify

Workflow for the Her-2 degradation assay in MCF-7 cells via Western Blot.

In Vivo Efficacy in NCI-N87 Gastric Tumor Xenograft Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of human gastric cancer.

Materials:

  • NCI-N87 human gastric carcinoma cell line

  • Athymic nude mice (e.g., BALB/c nu/nu), female, 6-8 weeks old

  • Matrigel

  • This compound formulation for oral administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Culture NCI-N87 cells to ~80% confluency. Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells per 100 µL.[4][5]

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[4][6]

  • Monitor the mice for tumor growth. Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.[4][6]

  • Administer this compound orally (p.o.) once daily (qd) for a specified period (e.g., 5 consecutive days) at the desired dose levels (e.g., 5 mg/kg and 10 mg/kg).[1] The control group receives the vehicle on the same schedule.

  • Measure tumor volumes with calipers twice weekly and calculate the volume using the formula: (Length x Width²) / 2.[4]

  • Monitor the body weight of the mice three times weekly as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

  • Evaluate the anti-tumor efficacy by comparing the tumor growth in the treated groups to the control group.

Pharmacokinetics, Toxicology, and Clinical Development

As of the latest available information, detailed public data on the pharmacokinetics (ADME) and formal toxicology studies of this compound are limited. The development of this compound was primarily focused on its enhanced preclinical potency compared to BIIB021.

There is no public record of this compound entering clinical trials under its own designation. Searches for clinical trial identifiers associated with this compound have not yielded any results. It is possible that the development of this compound was discontinued at the preclinical stage for strategic or other reasons, or that it was further developed under a different internal code that has not been publicly disclosed. The clinical development landscape for Hsp90 inhibitors has been challenging, with many candidates failing to demonstrate a favorable risk-benefit profile in later-stage trials.

Conclusion

This compound represents a successful example of rational drug design and lead optimization, resulting in a second-generation Hsp90 inhibitor with significantly improved preclinical potency over its predecessor. Its discovery and development have provided valuable insights into the structure-activity relationships of 7-deazapurine-based Hsp90 inhibitors. While its clinical development status remains unclear, the comprehensive preclinical data available for this compound continue to make it a valuable tool for researchers studying Hsp90 biology and its role in cancer and other diseases. This technical guide provides a detailed summary of the key aspects of this compound's development history and the experimental methodologies used in its evaluation.

References

An In-depth Technical Guide to the Discovery and Development of EC144, a Potent Hsp90 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EC144 is a second-generation, orally available small molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth and survival. Developed as a successor to the first-generation inhibitor BIIB021, this compound demonstrates significantly enhanced potency in both in vitro and in vivo preclinical models. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound, including its mechanism of action, structure-activity relationship, and detailed experimental protocols for key assays.

Discovery and Lead Optimization

The development of this compound stemmed from the lead optimization of the first-generation Hsp90 inhibitor, BIIB021. While BIIB021 showed promise and advanced to Phase II clinical trials, there was a clear impetus to enhance its potency and efficacy.

The core of this optimization strategy focused on modifying the 7-deazapurine scaffold of BIIB021. Guided by structural data, medicinal chemists replaced the nitrogen atom at the 7th position (N7) with a carbon atom. This carbon was then substituted with a 2-methylpent-4-yn-2-ol group. This key modification, while retaining the hydrophobic 4-methoxy-3,5-dimethylpyridine moiety responsible for crucial interactions within the Hsp90 ATP-binding pocket, led to a significant improvement in the compound's activity. The resulting molecule, designated this compound, exhibited approximately 20-fold greater efficacy than BIIB021 in murine cancer models.[1]

Structure-Activity Relationship (SAR)

The enhanced potency of this compound can be attributed to the following structural modifications:

  • Substitution at the 7-position: The replacement of the N7 atom with a carbon atom bearing a 2-methylpent-4-yn-2-ol group is the most critical change. This modification likely alters the electronic and steric properties of the molecule, leading to a more favorable interaction with the Hsp90 ATP-binding pocket.

  • Retention of the Hydrophobic Moiety: The conservation of the 4-methoxy-3,5-dimethylpyridine group from BIIB021 was crucial. This part of the molecule is known to engage in hydrophobic interactions within a key region of the Hsp90 protein, anchoring the inhibitor in place.

Mechanism of Action

This compound exerts its therapeutic effects by potently and selectively inhibiting the ATPase activity of Hsp90. Hsp90 is a molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide array of "client" proteins. Many of these client proteins are oncoproteins that are essential for the growth, survival, and proliferation of cancer cells.

By binding to the N-terminal ATP-binding pocket of Hsp90, this compound competitively inhibits the binding of ATP, a process necessary for the chaperone's function. This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of its client proteins. A key client protein affected by Hsp90 inhibition is the receptor tyrosine kinase Her-2 (Human Epidermal Growth Factor Receptor 2), which is overexpressed in various cancers, including breast and gastric cancer. The degradation of Her-2 and other oncoproteins ultimately results in the suppression of tumor growth and, in some cases, tumor regression.[1]

EC144_Mechanism_of_Action This compound This compound Hsp90 Hsp90 This compound->Hsp90 Binds to ATP pocket Client_Proteins Oncogenic Client Proteins (e.g., Her-2, Akt, Cdk4) Hsp90->Client_Proteins Stabilizes Misfolded_Proteins Misfolded Client Proteins Hsp90->Misfolded_Proteins Leads to ATP ATP ATP->Hsp90 Inhibited Ubiquitination Ubiquitination Misfolded_Proteins->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Tumor_Suppression Tumor Growth Suppression Degradation->Tumor_Suppression Results in

This compound inhibits Hsp90, leading to the degradation of oncogenic client proteins and tumor growth suppression.

Quantitative Data

The enhanced potency of this compound over its predecessor, BIIB021, is evident from the following preclinical data.

Parameter This compound BIIB021 Assay
Hsp90α Binding IC50 1.1 nM5.1 nMCompetitive binding assay[1]
Her-2 Degradation EC50 14 nM38 nMMCF-7 breast cancer cells[1]
In Vivo Efficacy Stops tumor growth at 5 mg/kg; partial tumor regression at 10 mg/kg (po, qd x 5)Stops tumor growth at 120 mg/kg (po, qd x 5)N87 gastric tumor mouse model[1]

Experimental Protocols

Hsp90α Competitive Binding Assay (Fluorescence Polarization)

This assay is designed to determine the fifty-percent inhibitory concentration (IC50) of a test compound against Hsp90α by measuring the displacement of a fluorescently labeled ligand.

Materials:

  • Recombinant human Hsp90α protein

  • Fluorescently labeled geldanamycin (e.g., GM-BODIPY or FITC-GM) as the tracer

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA

  • Test compound (this compound) serially diluted in DMSO

  • 384-well, low-volume, black, round-bottom plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute these in the assay buffer to the desired final concentrations. The final DMSO concentration should be kept below 1%.

  • Add a solution of Hsp90α protein (e.g., 30 nM final concentration) to each well of the 384-well plate.[2][3]

  • Add the serially diluted this compound to the wells containing the Hsp90α protein.

  • Add the fluorescently labeled geldanamycin tracer (e.g., 5 nM final concentration) to all wells.[3]

  • Include control wells:

    • No inhibitor control: Hsp90α and tracer only.

    • Tracer only control: Assay buffer and tracer only (for baseline polarization).

    • Positive control: A known Hsp90 inhibitor (e.g., unlabeled geldanamycin) to ensure assay performance.

  • Incubate the plate at 4°C for a predetermined time (e.g., 4 hours) to reach binding equilibrium.[3]

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.

  • Calculate the IC50 values by fitting the data to a four-parameter logistic equation using appropriate software (e.g., Prism).

Hsp90_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup Prep_this compound Prepare serial dilutions of this compound Add_this compound Add this compound dilutions Prep_this compound->Add_this compound Prep_Hsp90 Prepare Hsp90α solution Add_Hsp90 Add Hsp90α to wells Prep_Hsp90->Add_Hsp90 Prep_Tracer Prepare fluorescent tracer solution Add_Tracer Add fluorescent tracer Prep_Tracer->Add_Tracer Add_Hsp90->Add_this compound Add_this compound->Add_Tracer Incubate Incubate at 4°C Add_Tracer->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Analyze Calculate IC50 Measure_FP->Analyze

Workflow for the Hsp90α competitive binding fluorescence polarization assay.

Her-2 Degradation Assay in MCF-7 Cells (Western Blot)

This assay quantifies the ability of this compound to induce the degradation of the Hsp90 client protein Her-2 in a cellular context.

Materials:

  • MCF-7 human breast adenocarcinoma cell line (HER2-positive)

  • Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics

  • This compound stock solution in DMSO

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Her-2 and anti-β-actin (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed MCF-7 cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound (and a vehicle control, DMSO) for a specified duration (e.g., 24 hours).

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.

  • Harvest the cell lysates and clarify by centrifugation.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-Her-2 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading.

  • Quantify the band intensities using densitometry software and normalize the Her-2 signal to the β-actin signal.

  • Calculate the EC50 value for Her-2 degradation.

Her2_Degradation_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_immunodetection Immunodetection Seed_Cells Seed MCF-7 cells Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Lyse_Cells Cell Lysis Treat_Cells->Lyse_Cells Quantify_Protein Protein Quantification Lyse_Cells->Quantify_Protein SDS_PAGE SDS-PAGE Quantify_Protein->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Block_Membrane Blocking Western_Blot->Block_Membrane Primary_Ab Primary Antibody (anti-Her-2) Block_Membrane->Primary_Ab Secondary_Ab Secondary Antibody (HRP) Primary_Ab->Secondary_Ab Detect_Signal Chemiluminescent Detection Secondary_Ab->Detect_Signal Re_Probe Re-probe with anti-β-actin Detect_Signal->Re_Probe Quantify Densitometry & EC50 Calculation Re_Probe->Quantify

Workflow for the Her-2 degradation assay in MCF-7 cells via Western Blot.

In Vivo Efficacy in NCI-N87 Gastric Tumor Xenograft Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of human gastric cancer.

Materials:

  • NCI-N87 human gastric carcinoma cell line

  • Athymic nude mice (e.g., BALB/c nu/nu), female, 6-8 weeks old

  • Matrigel

  • This compound formulation for oral administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Culture NCI-N87 cells to ~80% confluency. Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells per 100 µL.[4][5]

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[4][6]

  • Monitor the mice for tumor growth. Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.[4][6]

  • Administer this compound orally (p.o.) once daily (qd) for a specified period (e.g., 5 consecutive days) at the desired dose levels (e.g., 5 mg/kg and 10 mg/kg).[1] The control group receives the vehicle on the same schedule.

  • Measure tumor volumes with calipers twice weekly and calculate the volume using the formula: (Length x Width²) / 2.[4]

  • Monitor the body weight of the mice three times weekly as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

  • Evaluate the anti-tumor efficacy by comparing the tumor growth in the treated groups to the control group.

Pharmacokinetics, Toxicology, and Clinical Development

As of the latest available information, detailed public data on the pharmacokinetics (ADME) and formal toxicology studies of this compound are limited. The development of this compound was primarily focused on its enhanced preclinical potency compared to BIIB021.

There is no public record of this compound entering clinical trials under its own designation. Searches for clinical trial identifiers associated with this compound have not yielded any results. It is possible that the development of this compound was discontinued at the preclinical stage for strategic or other reasons, or that it was further developed under a different internal code that has not been publicly disclosed. The clinical development landscape for Hsp90 inhibitors has been challenging, with many candidates failing to demonstrate a favorable risk-benefit profile in later-stage trials.

Conclusion

This compound represents a successful example of rational drug design and lead optimization, resulting in a second-generation Hsp90 inhibitor with significantly improved preclinical potency over its predecessor. Its discovery and development have provided valuable insights into the structure-activity relationships of 7-deazapurine-based Hsp90 inhibitors. While its clinical development status remains unclear, the comprehensive preclinical data available for this compound continue to make it a valuable tool for researchers studying Hsp90 biology and its role in cancer and other diseases. This technical guide provides a detailed summary of the key aspects of this compound's development history and the experimental methodologies used in its evaluation.

References

The Role of EC144 in Protein Degradation Pathways: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "EC144" and its direct role in protein degradation pathways have not yielded specific public domain information. This suggests that this compound may be an internal corporate designation, a compound in very early-stage, unpublished research, or a misnomer for a different therapeutic agent. This guide, therefore, will provide a comprehensive technical overview of the primary protein degradation pathways that a novel agent like this compound would likely modulate: the Ubiquitin-Proteasome System and the Autophagy-Lysosome Pathway. We will explore the established mechanisms of action for targeted protein degraders and outline the experimental protocols used to characterize such molecules.

Introduction to Targeted Protein Degradation

Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that harnesses the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, degraders physically remove the target protein, offering potential advantages in efficacy, duration of action, and the ability to target proteins previously considered "undruggable".[1][3][4] This approach primarily utilizes two major cellular degradation pathways: the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway.[4][5]

The Ubiquitin-Proteasome System (UPS)

The UPS is the principal mechanism for the degradation of most intracellular proteins, playing a critical role in cellular homeostasis.[5][6] This pathway involves the tagging of substrate proteins with ubiquitin, a small regulatory protein. This "kiss of death" marks the protein for recognition and subsequent destruction by the proteasome, a large multi-protein complex.[6][7]

The ubiquitination process is a three-step enzymatic cascade:

  • Ubiquitin Activation: An E1 activating enzyme utilizes ATP to adenylate a ubiquitin molecule and then transfers it to its own active site.[8]

  • Ubiquitin Conjugation: The activated ubiquitin is transferred to an E2 conjugating enzyme.[8]

  • Ubiquitin Ligation: An E3 ubiquitin ligase, the key component for substrate specificity, recognizes the target protein and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target.[8][9] The sequential addition of multiple ubiquitin molecules (polyubiquitination) serves as a strong signal for proteasomal degradation.[10]

Novel therapeutic agents, such as Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, are designed to hijack the UPS.[1][3][11]

  • PROTACs are heterobifunctional molecules with two distinct domains: one that binds to the target protein and another that recruits an E3 ligase.[1][4][12] This induced proximity facilitates the ubiquitination and subsequent degradation of the target protein.[1][12]

  • Molecular Glues are smaller molecules that induce or stabilize the interaction between an E3 ligase and a target protein that would not normally associate.[1][4][11]

Visualizing the PROTAC Mechanism

PROTAC_Mechanism PROTAC-Mediated Protein Degradation cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC PROTAC->PROTAC Recycled POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 recruits POI_Ub Poly-ubiquitinated POI POI->POI_Ub Poly-ubiquitination E2_Ub E2-Ubiquitin E2_Ub->POI Ubiquitination Proteasome 26S Proteasome POI_Ub->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: PROTACs induce proximity between a target protein and an E3 ligase, leading to ubiquitination and proteasomal degradation.

The Autophagy-Lysosome Pathway

Autophagy, meaning "self-eating," is a catabolic process responsible for the degradation of bulk cytoplasmic components, including aggregated proteins and damaged organelles.[13][14] This pathway plays a crucial role in cellular quality control and response to stress.[13] The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo.[14][15] The autophagosome then fuses with a lysosome, and the enclosed material is degraded by lysosomal hydrolases.[14]

Targeted degradation via the autophagy-lysosome pathway is an emerging therapeutic strategy. Molecules like Autophagy-Targeting Chimeras (AUTACs) and Lysosome-Targeting Chimeras (LYTACs) are designed to hijack this system.[1][11]

  • AUTACs are chimeric molecules that simultaneously bind to a target protein and an autophagy-related modifier, leading to the target's engulfment by an autophagosome and subsequent lysosomal degradation.[1][11]

  • LYTACs are designed to degrade extracellular and membrane-bound proteins by linking them to lysosome-targeting receptors on the cell surface, leading to internalization and lysosomal degradation.[2][16]

Visualizing the Autophagy Pathway

Autophagy_Pathway Autophagy-Mediated Protein Degradation cluster_0 Initiation & Nucleation cluster_1 Autophagosome Formation cluster_2 Fusion & Degradation Stress Cellular Stress ULK1_Complex ULK1 Complex Stress->ULK1_Complex activates PI3K_Complex PI3K Complex ULK1_Complex->PI3K_Complex activates Phagophore Phagophore PI3K_Complex->Phagophore initiates Autophagosome Autophagosome Phagophore->Autophagosome elongates & closes LC3 LC3-II LC3->Phagophore conjugates to Autolysosome Autolysosome Autophagosome->Autolysosome fuses with Cargo Cytoplasmic Cargo (e.g., Protein Aggregates) Cargo->Autophagosome engulfed by Lysosome Lysosome Lysosome->Autolysosome Recycled_Components Recycled Amino Acids, Lipids, etc. Autolysosome->Recycled_Components Degradation

Caption: The autophagy pathway sequesters cytoplasmic cargo into autophagosomes, which then fuse with lysosomes for degradation.

Experimental Protocols for Characterizing Protein Degraders

A series of in vitro and in-cell assays are essential to characterize the activity and mechanism of a novel protein degrader.

Target Engagement and Ternary Complex Formation
  • Objective: To confirm the binding of the degrader to the target protein and the E3 ligase, and to demonstrate the formation of a stable ternary complex.

  • Methods:

    • Surface Plasmon Resonance (SPR): Measures the binding kinetics and affinity of the degrader to the individual proteins and the formation of the ternary complex.

    • Isothermal Titration Calorimetry (ITC): Determines the thermodynamic parameters of binding interactions.

    • Fluorescence Resonance Energy Transfer (FRET) / Bioluminescence Resonance Energy Transfer (BRET) assays: In-cell assays to monitor the proximity of the target protein and the E3 ligase induced by the degrader.

In-Cell Protein Degradation
  • Objective: To quantify the extent and rate of target protein degradation in a cellular context.

  • Methods:

    • Western Blotting: A semi-quantitative method to visualize the decrease in target protein levels following treatment with the degrader.

    • Enzyme-Linked Immunosorbent Assay (ELISA): A quantitative method to measure the concentration of the target protein.

    • Flow Cytometry: Can be used to quantify protein levels in individual cells, particularly if the target protein is fluorescently tagged.

    • Quantitative Mass Spectrometry (Proteomics): Provides an unbiased and highly quantitative assessment of the degradation of the target protein and can also identify off-target effects.[17]

Elucidating the Degradation Pathway
  • Objective: To determine whether degradation is mediated by the proteasome or the lysosome.

  • Methods:

    • Co-treatment with Pathway Inhibitors:

      • Proteasome Inhibitors (e.g., MG132, Bortezomib): If the degrader acts via the UPS, co-treatment with a proteasome inhibitor will rescue the degradation of the target protein.[7]

      • Lysosome Inhibitors (e.g., Bafilomycin A1, Chloroquine): If the degrader acts via the autophagy-lysosome pathway, co-treatment with a lysosome inhibitor will prevent degradation.

    • Ubiquitination Assays: Immunoprecipitation of the target protein followed by western blotting for ubiquitin can confirm that the protein is being ubiquitinated in the presence of the degrader.

Experimental Workflow Visualization

Experimental_Workflow Characterization of a Novel Protein Degrader cluster_0 Step 1: Target Engagement cluster_1 Step 2: In-Cell Degradation cluster_2 Step 3: Mechanism of Action SPR SPR / ITC Western_Blot Western Blot SPR->Western_Blot FRET_BRET FRET / BRET FRET_BRET->Western_Blot Mass_Spec Quantitative Mass Spec Western_Blot->Mass_Spec Proteasome_Inhibitors Proteasome Inhibitors Mass_Spec->Proteasome_Inhibitors Lysosome_Inhibitors Lysosome Inhibitors Mass_Spec->Lysosome_Inhibitors Ubiquitination_Assay Ubiquitination Assay Proteasome_Inhibitors->Ubiquitination_Assay

Caption: A typical workflow for characterizing a novel protein degrader involves confirming target engagement, quantifying degradation, and elucidating the mechanism.

Quantitative Data Presentation

Should data for this compound become available, it would be presented in a structured format for clarity and comparison.

Table 1: In Vitro Binding Affinities of this compound

TargetLigandBinding Affinity (KD, nM)
Target Protein XThis compound
E3 Ligase YThis compound
Ternary Complex (Target X + this compound + E3 Ligase Y)-

Table 2: In-Cell Degradation Potency and Efficacy of this compound

Cell LineTarget ProteinDC50 (nM)Dmax (%)Timepoint (h)
Cancer Cell Line ATarget Protein X
Normal Cell Line BTarget Protein X
  • DC50: The concentration of the degrader required to achieve 50% degradation of the target protein.

  • Dmax: The maximum percentage of protein degradation achieved.

Conclusion

While the specific role of "this compound" in protein degradation remains to be publicly elucidated, the established principles of targeted protein degradation via the ubiquitin-proteasome and autophagy-lysosome pathways provide a robust framework for its potential mechanism of action. The experimental protocols outlined here represent the standard methodologies for characterizing such a novel therapeutic agent. As research in this dynamic field continues, the development of new degraders holds immense promise for addressing a wide range of diseases with previously intractable targets.

References

The Role of EC144 in Protein Degradation Pathways: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "EC144" and its direct role in protein degradation pathways have not yielded specific public domain information. This suggests that this compound may be an internal corporate designation, a compound in very early-stage, unpublished research, or a misnomer for a different therapeutic agent. This guide, therefore, will provide a comprehensive technical overview of the primary protein degradation pathways that a novel agent like this compound would likely modulate: the Ubiquitin-Proteasome System and the Autophagy-Lysosome Pathway. We will explore the established mechanisms of action for targeted protein degraders and outline the experimental protocols used to characterize such molecules.

Introduction to Targeted Protein Degradation

Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that harnesses the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, degraders physically remove the target protein, offering potential advantages in efficacy, duration of action, and the ability to target proteins previously considered "undruggable".[1][3][4] This approach primarily utilizes two major cellular degradation pathways: the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway.[4][5]

The Ubiquitin-Proteasome System (UPS)

The UPS is the principal mechanism for the degradation of most intracellular proteins, playing a critical role in cellular homeostasis.[5][6] This pathway involves the tagging of substrate proteins with ubiquitin, a small regulatory protein. This "kiss of death" marks the protein for recognition and subsequent destruction by the proteasome, a large multi-protein complex.[6][7]

The ubiquitination process is a three-step enzymatic cascade:

  • Ubiquitin Activation: An E1 activating enzyme utilizes ATP to adenylate a ubiquitin molecule and then transfers it to its own active site.[8]

  • Ubiquitin Conjugation: The activated ubiquitin is transferred to an E2 conjugating enzyme.[8]

  • Ubiquitin Ligation: An E3 ubiquitin ligase, the key component for substrate specificity, recognizes the target protein and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target.[8][9] The sequential addition of multiple ubiquitin molecules (polyubiquitination) serves as a strong signal for proteasomal degradation.[10]

Novel therapeutic agents, such as Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, are designed to hijack the UPS.[1][3][11]

  • PROTACs are heterobifunctional molecules with two distinct domains: one that binds to the target protein and another that recruits an E3 ligase.[1][4][12] This induced proximity facilitates the ubiquitination and subsequent degradation of the target protein.[1][12]

  • Molecular Glues are smaller molecules that induce or stabilize the interaction between an E3 ligase and a target protein that would not normally associate.[1][4][11]

Visualizing the PROTAC Mechanism

PROTAC_Mechanism PROTAC-Mediated Protein Degradation cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC PROTAC->PROTAC Recycled POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 recruits POI_Ub Poly-ubiquitinated POI POI->POI_Ub Poly-ubiquitination E2_Ub E2-Ubiquitin E2_Ub->POI Ubiquitination Proteasome 26S Proteasome POI_Ub->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: PROTACs induce proximity between a target protein and an E3 ligase, leading to ubiquitination and proteasomal degradation.

The Autophagy-Lysosome Pathway

Autophagy, meaning "self-eating," is a catabolic process responsible for the degradation of bulk cytoplasmic components, including aggregated proteins and damaged organelles.[13][14] This pathway plays a crucial role in cellular quality control and response to stress.[13] The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo.[14][15] The autophagosome then fuses with a lysosome, and the enclosed material is degraded by lysosomal hydrolases.[14]

Targeted degradation via the autophagy-lysosome pathway is an emerging therapeutic strategy. Molecules like Autophagy-Targeting Chimeras (AUTACs) and Lysosome-Targeting Chimeras (LYTACs) are designed to hijack this system.[1][11]

  • AUTACs are chimeric molecules that simultaneously bind to a target protein and an autophagy-related modifier, leading to the target's engulfment by an autophagosome and subsequent lysosomal degradation.[1][11]

  • LYTACs are designed to degrade extracellular and membrane-bound proteins by linking them to lysosome-targeting receptors on the cell surface, leading to internalization and lysosomal degradation.[2][16]

Visualizing the Autophagy Pathway

Autophagy_Pathway Autophagy-Mediated Protein Degradation cluster_0 Initiation & Nucleation cluster_1 Autophagosome Formation cluster_2 Fusion & Degradation Stress Cellular Stress ULK1_Complex ULK1 Complex Stress->ULK1_Complex activates PI3K_Complex PI3K Complex ULK1_Complex->PI3K_Complex activates Phagophore Phagophore PI3K_Complex->Phagophore initiates Autophagosome Autophagosome Phagophore->Autophagosome elongates & closes LC3 LC3-II LC3->Phagophore conjugates to Autolysosome Autolysosome Autophagosome->Autolysosome fuses with Cargo Cytoplasmic Cargo (e.g., Protein Aggregates) Cargo->Autophagosome engulfed by Lysosome Lysosome Lysosome->Autolysosome Recycled_Components Recycled Amino Acids, Lipids, etc. Autolysosome->Recycled_Components Degradation

Caption: The autophagy pathway sequesters cytoplasmic cargo into autophagosomes, which then fuse with lysosomes for degradation.

Experimental Protocols for Characterizing Protein Degraders

A series of in vitro and in-cell assays are essential to characterize the activity and mechanism of a novel protein degrader.

Target Engagement and Ternary Complex Formation
  • Objective: To confirm the binding of the degrader to the target protein and the E3 ligase, and to demonstrate the formation of a stable ternary complex.

  • Methods:

    • Surface Plasmon Resonance (SPR): Measures the binding kinetics and affinity of the degrader to the individual proteins and the formation of the ternary complex.

    • Isothermal Titration Calorimetry (ITC): Determines the thermodynamic parameters of binding interactions.

    • Fluorescence Resonance Energy Transfer (FRET) / Bioluminescence Resonance Energy Transfer (BRET) assays: In-cell assays to monitor the proximity of the target protein and the E3 ligase induced by the degrader.

In-Cell Protein Degradation
  • Objective: To quantify the extent and rate of target protein degradation in a cellular context.

  • Methods:

    • Western Blotting: A semi-quantitative method to visualize the decrease in target protein levels following treatment with the degrader.

    • Enzyme-Linked Immunosorbent Assay (ELISA): A quantitative method to measure the concentration of the target protein.

    • Flow Cytometry: Can be used to quantify protein levels in individual cells, particularly if the target protein is fluorescently tagged.

    • Quantitative Mass Spectrometry (Proteomics): Provides an unbiased and highly quantitative assessment of the degradation of the target protein and can also identify off-target effects.[17]

Elucidating the Degradation Pathway
  • Objective: To determine whether degradation is mediated by the proteasome or the lysosome.

  • Methods:

    • Co-treatment with Pathway Inhibitors:

      • Proteasome Inhibitors (e.g., MG132, Bortezomib): If the degrader acts via the UPS, co-treatment with a proteasome inhibitor will rescue the degradation of the target protein.[7]

      • Lysosome Inhibitors (e.g., Bafilomycin A1, Chloroquine): If the degrader acts via the autophagy-lysosome pathway, co-treatment with a lysosome inhibitor will prevent degradation.

    • Ubiquitination Assays: Immunoprecipitation of the target protein followed by western blotting for ubiquitin can confirm that the protein is being ubiquitinated in the presence of the degrader.

Experimental Workflow Visualization

Experimental_Workflow Characterization of a Novel Protein Degrader cluster_0 Step 1: Target Engagement cluster_1 Step 2: In-Cell Degradation cluster_2 Step 3: Mechanism of Action SPR SPR / ITC Western_Blot Western Blot SPR->Western_Blot FRET_BRET FRET / BRET FRET_BRET->Western_Blot Mass_Spec Quantitative Mass Spec Western_Blot->Mass_Spec Proteasome_Inhibitors Proteasome Inhibitors Mass_Spec->Proteasome_Inhibitors Lysosome_Inhibitors Lysosome Inhibitors Mass_Spec->Lysosome_Inhibitors Ubiquitination_Assay Ubiquitination Assay Proteasome_Inhibitors->Ubiquitination_Assay

Caption: A typical workflow for characterizing a novel protein degrader involves confirming target engagement, quantifying degradation, and elucidating the mechanism.

Quantitative Data Presentation

Should data for this compound become available, it would be presented in a structured format for clarity and comparison.

Table 1: In Vitro Binding Affinities of this compound

TargetLigandBinding Affinity (KD, nM)
Target Protein XThis compound
E3 Ligase YThis compound
Ternary Complex (Target X + this compound + E3 Ligase Y)-

Table 2: In-Cell Degradation Potency and Efficacy of this compound

Cell LineTarget ProteinDC50 (nM)Dmax (%)Timepoint (h)
Cancer Cell Line ATarget Protein X
Normal Cell Line BTarget Protein X
  • DC50: The concentration of the degrader required to achieve 50% degradation of the target protein.

  • Dmax: The maximum percentage of protein degradation achieved.

Conclusion

While the specific role of "this compound" in protein degradation remains to be publicly elucidated, the established principles of targeted protein degradation via the ubiquitin-proteasome and autophagy-lysosome pathways provide a robust framework for its potential mechanism of action. The experimental protocols outlined here represent the standard methodologies for characterizing such a novel therapeutic agent. As research in this dynamic field continues, the development of new degraders holds immense promise for addressing a wide range of diseases with previously intractable targets.

References

An In-depth Technical Guide to the Selectivity Profile of EC144

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of EC144, a potent and selective second-generation inhibitor of Heat Shock Protein 90 (Hsp90). The document details its binding affinity, mechanism of action, and specificity against various kinases and Hsp90 isoforms. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and workflows are provided to support further research and development.

Quantitative Selectivity and Potency of this compound

This compound demonstrates high affinity and potent inhibition of Hsp90, with significant selectivity over other Hsp90 isoforms and a broad panel of kinases. The following tables summarize the quantitative data on this compound's binding affinity and inhibitory activity.

Table 1: Binding Affinity (Ki) and Inhibitory Concentration (IC50) of this compound against Hsp90 and its Isoforms

TargetKi (nM)IC50 (nM)
Hsp900.2[1][2]1.1[1][2]
Grp9461[1][2]-
TRAP1255[1][2]-

Table 2: Cellular Potency (EC50) of this compound

AssayCell LineEC50 (nM)
Her-2 DegradationMCF-714[1][2]

Table 3: Kinase Selectivity Profile of this compound

Kinase PanelNumber of KinasesThis compound ConcentrationEffect
General Kinase Panel285>10 µMNo effect[1][2]

Mechanism of Action: Hsp90 Inhibition and Client Protein Degradation

This compound exerts its biological effects by binding to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby inhibiting its chaperone function. This leads to the destabilization and subsequent proteasomal degradation of Hsp90 client proteins, many of which are crucial for cancer cell survival and proliferation, such as Her-2.

cluster_0 This compound Mechanism of Action This compound This compound Hsp90 Hsp90 This compound->Hsp90 Inhibits ATP binding ClientProtein Client Protein (e.g., Her-2) Hsp90->ClientProtein Chaperones UbiquitinProteasome Ubiquitin-Proteasome System ClientProtein->UbiquitinProteasome Misfolded protein targeted Degradation Degradation UbiquitinProteasome->Degradation CellEffects Inhibition of Cell Proliferation & Induction of Apoptosis Degradation->CellEffects

This compound inhibits Hsp90, leading to client protein degradation.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Hsp90α Competitive Binding Assay

This assay determines the binding affinity of a test compound to Hsp90α by measuring its ability to compete with a fluorescently labeled ligand.

Materials:

  • Recombinant human Hsp90α protein

  • Fluorescently labeled Hsp90 ligand (e.g., a fluorescent derivative of Geldanamycin)

  • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% NP-40, 2 mM DTT)

  • Test compound (this compound)

  • 384-well black microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a serial dilution of the test compound (this compound) in Assay Buffer.

  • In a 384-well plate, add a fixed concentration of recombinant Hsp90α protein to each well.

  • Add the serially diluted test compound to the wells.

  • Add a fixed concentration of the fluorescently labeled Hsp90 ligand to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 2 hours), protected from light.

  • Measure the fluorescence polarization of each well using a plate reader.

  • Calculate the Ki value from the IC₅₀ value obtained from the competition curve.

cluster_1 Hsp90α Competitive Binding Assay Workflow A Prepare Serial Dilution of this compound C Add Diluted this compound to Wells A->C B Add Hsp90α to 384-well Plate B->C D Add Fluorescent Ligand to Wells C->D E Incubate at Room Temperature D->E F Measure Fluorescence Polarization E->F G Calculate Ki from IC50 F->G

Workflow for the Hsp90α competitive binding assay.
Her-2 Degradation Assay in MCF-7 Cells

This cellular assay measures the ability of a compound to induce the degradation of the Hsp90 client protein Her-2 in a breast cancer cell line.

Materials:

  • MCF-7 human breast cancer cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Her-2 and anti-loading control, e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed MCF-7 cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against Her-2.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Re-probe the membrane with an antibody against a loading control protein to normalize the results.

  • Quantify the band intensities to determine the EC₅₀ for Her-2 degradation.

cluster_2 Her-2 Degradation Assay Workflow A Seed and Treat MCF-7 Cells with this compound B Cell Lysis and Protein Quantification A->B C SDS-PAGE and Western Blot Transfer B->C D Immunoblotting for Her-2 and Loading Control C->D E Chemiluminescent Detection and Imaging D->E F Quantify Bands and Calculate EC50 E->F

Workflow for the Her-2 degradation assay.
Kinase Selectivity Panel

This assay evaluates the specificity of a compound by screening it against a large panel of purified kinases.

Materials:

  • A panel of purified, active kinases

  • Substrates for each kinase (peptides or proteins)

  • ATP

  • Assay buffer appropriate for kinase reactions

  • Test compound (this compound)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Multi-well plates

  • Plate reader

Procedure:

  • In a multi-well plate, add the assay buffer containing a specific kinase to each well.

  • Add the test compound (this compound) at a high concentration (e.g., 10 µM).

  • Add the specific substrate for the kinase to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature for a specified time.

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as measuring the amount of ADP produced.

  • Calculate the percentage of inhibition for each kinase to determine the selectivity profile of the compound.

cluster_3 Kinase Selectivity Panel Workflow A Dispense Kinase and Buffer B Add this compound A->B C Add Kinase Substrate B->C D Initiate Reaction with ATP C->D E Incubate D->E F Measure Kinase Activity E->F G Calculate % Inhibition F->G

Workflow for the kinase selectivity panel assay.

References

An In-depth Technical Guide to the Selectivity Profile of EC144

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of EC144, a potent and selective second-generation inhibitor of Heat Shock Protein 90 (Hsp90). The document details its binding affinity, mechanism of action, and specificity against various kinases and Hsp90 isoforms. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and workflows are provided to support further research and development.

Quantitative Selectivity and Potency of this compound

This compound demonstrates high affinity and potent inhibition of Hsp90, with significant selectivity over other Hsp90 isoforms and a broad panel of kinases. The following tables summarize the quantitative data on this compound's binding affinity and inhibitory activity.

Table 1: Binding Affinity (Ki) and Inhibitory Concentration (IC50) of this compound against Hsp90 and its Isoforms

TargetKi (nM)IC50 (nM)
Hsp900.2[1][2]1.1[1][2]
Grp9461[1][2]-
TRAP1255[1][2]-

Table 2: Cellular Potency (EC50) of this compound

AssayCell LineEC50 (nM)
Her-2 DegradationMCF-714[1][2]

Table 3: Kinase Selectivity Profile of this compound

Kinase PanelNumber of KinasesThis compound ConcentrationEffect
General Kinase Panel285>10 µMNo effect[1][2]

Mechanism of Action: Hsp90 Inhibition and Client Protein Degradation

This compound exerts its biological effects by binding to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby inhibiting its chaperone function. This leads to the destabilization and subsequent proteasomal degradation of Hsp90 client proteins, many of which are crucial for cancer cell survival and proliferation, such as Her-2.

cluster_0 This compound Mechanism of Action This compound This compound Hsp90 Hsp90 This compound->Hsp90 Inhibits ATP binding ClientProtein Client Protein (e.g., Her-2) Hsp90->ClientProtein Chaperones UbiquitinProteasome Ubiquitin-Proteasome System ClientProtein->UbiquitinProteasome Misfolded protein targeted Degradation Degradation UbiquitinProteasome->Degradation CellEffects Inhibition of Cell Proliferation & Induction of Apoptosis Degradation->CellEffects

This compound inhibits Hsp90, leading to client protein degradation.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Hsp90α Competitive Binding Assay

This assay determines the binding affinity of a test compound to Hsp90α by measuring its ability to compete with a fluorescently labeled ligand.

Materials:

  • Recombinant human Hsp90α protein

  • Fluorescently labeled Hsp90 ligand (e.g., a fluorescent derivative of Geldanamycin)

  • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% NP-40, 2 mM DTT)

  • Test compound (this compound)

  • 384-well black microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a serial dilution of the test compound (this compound) in Assay Buffer.

  • In a 384-well plate, add a fixed concentration of recombinant Hsp90α protein to each well.

  • Add the serially diluted test compound to the wells.

  • Add a fixed concentration of the fluorescently labeled Hsp90 ligand to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 2 hours), protected from light.

  • Measure the fluorescence polarization of each well using a plate reader.

  • Calculate the Ki value from the IC₅₀ value obtained from the competition curve.

cluster_1 Hsp90α Competitive Binding Assay Workflow A Prepare Serial Dilution of this compound C Add Diluted this compound to Wells A->C B Add Hsp90α to 384-well Plate B->C D Add Fluorescent Ligand to Wells C->D E Incubate at Room Temperature D->E F Measure Fluorescence Polarization E->F G Calculate Ki from IC50 F->G

Workflow for the Hsp90α competitive binding assay.
Her-2 Degradation Assay in MCF-7 Cells

This cellular assay measures the ability of a compound to induce the degradation of the Hsp90 client protein Her-2 in a breast cancer cell line.

Materials:

  • MCF-7 human breast cancer cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Her-2 and anti-loading control, e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed MCF-7 cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against Her-2.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Re-probe the membrane with an antibody against a loading control protein to normalize the results.

  • Quantify the band intensities to determine the EC₅₀ for Her-2 degradation.

cluster_2 Her-2 Degradation Assay Workflow A Seed and Treat MCF-7 Cells with this compound B Cell Lysis and Protein Quantification A->B C SDS-PAGE and Western Blot Transfer B->C D Immunoblotting for Her-2 and Loading Control C->D E Chemiluminescent Detection and Imaging D->E F Quantify Bands and Calculate EC50 E->F

Workflow for the Her-2 degradation assay.
Kinase Selectivity Panel

This assay evaluates the specificity of a compound by screening it against a large panel of purified kinases.

Materials:

  • A panel of purified, active kinases

  • Substrates for each kinase (peptides or proteins)

  • ATP

  • Assay buffer appropriate for kinase reactions

  • Test compound (this compound)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Multi-well plates

  • Plate reader

Procedure:

  • In a multi-well plate, add the assay buffer containing a specific kinase to each well.

  • Add the test compound (this compound) at a high concentration (e.g., 10 µM).

  • Add the specific substrate for the kinase to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature for a specified time.

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as measuring the amount of ADP produced.

  • Calculate the percentage of inhibition for each kinase to determine the selectivity profile of the compound.

cluster_3 Kinase Selectivity Panel Workflow A Dispense Kinase and Buffer B Add this compound A->B C Add Kinase Substrate B->C D Initiate Reaction with ATP C->D E Incubate D->E F Measure Kinase Activity E->F G Calculate % Inhibition F->G

Workflow for the kinase selectivity panel assay.

References

Methodological & Application

EC144 Protocol for In Vitro Cell-Based Assays: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EC144 is a potent, second-generation, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1] As a molecular chaperone, Hsp90 is crucial for the conformational maturation, stability, and function of a wide array of client proteins, many of which are integral to cancer cell survival, proliferation, and signaling.[1] this compound exerts its effects by binding to the ATP pocket in the N-terminal domain of Hsp90, thereby inhibiting its ATPase activity. This leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of Hsp90 client proteins, resulting in the disruption of multiple oncogenic signaling pathways and ultimately inducing cell cycle arrest and apoptosis.[1][2]

These application notes provide detailed protocols for various in vitro cell-based assays to characterize the activity of this compound. The protocols cover the assessment of its impact on cell viability, the degradation of key client proteins, and the induction of apoptosis. Additionally, protocols for evaluating the immunomodulatory effects of this compound are included.

Data Presentation

The following tables summarize the in vitro potency of this compound and provide a general guide for starting concentrations in various cell-based assays.

Table 1: In Vitro Potency of this compound

Assay TypeTarget/Cell LineParameterValue (nM)Reference
Hsp90α Binding AssayPurified Hsp90αIC501.1[1]
Her-2 DegradationMCF-7 CellsEC5014[1]

Table 2: Recommended Concentration Ranges for In Vitro Assays with this compound

Assay TypeSuggested Starting Concentration RangeTypical Incubation Times
Cell Viability (MTT/MTS)1 nM - 10 µM24, 48, 72 hours
Client Protein Degradation (Western Blot)10 nM - 1 µM6, 12, 24, 48 hours
Apoptosis (Caspase Activity/Annexin V)50 nM - 500 nM24, 48 hours
TLR4 Signaling (NF-κB Reporter Assay)100 nM - 1 µM24 hours
T-Cell Proliferation100 nM - 1 µM72 hours

Signaling Pathways and Experimental Workflows

Hsp90 Inhibition and Downstream Signaling

Hsp90 inhibition by this compound leads to the degradation of numerous client proteins, thereby affecting multiple signaling pathways critical for cancer cell function. The diagram below illustrates the central role of Hsp90 and the consequences of its inhibition.

Hsp90_Inhibition Mechanism of this compound Action cluster_0 Hsp90 Chaperone Cycle cluster_1 This compound Inhibition Hsp90 Hsp90 Hsp90-Client Complex Hsp90-Client Complex Hsp90->Hsp90-Client Complex ATP ATP ATP->Hsp90-Client Complex hydrolysis Client Protein (unfolded) Client Protein (unfolded) Client Protein (unfolded)->Hsp90-Client Complex binds Client Protein (folded) Client Protein (folded) Hsp90-Client Complex->Client Protein (folded) Ubiquitin-Proteasome System Ubiquitin-Proteasome System Hsp90-Client Complex->Ubiquitin-Proteasome System destabilization Cell Survival, Proliferation Cell Survival, Proliferation Client Protein (folded)->Cell Survival, Proliferation This compound This compound This compound->Hsp90 inhibits ATP binding Degraded Client Protein Degraded Client Protein Ubiquitin-Proteasome System->Degraded Client Protein Apoptosis, Cell Cycle Arrest Apoptosis, Cell Cycle Arrest Degraded Client Protein->Apoptosis, Cell Cycle Arrest

Caption: Mechanism of this compound-mediated Hsp90 inhibition.

Key Signaling Pathways Affected by this compound

This compound-induced degradation of Hsp90 client proteins disrupts critical oncogenic signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, and promotes apoptosis.

Downstream_Signaling Downstream Effects of Hsp90 Inhibition by this compound cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK/ERK Pathway cluster_Apoptosis Apoptosis Pathway This compound This compound Hsp90 Hsp90 This compound->Hsp90 Akt Akt Hsp90->Akt chaperones Raf-1 Raf-1 Hsp90->Raf-1 chaperones Bcl-2 Bcl-2 Hsp90->Bcl-2 chaperones mTOR mTOR Akt->mTOR Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation MEK MEK Raf-1->MEK ERK ERK MEK->ERK Gene Expression Gene Expression ERK->Gene Expression Caspase-3 Caspase-3 Bcl-2->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Key signaling pathways affected by this compound.

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan is proportional to the number of viable cells. MTS assays work on a similar principle but produce a soluble formazan product.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of this compound in complete medium. A common starting range is from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound concentration well.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT/MTS Addition:

    • For MTT: Add 10-20 µL of MTT reagent to each well and incubate for 1-4 hours.

    • For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

  • Data Acquisition:

    • For MTT: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals. Measure the absorbance at 570 nm.

    • For MTS: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.

Cell_Viability_Workflow Cell Viability Assay Workflow Seed Cells Seed Cells Incubate (24h) Incubate (24h) Seed Cells->Incubate (24h) Treat with this compound Treat with this compound Incubate (24h)->Treat with this compound Incubate (24-72h) Incubate (24-72h) Treat with this compound->Incubate (24-72h) Add MTT/MTS Add MTT/MTS Incubate (24-72h)->Add MTT/MTS Incubate (1-4h) Incubate (1-4h) Add MTT/MTS->Incubate (1-4h) Measure Absorbance Measure Absorbance Incubate (1-4h)->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow for the Cell Viability Assay.

Western Blot Analysis for Hsp90 Client Protein Degradation

Objective: To confirm the mechanism of action of this compound by assessing the degradation of known Hsp90 client proteins (e.g., Her-2, Akt, Raf-1).

Principle: Western blotting is used to detect specific proteins in a sample. Following treatment with this compound, cell lysates are prepared, and proteins are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane and probed with antibodies specific to the client proteins of interest.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against Hsp90 client proteins and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for a specified time (e.g., 6, 12, 24, 48 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

  • Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Densitometric analysis can be performed to quantify the changes in protein levels relative to the loading control.

Western_Blot_Workflow Western Blot Workflow Treat Cells with this compound Treat Cells with this compound Lyse Cells Lyse Cells Treat Cells with this compound->Lyse Cells Quantify Protein Quantify Protein Lyse Cells->Quantify Protein SDS-PAGE SDS-PAGE Quantify Protein->SDS-PAGE Transfer to Membrane Transfer to Membrane SDS-PAGE->Transfer to Membrane Antibody Incubation Antibody Incubation Transfer to Membrane->Antibody Incubation Detection Detection Antibody Incubation->Detection Analyze Protein Levels Analyze Protein Levels Detection->Analyze Protein Levels

Caption: Workflow for Western Blot Analysis.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

Objective: To measure the induction of apoptosis by this compound through the quantification of caspase-3 and caspase-7 activity.

Principle: Caspases-3 and -7 are key effector caspases in the apoptotic pathway. The Caspase-Glo® 3/7 Assay provides a luminogenic caspase-3/7 substrate which, when cleaved by active caspases, generates a luminescent signal that is proportional to the amount of caspase activity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight.

  • Cell Treatment: Treat cells with a serial dilution of this compound (e.g., 50 nM - 500 nM) and a vehicle control for 24 or 48 hours.

  • Assay Protocol:

    • Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescent signal to the vehicle control to determine the fold-increase in caspase activity.

Apoptosis_Assay_Workflow Apoptosis Assay Workflow Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Add Caspase-Glo Reagent Add Caspase-Glo Reagent Treat with this compound->Add Caspase-Glo Reagent Incubate Incubate Add Caspase-Glo Reagent->Incubate Measure Luminescence Measure Luminescence Incubate->Measure Luminescence Analyze Caspase Activity Analyze Caspase Activity Measure Luminescence->Analyze Caspase Activity

Caption: Workflow for the Caspase-Glo® 3/7 Apoptosis Assay.

In Vitro TLR4 Signaling Assay

Objective: To assess the effect of this compound on Toll-like receptor 4 (TLR4) signaling in response to lipopolysaccharide (LPS).

Principle: This assay utilizes a reporter cell line (e.g., HEK-Blue™-hTLR4) that expresses human TLR4 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Activation of TLR4 by LPS leads to NF-κB activation and subsequent SEAP secretion, which can be quantified colorimetrically.

Materials:

  • HEK-Blue™-hTLR4 cells

  • HEK-Blue™ Detection medium

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed HEK-Blue™-hTLR4 cells at a density of 5 x 10^4 cells per well in 180 µL of HEK-Blue™ Detection medium.

  • Compound Treatment: Add 20 µL of various concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) to the wells. Include a vehicle control.

  • Stimulation: Immediately add 20 µL of LPS (e.g., 10 ng/mL final concentration) to the appropriate wells. Include an unstimulated control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

  • Data Acquisition: Measure the absorbance at 620-650 nm.

  • Data Analysis: Determine the percentage of inhibition of NF-κB activation by this compound compared to the LPS-stimulated control.

In Vitro T-Cell Proliferation Assay

Objective: To evaluate the effect of this compound on the proliferation of T-cells.

Principle: T-cell proliferation is assessed by labeling the cells with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE). As the cells divide, the dye is distributed equally between daughter cells, leading to a stepwise reduction in fluorescence intensity, which can be measured by flow cytometry.

Materials:

  • Human or mouse T-cells

  • Complete RPMI-1640 medium

  • Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)

  • CFSE dye

  • This compound stock solution (in DMSO)

  • 96-well round-bottom plates

  • Flow cytometer

Procedure:

  • T-Cell Labeling: Label T-cells with CFSE according to the manufacturer's protocol.

  • Cell Seeding: Seed the CFSE-labeled T-cells in a 96-well round-bottom plate at a density of 1 x 10^5 cells per well.

  • Compound Treatment: Add this compound at various concentrations (e.g., 100 nM, 500 nM, 1 µM) to the wells. Include a vehicle control.

  • Stimulation: Add anti-CD3 and anti-CD28 antibodies to the appropriate wells to stimulate T-cell proliferation. Include an unstimulated control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

  • Data Acquisition: Harvest the cells and analyze the CFSE fluorescence by flow cytometry.

  • Data Analysis: Analyze the CFSE histograms to determine the percentage of proliferating cells in each condition. A decrease in the proliferation peaks in the presence of this compound indicates an inhibitory effect.

References

EC144 Protocol for In Vitro Cell-Based Assays: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EC144 is a potent, second-generation, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1] As a molecular chaperone, Hsp90 is crucial for the conformational maturation, stability, and function of a wide array of client proteins, many of which are integral to cancer cell survival, proliferation, and signaling.[1] this compound exerts its effects by binding to the ATP pocket in the N-terminal domain of Hsp90, thereby inhibiting its ATPase activity. This leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of Hsp90 client proteins, resulting in the disruption of multiple oncogenic signaling pathways and ultimately inducing cell cycle arrest and apoptosis.[1][2]

These application notes provide detailed protocols for various in vitro cell-based assays to characterize the activity of this compound. The protocols cover the assessment of its impact on cell viability, the degradation of key client proteins, and the induction of apoptosis. Additionally, protocols for evaluating the immunomodulatory effects of this compound are included.

Data Presentation

The following tables summarize the in vitro potency of this compound and provide a general guide for starting concentrations in various cell-based assays.

Table 1: In Vitro Potency of this compound

Assay TypeTarget/Cell LineParameterValue (nM)Reference
Hsp90α Binding AssayPurified Hsp90αIC501.1[1]
Her-2 DegradationMCF-7 CellsEC5014[1]

Table 2: Recommended Concentration Ranges for In Vitro Assays with this compound

Assay TypeSuggested Starting Concentration RangeTypical Incubation Times
Cell Viability (MTT/MTS)1 nM - 10 µM24, 48, 72 hours
Client Protein Degradation (Western Blot)10 nM - 1 µM6, 12, 24, 48 hours
Apoptosis (Caspase Activity/Annexin V)50 nM - 500 nM24, 48 hours
TLR4 Signaling (NF-κB Reporter Assay)100 nM - 1 µM24 hours
T-Cell Proliferation100 nM - 1 µM72 hours

Signaling Pathways and Experimental Workflows

Hsp90 Inhibition and Downstream Signaling

Hsp90 inhibition by this compound leads to the degradation of numerous client proteins, thereby affecting multiple signaling pathways critical for cancer cell function. The diagram below illustrates the central role of Hsp90 and the consequences of its inhibition.

Hsp90_Inhibition Mechanism of this compound Action cluster_0 Hsp90 Chaperone Cycle cluster_1 This compound Inhibition Hsp90 Hsp90 Hsp90-Client Complex Hsp90-Client Complex Hsp90->Hsp90-Client Complex ATP ATP ATP->Hsp90-Client Complex hydrolysis Client Protein (unfolded) Client Protein (unfolded) Client Protein (unfolded)->Hsp90-Client Complex binds Client Protein (folded) Client Protein (folded) Hsp90-Client Complex->Client Protein (folded) Ubiquitin-Proteasome System Ubiquitin-Proteasome System Hsp90-Client Complex->Ubiquitin-Proteasome System destabilization Cell Survival, Proliferation Cell Survival, Proliferation Client Protein (folded)->Cell Survival, Proliferation This compound This compound This compound->Hsp90 inhibits ATP binding Degraded Client Protein Degraded Client Protein Ubiquitin-Proteasome System->Degraded Client Protein Apoptosis, Cell Cycle Arrest Apoptosis, Cell Cycle Arrest Degraded Client Protein->Apoptosis, Cell Cycle Arrest

Caption: Mechanism of this compound-mediated Hsp90 inhibition.

Key Signaling Pathways Affected by this compound

This compound-induced degradation of Hsp90 client proteins disrupts critical oncogenic signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, and promotes apoptosis.

Downstream_Signaling Downstream Effects of Hsp90 Inhibition by this compound cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK/ERK Pathway cluster_Apoptosis Apoptosis Pathway This compound This compound Hsp90 Hsp90 This compound->Hsp90 Akt Akt Hsp90->Akt chaperones Raf-1 Raf-1 Hsp90->Raf-1 chaperones Bcl-2 Bcl-2 Hsp90->Bcl-2 chaperones mTOR mTOR Akt->mTOR Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation MEK MEK Raf-1->MEK ERK ERK MEK->ERK Gene Expression Gene Expression ERK->Gene Expression Caspase-3 Caspase-3 Bcl-2->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Key signaling pathways affected by this compound.

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan is proportional to the number of viable cells. MTS assays work on a similar principle but produce a soluble formazan product.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of this compound in complete medium. A common starting range is from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound concentration well.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT/MTS Addition:

    • For MTT: Add 10-20 µL of MTT reagent to each well and incubate for 1-4 hours.

    • For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

  • Data Acquisition:

    • For MTT: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals. Measure the absorbance at 570 nm.

    • For MTS: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.

Cell_Viability_Workflow Cell Viability Assay Workflow Seed Cells Seed Cells Incubate (24h) Incubate (24h) Seed Cells->Incubate (24h) Treat with this compound Treat with this compound Incubate (24h)->Treat with this compound Incubate (24-72h) Incubate (24-72h) Treat with this compound->Incubate (24-72h) Add MTT/MTS Add MTT/MTS Incubate (24-72h)->Add MTT/MTS Incubate (1-4h) Incubate (1-4h) Add MTT/MTS->Incubate (1-4h) Measure Absorbance Measure Absorbance Incubate (1-4h)->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow for the Cell Viability Assay.

Western Blot Analysis for Hsp90 Client Protein Degradation

Objective: To confirm the mechanism of action of this compound by assessing the degradation of known Hsp90 client proteins (e.g., Her-2, Akt, Raf-1).

Principle: Western blotting is used to detect specific proteins in a sample. Following treatment with this compound, cell lysates are prepared, and proteins are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane and probed with antibodies specific to the client proteins of interest.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against Hsp90 client proteins and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for a specified time (e.g., 6, 12, 24, 48 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

  • Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Densitometric analysis can be performed to quantify the changes in protein levels relative to the loading control.

Western_Blot_Workflow Western Blot Workflow Treat Cells with this compound Treat Cells with this compound Lyse Cells Lyse Cells Treat Cells with this compound->Lyse Cells Quantify Protein Quantify Protein Lyse Cells->Quantify Protein SDS-PAGE SDS-PAGE Quantify Protein->SDS-PAGE Transfer to Membrane Transfer to Membrane SDS-PAGE->Transfer to Membrane Antibody Incubation Antibody Incubation Transfer to Membrane->Antibody Incubation Detection Detection Antibody Incubation->Detection Analyze Protein Levels Analyze Protein Levels Detection->Analyze Protein Levels

Caption: Workflow for Western Blot Analysis.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

Objective: To measure the induction of apoptosis by this compound through the quantification of caspase-3 and caspase-7 activity.

Principle: Caspases-3 and -7 are key effector caspases in the apoptotic pathway. The Caspase-Glo® 3/7 Assay provides a luminogenic caspase-3/7 substrate which, when cleaved by active caspases, generates a luminescent signal that is proportional to the amount of caspase activity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight.

  • Cell Treatment: Treat cells with a serial dilution of this compound (e.g., 50 nM - 500 nM) and a vehicle control for 24 or 48 hours.

  • Assay Protocol:

    • Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescent signal to the vehicle control to determine the fold-increase in caspase activity.

Apoptosis_Assay_Workflow Apoptosis Assay Workflow Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Add Caspase-Glo Reagent Add Caspase-Glo Reagent Treat with this compound->Add Caspase-Glo Reagent Incubate Incubate Add Caspase-Glo Reagent->Incubate Measure Luminescence Measure Luminescence Incubate->Measure Luminescence Analyze Caspase Activity Analyze Caspase Activity Measure Luminescence->Analyze Caspase Activity

Caption: Workflow for the Caspase-Glo® 3/7 Apoptosis Assay.

In Vitro TLR4 Signaling Assay

Objective: To assess the effect of this compound on Toll-like receptor 4 (TLR4) signaling in response to lipopolysaccharide (LPS).

Principle: This assay utilizes a reporter cell line (e.g., HEK-Blue™-hTLR4) that expresses human TLR4 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Activation of TLR4 by LPS leads to NF-κB activation and subsequent SEAP secretion, which can be quantified colorimetrically.

Materials:

  • HEK-Blue™-hTLR4 cells

  • HEK-Blue™ Detection medium

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed HEK-Blue™-hTLR4 cells at a density of 5 x 10^4 cells per well in 180 µL of HEK-Blue™ Detection medium.

  • Compound Treatment: Add 20 µL of various concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) to the wells. Include a vehicle control.

  • Stimulation: Immediately add 20 µL of LPS (e.g., 10 ng/mL final concentration) to the appropriate wells. Include an unstimulated control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

  • Data Acquisition: Measure the absorbance at 620-650 nm.

  • Data Analysis: Determine the percentage of inhibition of NF-κB activation by this compound compared to the LPS-stimulated control.

In Vitro T-Cell Proliferation Assay

Objective: To evaluate the effect of this compound on the proliferation of T-cells.

Principle: T-cell proliferation is assessed by labeling the cells with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE). As the cells divide, the dye is distributed equally between daughter cells, leading to a stepwise reduction in fluorescence intensity, which can be measured by flow cytometry.

Materials:

  • Human or mouse T-cells

  • Complete RPMI-1640 medium

  • Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)

  • CFSE dye

  • This compound stock solution (in DMSO)

  • 96-well round-bottom plates

  • Flow cytometer

Procedure:

  • T-Cell Labeling: Label T-cells with CFSE according to the manufacturer's protocol.

  • Cell Seeding: Seed the CFSE-labeled T-cells in a 96-well round-bottom plate at a density of 1 x 10^5 cells per well.

  • Compound Treatment: Add this compound at various concentrations (e.g., 100 nM, 500 nM, 1 µM) to the wells. Include a vehicle control.

  • Stimulation: Add anti-CD3 and anti-CD28 antibodies to the appropriate wells to stimulate T-cell proliferation. Include an unstimulated control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

  • Data Acquisition: Harvest the cells and analyze the CFSE fluorescence by flow cytometry.

  • Data Analysis: Analyze the CFSE histograms to determine the percentage of proliferating cells in each condition. A decrease in the proliferation peaks in the presence of this compound indicates an inhibitory effect.

References

EC144: Application Notes and Protocols for Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of EC144, a potent second-generation Hsp90 inhibitor, in various mouse models. The provided protocols are based on peer-reviewed literature and are intended to serve as a detailed guide for preclinical research.

Mechanism of Action: Hsp90 Inhibition

This compound exerts its therapeutic effects by inhibiting Heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, survival, and signaling.[1] In cancer cells, many of these client proteins are oncoproteins that drive tumor progression. By binding to the ATP-binding pocket of Hsp90, this compound disrupts the chaperone cycle, leading to the degradation of these client proteins and subsequent inhibition of downstream signaling pathways.

Hsp90_Inhibition_Pathway cluster_0 Hsp90 Chaperone Cycle cluster_1 This compound Inhibition cluster_2 Cellular Outcomes Hsp90_inactive Hsp90 (inactive) Hsp90_ATP Hsp90-ATP Complex Hsp90_inactive->Hsp90_ATP ATP binding Hsp90_Client_Complex Hsp90-Client Complex Hsp90_ATP->Hsp90_Client_Complex Client Protein binding Client_Protein Client Protein (e.g., Her-2, Akt, Raf-1) Client_Protein->Hsp90_Client_Complex Hsp90_active Hsp90 (active) Hsp90_Client_Complex->Hsp90_active Conformational Change Misfolded_Client Misfolded Client Protein Hsp90_Client_Complex->Misfolded_Client Hsp90_active->Hsp90_inactive ATP hydrolysis Ubiquitination Ubiquitination Misfolded_Client->Ubiquitination This compound This compound This compound->Hsp90_ATP Inhibits ATP binding Proteasome Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Degradation->Cell_Cycle_Arrest

Figure 1: Simplified signaling pathway of Hsp90 inhibition by this compound.

Quantitative Data Summary

The following tables summarize the dosages and administration routes of this compound in various mouse models as reported in the literature.

Table 1: this compound Dosage in Cancer Mouse Models

Mouse ModelCell LineAdministration RouteDosageDosing ScheduleOutcomeReference
Gastric TumorN87Oral (p.o.)5 mg/kgOnce daily for 5 daysTumor growth arrest[1]
Gastric TumorN87Oral (p.o.)10 mg/kgOnce daily for 5 daysPartial tumor regression[1]

Table 2: this compound Dosage in Inflammation and Autoimmunity Mouse Models

Mouse ModelAdministration RouteDosageDosing ScheduleOutcomeReference
LPS-Induced EndotoxemiaOral (p.o.)10, 30, 100 mg/kgSingle dose 1 hour prior to LPS challengeSuppression of systemic TNF-α release
Collagen-Induced Arthritis (CIA)Oral (p.o.)10 mg/kgOnce daily, starting at the onset of diseaseSuppression of disease development

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy in a Gastric Tumor Xenograft Model

This protocol is based on the methodology described for the N87 human gastric carcinoma xenograft model.

1. Cell Culture and Xenograft Implantation:

  • Culture NCI-N87 cells in appropriate media until they reach the exponential growth phase.

  • Harvest and resuspend the cells in a suitable medium, such as a Matrigel suspension.

  • Subcutaneously inject 1 x 106 NCI-N87 cells in a volume of 100 µL into the flank of athymic nude mice.

  • Monitor tumor growth regularly using calipers.

2. Animal Grouping and Treatment Initiation:

  • When tumors reach an average volume of 50-150 mm³, randomize the mice into treatment and control groups.

  • Begin treatment with this compound.

3. This compound Formulation and Administration:

  • Formulation: While the specific formulation for this compound in the primary study is not detailed, a common vehicle for oral gavage of hydrophobic small molecules can be used as a starting point. A typical formulation consists of:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Administration: Administer this compound orally (p.o.) via gavage at the desired dose (e.g., 5 or 10 mg/kg) in a volume not exceeding 10 mL/kg of body weight. The dosing schedule is once daily for five consecutive days.

4. Monitoring and Endpoint:

  • Measure tumor volume and body weight regularly throughout the study.

  • At the end of the study, sacrifice the animals and collect tumors for further analysis (e.g., weight, histology, biomarker analysis).

N87_Xenograft_Workflow start Start cell_culture Culture NCI-N87 Cells start->cell_culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth grouping Randomize into Groups (Tumor Volume ~100 mm³) tumor_growth->grouping treatment Oral Administration of this compound (5 or 10 mg/kg, qd x 5) grouping->treatment monitoring Measure Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint: Sacrifice and Tumor Analysis monitoring->endpoint end End endpoint->end LPS_Model_Workflow start Start acclimation Acclimation and Grouping start->acclimation ec144_admin Oral Administration of this compound acclimation->ec144_admin lps_challenge LPS Injection (i.p.) (1 hour post-EC144) ec144_admin->lps_challenge sample_collection Blood Collection (90 min post-LPS) lps_challenge->sample_collection analysis Serum TNF-α Measurement (ELISA) sample_collection->analysis end End analysis->end CIA_Model_Workflow start Start immunization1 Primary Immunization (Collagen in CFA) start->immunization1 immunization2 Booster Immunization (Collagen in IFA, Day 21) immunization1->immunization2 monitoring_onset Monitor for Arthritis Onset immunization2->monitoring_onset treatment_start Initiate this compound Treatment (10 mg/kg, p.o., daily) monitoring_onset->treatment_start monitoring_progression Monitor Disease Progression (Clinical Score, Paw Swelling) treatment_start->monitoring_progression endpoint Endpoint: Histology and Biomarker Analysis monitoring_progression->endpoint end End endpoint->end

References

EC144: Application Notes and Protocols for Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of EC144, a potent second-generation Hsp90 inhibitor, in various mouse models. The provided protocols are based on peer-reviewed literature and are intended to serve as a detailed guide for preclinical research.

Mechanism of Action: Hsp90 Inhibition

This compound exerts its therapeutic effects by inhibiting Heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, survival, and signaling.[1] In cancer cells, many of these client proteins are oncoproteins that drive tumor progression. By binding to the ATP-binding pocket of Hsp90, this compound disrupts the chaperone cycle, leading to the degradation of these client proteins and subsequent inhibition of downstream signaling pathways.

Hsp90_Inhibition_Pathway cluster_0 Hsp90 Chaperone Cycle cluster_1 This compound Inhibition cluster_2 Cellular Outcomes Hsp90_inactive Hsp90 (inactive) Hsp90_ATP Hsp90-ATP Complex Hsp90_inactive->Hsp90_ATP ATP binding Hsp90_Client_Complex Hsp90-Client Complex Hsp90_ATP->Hsp90_Client_Complex Client Protein binding Client_Protein Client Protein (e.g., Her-2, Akt, Raf-1) Client_Protein->Hsp90_Client_Complex Hsp90_active Hsp90 (active) Hsp90_Client_Complex->Hsp90_active Conformational Change Misfolded_Client Misfolded Client Protein Hsp90_Client_Complex->Misfolded_Client Hsp90_active->Hsp90_inactive ATP hydrolysis Ubiquitination Ubiquitination Misfolded_Client->Ubiquitination This compound This compound This compound->Hsp90_ATP Inhibits ATP binding Proteasome Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Degradation->Cell_Cycle_Arrest

Figure 1: Simplified signaling pathway of Hsp90 inhibition by this compound.

Quantitative Data Summary

The following tables summarize the dosages and administration routes of this compound in various mouse models as reported in the literature.

Table 1: this compound Dosage in Cancer Mouse Models

Mouse ModelCell LineAdministration RouteDosageDosing ScheduleOutcomeReference
Gastric TumorN87Oral (p.o.)5 mg/kgOnce daily for 5 daysTumor growth arrest[1]
Gastric TumorN87Oral (p.o.)10 mg/kgOnce daily for 5 daysPartial tumor regression[1]

Table 2: this compound Dosage in Inflammation and Autoimmunity Mouse Models

Mouse ModelAdministration RouteDosageDosing ScheduleOutcomeReference
LPS-Induced EndotoxemiaOral (p.o.)10, 30, 100 mg/kgSingle dose 1 hour prior to LPS challengeSuppression of systemic TNF-α release
Collagen-Induced Arthritis (CIA)Oral (p.o.)10 mg/kgOnce daily, starting at the onset of diseaseSuppression of disease development

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy in a Gastric Tumor Xenograft Model

This protocol is based on the methodology described for the N87 human gastric carcinoma xenograft model.

1. Cell Culture and Xenograft Implantation:

  • Culture NCI-N87 cells in appropriate media until they reach the exponential growth phase.

  • Harvest and resuspend the cells in a suitable medium, such as a Matrigel suspension.

  • Subcutaneously inject 1 x 106 NCI-N87 cells in a volume of 100 µL into the flank of athymic nude mice.

  • Monitor tumor growth regularly using calipers.

2. Animal Grouping and Treatment Initiation:

  • When tumors reach an average volume of 50-150 mm³, randomize the mice into treatment and control groups.

  • Begin treatment with this compound.

3. This compound Formulation and Administration:

  • Formulation: While the specific formulation for this compound in the primary study is not detailed, a common vehicle for oral gavage of hydrophobic small molecules can be used as a starting point. A typical formulation consists of:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Administration: Administer this compound orally (p.o.) via gavage at the desired dose (e.g., 5 or 10 mg/kg) in a volume not exceeding 10 mL/kg of body weight. The dosing schedule is once daily for five consecutive days.

4. Monitoring and Endpoint:

  • Measure tumor volume and body weight regularly throughout the study.

  • At the end of the study, sacrifice the animals and collect tumors for further analysis (e.g., weight, histology, biomarker analysis).

N87_Xenograft_Workflow start Start cell_culture Culture NCI-N87 Cells start->cell_culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth grouping Randomize into Groups (Tumor Volume ~100 mm³) tumor_growth->grouping treatment Oral Administration of this compound (5 or 10 mg/kg, qd x 5) grouping->treatment monitoring Measure Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint: Sacrifice and Tumor Analysis monitoring->endpoint end End endpoint->end LPS_Model_Workflow start Start acclimation Acclimation and Grouping start->acclimation ec144_admin Oral Administration of this compound acclimation->ec144_admin lps_challenge LPS Injection (i.p.) (1 hour post-EC144) ec144_admin->lps_challenge sample_collection Blood Collection (90 min post-LPS) lps_challenge->sample_collection analysis Serum TNF-α Measurement (ELISA) sample_collection->analysis end End analysis->end CIA_Model_Workflow start Start immunization1 Primary Immunization (Collagen in CFA) start->immunization1 immunization2 Booster Immunization (Collagen in IFA, Day 21) immunization1->immunization2 monitoring_onset Monitor for Arthritis Onset immunization2->monitoring_onset treatment_start Initiate this compound Treatment (10 mg/kg, p.o., daily) monitoring_onset->treatment_start monitoring_progression Monitor Disease Progression (Clinical Score, Paw Swelling) treatment_start->monitoring_progression endpoint Endpoint: Histology and Biomarker Analysis monitoring_progression->endpoint end End endpoint->end

References

Application Notes and Protocols for the Evaluation of EC144 in MCF-7 Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the effects of the hypothetical anti-cancer agent EC144 on the MCF-7 human breast cancer cell line. The methodologies outlined below are based on established experimental approaches for characterizing novel therapeutic compounds in cancer cell lines.

Introduction to MCF-7 Cells

The MCF-7 cell line is a widely utilized model in breast cancer research. These cells are estrogen-receptor (ER) positive, progesterone-receptor (PR) positive, and HER2-negative, representing a luminal A subtype of breast cancer. Their dependence on estrogen for proliferation makes them a valuable tool for studying hormone-dependent breast cancer and for screening potential endocrine therapies and other anti-cancer drugs.[1]

This compound: A Novel Investigational Compound

For the purpose of these notes, this compound is considered a novel compound with potential anti-cancer properties. The following protocols will guide the user through the necessary steps to characterize its activity in MCF-7 cells, including its effects on cell viability, apoptosis, and cell cycle progression.

Key Experiments and Protocols

Cell Culture and Maintenance of MCF-7 Cells

A foundational requirement for all subsequent experiments is the proper maintenance of healthy MCF-7 cell cultures.

Protocol for Culturing MCF-7 Cells:

  • Media Preparation: Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.[2]

  • Cell Thawing: Rapidly thaw a cryopreserved vial of MCF-7 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 5 mL of pre-warmed complete medium.[2]

  • Centrifugation: Centrifuge the cell suspension at 200 x g for 3-5 minutes to pellet the cells.[2]

  • Resuspension and Plating: Aspirate the supernatant and resuspend the cell pellet in fresh culture medium. Transfer the cells to a T-75 flask.[3]

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[3]

  • Subculturing: When cells reach 80-90% confluency, passage them by first washing with Phosphate-Buffered Saline (PBS), then detaching with a brief incubation of Trypsin-EDTA. Neutralize the trypsin with complete medium and re-plate at a suitable subculture ratio (e.g., 1:3 to 1:6).[2]

Assessment of Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol for MTT Assay:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium and incubate for 24 hours.[4]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100, 200 µM) and incubate for 24, 48, and 72 hours.[5] Include a vehicle control (e.g., DMSO).[6]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Table 1: Hypothetical Cell Viability Data for this compound in MCF-7 Cells

Treatment DurationThis compound Concentration (µM)Cell Viability (%)IC50 (µM)
24 hours 0 (Control)10045.5
1085
2560
5048
10035
48 hours 0 (Control)10029.8
1072
2549
5028
10015
72 hours 0 (Control)10019.2
1061
2535
5018
1008

Note: The data presented in this table is hypothetical and for illustrative purposes.

Analysis of Apoptosis by Annexin V/PI Staining

Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry is a common method to detect and quantify apoptosis.

Protocol for Annexin V/PI Apoptosis Assay:

  • Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to attach overnight. Treat the cells with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[5]

Table 2: Hypothetical Apoptosis Analysis of MCF-7 Cells Treated with this compound (IC50 Concentration)

Cell PopulationControl (%)This compound Treated (%)
Viable 95.565.2
Early Apoptotic 2.120.8
Late Apoptotic 1.410.5
Necrotic 1.03.5

Note: The data presented in this table is hypothetical and for illustrative purposes.

Cell Cycle Analysis

Propidium iodide staining of cellular DNA followed by flow cytometry can be used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol for Cell Cycle Analysis:

  • Cell Seeding and Treatment: Seed MCF-7 cells and treat them with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[6][8]

Table 3: Hypothetical Cell Cycle Distribution of MCF-7 Cells Treated with this compound (IC50 Concentration)

Cell Cycle PhaseControl (%)This compound Treated (%)
G0/G1 65.275.8
S 25.315.1
G2/M 9.59.1

Note: The data presented in this table is hypothetical and for illustrative purposes, suggesting a G1 phase arrest.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the effects of this compound on MCF-7 cells.

experimental_workflow cluster_setup Cell Culture & Plating cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Culture MCF-7 Cell Culture Plate Seed Cells in Plates Culture->Plate Treatment Treat with this compound Plate->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Apoptosis Annexin V/PI Staining (Apoptosis) Treatment->Apoptosis CellCycle PI Staining (Cell Cycle) Treatment->CellCycle Data Analyze & Interpret Results MTT->Data Apoptosis->Data CellCycle->Data apoptosis_pathway cluster_stimulus Inducing Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase This compound This compound DeathReceptor Death Receptors This compound->DeathReceptor Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) This compound->Bcl2 Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Bcl2->Mitochondrion Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for the Evaluation of EC144 in MCF-7 Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the effects of the hypothetical anti-cancer agent EC144 on the MCF-7 human breast cancer cell line. The methodologies outlined below are based on established experimental approaches for characterizing novel therapeutic compounds in cancer cell lines.

Introduction to MCF-7 Cells

The MCF-7 cell line is a widely utilized model in breast cancer research. These cells are estrogen-receptor (ER) positive, progesterone-receptor (PR) positive, and HER2-negative, representing a luminal A subtype of breast cancer. Their dependence on estrogen for proliferation makes them a valuable tool for studying hormone-dependent breast cancer and for screening potential endocrine therapies and other anti-cancer drugs.[1]

This compound: A Novel Investigational Compound

For the purpose of these notes, this compound is considered a novel compound with potential anti-cancer properties. The following protocols will guide the user through the necessary steps to characterize its activity in MCF-7 cells, including its effects on cell viability, apoptosis, and cell cycle progression.

Key Experiments and Protocols

Cell Culture and Maintenance of MCF-7 Cells

A foundational requirement for all subsequent experiments is the proper maintenance of healthy MCF-7 cell cultures.

Protocol for Culturing MCF-7 Cells:

  • Media Preparation: Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.[2]

  • Cell Thawing: Rapidly thaw a cryopreserved vial of MCF-7 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 5 mL of pre-warmed complete medium.[2]

  • Centrifugation: Centrifuge the cell suspension at 200 x g for 3-5 minutes to pellet the cells.[2]

  • Resuspension and Plating: Aspirate the supernatant and resuspend the cell pellet in fresh culture medium. Transfer the cells to a T-75 flask.[3]

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[3]

  • Subculturing: When cells reach 80-90% confluency, passage them by first washing with Phosphate-Buffered Saline (PBS), then detaching with a brief incubation of Trypsin-EDTA. Neutralize the trypsin with complete medium and re-plate at a suitable subculture ratio (e.g., 1:3 to 1:6).[2]

Assessment of Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol for MTT Assay:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium and incubate for 24 hours.[4]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100, 200 µM) and incubate for 24, 48, and 72 hours.[5] Include a vehicle control (e.g., DMSO).[6]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Table 1: Hypothetical Cell Viability Data for this compound in MCF-7 Cells

Treatment DurationThis compound Concentration (µM)Cell Viability (%)IC50 (µM)
24 hours 0 (Control)10045.5
1085
2560
5048
10035
48 hours 0 (Control)10029.8
1072
2549
5028
10015
72 hours 0 (Control)10019.2
1061
2535
5018
1008

Note: The data presented in this table is hypothetical and for illustrative purposes.

Analysis of Apoptosis by Annexin V/PI Staining

Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry is a common method to detect and quantify apoptosis.

Protocol for Annexin V/PI Apoptosis Assay:

  • Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to attach overnight. Treat the cells with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[5]

Table 2: Hypothetical Apoptosis Analysis of MCF-7 Cells Treated with this compound (IC50 Concentration)

Cell PopulationControl (%)This compound Treated (%)
Viable 95.565.2
Early Apoptotic 2.120.8
Late Apoptotic 1.410.5
Necrotic 1.03.5

Note: The data presented in this table is hypothetical and for illustrative purposes.

Cell Cycle Analysis

Propidium iodide staining of cellular DNA followed by flow cytometry can be used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol for Cell Cycle Analysis:

  • Cell Seeding and Treatment: Seed MCF-7 cells and treat them with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[6][8]

Table 3: Hypothetical Cell Cycle Distribution of MCF-7 Cells Treated with this compound (IC50 Concentration)

Cell Cycle PhaseControl (%)This compound Treated (%)
G0/G1 65.275.8
S 25.315.1
G2/M 9.59.1

Note: The data presented in this table is hypothetical and for illustrative purposes, suggesting a G1 phase arrest.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the effects of this compound on MCF-7 cells.

experimental_workflow cluster_setup Cell Culture & Plating cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Culture MCF-7 Cell Culture Plate Seed Cells in Plates Culture->Plate Treatment Treat with this compound Plate->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Apoptosis Annexin V/PI Staining (Apoptosis) Treatment->Apoptosis CellCycle PI Staining (Cell Cycle) Treatment->CellCycle Data Analyze & Interpret Results MTT->Data Apoptosis->Data CellCycle->Data apoptosis_pathway cluster_stimulus Inducing Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase This compound This compound DeathReceptor Death Receptors This compound->DeathReceptor Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) This compound->Bcl2 Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Bcl2->Mitochondrion Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols: Efficacy of Pan-HER Inhibitors in N87 Gastric Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "EC144" in the context of N87 gastric tumor models did not yield specific results. Therefore, this document provides a representative application note and protocol based on the well-documented effects of pan-HER inhibitors (e.g., Afatinib, Neratinib) on the HER2-overexpressing N87 gastric cancer cell line, as detailed in the available scientific literature. These protocols can be adapted for the evaluation of novel therapeutic agents targeting the HER pathway in this model.

Introduction

Gastric cancer is a significant global health concern, and a subset of these cancers is characterized by the amplification and overexpression of the human epidermal growth factor receptor 2 (HER2).[1][2][3] The NCI-N87 (N87) cell line, derived from a human gastric carcinoma, is a widely used preclinical model for studying HER2-positive gastric cancer due to its high amplification of the ERBB2 gene, which encodes HER2.[4][5] This overexpression makes N87 cells particularly sensitive to therapies targeting the HER family of receptors. Pan-HER inhibitors are a class of targeted therapies that irreversibly bind to the kinase domains of multiple HER family members, including EGFR (HER1), HER2, and HER4, thereby blocking downstream signaling pathways that drive tumor growth and survival.[6]

These application notes provide a summary of the anti-tumor activity of pan-HER inhibitors in N87 gastric tumor models and detailed protocols for conducting in vitro and in vivo studies to evaluate the efficacy of such compounds.

Data Presentation

Table 1: In Vitro Efficacy of Pan-HER Inhibitors on N87 Cell Proliferation

CompoundAssayEndpointResultReference
AfatinibCell Proliferation AssayIC50Data not available in provided search results[6]
NeratinibCell Proliferation AssayIC50Data not available in provided search results[6]
Afatinib + Picropodophyllin (IGF-1R inhibitor)Cell Proliferation AssayProliferation Ratio vs. Control62.3% (Afatinib alone)[6]
Neratinib + Picropodophyllin (IGF-1R inhibitor)Cell Proliferation AssayProliferation Ratio vs. Control45.9% (Neratinib alone)[6]

Table 2: In Vivo Efficacy of Pan-HER Inhibitors in N87 Xenograft Models

Treatment GroupDosingTumor Growth Inhibitionp-valueReference
PlaceboVehicle control--[6]
AfatinibDose based on previous studiesSignificant antitumor effectP < 0.0001[6]
NeratinibDose based on previous studiesSignificant antitumor effectP < 0.0001[6]

Note: Specific dosage and tumor growth inhibition percentages were not detailed in the provided search results but the statistically significant anti-tumor effect was highlighted.

Signaling Pathway

The N87 gastric tumor model is characterized by high levels of HER2, which upon dimerization, activates downstream signaling cascades crucial for cell proliferation, survival, and differentiation.[2][7] The two major pathways activated are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[2] Pan-HER inhibitors block the ATP-binding site of the HER family receptors' kinase domain, preventing their autophosphorylation and the subsequent activation of these oncogenic signaling pathways.

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor Intracellular Space cluster_pathways Intracellular Space Ligand Ligand (e.g., EGF, NRG) HER_other HER1/HER3/HER4 Ligand->HER_other Binds HER2 HER2 PI3K PI3K HER2->PI3K Phosphorylation RAS RAS HER2->RAS Activation HER_other->HER2 Dimerization Pan_HER_Inhibitor Pan-HER Inhibitor (e.g., Afatinib, Neratinib) Pan_HER_Inhibitor->HER2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: HER2 signaling pathway and mechanism of pan-HER inhibition.

Experimental Protocols

In Vitro Cell-Based Assays
  • Cell Line: NCI-N87 (ATCC® CRL-5822™)

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency. Use Accutase or a similar gentle cell dissociation reagent for detachment.[8]

  • Cell Seeding: Seed N87 cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.

  • Drug Preparation: Prepare a stock solution of the pan-HER inhibitor in DMSO. Serially dilute the compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is <0.1%.

  • Treatment: Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT/XTT Addition: Add 20 µL of MTT (5 mg/mL) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.

  • Measurement: If using MTT, add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) and incubate overnight. Measure the absorbance at 570 nm. For XTT, measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vivo Xenograft Studies
  • Animals: Use 6-8 week old female athymic nude mice (e.g., BALB/c nu/nu).[4]

  • Cell Preparation: Harvest N87 cells during their exponential growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 1 x 10^7 cells/mL.[4]

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.[4]

  • Tumor Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.[4]

  • Drug Formulation: Formulate the pan-HER inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80).

  • Treatment: Administer the drug and vehicle control to the respective groups via oral gavage or intraperitoneal injection daily for a specified period (e.g., 21 days). Doses should be based on prior studies or dose-finding experiments.[6]

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors.

  • Analysis:

    • Compare the final tumor volumes and tumor growth inhibition between the treatment and control groups.

    • Perform immunohistochemical (IHC) analysis on the excised tumors to assess the levels of phosphorylated HER2 (p-HER2), Ki-67 (proliferation marker), and cleaved caspase-3 (apoptosis marker).[6]

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies N87_Culture N87 Cell Culture Proliferation_Assay Cell Proliferation Assay (MTT/XTT) N87_Culture->Proliferation_Assay Western_Blot Western Blot (p-HER2, p-AKT, p-ERK) N87_Culture->Western_Blot IC50 Determine IC50 Proliferation_Assay->IC50 Xenograft Establish N87 Xenografts in Nude Mice IC50->Xenograft Inform In Vivo Dosing Randomization Randomize Mice into Treatment Groups Xenograft->Randomization Treatment Administer Pan-HER Inhibitor or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Excision & IHC Monitoring->Endpoint Efficacy Evaluate Anti-Tumor Efficacy Endpoint->Efficacy

Caption: Experimental workflow for evaluating a pan-HER inhibitor.

Conclusion

The N87 gastric tumor model is an essential tool for the preclinical evaluation of HER2-targeted therapies. The protocols outlined above provide a framework for assessing the efficacy of pan-HER inhibitors and other novel agents in this HER2-amplified setting. Both in vitro and in vivo experiments are critical for characterizing the anti-tumor activity and understanding the mechanism of action of these compounds, ultimately informing their clinical development for the treatment of HER2-positive gastric cancer.

References

Application Notes and Protocols: Efficacy of Pan-HER Inhibitors in N87 Gastric Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "EC144" in the context of N87 gastric tumor models did not yield specific results. Therefore, this document provides a representative application note and protocol based on the well-documented effects of pan-HER inhibitors (e.g., Afatinib, Neratinib) on the HER2-overexpressing N87 gastric cancer cell line, as detailed in the available scientific literature. These protocols can be adapted for the evaluation of novel therapeutic agents targeting the HER pathway in this model.

Introduction

Gastric cancer is a significant global health concern, and a subset of these cancers is characterized by the amplification and overexpression of the human epidermal growth factor receptor 2 (HER2).[1][2][3] The NCI-N87 (N87) cell line, derived from a human gastric carcinoma, is a widely used preclinical model for studying HER2-positive gastric cancer due to its high amplification of the ERBB2 gene, which encodes HER2.[4][5] This overexpression makes N87 cells particularly sensitive to therapies targeting the HER family of receptors. Pan-HER inhibitors are a class of targeted therapies that irreversibly bind to the kinase domains of multiple HER family members, including EGFR (HER1), HER2, and HER4, thereby blocking downstream signaling pathways that drive tumor growth and survival.[6]

These application notes provide a summary of the anti-tumor activity of pan-HER inhibitors in N87 gastric tumor models and detailed protocols for conducting in vitro and in vivo studies to evaluate the efficacy of such compounds.

Data Presentation

Table 1: In Vitro Efficacy of Pan-HER Inhibitors on N87 Cell Proliferation

CompoundAssayEndpointResultReference
AfatinibCell Proliferation AssayIC50Data not available in provided search results[6]
NeratinibCell Proliferation AssayIC50Data not available in provided search results[6]
Afatinib + Picropodophyllin (IGF-1R inhibitor)Cell Proliferation AssayProliferation Ratio vs. Control62.3% (Afatinib alone)[6]
Neratinib + Picropodophyllin (IGF-1R inhibitor)Cell Proliferation AssayProliferation Ratio vs. Control45.9% (Neratinib alone)[6]

Table 2: In Vivo Efficacy of Pan-HER Inhibitors in N87 Xenograft Models

Treatment GroupDosingTumor Growth Inhibitionp-valueReference
PlaceboVehicle control--[6]
AfatinibDose based on previous studiesSignificant antitumor effectP < 0.0001[6]
NeratinibDose based on previous studiesSignificant antitumor effectP < 0.0001[6]

Note: Specific dosage and tumor growth inhibition percentages were not detailed in the provided search results but the statistically significant anti-tumor effect was highlighted.

Signaling Pathway

The N87 gastric tumor model is characterized by high levels of HER2, which upon dimerization, activates downstream signaling cascades crucial for cell proliferation, survival, and differentiation.[2][7] The two major pathways activated are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[2] Pan-HER inhibitors block the ATP-binding site of the HER family receptors' kinase domain, preventing their autophosphorylation and the subsequent activation of these oncogenic signaling pathways.

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor Intracellular Space cluster_pathways Intracellular Space Ligand Ligand (e.g., EGF, NRG) HER_other HER1/HER3/HER4 Ligand->HER_other Binds HER2 HER2 PI3K PI3K HER2->PI3K Phosphorylation RAS RAS HER2->RAS Activation HER_other->HER2 Dimerization Pan_HER_Inhibitor Pan-HER Inhibitor (e.g., Afatinib, Neratinib) Pan_HER_Inhibitor->HER2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: HER2 signaling pathway and mechanism of pan-HER inhibition.

Experimental Protocols

In Vitro Cell-Based Assays
  • Cell Line: NCI-N87 (ATCC® CRL-5822™)

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency. Use Accutase or a similar gentle cell dissociation reagent for detachment.[8]

  • Cell Seeding: Seed N87 cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.

  • Drug Preparation: Prepare a stock solution of the pan-HER inhibitor in DMSO. Serially dilute the compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is <0.1%.

  • Treatment: Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT/XTT Addition: Add 20 µL of MTT (5 mg/mL) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.

  • Measurement: If using MTT, add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) and incubate overnight. Measure the absorbance at 570 nm. For XTT, measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vivo Xenograft Studies
  • Animals: Use 6-8 week old female athymic nude mice (e.g., BALB/c nu/nu).[4]

  • Cell Preparation: Harvest N87 cells during their exponential growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 1 x 10^7 cells/mL.[4]

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.[4]

  • Tumor Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.[4]

  • Drug Formulation: Formulate the pan-HER inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80).

  • Treatment: Administer the drug and vehicle control to the respective groups via oral gavage or intraperitoneal injection daily for a specified period (e.g., 21 days). Doses should be based on prior studies or dose-finding experiments.[6]

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors.

  • Analysis:

    • Compare the final tumor volumes and tumor growth inhibition between the treatment and control groups.

    • Perform immunohistochemical (IHC) analysis on the excised tumors to assess the levels of phosphorylated HER2 (p-HER2), Ki-67 (proliferation marker), and cleaved caspase-3 (apoptosis marker).[6]

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies N87_Culture N87 Cell Culture Proliferation_Assay Cell Proliferation Assay (MTT/XTT) N87_Culture->Proliferation_Assay Western_Blot Western Blot (p-HER2, p-AKT, p-ERK) N87_Culture->Western_Blot IC50 Determine IC50 Proliferation_Assay->IC50 Xenograft Establish N87 Xenografts in Nude Mice IC50->Xenograft Inform In Vivo Dosing Randomization Randomize Mice into Treatment Groups Xenograft->Randomization Treatment Administer Pan-HER Inhibitor or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Excision & IHC Monitoring->Endpoint Efficacy Evaluate Anti-Tumor Efficacy Endpoint->Efficacy

Caption: Experimental workflow for evaluating a pan-HER inhibitor.

Conclusion

The N87 gastric tumor model is an essential tool for the preclinical evaluation of HER2-targeted therapies. The protocols outlined above provide a framework for assessing the efficacy of pan-HER inhibitors and other novel agents in this HER2-amplified setting. Both in vitro and in vivo experiments are critical for characterizing the anti-tumor activity and understanding the mechanism of action of these compounds, ultimately informing their clinical development for the treatment of HER2-positive gastric cancer.

References

Application of EC144 in Collagen-Induced Arthritis (CIA) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and subsequent destruction of cartilage and bone.[1][2] The collagen-induced arthritis (CIA) model in rodents is a widely used preclinical model that shares many pathological and immunological features with human RA, making it an essential tool for evaluating novel therapeutic agents.[3][4][5][6] EC144, a synthetic inhibitor of Heat Shock Protein 90 (Hsp90), has emerged as a potential therapeutic candidate for autoimmune diseases.[7] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, including many that are key components of inflammatory signaling pathways.[7] By inhibiting Hsp90, this compound disrupts these pathways, thereby blocking both innate and adaptive immune responses.[7] These application notes provide a comprehensive overview of the use of this compound in CIA models, including its mechanism of action, detailed experimental protocols, and expected outcomes.

Mechanism of Action of this compound in Arthritis

This compound exerts its anti-inflammatory effects by inhibiting Hsp90, which is essential for the proper folding and function of multiple intracellular signaling proteins involved in immune cell activation and proliferation.[7] In the context of arthritis, this compound has been shown to block Toll-like receptor 4 (TLR4) signaling induced by lipopolysaccharide (LPS) in macrophages.[7] This blockade prevents the activation of downstream signaling cascades, including the MEK/ERK and JNK/p38 MAPK pathways.[7] Consequently, the production of pro-inflammatory cytokines such as TNF-α is suppressed.[7]

Furthermore, this compound impacts the adaptive immune response by inhibiting the proliferation of CD4+ T cells and suppressing antigen-specific antibody responses, both of which are critical drivers of pathology in the CIA model.[7] This dual action on both innate and adaptive immunity makes this compound a promising therapeutic agent for RA.

Signaling Pathway of this compound Action

EC144_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 TPL2 TPL2 TLR4->TPL2 JNK JNK TLR4->JNK p38 p38 MAPK TLR4->p38 This compound This compound Hsp90 Hsp90 This compound->Hsp90 inhibits Hsp90->TPL2 stabilizes MEK1_2 MEK1/2 TPL2->MEK1_2 activates ERK1_2 ERK1/2 MEK1_2->ERK1_2 activates Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) ERK1_2->Cytokines JNK->Cytokines p38->Cytokines

Caption: this compound inhibits Hsp90, disrupting TLR4 signaling and reducing inflammatory cytokine production.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes following this compound treatment in a collagen-induced arthritis model, based on published findings.[7]

Table 1: Effect of this compound on Clinical and Immunological Parameters in Rat CIA Model

ParameterVehicle ControlThis compound TreatedOutcome
Clinical Arthritis Score HighSignificantly ReducedSuppression of disease development
Inflammatory Response RobustSuppressedReduction in joint inflammation

Table 2: Effect of this compound on Immunological Parameters in Mouse CIA Model

ParameterVehicle ControlThis compound TreatedOutcome
Disease Development ProgressiveSuppressedBlockade of arthritis progression
Antigen-Specific Antibody Response High TitersSuppressedReduced humoral immunity to collagen
Antigen-Specific CD4+ T Cell Activation ActivatedBlockedInhibition of cellular immunity to collagen

Experimental Protocols

This section provides a detailed methodology for inducing collagen-induced arthritis and administering this compound.

Materials and Reagents
  • Type II Collagen (bovine or chicken)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • 0.1 M Acetic Acid

  • This compound (synthetic Hsp90 inhibitor)

  • Vehicle for this compound (e.g., appropriate buffer or solvent)

  • Syringes and needles (26-30 gauge)

  • Homogenizer or sonicator

  • Susceptible rodent strains (e.g., DBA/1 mice, Lewis rats)[3][8]

Experimental Workflow

CIA_EC144_Workflow cluster_pre_induction Pre-Induction cluster_induction Induction Phase cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints Acclimatization Animal Acclimatization Baseline Baseline Measurements (Weight, Paw Volume) Acclimatization->Baseline Day0 Day 0: Primary Immunization (Collagen in CFA) Baseline->Day0 Day21 Day 21: Booster Immunization (Collagen in IFA) Day0->Day21 Treatment_Start Initiate this compound or Vehicle Treatment (e.g., semi-therapeutic) Day21->Treatment_Start Monitoring Monitor Clinical Score, Paw Swelling, Body Weight Treatment_Start->Monitoring Endpoints Endpoint Analysis: Histology, Cytokine Profiling, Antibody Titers Monitoring->Endpoints

Caption: Experimental workflow for this compound evaluation in the collagen-induced arthritis model.

Detailed Protocol for Collagen-Induced Arthritis
  • Preparation of Collagen Emulsion:

    • Dissolve Type II collagen in 0.1 M acetic acid overnight at 4°C to a final concentration of 2 mg/mL.

    • On the day of immunization, emulsify the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA) for the primary immunization or Incomplete Freund's Adjuvant (IFA) for the booster.

    • Emulsify by drawing the mixture into a glass syringe and expelling it against the wall of a beaker, or by using a homogenizer, until a stable emulsion is formed (a drop of the emulsion does not disperse in water).

  • Primary Immunization (Day 0):

    • Anesthetize the animal (e.g., using isoflurane).

    • Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.[9]

  • Booster Immunization (Day 21):

    • Inject 100 µL of the collagen/IFA emulsion intradermally at a site different from the primary injection.[10][11]

Administration of this compound
  • Preparation of this compound: Prepare this compound in a suitable vehicle according to the manufacturer's instructions or literature recommendations. The final concentration should be calculated based on the desired dosage and the average weight of the animals.

  • Administration: The administration of this compound can be performed via various routes, such as intraperitoneal (i.p.) or oral gavage. The timing of administration is crucial. A "semi-therapeutic" regimen, where treatment begins after the booster immunization or at the first signs of arthritis, is often employed to mimic a more clinically relevant scenario.[7] The dosing frequency (e.g., daily, twice daily) should be determined based on the pharmacokinetic properties of this compound.

Monitoring and Assessment
  • Clinical Scoring:

    • Begin monitoring for signs of arthritis around day 21.

    • Score each paw based on a scale of 0-4 for erythema and swelling (0 = normal; 1 = mild swelling/erythema of one joint; 2 = moderate swelling/erythema; 3 = severe swelling/erythema of multiple joints; 4 = maximal inflammation with ankylosis). The maximum score per animal is 16.[12]

  • Paw Swelling:

    • Measure paw thickness or volume using a plethysmometer or digital calipers at regular intervals.

  • Endpoint Analysis:

    • At the end of the study, collect blood for serological analysis of anti-collagen antibodies and cytokine levels.

    • Harvest paws for histological analysis to assess synovial inflammation, cartilage destruction, and bone erosion.

    • Spleens and lymph nodes can be collected to assess antigen-specific T cell responses.[7]

Conclusion

This compound, as a potent Hsp90 inhibitor, demonstrates significant therapeutic potential in preclinical models of rheumatoid arthritis. Its ability to modulate both innate and adaptive immune responses provides a strong rationale for its further development. The protocols and expected outcomes detailed in these application notes serve as a valuable resource for researchers investigating the efficacy of this compound and similar compounds in the context of autoimmune and inflammatory diseases.

References

Application of EC144 in Collagen-Induced Arthritis (CIA) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and subsequent destruction of cartilage and bone.[1][2] The collagen-induced arthritis (CIA) model in rodents is a widely used preclinical model that shares many pathological and immunological features with human RA, making it an essential tool for evaluating novel therapeutic agents.[3][4][5][6] EC144, a synthetic inhibitor of Heat Shock Protein 90 (Hsp90), has emerged as a potential therapeutic candidate for autoimmune diseases.[7] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, including many that are key components of inflammatory signaling pathways.[7] By inhibiting Hsp90, this compound disrupts these pathways, thereby blocking both innate and adaptive immune responses.[7] These application notes provide a comprehensive overview of the use of this compound in CIA models, including its mechanism of action, detailed experimental protocols, and expected outcomes.

Mechanism of Action of this compound in Arthritis

This compound exerts its anti-inflammatory effects by inhibiting Hsp90, which is essential for the proper folding and function of multiple intracellular signaling proteins involved in immune cell activation and proliferation.[7] In the context of arthritis, this compound has been shown to block Toll-like receptor 4 (TLR4) signaling induced by lipopolysaccharide (LPS) in macrophages.[7] This blockade prevents the activation of downstream signaling cascades, including the MEK/ERK and JNK/p38 MAPK pathways.[7] Consequently, the production of pro-inflammatory cytokines such as TNF-α is suppressed.[7]

Furthermore, this compound impacts the adaptive immune response by inhibiting the proliferation of CD4+ T cells and suppressing antigen-specific antibody responses, both of which are critical drivers of pathology in the CIA model.[7] This dual action on both innate and adaptive immunity makes this compound a promising therapeutic agent for RA.

Signaling Pathway of this compound Action

EC144_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 TPL2 TPL2 TLR4->TPL2 JNK JNK TLR4->JNK p38 p38 MAPK TLR4->p38 This compound This compound Hsp90 Hsp90 This compound->Hsp90 inhibits Hsp90->TPL2 stabilizes MEK1_2 MEK1/2 TPL2->MEK1_2 activates ERK1_2 ERK1/2 MEK1_2->ERK1_2 activates Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) ERK1_2->Cytokines JNK->Cytokines p38->Cytokines

Caption: this compound inhibits Hsp90, disrupting TLR4 signaling and reducing inflammatory cytokine production.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes following this compound treatment in a collagen-induced arthritis model, based on published findings.[7]

Table 1: Effect of this compound on Clinical and Immunological Parameters in Rat CIA Model

ParameterVehicle ControlThis compound TreatedOutcome
Clinical Arthritis Score HighSignificantly ReducedSuppression of disease development
Inflammatory Response RobustSuppressedReduction in joint inflammation

Table 2: Effect of this compound on Immunological Parameters in Mouse CIA Model

ParameterVehicle ControlThis compound TreatedOutcome
Disease Development ProgressiveSuppressedBlockade of arthritis progression
Antigen-Specific Antibody Response High TitersSuppressedReduced humoral immunity to collagen
Antigen-Specific CD4+ T Cell Activation ActivatedBlockedInhibition of cellular immunity to collagen

Experimental Protocols

This section provides a detailed methodology for inducing collagen-induced arthritis and administering this compound.

Materials and Reagents
  • Type II Collagen (bovine or chicken)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • 0.1 M Acetic Acid

  • This compound (synthetic Hsp90 inhibitor)

  • Vehicle for this compound (e.g., appropriate buffer or solvent)

  • Syringes and needles (26-30 gauge)

  • Homogenizer or sonicator

  • Susceptible rodent strains (e.g., DBA/1 mice, Lewis rats)[3][8]

Experimental Workflow

CIA_EC144_Workflow cluster_pre_induction Pre-Induction cluster_induction Induction Phase cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints Acclimatization Animal Acclimatization Baseline Baseline Measurements (Weight, Paw Volume) Acclimatization->Baseline Day0 Day 0: Primary Immunization (Collagen in CFA) Baseline->Day0 Day21 Day 21: Booster Immunization (Collagen in IFA) Day0->Day21 Treatment_Start Initiate this compound or Vehicle Treatment (e.g., semi-therapeutic) Day21->Treatment_Start Monitoring Monitor Clinical Score, Paw Swelling, Body Weight Treatment_Start->Monitoring Endpoints Endpoint Analysis: Histology, Cytokine Profiling, Antibody Titers Monitoring->Endpoints

Caption: Experimental workflow for this compound evaluation in the collagen-induced arthritis model.

Detailed Protocol for Collagen-Induced Arthritis
  • Preparation of Collagen Emulsion:

    • Dissolve Type II collagen in 0.1 M acetic acid overnight at 4°C to a final concentration of 2 mg/mL.

    • On the day of immunization, emulsify the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA) for the primary immunization or Incomplete Freund's Adjuvant (IFA) for the booster.

    • Emulsify by drawing the mixture into a glass syringe and expelling it against the wall of a beaker, or by using a homogenizer, until a stable emulsion is formed (a drop of the emulsion does not disperse in water).

  • Primary Immunization (Day 0):

    • Anesthetize the animal (e.g., using isoflurane).

    • Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.[9]

  • Booster Immunization (Day 21):

    • Inject 100 µL of the collagen/IFA emulsion intradermally at a site different from the primary injection.[10][11]

Administration of this compound
  • Preparation of this compound: Prepare this compound in a suitable vehicle according to the manufacturer's instructions or literature recommendations. The final concentration should be calculated based on the desired dosage and the average weight of the animals.

  • Administration: The administration of this compound can be performed via various routes, such as intraperitoneal (i.p.) or oral gavage. The timing of administration is crucial. A "semi-therapeutic" regimen, where treatment begins after the booster immunization or at the first signs of arthritis, is often employed to mimic a more clinically relevant scenario.[7] The dosing frequency (e.g., daily, twice daily) should be determined based on the pharmacokinetic properties of this compound.

Monitoring and Assessment
  • Clinical Scoring:

    • Begin monitoring for signs of arthritis around day 21.

    • Score each paw based on a scale of 0-4 for erythema and swelling (0 = normal; 1 = mild swelling/erythema of one joint; 2 = moderate swelling/erythema; 3 = severe swelling/erythema of multiple joints; 4 = maximal inflammation with ankylosis). The maximum score per animal is 16.[12]

  • Paw Swelling:

    • Measure paw thickness or volume using a plethysmometer or digital calipers at regular intervals.

  • Endpoint Analysis:

    • At the end of the study, collect blood for serological analysis of anti-collagen antibodies and cytokine levels.

    • Harvest paws for histological analysis to assess synovial inflammation, cartilage destruction, and bone erosion.

    • Spleens and lymph nodes can be collected to assess antigen-specific T cell responses.[7]

Conclusion

This compound, as a potent Hsp90 inhibitor, demonstrates significant therapeutic potential in preclinical models of rheumatoid arthritis. Its ability to modulate both innate and adaptive immune responses provides a strong rationale for its further development. The protocols and expected outcomes detailed in these application notes serve as a valuable resource for researchers investigating the efficacy of this compound and similar compounds in the context of autoimmune and inflammatory diseases.

References

Application Notes and Protocols for Studying TLR4 Signaling Pathways Using a Selective Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Investigated Compound: Initial searches for the compound "EC144" did not yield specific information in the public domain relating to Toll-like Receptor 4 (TLR4) signaling. Therefore, these application notes and protocols have been generated using the well-characterized, selective TLR4 inhibitor, TAK-242 (Resatorvid) , as a representative small molecule for studying TLR4 pathway inhibition. The principles and methods described herein are broadly applicable to the characterization of other small molecule inhibitors of the TLR4 pathway.

Audience: Researchers, scientists, and drug development professionals.

Introduction to TLR4 Signaling and Inhibition with TAK-242

Toll-like Receptor 4 (TLR4) is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria, and damage-associated molecular patterns (DAMPs) released from damaged host cells.[1][2] Upon activation, TLR4 initiates two primary downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways.[1] These pathways culminate in the activation of transcription factors such as NF-κB and IRF3, leading to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and type I interferons.[1][2] Dysregulation of TLR4 signaling is implicated in a variety of inflammatory diseases, including sepsis, autoimmune disorders, and neuroinflammation, making it a key target for therapeutic intervention.[3]

TAK-242 is a small-molecule inhibitor that selectively targets TLR4 signaling.[1][2] Its mechanism of action involves binding to a specific cysteine residue (Cys747) in the intracellular Toll/Interleukin-1 receptor (TIR) domain of TLR4.[1][4] This binding allosterically inhibits the interaction of TLR4 with its downstream adaptor proteins, TIRAP (for the MyD88-dependent pathway) and TRAM (for the TRIF-dependent pathway), effectively blocking both major signaling cascades.[4][5] This specificity makes TAK-242 a valuable tool for dissecting the role of TLR4 in various biological processes and for validating TLR4 as a drug target.

Data Presentation: In Vitro Efficacy of TAK-242

The following tables summarize the inhibitory activity of TAK-242 on the production of key inflammatory mediators in various cell types stimulated with LPS.

Table 1: IC₅₀ Values of TAK-242 for Inhibition of Cytokine and Nitric Oxide Production

Cell TypeStimulantMediatorIC₅₀ (nM)Reference
Murine Macrophage-like (RAW264.7)LPSNitric Oxide (NO)1.8[6]
Murine Macrophage-like (RAW264.7)LPSTNF-α1.1[6]
Murine Macrophage-like (RAW264.7)LPSIL-61.9[6]
Mouse Peritoneal MacrophagesLPSTNF-α2.6[6]
Mouse Peritoneal MacrophagesLPSIL-611[6]
Human PBMCsLPSTNF-α18[6]
Human PBMCsLPSIL-633[6]
Human PBMCsLPSIL-1211[6]

Table 2: Effect of TAK-242 on Pro-inflammatory Cytokine Secretion in a Mixed Lymphocyte Reaction

CytokineControl (pg/mL)LPS Control (pg/mL)LPS + TAK-242 (10 µM) (pg/mL)Reference
IL-1β12.98 ± 16.834072 ± 6250 ± 0[7]
IL-6114 ± 10711,506 ± 140913.1 ± 1.6[7]
IL-87866 ± 207153,984 ± 39445297 ± 1144[7]
TNF-α446 ± 2778330 ± 2214111 ± 36[7]

Visualizations

TLR4 Signaling Pathways

TLR4_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS MD2 MD-2 LPS->MD2 binds TLR4_dimer TLR4/TLR4 MD2->TLR4_dimer activates TIRAP TIRAP TLR4_dimer->TIRAP recruits TRAM TRAM TLR4_dimer->TRAM recruits MyD88 MyD88 TIRAP->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TRIF TRIF TRAM->TRIF TBK1 TBK1 TRIF->TBK1 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs TAK1->MAPK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines transcribes MAPK->Cytokines transcribes IRF3 IRF3 TBK1->IRF3 IFNs Type I IFNs IRF3->IFNs transcribes

Caption: Overview of MyD88-dependent and TRIF-dependent TLR4 signaling pathways.

Mechanism of Action of TAK-242

TAK242_MoA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TLR4 TLR4 Dimer TLR4_TIR TIR Domain Adaptors Adaptor Proteins (TIRAP/TRAM) TLR4_TIR->Adaptors Interaction Blocked TAK242 TAK-242 TAK242->TLR4_TIR binds to Cys747 Signaling Downstream Signaling Adaptors->Signaling

Caption: TAK-242 binds to the TLR4 TIR domain, blocking adaptor protein recruitment.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A1 Culture Cells (e.g., RAW264.7) B1 Pre-treat with TAK-242 (e.g., 1 hour) A1->B1 A2 Prepare Reagents (LPS, TAK-242) A2->B1 B2 Stimulate with LPS (e.g., 1-24 hours) B1->B2 C1 Collect Supernatant B2->C1 C2 Lyse Cells B2->C2 D1 ELISA for Cytokines (TNF-α, IL-6) C1->D1 D2 qRT-PCR for mRNA (Tnf, Il6) C2->D2 D3 Western Blot for Proteins (p-p65, p-JNK) C2->D3

Caption: Workflow for assessing TLR4 inhibitor efficacy in cell culture.

Experimental Protocols

These protocols provide a framework for investigating the effects of a TLR4 inhibitor like TAK-242. Specific concentrations and incubation times may require optimization for different cell types and experimental conditions.

Cell Culture and Treatment

This protocol is based on methods used for L6 myotubes and can be adapted for other cell lines like RAW264.7 macrophages.[4]

  • Cell Seeding: Plate cells (e.g., RAW264.7 macrophages) in appropriate culture vessels (e.g., 6-well plates for protein/RNA, 96-well plates for viability/ELISA) and allow them to adhere and reach 70-80% confluency.

  • Inhibitor Preparation: Prepare a stock solution of TAK-242 (e.g., 10 mM in DMSO).[8] Dilute the stock solution in culture medium to the desired final working concentrations (e.g., 1 nM to 1 µM).

  • Pre-treatment: Remove the culture medium from the cells and replace it with medium containing the desired concentration of TAK-242 or vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C, 5% CO₂.[4]

  • Stimulation: Add LPS directly to the wells to achieve the desired final concentration (e.g., 100 ng/mL) without changing the medium.[4]

  • Incubation: Incubate the cells for the desired period based on the downstream analysis:

    • Protein Phosphorylation (Western Blot): 15-60 minutes.

    • Gene Expression (qRT-PCR): 1-6 hours.[4]

    • Cytokine Secretion (ELISA): 6-24 hours.[4]

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)

This protocol is adapted from methodologies used in TLR4 signaling studies.[9]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them directly in the culture plate using a suitable lysis buffer (e.g., TRIzol reagent).

  • RNA Extraction: Isolate total RNA using a column-based kit or TRIzol-chloroform extraction according to the manufacturer's instructions.

  • RNA Quantification and Quality Check: Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). A260/A280 ratio should be ~2.0.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.

  • qRT-PCR:

    • Prepare the reaction mixture containing cDNA template, forward and reverse primers for target genes (e.g., Tnf, Il6, Il1b) and a housekeeping gene (e.g., Gapdh, Actb), and a SYBR Green or TaqMan master mix.

    • Perform the PCR on a real-time PCR system. A typical thermal cycling protocol is: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[9]

    • Analyze the data using the comparative Cₜ (2⁻ΔΔCₜ) method to determine the relative fold change in gene expression.

Western Blot for Signaling Protein Phosphorylation

This protocol is a general guide for analyzing TLR4 pathway activation.[9][10]

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer, heat at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[10]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., phospho-p65, phospho-JNK) and total proteins overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane as in step 8. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. Quantify band intensity using densitometry software.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol is standard for measuring secreted cytokines.[11][12]

  • Sample Collection: After the desired incubation period, collect the cell culture supernatant and centrifuge to remove any cells or debris.

  • ELISA Procedure:

    • Use a commercially available ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6).

    • Add standards, controls, and samples to the wells of the antibody-coated microplate.

    • Incubate as per the manufacturer's instructions.

    • Wash the plate to remove unbound substances.

    • Add a biotin-conjugated detection antibody.

    • Incubate and wash.

    • Add a streptavidin-HRP conjugate.

    • Incubate and wash.

    • Add a substrate solution (e.g., TMB) to develop the color.

    • Stop the reaction with a stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

References

Application Notes and Protocols for Studying TLR4 Signaling Pathways Using a Selective Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Investigated Compound: Initial searches for the compound "EC144" did not yield specific information in the public domain relating to Toll-like Receptor 4 (TLR4) signaling. Therefore, these application notes and protocols have been generated using the well-characterized, selective TLR4 inhibitor, TAK-242 (Resatorvid) , as a representative small molecule for studying TLR4 pathway inhibition. The principles and methods described herein are broadly applicable to the characterization of other small molecule inhibitors of the TLR4 pathway.

Audience: Researchers, scientists, and drug development professionals.

Introduction to TLR4 Signaling and Inhibition with TAK-242

Toll-like Receptor 4 (TLR4) is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria, and damage-associated molecular patterns (DAMPs) released from damaged host cells.[1][2] Upon activation, TLR4 initiates two primary downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways.[1] These pathways culminate in the activation of transcription factors such as NF-κB and IRF3, leading to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and type I interferons.[1][2] Dysregulation of TLR4 signaling is implicated in a variety of inflammatory diseases, including sepsis, autoimmune disorders, and neuroinflammation, making it a key target for therapeutic intervention.[3]

TAK-242 is a small-molecule inhibitor that selectively targets TLR4 signaling.[1][2] Its mechanism of action involves binding to a specific cysteine residue (Cys747) in the intracellular Toll/Interleukin-1 receptor (TIR) domain of TLR4.[1][4] This binding allosterically inhibits the interaction of TLR4 with its downstream adaptor proteins, TIRAP (for the MyD88-dependent pathway) and TRAM (for the TRIF-dependent pathway), effectively blocking both major signaling cascades.[4][5] This specificity makes TAK-242 a valuable tool for dissecting the role of TLR4 in various biological processes and for validating TLR4 as a drug target.

Data Presentation: In Vitro Efficacy of TAK-242

The following tables summarize the inhibitory activity of TAK-242 on the production of key inflammatory mediators in various cell types stimulated with LPS.

Table 1: IC₅₀ Values of TAK-242 for Inhibition of Cytokine and Nitric Oxide Production

Cell TypeStimulantMediatorIC₅₀ (nM)Reference
Murine Macrophage-like (RAW264.7)LPSNitric Oxide (NO)1.8[6]
Murine Macrophage-like (RAW264.7)LPSTNF-α1.1[6]
Murine Macrophage-like (RAW264.7)LPSIL-61.9[6]
Mouse Peritoneal MacrophagesLPSTNF-α2.6[6]
Mouse Peritoneal MacrophagesLPSIL-611[6]
Human PBMCsLPSTNF-α18[6]
Human PBMCsLPSIL-633[6]
Human PBMCsLPSIL-1211[6]

Table 2: Effect of TAK-242 on Pro-inflammatory Cytokine Secretion in a Mixed Lymphocyte Reaction

CytokineControl (pg/mL)LPS Control (pg/mL)LPS + TAK-242 (10 µM) (pg/mL)Reference
IL-1β12.98 ± 16.834072 ± 6250 ± 0[7]
IL-6114 ± 10711,506 ± 140913.1 ± 1.6[7]
IL-87866 ± 207153,984 ± 39445297 ± 1144[7]
TNF-α446 ± 2778330 ± 2214111 ± 36[7]

Visualizations

TLR4 Signaling Pathways

TLR4_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS MD2 MD-2 LPS->MD2 binds TLR4_dimer TLR4/TLR4 MD2->TLR4_dimer activates TIRAP TIRAP TLR4_dimer->TIRAP recruits TRAM TRAM TLR4_dimer->TRAM recruits MyD88 MyD88 TIRAP->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TRIF TRIF TRAM->TRIF TBK1 TBK1 TRIF->TBK1 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs TAK1->MAPK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines transcribes MAPK->Cytokines transcribes IRF3 IRF3 TBK1->IRF3 IFNs Type I IFNs IRF3->IFNs transcribes

Caption: Overview of MyD88-dependent and TRIF-dependent TLR4 signaling pathways.

Mechanism of Action of TAK-242

TAK242_MoA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TLR4 TLR4 Dimer TLR4_TIR TIR Domain Adaptors Adaptor Proteins (TIRAP/TRAM) TLR4_TIR->Adaptors Interaction Blocked TAK242 TAK-242 TAK242->TLR4_TIR binds to Cys747 Signaling Downstream Signaling Adaptors->Signaling

Caption: TAK-242 binds to the TLR4 TIR domain, blocking adaptor protein recruitment.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A1 Culture Cells (e.g., RAW264.7) B1 Pre-treat with TAK-242 (e.g., 1 hour) A1->B1 A2 Prepare Reagents (LPS, TAK-242) A2->B1 B2 Stimulate with LPS (e.g., 1-24 hours) B1->B2 C1 Collect Supernatant B2->C1 C2 Lyse Cells B2->C2 D1 ELISA for Cytokines (TNF-α, IL-6) C1->D1 D2 qRT-PCR for mRNA (Tnf, Il6) C2->D2 D3 Western Blot for Proteins (p-p65, p-JNK) C2->D3

Caption: Workflow for assessing TLR4 inhibitor efficacy in cell culture.

Experimental Protocols

These protocols provide a framework for investigating the effects of a TLR4 inhibitor like TAK-242. Specific concentrations and incubation times may require optimization for different cell types and experimental conditions.

Cell Culture and Treatment

This protocol is based on methods used for L6 myotubes and can be adapted for other cell lines like RAW264.7 macrophages.[4]

  • Cell Seeding: Plate cells (e.g., RAW264.7 macrophages) in appropriate culture vessels (e.g., 6-well plates for protein/RNA, 96-well plates for viability/ELISA) and allow them to adhere and reach 70-80% confluency.

  • Inhibitor Preparation: Prepare a stock solution of TAK-242 (e.g., 10 mM in DMSO).[8] Dilute the stock solution in culture medium to the desired final working concentrations (e.g., 1 nM to 1 µM).

  • Pre-treatment: Remove the culture medium from the cells and replace it with medium containing the desired concentration of TAK-242 or vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C, 5% CO₂.[4]

  • Stimulation: Add LPS directly to the wells to achieve the desired final concentration (e.g., 100 ng/mL) without changing the medium.[4]

  • Incubation: Incubate the cells for the desired period based on the downstream analysis:

    • Protein Phosphorylation (Western Blot): 15-60 minutes.

    • Gene Expression (qRT-PCR): 1-6 hours.[4]

    • Cytokine Secretion (ELISA): 6-24 hours.[4]

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)

This protocol is adapted from methodologies used in TLR4 signaling studies.[9]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them directly in the culture plate using a suitable lysis buffer (e.g., TRIzol reagent).

  • RNA Extraction: Isolate total RNA using a column-based kit or TRIzol-chloroform extraction according to the manufacturer's instructions.

  • RNA Quantification and Quality Check: Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). A260/A280 ratio should be ~2.0.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.

  • qRT-PCR:

    • Prepare the reaction mixture containing cDNA template, forward and reverse primers for target genes (e.g., Tnf, Il6, Il1b) and a housekeeping gene (e.g., Gapdh, Actb), and a SYBR Green or TaqMan master mix.

    • Perform the PCR on a real-time PCR system. A typical thermal cycling protocol is: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[9]

    • Analyze the data using the comparative Cₜ (2⁻ΔΔCₜ) method to determine the relative fold change in gene expression.

Western Blot for Signaling Protein Phosphorylation

This protocol is a general guide for analyzing TLR4 pathway activation.[9][10]

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer, heat at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[10]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., phospho-p65, phospho-JNK) and total proteins overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane as in step 8. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. Quantify band intensity using densitometry software.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol is standard for measuring secreted cytokines.[11][12]

  • Sample Collection: After the desired incubation period, collect the cell culture supernatant and centrifuge to remove any cells or debris.

  • ELISA Procedure:

    • Use a commercially available ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6).

    • Add standards, controls, and samples to the wells of the antibody-coated microplate.

    • Incubate as per the manufacturer's instructions.

    • Wash the plate to remove unbound substances.

    • Add a biotin-conjugated detection antibody.

    • Incubate and wash.

    • Add a streptavidin-HRP conjugate.

    • Incubate and wash.

    • Add a substrate solution (e.g., TMB) to develop the color.

    • Stop the reaction with a stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

References

Application Notes and Protocols for Western Blot Analysis of Hsp90 Client Proteins Following EC144 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a multitude of signaling proteins, known as client proteins.[1] Many of these clients are oncoproteins critical for cancer cell growth and survival, making Hsp90 a key target in oncology.[2] EC144 is a potent, second-generation, synthetic inhibitor of Hsp90 that binds to the N-terminal ATP pocket, leading to the destabilization and subsequent degradation of client proteins via the ubiquitin-proteasome pathway.[3][4] This application note provides a detailed protocol for utilizing Western blot analysis to quantify the degradation of key Hsp90 client proteins, such as HER2, AKT, and RAF-1, following treatment with this compound.

Mechanism of Action of this compound

This compound is a highly potent and selective inhibitor of Hsp90.[3] Its binding to the ATP pocket of Hsp90 competitively inhibits ATP hydrolysis, a critical step in the chaperone's functional cycle.[5] This disruption leads to a conformational change in the Hsp90-client protein complex, marking the client protein for ubiquitination and subsequent degradation by the 26S proteasome.[4] A hallmark of Hsp90 inhibition is the concurrent induction of heat shock proteins, such as Hsp70, as the cell attempts to compensate for the stress induced by the accumulation of unfolded proteins.[1]

Signaling Pathway of Hsp90 Client Protein Degradation

The inhibition of Hsp90 by this compound initiates a cascade of events leading to the degradation of its client proteins. This process is a key mechanism of its anti-tumor activity.

Hsp90_Degradation_Pathway cluster_0 Hsp90 Chaperone Cycle cluster_1 This compound Inhibition cluster_2 Ubiquitin-Proteasome Pathway Hsp90 Hsp90 Client_Protein Client Protein (e.g., HER2, AKT, RAF-1) Hsp90->Client_Protein Stabilization Misfolded_Client Misfolded Client Protein Client_Protein->Misfolded_Client Destabilization ATP ATP ATP->Hsp90 This compound This compound This compound->Hsp90 Inhibition Ubiquitin Ubiquitin Misfolded_Client->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Targeting E3_Ligase E3 Ubiquitin Ligase (e.g., CHIP) E3_Ligase->Ubiquitin Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: Hsp90 client protein degradation pathway upon this compound inhibition.

Experimental Protocols

This section provides detailed methodologies for the Western blot analysis of Hsp90 client proteins after this compound treatment.

Experimental Workflow

The overall experimental workflow for assessing the effect of this compound on Hsp90 client proteins is outlined below.

Western_Blot_Workflow Cell_Culture 1. Cell Culture (e.g., MCF-7, SK-BR-3) EC144_Treatment 2. This compound Treatment (Dose-response and Time-course) Cell_Culture->EC144_Treatment Cell_Lysis 3. Cell Lysis & Protein Extraction EC144_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer 6. Protein Transfer to Membrane SDS_PAGE->Protein_Transfer Immunoblotting 7. Immunoblotting (Primary & Secondary Antibodies) Protein_Transfer->Immunoblotting Detection 8. Signal Detection (Chemiluminescence) Immunoblotting->Detection Data_Analysis 9. Data Analysis (Densitometry) Detection->Data_Analysis

Caption: Experimental workflow for Western blot analysis.

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Seed cancer cell lines known to express high levels of Hsp90 client proteins (e.g., MCF-7 for HER2, LNCaP for AKT and RAF-1) in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.

  • Treatment:

    • Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 nM) for a fixed time point (e.g., 24 hours).

    • Time-Course: Treat cells with a fixed concentration of this compound (e.g., 50 nM) for various durations (e.g., 0, 4, 8, 12, 24, 48 hours).

  • Control: Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

Protocol 2: Protein Extraction and Quantification
  • Cell Lysis:

    • After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Carefully transfer the supernatant to a new pre-chilled tube.

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

Protocol 3: Western Blotting
  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against HER2, AKT, RAF-1, Hsp70, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using a digital imaging system.

Data Presentation

Quantitative analysis of Western blot data is crucial for determining the efficacy of this compound. Densitometry should be performed on the captured images to quantify the band intensities. The intensity of the target protein band should be normalized to the corresponding loading control band. The data can then be presented as a percentage of the vehicle-treated control.

Table 1: Dose-Dependent Degradation of Hsp90 Client Proteins by this compound in MCF-7 Cells (24-hour treatment)
This compound Concentration (nM)HER2 (% of Control)AKT (% of Control)RAF-1 (% of Control)Hsp70 (% of Control)
0 (Vehicle)100100100100
1959896110
5758580150
10506555220
25254030350
50102015480
100<510<10550

Note: The EC50 for Her-2 degradation by this compound in MCF-7 cells has been reported to be 14 nM.[3] The data in this table is representative and illustrates the expected trend.

Table 2: Time-Course of Hsp90 Client Protein Degradation by 50 nM this compound in MCF-7 Cells
Time (hours)HER2 (% of Control)AKT (% of Control)RAF-1 (% of Control)Hsp70 (% of Control)
0100100100100
4809085180
8557060290
12304535400
24102015480
48<5<10<5520

Conclusion

Western blotting is a powerful and reliable technique to assess the pharmacodynamic effects of the Hsp90 inhibitor this compound.[6] This application note provides a comprehensive framework, including detailed protocols and data presentation guidelines, for researchers to effectively evaluate the degradation of key Hsp90 client proteins and the induction of the heat shock response following this compound treatment. The provided protocols and representative data will aid in the preclinical evaluation of this compound and other Hsp90 inhibitors in drug development.

References

Application Notes and Protocols for Western Blot Analysis of Hsp90 Client Proteins Following EC144 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a multitude of signaling proteins, known as client proteins.[1] Many of these clients are oncoproteins critical for cancer cell growth and survival, making Hsp90 a key target in oncology.[2] EC144 is a potent, second-generation, synthetic inhibitor of Hsp90 that binds to the N-terminal ATP pocket, leading to the destabilization and subsequent degradation of client proteins via the ubiquitin-proteasome pathway.[3][4] This application note provides a detailed protocol for utilizing Western blot analysis to quantify the degradation of key Hsp90 client proteins, such as HER2, AKT, and RAF-1, following treatment with this compound.

Mechanism of Action of this compound

This compound is a highly potent and selective inhibitor of Hsp90.[3] Its binding to the ATP pocket of Hsp90 competitively inhibits ATP hydrolysis, a critical step in the chaperone's functional cycle.[5] This disruption leads to a conformational change in the Hsp90-client protein complex, marking the client protein for ubiquitination and subsequent degradation by the 26S proteasome.[4] A hallmark of Hsp90 inhibition is the concurrent induction of heat shock proteins, such as Hsp70, as the cell attempts to compensate for the stress induced by the accumulation of unfolded proteins.[1]

Signaling Pathway of Hsp90 Client Protein Degradation

The inhibition of Hsp90 by this compound initiates a cascade of events leading to the degradation of its client proteins. This process is a key mechanism of its anti-tumor activity.

Hsp90_Degradation_Pathway cluster_0 Hsp90 Chaperone Cycle cluster_1 This compound Inhibition cluster_2 Ubiquitin-Proteasome Pathway Hsp90 Hsp90 Client_Protein Client Protein (e.g., HER2, AKT, RAF-1) Hsp90->Client_Protein Stabilization Misfolded_Client Misfolded Client Protein Client_Protein->Misfolded_Client Destabilization ATP ATP ATP->Hsp90 This compound This compound This compound->Hsp90 Inhibition Ubiquitin Ubiquitin Misfolded_Client->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Targeting E3_Ligase E3 Ubiquitin Ligase (e.g., CHIP) E3_Ligase->Ubiquitin Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: Hsp90 client protein degradation pathway upon this compound inhibition.

Experimental Protocols

This section provides detailed methodologies for the Western blot analysis of Hsp90 client proteins after this compound treatment.

Experimental Workflow

The overall experimental workflow for assessing the effect of this compound on Hsp90 client proteins is outlined below.

Western_Blot_Workflow Cell_Culture 1. Cell Culture (e.g., MCF-7, SK-BR-3) EC144_Treatment 2. This compound Treatment (Dose-response and Time-course) Cell_Culture->EC144_Treatment Cell_Lysis 3. Cell Lysis & Protein Extraction EC144_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer 6. Protein Transfer to Membrane SDS_PAGE->Protein_Transfer Immunoblotting 7. Immunoblotting (Primary & Secondary Antibodies) Protein_Transfer->Immunoblotting Detection 8. Signal Detection (Chemiluminescence) Immunoblotting->Detection Data_Analysis 9. Data Analysis (Densitometry) Detection->Data_Analysis

Caption: Experimental workflow for Western blot analysis.

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Seed cancer cell lines known to express high levels of Hsp90 client proteins (e.g., MCF-7 for HER2, LNCaP for AKT and RAF-1) in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.

  • Treatment:

    • Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 nM) for a fixed time point (e.g., 24 hours).

    • Time-Course: Treat cells with a fixed concentration of this compound (e.g., 50 nM) for various durations (e.g., 0, 4, 8, 12, 24, 48 hours).

  • Control: Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

Protocol 2: Protein Extraction and Quantification
  • Cell Lysis:

    • After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Carefully transfer the supernatant to a new pre-chilled tube.

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

Protocol 3: Western Blotting
  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against HER2, AKT, RAF-1, Hsp70, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using a digital imaging system.

Data Presentation

Quantitative analysis of Western blot data is crucial for determining the efficacy of this compound. Densitometry should be performed on the captured images to quantify the band intensities. The intensity of the target protein band should be normalized to the corresponding loading control band. The data can then be presented as a percentage of the vehicle-treated control.

Table 1: Dose-Dependent Degradation of Hsp90 Client Proteins by this compound in MCF-7 Cells (24-hour treatment)
This compound Concentration (nM)HER2 (% of Control)AKT (% of Control)RAF-1 (% of Control)Hsp70 (% of Control)
0 (Vehicle)100100100100
1959896110
5758580150
10506555220
25254030350
50102015480
100<510<10550

Note: The EC50 for Her-2 degradation by this compound in MCF-7 cells has been reported to be 14 nM.[3] The data in this table is representative and illustrates the expected trend.

Table 2: Time-Course of Hsp90 Client Protein Degradation by 50 nM this compound in MCF-7 Cells
Time (hours)HER2 (% of Control)AKT (% of Control)RAF-1 (% of Control)Hsp70 (% of Control)
0100100100100
4809085180
8557060290
12304535400
24102015480
48<5<10<5520

Conclusion

Western blotting is a powerful and reliable technique to assess the pharmacodynamic effects of the Hsp90 inhibitor this compound.[6] This application note provides a comprehensive framework, including detailed protocols and data presentation guidelines, for researchers to effectively evaluate the degradation of key Hsp90 client proteins and the induction of the heat shock response following this compound treatment. The provided protocols and representative data will aid in the preclinical evaluation of this compound and other Hsp90 inhibitors in drug development.

References

Application Notes and Protocols: Preparation of EC144 Stock Solution for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EC144 is a potent and selective second-generation inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, survival, and signaling.[1] With a high binding affinity (Kᵢ = 0.2 nM and IC₅₀ = 1.1 nM), this compound effectively induces the degradation of Hsp90 client proteins, such as Her-2 in breast cancer cells (EC₅₀ = 14 nM), leading to the inhibition of tumor growth.[1] Its oral availability and ability to penetrate the brain make it a valuable tool for in vitro and in vivo studies in cancer biology and other therapeutic areas. These application notes provide a detailed protocol for the preparation of a stock solution of this compound for use in cell culture experiments.

Quantitative Data Summary

For ease of use and accurate preparation, the key quantitative data for this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Weight (M.Wt) 413.9 g/mol [2]
Formula C₂₁H₂₄ClN₅O₂[2]
Purity ≥98%[2]
Solubility in DMSO Up to 100 mM
Solubility in Ethanol Up to 5 mM
CAS Number 911397-80-3[2]

Experimental Protocols

Materials
  • This compound powder (≥98% purity)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or cryovials

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Calibrated analytical balance

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a convenient starting point for subsequent dilutions to working concentrations for various cell culture assays.

  • Pre-dissolution Preparation:

    • Bring the vial of this compound powder and the DMSO to room temperature.

    • Ensure all work is performed in a sterile environment, such as a laminar flow hood, to maintain the sterility of the stock solution.

  • Weighing the this compound Powder:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.14 mg of this compound.

      • Calculation:

        • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

        • Mass (mg) = 10 mmol/L x 0.001 L x 413.9 g/mol x 1000 mg/g = 4.139 mg

  • Dissolving the this compound:

    • Add the appropriate volume of sterile DMSO to the microcentrifuge tube containing the weighed this compound powder. To prepare 1 mL of a 10 mM solution, add 1 mL of DMSO.

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials.

    • Store the aliquots at -20°C for long-term storage.[2] A stock solution in DMSO is stable for at least 6 months at -20°C.[2][3] For short-term storage (up to 2 weeks), the solution can be kept at 4°C.[3]

Visualization of Experimental Workflow and Signaling Pathway

This compound Stock Solution Preparation Workflow

EC144_Stock_Preparation cluster_preparation Preparation cluster_storage Storage start Start weigh Weigh this compound Powder (e.g., 4.14 mg) start->weigh 1. add_dmso Add Sterile DMSO (e.g., 1 mL) weigh->add_dmso 2. dissolve Vortex to Dissolve add_dmso->dissolve 3. aliquot Aliquot into Cryovials dissolve->aliquot 4. store Store at -20°C aliquot->store 5. end Ready for Use store->end

Caption: Workflow for preparing this compound stock solution.

Hsp90 Inhibition and Downstream Signaling

This compound exerts its biological effects by inhibiting Hsp90, which leads to the proteasomal degradation of its client proteins. One such critical client protein is the receptor tyrosine kinase Her-2 (also known as ErbB2). The following diagram illustrates this mechanism of action.

Hsp90_Inhibition_Pathway cluster_cell Cell This compound This compound Hsp90 Hsp90 This compound->Hsp90 Inhibits Her2_unfolded Unfolded Her-2 Hsp90->Her2_unfolded Binding Her2_folded Active Her-2 Hsp90->Her2_folded Chaperones Her2_unfolded->Hsp90 Proteasome Proteasome Her2_unfolded->Proteasome Targeted for Degradation Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Her2_folded->Signaling Activates Degradation Degradation Products Proteasome->Degradation Cell_Proliferation Cell Proliferation & Survival Signaling->Cell_Proliferation

Caption: this compound inhibits Hsp90, leading to Her-2 degradation.

Conclusion

This document provides a comprehensive guide for the preparation of this compound stock solutions for cell culture applications. Adherence to this protocol will ensure the accurate and sterile preparation of this potent Hsp90 inhibitor, facilitating reproducible experimental results in the investigation of Hsp90-dependent signaling pathways and their roles in disease. Always consult the batch-specific information on the product vial and Certificate of Analysis for the most accurate molecular weight.

References

Application Notes and Protocols: Preparation of EC144 Stock Solution for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EC144 is a potent and selective second-generation inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, survival, and signaling.[1] With a high binding affinity (Kᵢ = 0.2 nM and IC₅₀ = 1.1 nM), this compound effectively induces the degradation of Hsp90 client proteins, such as Her-2 in breast cancer cells (EC₅₀ = 14 nM), leading to the inhibition of tumor growth.[1] Its oral availability and ability to penetrate the brain make it a valuable tool for in vitro and in vivo studies in cancer biology and other therapeutic areas. These application notes provide a detailed protocol for the preparation of a stock solution of this compound for use in cell culture experiments.

Quantitative Data Summary

For ease of use and accurate preparation, the key quantitative data for this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Weight (M.Wt) 413.9 g/mol [2]
Formula C₂₁H₂₄ClN₅O₂[2]
Purity ≥98%[2]
Solubility in DMSO Up to 100 mM
Solubility in Ethanol Up to 5 mM
CAS Number 911397-80-3[2]

Experimental Protocols

Materials
  • This compound powder (≥98% purity)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or cryovials

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Calibrated analytical balance

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a convenient starting point for subsequent dilutions to working concentrations for various cell culture assays.

  • Pre-dissolution Preparation:

    • Bring the vial of this compound powder and the DMSO to room temperature.

    • Ensure all work is performed in a sterile environment, such as a laminar flow hood, to maintain the sterility of the stock solution.

  • Weighing the this compound Powder:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.14 mg of this compound.

      • Calculation:

        • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

        • Mass (mg) = 10 mmol/L x 0.001 L x 413.9 g/mol x 1000 mg/g = 4.139 mg

  • Dissolving the this compound:

    • Add the appropriate volume of sterile DMSO to the microcentrifuge tube containing the weighed this compound powder. To prepare 1 mL of a 10 mM solution, add 1 mL of DMSO.

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials.

    • Store the aliquots at -20°C for long-term storage.[2] A stock solution in DMSO is stable for at least 6 months at -20°C.[2][3] For short-term storage (up to 2 weeks), the solution can be kept at 4°C.[3]

Visualization of Experimental Workflow and Signaling Pathway

This compound Stock Solution Preparation Workflow

EC144_Stock_Preparation cluster_preparation Preparation cluster_storage Storage start Start weigh Weigh this compound Powder (e.g., 4.14 mg) start->weigh 1. add_dmso Add Sterile DMSO (e.g., 1 mL) weigh->add_dmso 2. dissolve Vortex to Dissolve add_dmso->dissolve 3. aliquot Aliquot into Cryovials dissolve->aliquot 4. store Store at -20°C aliquot->store 5. end Ready for Use store->end

Caption: Workflow for preparing this compound stock solution.

Hsp90 Inhibition and Downstream Signaling

This compound exerts its biological effects by inhibiting Hsp90, which leads to the proteasomal degradation of its client proteins. One such critical client protein is the receptor tyrosine kinase Her-2 (also known as ErbB2). The following diagram illustrates this mechanism of action.

Hsp90_Inhibition_Pathway cluster_cell Cell This compound This compound Hsp90 Hsp90 This compound->Hsp90 Inhibits Her2_unfolded Unfolded Her-2 Hsp90->Her2_unfolded Binding Her2_folded Active Her-2 Hsp90->Her2_folded Chaperones Her2_unfolded->Hsp90 Proteasome Proteasome Her2_unfolded->Proteasome Targeted for Degradation Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Her2_folded->Signaling Activates Degradation Degradation Products Proteasome->Degradation Cell_Proliferation Cell Proliferation & Survival Signaling->Cell_Proliferation

Caption: this compound inhibits Hsp90, leading to Her-2 degradation.

Conclusion

This document provides a comprehensive guide for the preparation of this compound stock solutions for cell culture applications. Adherence to this protocol will ensure the accurate and sterile preparation of this potent Hsp90 inhibitor, facilitating reproducible experimental results in the investigation of Hsp90-dependent signaling pathways and their roles in disease. Always consult the batch-specific information on the product vial and Certificate of Analysis for the most accurate molecular weight.

References

Application Notes and Protocols for EC144-Induced Her-2 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EC144 is a potent, second-generation, orally available small molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone essential for the stability and function of a wide range of client proteins, many of which are critical for cancer cell proliferation and survival, including the Human Epidermal Growth Factor Receptor 2 (Her-2).[1] In Her-2 positive cancers, Hsp90 plays a crucial role in maintaining the conformation and stability of the Her-2 oncoprotein. This compound binds to the ATP-binding pocket in the N-terminal domain of Hsp90, inhibiting its chaperone function. This leads to the destabilization, ubiquitination, and subsequent proteasomal degradation of Her-2 and other Hsp90 client proteins, thereby disrupting downstream oncogenic signaling pathways.[1] These application notes provide detailed protocols for studying the effects of this compound on Her-2 degradation and downstream signaling.

Data Presentation

Quantitative Analysis of this compound Activity
ParameterValueCell Line/AssayReference
Hsp90α Binding Affinity (IC₅₀) 1.1 nMHsp90α binding assay[1]
Her-2 Degradation (EC₅₀) 14 nMMCF-7 cells[1]
In Vivo Efficacy Tumor growth arrest at 5 mg/kg; Partial tumor regression at 10 mg/kg (p.o., qd x 5)N87 gastric tumor mouse model[1]
Comparative Potency of Hsp90 Inhibitors
CompoundHsp90α Binding (IC₅₀)Her-2 Degradation in MCF-7 cells (EC₅₀)
This compound 1.1 nM14 nM
BIIB021 (First Generation) 5.1 nM38 nM

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

EC144_Mechanism_of_Action cluster_0 This compound Inhibition of Hsp90 This compound This compound Hsp90 Hsp90 This compound->Hsp90 Inhibits ATP Binding Her2_Hsp90 Her-2/Hsp90 Complex Hsp90->Her2_Hsp90 Stabilizes Her-2 Her2_unstable Unstable Her-2 Her2_Hsp90->Her2_unstable Dissociation upon Hsp90 inhibition Ub Ubiquitin Her2_unstable->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Her2_degraded Her-2 Degradation Proteasome->Her2_degraded

Caption: this compound inhibits Hsp90, leading to Her-2 destabilization and degradation.

Downstream Signaling Pathway of Her-2

Her2_Signaling_Pathway cluster_1 Her-2 Downstream Signaling Her2 Her-2 PI3K PI3K Her2->PI3K Ras Ras Her2->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation EC144_effect This compound EC144_effect->Her2 Induces Degradation Experimental_Workflow cluster_2 In Vitro & In Vivo Evaluation of this compound start Start cell_culture Cell Culture (MCF-7, N87) start->cell_culture ec144_treatment This compound Treatment (Dose-Response & Time-Course) cell_culture->ec144_treatment western_blot Western Blot Analysis (Her-2, p-Akt, p-ERK) ec144_treatment->western_blot data_analysis_vitro Data Analysis (EC₅₀ Determination) western_blot->data_analysis_vitro xenograft N87 Xenograft Model Establishment data_analysis_vitro->xenograft ec144_dosing This compound Administration (Oral Gavage) xenograft->ec144_dosing tumor_measurement Tumor Volume Measurement ec144_dosing->tumor_measurement data_analysis_vivo Data Analysis (Tumor Growth Inhibition) tumor_measurement->data_analysis_vivo end End data_analysis_vivo->end

References

Application Notes and Protocols for EC144-Induced Her-2 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EC144 is a potent, second-generation, orally available small molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone essential for the stability and function of a wide range of client proteins, many of which are critical for cancer cell proliferation and survival, including the Human Epidermal Growth Factor Receptor 2 (Her-2).[1] In Her-2 positive cancers, Hsp90 plays a crucial role in maintaining the conformation and stability of the Her-2 oncoprotein. This compound binds to the ATP-binding pocket in the N-terminal domain of Hsp90, inhibiting its chaperone function. This leads to the destabilization, ubiquitination, and subsequent proteasomal degradation of Her-2 and other Hsp90 client proteins, thereby disrupting downstream oncogenic signaling pathways.[1] These application notes provide detailed protocols for studying the effects of this compound on Her-2 degradation and downstream signaling.

Data Presentation

Quantitative Analysis of this compound Activity
ParameterValueCell Line/AssayReference
Hsp90α Binding Affinity (IC₅₀) 1.1 nMHsp90α binding assay[1]
Her-2 Degradation (EC₅₀) 14 nMMCF-7 cells[1]
In Vivo Efficacy Tumor growth arrest at 5 mg/kg; Partial tumor regression at 10 mg/kg (p.o., qd x 5)N87 gastric tumor mouse model[1]
Comparative Potency of Hsp90 Inhibitors
CompoundHsp90α Binding (IC₅₀)Her-2 Degradation in MCF-7 cells (EC₅₀)
This compound 1.1 nM14 nM
BIIB021 (First Generation) 5.1 nM38 nM

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

EC144_Mechanism_of_Action cluster_0 This compound Inhibition of Hsp90 This compound This compound Hsp90 Hsp90 This compound->Hsp90 Inhibits ATP Binding Her2_Hsp90 Her-2/Hsp90 Complex Hsp90->Her2_Hsp90 Stabilizes Her-2 Her2_unstable Unstable Her-2 Her2_Hsp90->Her2_unstable Dissociation upon Hsp90 inhibition Ub Ubiquitin Her2_unstable->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Her2_degraded Her-2 Degradation Proteasome->Her2_degraded

Caption: this compound inhibits Hsp90, leading to Her-2 destabilization and degradation.

Downstream Signaling Pathway of Her-2

Her2_Signaling_Pathway cluster_1 Her-2 Downstream Signaling Her2 Her-2 PI3K PI3K Her2->PI3K Ras Ras Her2->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation EC144_effect This compound EC144_effect->Her2 Induces Degradation Experimental_Workflow cluster_2 In Vitro & In Vivo Evaluation of this compound start Start cell_culture Cell Culture (MCF-7, N87) start->cell_culture ec144_treatment This compound Treatment (Dose-Response & Time-Course) cell_culture->ec144_treatment western_blot Western Blot Analysis (Her-2, p-Akt, p-ERK) ec144_treatment->western_blot data_analysis_vitro Data Analysis (EC₅₀ Determination) western_blot->data_analysis_vitro xenograft N87 Xenograft Model Establishment data_analysis_vitro->xenograft ec144_dosing This compound Administration (Oral Gavage) xenograft->ec144_dosing tumor_measurement Tumor Volume Measurement ec144_dosing->tumor_measurement data_analysis_vivo Data Analysis (Tumor Growth Inhibition) tumor_measurement->data_analysis_vivo end End data_analysis_vivo->end

References

Application Notes and Protocols for In Vivo Imaging of EC144 Effects on Tumor Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EC144 is a potent, second-generation, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive tumor growth and survival. By inhibiting Hsp90, this compound leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis. These application notes provide a framework for utilizing in vivo imaging to non-invasively monitor the therapeutic efficacy of this compound on tumor growth in preclinical models.

Mechanism of Action of this compound

This compound binds to the ATP-binding pocket in the N-terminus of Hsp90, inhibiting its chaperone function. This leads to the proteasomal degradation of Hsp90 client proteins, including HER-2, a key driver in certain cancers.[1] The degradation of these oncoproteins disrupts critical signaling pathways involved in cell proliferation, survival, and angiogenesis, ultimately leading to tumor growth inhibition and regression.[1]

Preclinical Efficacy of this compound

This compound has demonstrated significant potency in both in vitro and in vivo models. It is substantially more potent than the first-generation Hsp90 inhibitor, BIIB021.[1][2]

Table 1: In Vitro Potency of this compound

AssayCell LineThis compound IC₅₀/EC₅₀BIIB021 IC₅₀/EC₅₀
Hsp90α Binding Assay-1.1 nM5.1 nM
Her-2 DegradationMCF-714 nM38 nM

Data sourced from Shi et al., J Med Chem, 2012.[1]

Table 2: In Vivo Efficacy of this compound in N87 Gastric Tumor Mouse Model

CompoundDosage (po, qd x 5)Outcome
This compound5 mg/kgTumor growth stoppage
This compound10 mg/kgPartial tumor regressions
BIIB021120 mg/kgTumor growth stoppage

Data sourced from Shi et al., J Med Chem, 2012.[1][2]

In Vivo Imaging Application Notes

Bioluminescence imaging (BLI) is a widely used, non-invasive method to longitudinally monitor tumor growth and response to therapy in preclinical models.[4][5][6][7][8] This technique requires the tumor cells to be engineered to express a luciferase enzyme.

Experimental Design for In Vivo Imaging of this compound Effects

This protocol describes the use of BLI to monitor the effect of this compound on the growth of N87 human gastric cancer xenografts in immunodeficient mice.

Table 3: Experimental Groups for In Vivo Imaging Study

GroupTreatmentNumber of AnimalsDosing RegimenImaging Schedule
1Vehicle Control8-10Daily, Oral GavageBaseline, Twice weekly
2This compound8-105 mg/kg, Daily, Oral GavageBaseline, Twice weekly
3This compound8-1010 mg/kg, Daily, Oral GavageBaseline, Twice weekly

Experimental Protocols

Cell Line Preparation
  • Cell Line: N87 human gastric carcinoma cell line.

  • Transfection: Stably transfect N87 cells with a lentiviral vector expressing firefly luciferase (luc2).

  • Selection: Select for a stable, high-expressing clone using an appropriate antibiotic selection and confirm luciferase activity in vitro.

  • Cell Culture: Culture the N87-luc2 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

Animal Model
  • Species: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Acclimatization: Acclimatize animals for at least one week prior to the study.[5]

  • Tumor Implantation:

    • Harvest N87-luc2 cells during the exponential growth phase.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel®.

    • Subcutaneously inject 5 x 10⁶ cells in a volume of 100 µL into the right flank of each mouse.

Tumor Monitoring and Treatment
  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and bioluminescence imaging.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into the treatment groups outlined in Table 3.

  • This compound Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose in water).

  • Administration: Administer this compound or vehicle control daily via oral gavage for the duration of the study.

  • Animal Health: Monitor animal body weight and overall health status daily.

Bioluminescence Imaging Protocol
  • Imaging System: Use an in vivo imaging system (IVIS) equipped with a sensitive CCD camera.

  • Substrate Preparation: Prepare a stock solution of D-luciferin at 15 mg/mL in sterile PBS.

  • Imaging Procedure:

    • Anesthetize mice using isoflurane (2-3% in oxygen).[5]

    • Administer D-luciferin via intraperitoneal (IP) injection at a dose of 150 mg/kg.

    • Wait for 10-15 minutes for substrate distribution.

    • Place the mouse in the imaging chamber and acquire bioluminescent images.

    • Image acquisition settings: exposure time of 1-60 seconds, binning factor of 8, F/stop of 1.

  • Image Analysis:

    • Use analysis software to draw regions of interest (ROIs) around the tumor area.[4]

    • Quantify the bioluminescent signal as total flux (photons/second).[7]

Data Analysis
  • Tumor Growth Inhibition: Calculate the percentage of tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.

  • Statistical Analysis: Use appropriate statistical tests (e.g., two-way ANOVA with post-hoc analysis) to determine the significance of differences in tumor growth between the groups.

Visualizations

Hsp90_Signaling_Pathway cluster_0 Normal Cell Signaling cluster_1 This compound Inhibition GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinases (e.g., HER-2) GrowthFactors->Receptor ClientProteins Client Proteins (e.g., RAF, AKT) Receptor->ClientProteins activates Hsp90 Hsp90 Hsp90->ClientProteins stabilizes Downstream Downstream Signaling (Proliferation, Survival) ClientProteins->Downstream TumorGrowth Tumor Growth Downstream->TumorGrowth This compound This compound Hsp90_inhibited Hsp90 This compound->Hsp90_inhibited inhibits ClientProteins_degraded Degraded Client Proteins Hsp90_inhibited->ClientProteins_degraded destabilizes Apoptosis Apoptosis & Growth Arrest ClientProteins_degraded->Apoptosis

Caption: this compound inhibits Hsp90, leading to client protein degradation and tumor growth arrest.

Experimental_Workflow start Start cell_prep 1. N87-luc2 Cell Culture & Preparation start->cell_prep implantation 2. Subcutaneous Implantation in Athymic Nude Mice cell_prep->implantation tumor_growth 3. Monitor Tumor Growth (Calipers & BLI) implantation->tumor_growth randomization 4. Randomize into Treatment Groups tumor_growth->randomization treatment 5. Daily Treatment: - Vehicle - this compound (5 mg/kg) - this compound (10 mg/kg) randomization->treatment imaging 6. Bioluminescence Imaging (Twice Weekly) treatment->imaging data_analysis 7. Data Analysis: - Quantify Bioluminescence - Statistical Analysis imaging->data_analysis end End data_analysis->end

Caption: Workflow for in vivo imaging of this compound effects on tumor growth.

References

Application Notes and Protocols for In Vivo Imaging of EC144 Effects on Tumor Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EC144 is a potent, second-generation, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive tumor growth and survival. By inhibiting Hsp90, this compound leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis. These application notes provide a framework for utilizing in vivo imaging to non-invasively monitor the therapeutic efficacy of this compound on tumor growth in preclinical models.

Mechanism of Action of this compound

This compound binds to the ATP-binding pocket in the N-terminus of Hsp90, inhibiting its chaperone function. This leads to the proteasomal degradation of Hsp90 client proteins, including HER-2, a key driver in certain cancers.[1] The degradation of these oncoproteins disrupts critical signaling pathways involved in cell proliferation, survival, and angiogenesis, ultimately leading to tumor growth inhibition and regression.[1]

Preclinical Efficacy of this compound

This compound has demonstrated significant potency in both in vitro and in vivo models. It is substantially more potent than the first-generation Hsp90 inhibitor, BIIB021.[1][2]

Table 1: In Vitro Potency of this compound

AssayCell LineThis compound IC₅₀/EC₅₀BIIB021 IC₅₀/EC₅₀
Hsp90α Binding Assay-1.1 nM5.1 nM
Her-2 DegradationMCF-714 nM38 nM

Data sourced from Shi et al., J Med Chem, 2012.[1]

Table 2: In Vivo Efficacy of this compound in N87 Gastric Tumor Mouse Model

CompoundDosage (po, qd x 5)Outcome
This compound5 mg/kgTumor growth stoppage
This compound10 mg/kgPartial tumor regressions
BIIB021120 mg/kgTumor growth stoppage

Data sourced from Shi et al., J Med Chem, 2012.[1][2]

In Vivo Imaging Application Notes

Bioluminescence imaging (BLI) is a widely used, non-invasive method to longitudinally monitor tumor growth and response to therapy in preclinical models.[4][5][6][7][8] This technique requires the tumor cells to be engineered to express a luciferase enzyme.

Experimental Design for In Vivo Imaging of this compound Effects

This protocol describes the use of BLI to monitor the effect of this compound on the growth of N87 human gastric cancer xenografts in immunodeficient mice.

Table 3: Experimental Groups for In Vivo Imaging Study

GroupTreatmentNumber of AnimalsDosing RegimenImaging Schedule
1Vehicle Control8-10Daily, Oral GavageBaseline, Twice weekly
2This compound8-105 mg/kg, Daily, Oral GavageBaseline, Twice weekly
3This compound8-1010 mg/kg, Daily, Oral GavageBaseline, Twice weekly

Experimental Protocols

Cell Line Preparation
  • Cell Line: N87 human gastric carcinoma cell line.

  • Transfection: Stably transfect N87 cells with a lentiviral vector expressing firefly luciferase (luc2).

  • Selection: Select for a stable, high-expressing clone using an appropriate antibiotic selection and confirm luciferase activity in vitro.

  • Cell Culture: Culture the N87-luc2 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

Animal Model
  • Species: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Acclimatization: Acclimatize animals for at least one week prior to the study.[5]

  • Tumor Implantation:

    • Harvest N87-luc2 cells during the exponential growth phase.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel®.

    • Subcutaneously inject 5 x 10⁶ cells in a volume of 100 µL into the right flank of each mouse.

Tumor Monitoring and Treatment
  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and bioluminescence imaging.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into the treatment groups outlined in Table 3.

  • This compound Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose in water).

  • Administration: Administer this compound or vehicle control daily via oral gavage for the duration of the study.

  • Animal Health: Monitor animal body weight and overall health status daily.

Bioluminescence Imaging Protocol
  • Imaging System: Use an in vivo imaging system (IVIS) equipped with a sensitive CCD camera.

  • Substrate Preparation: Prepare a stock solution of D-luciferin at 15 mg/mL in sterile PBS.

  • Imaging Procedure:

    • Anesthetize mice using isoflurane (2-3% in oxygen).[5]

    • Administer D-luciferin via intraperitoneal (IP) injection at a dose of 150 mg/kg.

    • Wait for 10-15 minutes for substrate distribution.

    • Place the mouse in the imaging chamber and acquire bioluminescent images.

    • Image acquisition settings: exposure time of 1-60 seconds, binning factor of 8, F/stop of 1.

  • Image Analysis:

    • Use analysis software to draw regions of interest (ROIs) around the tumor area.[4]

    • Quantify the bioluminescent signal as total flux (photons/second).[7]

Data Analysis
  • Tumor Growth Inhibition: Calculate the percentage of tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.

  • Statistical Analysis: Use appropriate statistical tests (e.g., two-way ANOVA with post-hoc analysis) to determine the significance of differences in tumor growth between the groups.

Visualizations

Hsp90_Signaling_Pathway cluster_0 Normal Cell Signaling cluster_1 This compound Inhibition GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinases (e.g., HER-2) GrowthFactors->Receptor ClientProteins Client Proteins (e.g., RAF, AKT) Receptor->ClientProteins activates Hsp90 Hsp90 Hsp90->ClientProteins stabilizes Downstream Downstream Signaling (Proliferation, Survival) ClientProteins->Downstream TumorGrowth Tumor Growth Downstream->TumorGrowth This compound This compound Hsp90_inhibited Hsp90 This compound->Hsp90_inhibited inhibits ClientProteins_degraded Degraded Client Proteins Hsp90_inhibited->ClientProteins_degraded destabilizes Apoptosis Apoptosis & Growth Arrest ClientProteins_degraded->Apoptosis

Caption: this compound inhibits Hsp90, leading to client protein degradation and tumor growth arrest.

Experimental_Workflow start Start cell_prep 1. N87-luc2 Cell Culture & Preparation start->cell_prep implantation 2. Subcutaneous Implantation in Athymic Nude Mice cell_prep->implantation tumor_growth 3. Monitor Tumor Growth (Calipers & BLI) implantation->tumor_growth randomization 4. Randomize into Treatment Groups tumor_growth->randomization treatment 5. Daily Treatment: - Vehicle - this compound (5 mg/kg) - this compound (10 mg/kg) randomization->treatment imaging 6. Bioluminescence Imaging (Twice Weekly) treatment->imaging data_analysis 7. Data Analysis: - Quantify Bioluminescence - Statistical Analysis imaging->data_analysis end End data_analysis->end

Caption: Workflow for in vivo imaging of this compound effects on tumor growth.

References

Troubleshooting & Optimization

EC144 solubility in DMSO and ethanol for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EC144. This guide provides essential information for researchers, scientists, and drug development professionals on the solubility, handling, and experimental use of this compound, a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a second-generation, high-affinity, and selective inhibitor of Hsp90 with a Ki of 0.2 nM and an IC50 of 1.1 nM.[1] Its chemical name is 5-[2-Amino-4-chloro-7-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methyl-4-pentyn-2-ol.[1][2][3] It has been shown to be effective in blocking tumor growth and inducing partial tumor regression in preclinical models.[1][3][4]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in both DMSO and ethanol. For stock solutions, DMSO is the preferred solvent due to the higher achievable concentration.

Q3: What is the maximum concentration for stock solutions of this compound in DMSO and ethanol?

A3: this compound is soluble up to 100 mM in DMSO and up to 5 mM in ethanol.[1]

Q4: How should I store this compound powder and stock solutions?

A4: The powdered form of this compound should be stored at -20°C.[1] Stock solutions in DMSO can be stored at -20°C for up to six months or at 4°C for up to two weeks.

Troubleshooting Guide

Issue Possible Cause Solution
Precipitation in stock solution The concentration of this compound exceeds its solubility limit in the chosen solvent.- Gently warm the solution to 37°C to aid dissolution.- If precipitation persists, dilute the stock solution to a lower concentration.- Ensure the correct solvent is being used (DMSO for higher concentrations).
Precipitation when diluting stock solution in aqueous media This compound has lower solubility in aqueous solutions. The final concentration of the organic solvent (DMSO or ethanol) may be too low to maintain solubility.- Increase the final percentage of the organic solvent in your working solution, being mindful of potential solvent toxicity to your cells.- Prepare an intermediate dilution in a solvent mixture with a higher percentage of organic solvent before the final dilution in aqueous media.- Vortex or sonicate the solution briefly after dilution.
Inconsistent experimental results - Degradation of this compound in stock solution due to improper storage.- Inaccurate pipetting when preparing dilutions.- The final concentration of the solvent is affecting the biological system.- Prepare fresh stock solutions regularly and store them properly.- Calibrate your pipettes and use proper pipetting techniques.- Include a vehicle control (the same concentration of solvent without this compound) in your experiments to account for solvent effects.
Low potency or lack of expected biological effect - The concentration of this compound used is too low.- The specific cell line or model system is not sensitive to Hsp90 inhibition.- Perform a dose-response experiment to determine the optimal concentration of this compound for your system.- Confirm the expression and dependence of your target proteins on Hsp90 in your model system.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Molecular Weight 413.9 g/mol [1]
Chemical Formula C₂₁H₂₄ClN₅O₂[1]
CAS Number 911397-80-3[1]
Solubility in DMSO Up to 100 mM[1]
Solubility in Ethanol Up to 5 mM[1]
Purity ≥98%[1]
Storage -20°C[1]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO:

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation:

    • Molecular Weight of this compound = 413.9 g/mol

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass = 10 mmol/L * 1 L/1000 mL * 413.9 g/mol * 1 mL = 0.004139 g = 4.139 mg

  • Procedure:

    • Weigh out 4.139 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Visualizations

G cluster_workflow This compound Stock and Working Solution Preparation A Weigh this compound Powder B Add Anhydrous DMSO (to 100 mM) A->B Step 1 C Vortex to Dissolve B->C Step 2 D 100 mM Stock Solution (Store at -20°C) C->D Step 3 E Dilute in Culture Medium D->E Step 4 F Working Solution (e.g., 10 µM) E->F Step 5

Caption: Experimental workflow for preparing this compound solutions.

G cluster_pathway This compound Mechanism of Action: Hsp90 Inhibition This compound This compound Hsp90 Hsp90 Chaperone This compound->Hsp90 Inhibits ClientProtein Client Protein (e.g., Her-2, Akt) Hsp90->ClientProtein Stabilizes Ubiquitin Ubiquitin-Proteasome System ClientProtein->Ubiquitin Misfolded protein targeting Degradation Client Protein Degradation Ubiquitin->Degradation Apoptosis Apoptosis / Cell Cycle Arrest Degradation->Apoptosis

Caption: Signaling pathway of this compound via Hsp90 inhibition.

References

EC144 solubility in DMSO and ethanol for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EC144. This guide provides essential information for researchers, scientists, and drug development professionals on the solubility, handling, and experimental use of this compound, a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a second-generation, high-affinity, and selective inhibitor of Hsp90 with a Ki of 0.2 nM and an IC50 of 1.1 nM.[1] Its chemical name is 5-[2-Amino-4-chloro-7-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methyl-4-pentyn-2-ol.[1][2][3] It has been shown to be effective in blocking tumor growth and inducing partial tumor regression in preclinical models.[1][3][4]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in both DMSO and ethanol. For stock solutions, DMSO is the preferred solvent due to the higher achievable concentration.

Q3: What is the maximum concentration for stock solutions of this compound in DMSO and ethanol?

A3: this compound is soluble up to 100 mM in DMSO and up to 5 mM in ethanol.[1]

Q4: How should I store this compound powder and stock solutions?

A4: The powdered form of this compound should be stored at -20°C.[1] Stock solutions in DMSO can be stored at -20°C for up to six months or at 4°C for up to two weeks.

Troubleshooting Guide

Issue Possible Cause Solution
Precipitation in stock solution The concentration of this compound exceeds its solubility limit in the chosen solvent.- Gently warm the solution to 37°C to aid dissolution.- If precipitation persists, dilute the stock solution to a lower concentration.- Ensure the correct solvent is being used (DMSO for higher concentrations).
Precipitation when diluting stock solution in aqueous media This compound has lower solubility in aqueous solutions. The final concentration of the organic solvent (DMSO or ethanol) may be too low to maintain solubility.- Increase the final percentage of the organic solvent in your working solution, being mindful of potential solvent toxicity to your cells.- Prepare an intermediate dilution in a solvent mixture with a higher percentage of organic solvent before the final dilution in aqueous media.- Vortex or sonicate the solution briefly after dilution.
Inconsistent experimental results - Degradation of this compound in stock solution due to improper storage.- Inaccurate pipetting when preparing dilutions.- The final concentration of the solvent is affecting the biological system.- Prepare fresh stock solutions regularly and store them properly.- Calibrate your pipettes and use proper pipetting techniques.- Include a vehicle control (the same concentration of solvent without this compound) in your experiments to account for solvent effects.
Low potency or lack of expected biological effect - The concentration of this compound used is too low.- The specific cell line or model system is not sensitive to Hsp90 inhibition.- Perform a dose-response experiment to determine the optimal concentration of this compound for your system.- Confirm the expression and dependence of your target proteins on Hsp90 in your model system.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Molecular Weight 413.9 g/mol [1]
Chemical Formula C₂₁H₂₄ClN₅O₂[1]
CAS Number 911397-80-3[1]
Solubility in DMSO Up to 100 mM[1]
Solubility in Ethanol Up to 5 mM[1]
Purity ≥98%[1]
Storage -20°C[1]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO:

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation:

    • Molecular Weight of this compound = 413.9 g/mol

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass = 10 mmol/L * 1 L/1000 mL * 413.9 g/mol * 1 mL = 0.004139 g = 4.139 mg

  • Procedure:

    • Weigh out 4.139 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Visualizations

G cluster_workflow This compound Stock and Working Solution Preparation A Weigh this compound Powder B Add Anhydrous DMSO (to 100 mM) A->B Step 1 C Vortex to Dissolve B->C Step 2 D 100 mM Stock Solution (Store at -20°C) C->D Step 3 E Dilute in Culture Medium D->E Step 4 F Working Solution (e.g., 10 µM) E->F Step 5

Caption: Experimental workflow for preparing this compound solutions.

G cluster_pathway This compound Mechanism of Action: Hsp90 Inhibition This compound This compound Hsp90 Hsp90 Chaperone This compound->Hsp90 Inhibits ClientProtein Client Protein (e.g., Her-2, Akt) Hsp90->ClientProtein Stabilizes Ubiquitin Ubiquitin-Proteasome System ClientProtein->Ubiquitin Misfolded protein targeting Degradation Client Protein Degradation Ubiquitin->Degradation Apoptosis Apoptosis / Cell Cycle Arrest Degradation->Apoptosis

Caption: Signaling pathway of this compound via Hsp90 inhibition.

References

Technical Support Center: Troubleshooting EC144 Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of EC144 precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it prone to precipitation?

This compound is a hypothetical small molecule inhibitor being investigated for its therapeutic potential. Like many small molecule drugs, it can be hydrophobic, meaning it has low solubility in aqueous solutions like cell culture media.[1][2] This inherent property makes it susceptible to precipitating out of solution when the concentration exceeds its solubility limit under specific experimental conditions.

Q2: What are the common causes of this compound precipitation in cell culture?

Precipitation of this compound can be triggered by several factors:

  • High Final Concentration: The intended working concentration of this compound in the media may be higher than its maximum soluble concentration.[1]

  • Improper Dissolution and Dilution: The method of dissolving the this compound stock and diluting it into the media is critical. Rapid changes in solvent composition can cause the compound to "crash out" of solution.[1]

  • Temperature Fluctuations: Changes in temperature, such as moving media from a refrigerator to a 37°C incubator, can affect the solubility of this compound.[1][3][4] Most compounds are more soluble at higher temperatures.[5]

  • Media Composition: The complex mixture of salts, amino acids, and proteins in cell culture media can interact with this compound, influencing its solubility.[6] For example, calcium salts are known to sometimes cause precipitation issues.[3][4]

  • pH of the Media: The solubility of many compounds is pH-dependent.[5][7][8] The physiological pH of cell culture media (typically 7.2-7.4) may not be optimal for keeping this compound in solution.[9]

  • Evaporation: Over time, evaporation of media in the incubator can increase the concentration of all components, including this compound, potentially leading to precipitation.[1][3]

  • Interaction with Serum Proteins: Components of fetal bovine serum (FBS) or other supplements can sometimes interact with the compound, leading to precipitation.

Q3: What are the consequences of this compound precipitation in my experiment?

Precipitation of this compound can have significant negative impacts on your research:

  • Inaccurate Dosing: The actual concentration of soluble, active this compound will be lower than intended, leading to unreliable and non-reproducible experimental results.

  • Cell Toxicity: The precipitate itself may be toxic to cells, independent of the pharmacological activity of the soluble compound.[2]

  • Artifacts in Imaging: Precipitates can interfere with microscopy and other imaging-based assays.[4]

Troubleshooting Guide

If you are experiencing this compound precipitation, please refer to the following troubleshooting guide.

Issue 1: Immediate Precipitation Upon Addition to Media

This is often observed when adding the concentrated this compound stock solution directly to the cell culture medium.

Potential Cause Explanation Recommended Solution
Poor Aqueous Solubility This compound is likely hydrophobic and has limited solubility in the aqueous environment of the cell culture media.[1][2]- Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.- Minimize the final DMSO concentration in the media (typically ≤0.1%).[2]- Perform a serial dilution in pre-warmed media.[1]
Rapid Solvent Exchange Adding a concentrated DMSO stock directly to a large volume of aqueous media causes a rapid change in the solvent environment, leading to precipitation.[1]- Add the this compound stock solution dropwise to the media while gently vortexing.[1]- Create an intermediate dilution of the stock in media before preparing the final working concentration.
Cold Media The solubility of most compounds decreases at lower temperatures. Adding the stock to cold media can induce precipitation.[1]- Always use pre-warmed (37°C) cell culture media for preparing your final working solution.[1]
Issue 2: Precipitation Observed After Incubation

Precipitation that appears over time in the incubator can be due to instability under culture conditions.

Potential Cause Explanation Recommended Solution
Media Evaporation Evaporation concentrates all media components, potentially pushing the this compound concentration above its solubility limit.[1][3]- Ensure proper humidification of the incubator.- Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[1]
Temperature Cycling Repeatedly removing the culture vessel from the stable incubator environment can cause temperature fluctuations that affect solubility.[1]- Minimize the time culture vessels are outside the incubator.- For frequent observations, consider using a microscope with an integrated incubator.[1]
pH Shift in Media Cellular metabolism can cause the pH of the culture media to change over time, which may affect the solubility of this compound.[10]- Monitor the pH of your culture medium regularly.- Ensure the CO2 level in the incubator is appropriate for the bicarbonate concentration in your medium.[11]
Interaction with Media Components Over time, this compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.[6]- Test the solubility of this compound in different basal media formulations.- If using serum, test different lots or consider reducing the serum concentration.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound

This protocol will help you determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Your complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO2)

  • Microscope or plate reader

Methodology:

  • Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in your pre-warmed cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM.[2] To do this, add the required volume of the stock to the pre-warmed medium in individual tubes or wells.

  • Vortex Immediately: Vortex each tube or gently mix the plate immediately and thoroughly after adding the stock solution to ensure rapid and uniform mixing.[2]

  • Incubate: Incubate the tubes or plate at 37°C and 5% CO2 for a duration that mimics your experiment (e.g., 1-2 hours, or up to 24 hours).[1][2]

  • Assess Precipitation:

    • Visual Inspection: Carefully inspect each tube or well for any signs of cloudiness, haziness, or visible particles, which indicate precipitation.[2]

    • Microscopic Examination: For a more sensitive assessment, take a small aliquot from each dilution and examine it under a microscope. Look for crystalline structures or amorphous precipitates.[2]

    • Quantitative Assessment: To quantify precipitation, you can read the absorbance of the plate at a wavelength of 600 nm. An increase in absorbance compared to a vehicle control indicates precipitation.[1]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate is the maximum working soluble concentration of this compound under your experimental conditions.[1][2]

Visualizations

Logical Workflow for Troubleshooting this compound Precipitation

Troubleshooting this compound Precipitation start Precipitation Observed check_stock Check Stock Solution (Clear? Stored correctly?) start->check_stock prepare_fresh Prepare Fresh Stock check_stock->prepare_fresh Stock Not OK immediate_precip Immediate Precipitation on Dilution? check_stock->immediate_precip Stock OK prepare_fresh->start delayed_precip Precipitation After Incubation? immediate_precip->delayed_precip No solubility_issue Potential Solubility Issue immediate_precip->solubility_issue Yes incubation_conditions Review Incubation Conditions delayed_precip->incubation_conditions Yes dilution_technique Review Dilution Technique solubility_issue->dilution_technique media_temp Check Media Temperature solubility_issue->media_temp optimize_dilution Optimize Dilution (e.g., serial dilution, dropwise addition) dilution_technique->optimize_dilution use_warmed_media Use Pre-warmed (37°C) Media media_temp->use_warmed_media solubility_test Perform Solubility Test (Protocol 1) optimize_dilution->solubility_test use_warmed_media->solubility_test check_evaporation Check for Evaporation incubation_conditions->check_evaporation check_ph Monitor Media pH incubation_conditions->check_ph media_interaction Consider Media Interaction incubation_conditions->media_interaction improve_humidity Improve Incubator Humidity check_evaporation->improve_humidity check_co2 Verify CO2 Levels check_ph->check_co2 test_media Test Different Media/ Serum Lots media_interaction->test_media improve_humidity->solubility_test check_co2->solubility_test test_media->solubility_test solution Problem Resolved solubility_test->solution

Caption: A flowchart outlining the steps to diagnose and resolve this compound precipitation.

Experimental Workflow for Solubility Assessment

This compound Solubility Assessment Workflow start Start prep_stock Prepare 10 mM this compound Stock in DMSO start->prep_stock warm_media Pre-warm Complete Cell Culture Media to 37°C prep_stock->warm_media serial_dilute Prepare Serial Dilutions of this compound in Media (e.g., 1-100 µM) warm_media->serial_dilute incubate Incubate at 37°C, 5% CO2 (1-24 hours) serial_dilute->incubate assessment Assess for Precipitation incubate->assessment visual Visual Inspection (Cloudiness) assessment->visual microscopy Microscopic Examination (Crystals) assessment->microscopy spectro Spectrophotometry (Absorbance at 600 nm) assessment->spectro determine_max Determine Maximum Soluble Concentration visual->determine_max microscopy->determine_max spectro->determine_max end End determine_max->end

Caption: A step-by-step workflow for determining the maximum soluble concentration of this compound.

Hypothetical this compound Signaling Pathway

Assuming this compound is an inhibitor of a receptor tyrosine kinase (RTK) pathway, a common target in cancer drug development.

Hypothetical this compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk ras Ras rtk->ras P raf Raf ras->raf mek MEK raf->mek P erk ERK mek->erk P transcription Transcription Factors erk->transcription response Cell Proliferation, Survival, etc. transcription->response This compound This compound This compound->rtk Inhibition

Caption: A diagram of a hypothetical signaling pathway inhibited by this compound.

References

Technical Support Center: Troubleshooting EC144 Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of EC144 precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it prone to precipitation?

This compound is a hypothetical small molecule inhibitor being investigated for its therapeutic potential. Like many small molecule drugs, it can be hydrophobic, meaning it has low solubility in aqueous solutions like cell culture media.[1][2] This inherent property makes it susceptible to precipitating out of solution when the concentration exceeds its solubility limit under specific experimental conditions.

Q2: What are the common causes of this compound precipitation in cell culture?

Precipitation of this compound can be triggered by several factors:

  • High Final Concentration: The intended working concentration of this compound in the media may be higher than its maximum soluble concentration.[1]

  • Improper Dissolution and Dilution: The method of dissolving the this compound stock and diluting it into the media is critical. Rapid changes in solvent composition can cause the compound to "crash out" of solution.[1]

  • Temperature Fluctuations: Changes in temperature, such as moving media from a refrigerator to a 37°C incubator, can affect the solubility of this compound.[1][3][4] Most compounds are more soluble at higher temperatures.[5]

  • Media Composition: The complex mixture of salts, amino acids, and proteins in cell culture media can interact with this compound, influencing its solubility.[6] For example, calcium salts are known to sometimes cause precipitation issues.[3][4]

  • pH of the Media: The solubility of many compounds is pH-dependent.[5][7][8] The physiological pH of cell culture media (typically 7.2-7.4) may not be optimal for keeping this compound in solution.[9]

  • Evaporation: Over time, evaporation of media in the incubator can increase the concentration of all components, including this compound, potentially leading to precipitation.[1][3]

  • Interaction with Serum Proteins: Components of fetal bovine serum (FBS) or other supplements can sometimes interact with the compound, leading to precipitation.

Q3: What are the consequences of this compound precipitation in my experiment?

Precipitation of this compound can have significant negative impacts on your research:

  • Inaccurate Dosing: The actual concentration of soluble, active this compound will be lower than intended, leading to unreliable and non-reproducible experimental results.

  • Cell Toxicity: The precipitate itself may be toxic to cells, independent of the pharmacological activity of the soluble compound.[2]

  • Artifacts in Imaging: Precipitates can interfere with microscopy and other imaging-based assays.[4]

Troubleshooting Guide

If you are experiencing this compound precipitation, please refer to the following troubleshooting guide.

Issue 1: Immediate Precipitation Upon Addition to Media

This is often observed when adding the concentrated this compound stock solution directly to the cell culture medium.

Potential Cause Explanation Recommended Solution
Poor Aqueous Solubility This compound is likely hydrophobic and has limited solubility in the aqueous environment of the cell culture media.[1][2]- Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.- Minimize the final DMSO concentration in the media (typically ≤0.1%).[2]- Perform a serial dilution in pre-warmed media.[1]
Rapid Solvent Exchange Adding a concentrated DMSO stock directly to a large volume of aqueous media causes a rapid change in the solvent environment, leading to precipitation.[1]- Add the this compound stock solution dropwise to the media while gently vortexing.[1]- Create an intermediate dilution of the stock in media before preparing the final working concentration.
Cold Media The solubility of most compounds decreases at lower temperatures. Adding the stock to cold media can induce precipitation.[1]- Always use pre-warmed (37°C) cell culture media for preparing your final working solution.[1]
Issue 2: Precipitation Observed After Incubation

Precipitation that appears over time in the incubator can be due to instability under culture conditions.

Potential Cause Explanation Recommended Solution
Media Evaporation Evaporation concentrates all media components, potentially pushing the this compound concentration above its solubility limit.[1][3]- Ensure proper humidification of the incubator.- Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[1]
Temperature Cycling Repeatedly removing the culture vessel from the stable incubator environment can cause temperature fluctuations that affect solubility.[1]- Minimize the time culture vessels are outside the incubator.- For frequent observations, consider using a microscope with an integrated incubator.[1]
pH Shift in Media Cellular metabolism can cause the pH of the culture media to change over time, which may affect the solubility of this compound.[10]- Monitor the pH of your culture medium regularly.- Ensure the CO2 level in the incubator is appropriate for the bicarbonate concentration in your medium.[11]
Interaction with Media Components Over time, this compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.[6]- Test the solubility of this compound in different basal media formulations.- If using serum, test different lots or consider reducing the serum concentration.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound

This protocol will help you determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Your complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO2)

  • Microscope or plate reader

Methodology:

  • Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in your pre-warmed cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM.[2] To do this, add the required volume of the stock to the pre-warmed medium in individual tubes or wells.

  • Vortex Immediately: Vortex each tube or gently mix the plate immediately and thoroughly after adding the stock solution to ensure rapid and uniform mixing.[2]

  • Incubate: Incubate the tubes or plate at 37°C and 5% CO2 for a duration that mimics your experiment (e.g., 1-2 hours, or up to 24 hours).[1][2]

  • Assess Precipitation:

    • Visual Inspection: Carefully inspect each tube or well for any signs of cloudiness, haziness, or visible particles, which indicate precipitation.[2]

    • Microscopic Examination: For a more sensitive assessment, take a small aliquot from each dilution and examine it under a microscope. Look for crystalline structures or amorphous precipitates.[2]

    • Quantitative Assessment: To quantify precipitation, you can read the absorbance of the plate at a wavelength of 600 nm. An increase in absorbance compared to a vehicle control indicates precipitation.[1]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate is the maximum working soluble concentration of this compound under your experimental conditions.[1][2]

Visualizations

Logical Workflow for Troubleshooting this compound Precipitation

Troubleshooting this compound Precipitation start Precipitation Observed check_stock Check Stock Solution (Clear? Stored correctly?) start->check_stock prepare_fresh Prepare Fresh Stock check_stock->prepare_fresh Stock Not OK immediate_precip Immediate Precipitation on Dilution? check_stock->immediate_precip Stock OK prepare_fresh->start delayed_precip Precipitation After Incubation? immediate_precip->delayed_precip No solubility_issue Potential Solubility Issue immediate_precip->solubility_issue Yes incubation_conditions Review Incubation Conditions delayed_precip->incubation_conditions Yes dilution_technique Review Dilution Technique solubility_issue->dilution_technique media_temp Check Media Temperature solubility_issue->media_temp optimize_dilution Optimize Dilution (e.g., serial dilution, dropwise addition) dilution_technique->optimize_dilution use_warmed_media Use Pre-warmed (37°C) Media media_temp->use_warmed_media solubility_test Perform Solubility Test (Protocol 1) optimize_dilution->solubility_test use_warmed_media->solubility_test check_evaporation Check for Evaporation incubation_conditions->check_evaporation check_ph Monitor Media pH incubation_conditions->check_ph media_interaction Consider Media Interaction incubation_conditions->media_interaction improve_humidity Improve Incubator Humidity check_evaporation->improve_humidity check_co2 Verify CO2 Levels check_ph->check_co2 test_media Test Different Media/ Serum Lots media_interaction->test_media improve_humidity->solubility_test check_co2->solubility_test test_media->solubility_test solution Problem Resolved solubility_test->solution

Caption: A flowchart outlining the steps to diagnose and resolve this compound precipitation.

Experimental Workflow for Solubility Assessment

This compound Solubility Assessment Workflow start Start prep_stock Prepare 10 mM this compound Stock in DMSO start->prep_stock warm_media Pre-warm Complete Cell Culture Media to 37°C prep_stock->warm_media serial_dilute Prepare Serial Dilutions of this compound in Media (e.g., 1-100 µM) warm_media->serial_dilute incubate Incubate at 37°C, 5% CO2 (1-24 hours) serial_dilute->incubate assessment Assess for Precipitation incubate->assessment visual Visual Inspection (Cloudiness) assessment->visual microscopy Microscopic Examination (Crystals) assessment->microscopy spectro Spectrophotometry (Absorbance at 600 nm) assessment->spectro determine_max Determine Maximum Soluble Concentration visual->determine_max microscopy->determine_max spectro->determine_max end End determine_max->end

Caption: A step-by-step workflow for determining the maximum soluble concentration of this compound.

Hypothetical this compound Signaling Pathway

Assuming this compound is an inhibitor of a receptor tyrosine kinase (RTK) pathway, a common target in cancer drug development.

Hypothetical this compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk ras Ras rtk->ras P raf Raf ras->raf mek MEK raf->mek P erk ERK mek->erk P transcription Transcription Factors erk->transcription response Cell Proliferation, Survival, etc. transcription->response This compound This compound This compound->rtk Inhibition

Caption: A diagram of a hypothetical signaling pathway inhibited by this compound.

References

Optimizing EC144 Concentration for Cancer Cell Lines: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the concentration of EC144 in cancer cell line experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, second-generation small molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth, proliferation, and survival.[3][4] By inhibiting the ATPase activity of Hsp90, this compound disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of these client proteins, ultimately inhibiting tumor growth.[4][5]

A Note on Terminology: It is important to distinguish this compound from compounds like EC145 (Vintafolide) .[6][7][8][9][10] EC145 is a folate-drug conjugate that targets the folate receptor alpha (FRα), which is often overexpressed on cancer cells.[6][7][9] this compound's mechanism is independent of the folate receptor and is based on Hsp90 inhibition.

Q2: Which signaling pathways are affected by this compound?

A2: By inhibiting Hsp90, this compound simultaneously affects multiple critical signaling pathways that are dependent on Hsp90 client proteins. These include pathways involved in:

  • Cell Proliferation and Growth: Such as the MAPK/ERK and PI3K/AKT pathways, through the degradation of client kinases like HER2, EGFR, and AKT.[11][12]

  • Cell Cycle Control: Affecting proteins like CDK4 and CDK6.[4]

  • Apoptosis (Programmed Cell Death): By destabilizing anti-apoptotic proteins.[3]

  • Inflammation and Immune Response: this compound has been shown to block TLR4 signaling and T cell proliferation.[12][13]

Q3: How do I determine the optimal starting concentration of this compound for my cancer cell line?

A3: The optimal concentration of this compound varies significantly between different cancer cell lines. The best approach is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). Published data shows this compound is potent in the nanomolar range. For instance, it has an IC50 of 1.1 nM in an Hsp90α binding assay and an EC50 of 14 nM for its ability to degrade the Her-2 client protein in MCF-7 cells.[2] A good starting range for a dose-response experiment would be from low nanomolar to micromolar concentrations (e.g., 0.1 nM to 10 µM).

Q4: What is an IC50 value and how do I interpret it?

A4: The IC50 (Inhibitory Concentration 50) is the concentration of a drug required to inhibit a specific biological process by 50%.[14] In the context of cancer cell line experiments, it typically refers to the concentration of this compound that reduces cell viability or proliferation by 50% compared to an untreated control. A lower IC50 value indicates a more potent compound for that specific cell line.[14]

Q5: How long should I treat my cells with this compound?

A5: The duration of treatment depends on the experimental endpoint. For cell viability assays (to determine IC50), a 48 to 72-hour incubation is common.[15] For mechanism-of-action studies, such as observing the degradation of Hsp90 client proteins by Western blot, shorter time points (e.g., 6, 12, 24, or 48 hours) are often used to identify the optimal time for maximal protein degradation.[16]

Data Presentation: In Vitro Potency of this compound

The following table summarizes key quantitative data for this compound from published literature.

Assay TypeTarget/Cell LineMetricValueReference
Hsp90α Binding AssayHsp90α proteinIC501.1 nM[2]
Client Protein DegradationMCF-7 (Breast Cancer)EC50 (Her-2 degradation)14 nM[2]

Visualizing Key Pathways and Workflows

The following diagrams illustrate the primary signaling pathway for this compound, a typical experimental workflow for determining its optimal concentration, and the folate receptor pathway for clarity.

Hsp90_Signaling_Pathway This compound This compound Hsp90 Hsp90 (ATP-dependent chaperone) This compound->Hsp90 Inhibits ATP Binding Degradation Misfolding & Ubiquitin-Proteasome Degradation This compound->Degradation Leads to ADP ADP + Pi Hsp90->ADP ATPase Activity Folded_Client Properly Folded & Active Client Proteins Hsp90->Folded_Client Chaperones Hsp90->Degradation ATP ATP ATP->Hsp90 Client_Proteins Client Proteins (e.g., HER2, AKT, EGFR, CDK4) Client_Proteins->Hsp90 Binds to Proliferation Cell Proliferation, Survival, Angiogenesis Folded_Client->Proliferation Apoptosis Apoptosis & Growth Arrest Degradation->Apoptosis

This compound inhibits Hsp90, leading to client protein degradation.

IC50_Determination_Workflow start Start: Cancer Cell Line Culture seed 1. Seed Cells in 96-Well Plate (e.g., 5,000-10,000 cells/well) start->seed incubate1 2. Incubate Overnight (Allow cells to adhere) seed->incubate1 treat 3. Treat with Serial Dilutions of this compound (e.g., 0.1 nM to 10 µM + Vehicle Control) incubate1->treat incubate2 4. Incubate for 48-72 Hours treat->incubate2 assay 5. Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate2->assay read 6. Measure Signal (Absorbance or Luminescence) assay->read analyze 7. Data Analysis read->analyze normalize Normalize data to vehicle control (% Viability) analyze->normalize Steps plot Plot % Viability vs. log[this compound] normalize->plot calculate Calculate IC50 using non-linear regression (sigmoidal dose-response curve) plot->calculate end End: Determine IC50 Value calculate->end

Experimental workflow for determining the IC50 of this compound.

Folate_Receptor_Signaling Folate Folate or Folate-Drug Conjugate (e.g., EC145) FRa Folate Receptor α (FRα) Folate->FRa Endocytosis Endocytosis FRa->Endocytosis Internalization Signaling Signaling Cascades (JAK/STAT, ERK) FRa->Signaling Activates Nucleus Nucleus FRa->Nucleus Translocates Endosome Endosome (Acidic pH) Endocytosis->Endosome Release Drug Release (for conjugates) Endosome->Release Transcription Transcription Factor Activity Nucleus->Transcription

Simplified Folate Receptor alpha (FRα) signaling pathway.

Experimental Protocols

Protocol 1: Determining this compound IC50 using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[17]

  • Cell Seeding:

    • Culture cells to ~80% confluency, then trypsinize and count them.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate overnight at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a 2x concentrated serial dilution of this compound in culture medium. A typical range would be 0.2 nM to 20 µM. Include a vehicle control (e.g., DMSO at the highest concentration used for this compound, typically <0.1%).

    • Remove the old medium from the cells and add 100 µL of the appropriate this compound dilution or vehicle control to each well.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Solubilization:

    • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 5-15 minutes to ensure complete dissolution.[18]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[19]

    • Calculate percent viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the this compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.[14]

Protocol 2: Determining this compound IC50 using CellTiter-Glo® Luminescent Assay

This assay quantifies ATP, an indicator of metabolically active, viable cells.[20] It is generally more sensitive than colorimetric assays.

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol above, typically using an opaque-walled 96-well plate suitable for luminescence.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[21]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[21]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[21]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[21]

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Analyze the data as described in step 5 of the MTT protocol to determine the IC50 value.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assay Results
Possible CauseSolution
Inconsistent Cell Seeding Ensure a uniform single-cell suspension before plating. After seeding, check a few wells under a microscope to confirm even distribution.[22]
Edge Effects Avoid using the outermost wells of the 96-well plate for experimental samples, as they are prone to evaporation. Fill these wells with sterile PBS or media to maintain humidity.[18]
Compound Precipitation This compound is soluble in DMSO. Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) and consistent across all wells. Visually inspect media for any signs of precipitation after adding the compound.[23]
Incomplete Formazan Solubilization (MTT Assay) Increase incubation time with the solubilization solvent (e.g., DMSO) and ensure adequate mixing on an orbital shaker. Visually confirm that all purple crystals are dissolved before reading the plate.[18]
Contamination Check cultures for bacterial or yeast contamination, which can affect metabolic assays. Discard contaminated cultures and ensure aseptic technique.[24]
Issue 2: No Dose-Dependent Decrease in Viability
Possible CauseSolution
Incorrect Concentration Range The concentrations tested may be too low. Expand the dose range to higher concentrations (e.g., up to 50 or 100 µM).
Cell Line is Resistant The chosen cell line may be intrinsically resistant to Hsp90 inhibition. Confirm the expression of key Hsp90 client proteins in your cell line. Consider testing a different cell line known to be sensitive.
Compound Degradation Ensure this compound stock solutions are prepared and stored correctly (powder at -20°C, DMSO stock at -80°C). Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1][16]
Insufficient Incubation Time The anti-proliferative effects of Hsp90 inhibitors can be slow to manifest. Consider extending the treatment duration to 96 hours.[16]
Assay Interference Some compounds can directly reduce MTT, leading to false-positive signals. To check for this, run a control plate without cells, containing only media, MTT, and your compound. If interference is detected, switch to a different viability assay like CellTiter-Glo® (ATP-based) or a crystal violet assay (stains total biomass).[18][25]
Issue 3: Inconsistent Western Blot Results for Hsp90 Client Proteins
Possible CauseSolution
Suboptimal Inhibitor Concentration or Time Perform a dose-response and time-course experiment to find the optimal conditions for degrading your specific client protein in your cell line.[16]
Protein Degradation During Sample Prep Always use ice-cold lysis buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors. Keep samples on ice throughout the preparation process.[5]
Unequal Protein Loading Accurately determine the protein concentration of each lysate using a reliable method (e.g., BCA assay) and ensure equal amounts of total protein are loaded into each well of the gel.[5]
Induction of Heat Shock Response Hsp90 inhibition can trigger a compensatory upregulation of other heat shock proteins (e.g., Hsp70), which may protect some client proteins from degradation. Check for Hsp70 induction on your Western blot. Analyze earlier time points before this response becomes robust.[16]
Poor Antibody Performance Use a primary antibody that has been validated for Western blotting. Optimize antibody concentration and incubation times. Include appropriate positive and negative controls.

Safe Handling of Cytotoxic Compounds

This compound is a potent cytotoxic agent and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and double nitrile gloves when handling the compound, both in solid and solution form.[26]

  • Designated Work Area: Handle the compound in a designated area, preferably within a certified chemical fume hood or a biological safety cabinet, to prevent inhalation of aerosols or powder.[27]

  • Waste Disposal: All materials that come into contact with this compound (e.g., pipette tips, tubes, gloves, plates) should be disposed of as cytotoxic waste according to your institution's guidelines.[28]

  • Spill Cleanup: In case of a spill, use a designated cytotoxic spill kit. Do not clean spills with disinfectant alone. The area must be decontaminated according to established protocols.[29]

  • Storage: Store this compound powder and stock solutions in clearly labeled, sealed containers in a secure location (e.g., -20°C or -80°C freezer) away from general lab reagents.[1][28]

References

Optimizing EC144 Concentration for Cancer Cell Lines: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the concentration of EC144 in cancer cell line experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, second-generation small molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth, proliferation, and survival.[3][4] By inhibiting the ATPase activity of Hsp90, this compound disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of these client proteins, ultimately inhibiting tumor growth.[4][5]

A Note on Terminology: It is important to distinguish this compound from compounds like EC145 (Vintafolide) .[6][7][8][9][10] EC145 is a folate-drug conjugate that targets the folate receptor alpha (FRα), which is often overexpressed on cancer cells.[6][7][9] this compound's mechanism is independent of the folate receptor and is based on Hsp90 inhibition.

Q2: Which signaling pathways are affected by this compound?

A2: By inhibiting Hsp90, this compound simultaneously affects multiple critical signaling pathways that are dependent on Hsp90 client proteins. These include pathways involved in:

  • Cell Proliferation and Growth: Such as the MAPK/ERK and PI3K/AKT pathways, through the degradation of client kinases like HER2, EGFR, and AKT.[11][12]

  • Cell Cycle Control: Affecting proteins like CDK4 and CDK6.[4]

  • Apoptosis (Programmed Cell Death): By destabilizing anti-apoptotic proteins.[3]

  • Inflammation and Immune Response: this compound has been shown to block TLR4 signaling and T cell proliferation.[12][13]

Q3: How do I determine the optimal starting concentration of this compound for my cancer cell line?

A3: The optimal concentration of this compound varies significantly between different cancer cell lines. The best approach is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). Published data shows this compound is potent in the nanomolar range. For instance, it has an IC50 of 1.1 nM in an Hsp90α binding assay and an EC50 of 14 nM for its ability to degrade the Her-2 client protein in MCF-7 cells.[2] A good starting range for a dose-response experiment would be from low nanomolar to micromolar concentrations (e.g., 0.1 nM to 10 µM).

Q4: What is an IC50 value and how do I interpret it?

A4: The IC50 (Inhibitory Concentration 50) is the concentration of a drug required to inhibit a specific biological process by 50%.[14] In the context of cancer cell line experiments, it typically refers to the concentration of this compound that reduces cell viability or proliferation by 50% compared to an untreated control. A lower IC50 value indicates a more potent compound for that specific cell line.[14]

Q5: How long should I treat my cells with this compound?

A5: The duration of treatment depends on the experimental endpoint. For cell viability assays (to determine IC50), a 48 to 72-hour incubation is common.[15] For mechanism-of-action studies, such as observing the degradation of Hsp90 client proteins by Western blot, shorter time points (e.g., 6, 12, 24, or 48 hours) are often used to identify the optimal time for maximal protein degradation.[16]

Data Presentation: In Vitro Potency of this compound

The following table summarizes key quantitative data for this compound from published literature.

Assay TypeTarget/Cell LineMetricValueReference
Hsp90α Binding AssayHsp90α proteinIC501.1 nM[2]
Client Protein DegradationMCF-7 (Breast Cancer)EC50 (Her-2 degradation)14 nM[2]

Visualizing Key Pathways and Workflows

The following diagrams illustrate the primary signaling pathway for this compound, a typical experimental workflow for determining its optimal concentration, and the folate receptor pathway for clarity.

Hsp90_Signaling_Pathway This compound This compound Hsp90 Hsp90 (ATP-dependent chaperone) This compound->Hsp90 Inhibits ATP Binding Degradation Misfolding & Ubiquitin-Proteasome Degradation This compound->Degradation Leads to ADP ADP + Pi Hsp90->ADP ATPase Activity Folded_Client Properly Folded & Active Client Proteins Hsp90->Folded_Client Chaperones Hsp90->Degradation ATP ATP ATP->Hsp90 Client_Proteins Client Proteins (e.g., HER2, AKT, EGFR, CDK4) Client_Proteins->Hsp90 Binds to Proliferation Cell Proliferation, Survival, Angiogenesis Folded_Client->Proliferation Apoptosis Apoptosis & Growth Arrest Degradation->Apoptosis

This compound inhibits Hsp90, leading to client protein degradation.

IC50_Determination_Workflow start Start: Cancer Cell Line Culture seed 1. Seed Cells in 96-Well Plate (e.g., 5,000-10,000 cells/well) start->seed incubate1 2. Incubate Overnight (Allow cells to adhere) seed->incubate1 treat 3. Treat with Serial Dilutions of this compound (e.g., 0.1 nM to 10 µM + Vehicle Control) incubate1->treat incubate2 4. Incubate for 48-72 Hours treat->incubate2 assay 5. Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate2->assay read 6. Measure Signal (Absorbance or Luminescence) assay->read analyze 7. Data Analysis read->analyze normalize Normalize data to vehicle control (% Viability) analyze->normalize Steps plot Plot % Viability vs. log[this compound] normalize->plot calculate Calculate IC50 using non-linear regression (sigmoidal dose-response curve) plot->calculate end End: Determine IC50 Value calculate->end

Experimental workflow for determining the IC50 of this compound.

Folate_Receptor_Signaling Folate Folate or Folate-Drug Conjugate (e.g., EC145) FRa Folate Receptor α (FRα) Folate->FRa Endocytosis Endocytosis FRa->Endocytosis Internalization Signaling Signaling Cascades (JAK/STAT, ERK) FRa->Signaling Activates Nucleus Nucleus FRa->Nucleus Translocates Endosome Endosome (Acidic pH) Endocytosis->Endosome Release Drug Release (for conjugates) Endosome->Release Transcription Transcription Factor Activity Nucleus->Transcription

Simplified Folate Receptor alpha (FRα) signaling pathway.

Experimental Protocols

Protocol 1: Determining this compound IC50 using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[17]

  • Cell Seeding:

    • Culture cells to ~80% confluency, then trypsinize and count them.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate overnight at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a 2x concentrated serial dilution of this compound in culture medium. A typical range would be 0.2 nM to 20 µM. Include a vehicle control (e.g., DMSO at the highest concentration used for this compound, typically <0.1%).

    • Remove the old medium from the cells and add 100 µL of the appropriate this compound dilution or vehicle control to each well.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Solubilization:

    • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 5-15 minutes to ensure complete dissolution.[18]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[19]

    • Calculate percent viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the this compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.[14]

Protocol 2: Determining this compound IC50 using CellTiter-Glo® Luminescent Assay

This assay quantifies ATP, an indicator of metabolically active, viable cells.[20] It is generally more sensitive than colorimetric assays.

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol above, typically using an opaque-walled 96-well plate suitable for luminescence.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[21]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[21]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[21]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[21]

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Analyze the data as described in step 5 of the MTT protocol to determine the IC50 value.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assay Results
Possible CauseSolution
Inconsistent Cell Seeding Ensure a uniform single-cell suspension before plating. After seeding, check a few wells under a microscope to confirm even distribution.[22]
Edge Effects Avoid using the outermost wells of the 96-well plate for experimental samples, as they are prone to evaporation. Fill these wells with sterile PBS or media to maintain humidity.[18]
Compound Precipitation This compound is soluble in DMSO. Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) and consistent across all wells. Visually inspect media for any signs of precipitation after adding the compound.[23]
Incomplete Formazan Solubilization (MTT Assay) Increase incubation time with the solubilization solvent (e.g., DMSO) and ensure adequate mixing on an orbital shaker. Visually confirm that all purple crystals are dissolved before reading the plate.[18]
Contamination Check cultures for bacterial or yeast contamination, which can affect metabolic assays. Discard contaminated cultures and ensure aseptic technique.[24]
Issue 2: No Dose-Dependent Decrease in Viability
Possible CauseSolution
Incorrect Concentration Range The concentrations tested may be too low. Expand the dose range to higher concentrations (e.g., up to 50 or 100 µM).
Cell Line is Resistant The chosen cell line may be intrinsically resistant to Hsp90 inhibition. Confirm the expression of key Hsp90 client proteins in your cell line. Consider testing a different cell line known to be sensitive.
Compound Degradation Ensure this compound stock solutions are prepared and stored correctly (powder at -20°C, DMSO stock at -80°C). Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1][16]
Insufficient Incubation Time The anti-proliferative effects of Hsp90 inhibitors can be slow to manifest. Consider extending the treatment duration to 96 hours.[16]
Assay Interference Some compounds can directly reduce MTT, leading to false-positive signals. To check for this, run a control plate without cells, containing only media, MTT, and your compound. If interference is detected, switch to a different viability assay like CellTiter-Glo® (ATP-based) or a crystal violet assay (stains total biomass).[18][25]
Issue 3: Inconsistent Western Blot Results for Hsp90 Client Proteins
Possible CauseSolution
Suboptimal Inhibitor Concentration or Time Perform a dose-response and time-course experiment to find the optimal conditions for degrading your specific client protein in your cell line.[16]
Protein Degradation During Sample Prep Always use ice-cold lysis buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors. Keep samples on ice throughout the preparation process.[5]
Unequal Protein Loading Accurately determine the protein concentration of each lysate using a reliable method (e.g., BCA assay) and ensure equal amounts of total protein are loaded into each well of the gel.[5]
Induction of Heat Shock Response Hsp90 inhibition can trigger a compensatory upregulation of other heat shock proteins (e.g., Hsp70), which may protect some client proteins from degradation. Check for Hsp70 induction on your Western blot. Analyze earlier time points before this response becomes robust.[16]
Poor Antibody Performance Use a primary antibody that has been validated for Western blotting. Optimize antibody concentration and incubation times. Include appropriate positive and negative controls.

Safe Handling of Cytotoxic Compounds

This compound is a potent cytotoxic agent and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and double nitrile gloves when handling the compound, both in solid and solution form.[26]

  • Designated Work Area: Handle the compound in a designated area, preferably within a certified chemical fume hood or a biological safety cabinet, to prevent inhalation of aerosols or powder.[27]

  • Waste Disposal: All materials that come into contact with this compound (e.g., pipette tips, tubes, gloves, plates) should be disposed of as cytotoxic waste according to your institution's guidelines.[28]

  • Spill Cleanup: In case of a spill, use a designated cytotoxic spill kit. Do not clean spills with disinfectant alone. The area must be decontaminated according to established protocols.[29]

  • Storage: Store this compound powder and stock solutions in clearly labeled, sealed containers in a secure location (e.g., -20°C or -80°C freezer) away from general lab reagents.[1][28]

References

How to mitigate EC144 toxicity in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential toxicities associated with EC144 in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective second-generation inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Its mechanism of action involves binding to the N-terminal ATP-binding pocket of Hsp90, which leads to the destabilization and subsequent degradation of Hsp90 client proteins.[3][4] Many of these client proteins are oncoproteins critical for tumor cell survival and proliferation.[3] Therefore, this compound has been investigated for its anti-cancer properties.[1]

Q2: What are the common class-specific toxicities associated with Hsp90 inhibitors?

A2: Hsp90 inhibitors as a class have been associated with a range of toxicities in preclinical and clinical studies. While specific data for this compound is limited in publicly available literature, common adverse events observed with other Hsp90 inhibitors include:

  • Hepatotoxicity: Elevated liver enzymes and other signs of liver damage are a known concern.[5]

  • Gastrointestinal (GI) Toxicity: This can manifest as diarrhea, nausea, and vomiting.[6]

  • Ocular Toxicity: Some Hsp90 inhibitors have been linked to adverse effects on the eyes.[6]

  • Cardiotoxicity: Effects on heart function have been reported for some compounds in this class.[5]

  • Constitutional Symptoms: Fatigue and general malaise are also commonly reported.[7]

It is crucial to monitor animals closely for these potential adverse effects during this compound studies.

Q3: How does inhibition of Hsp90 lead to therapeutic effects and potential toxicities?

A3: Hsp90 is a molecular chaperone responsible for the proper folding and stability of a wide range of proteins, including many that are crucial for cell signaling, proliferation, and survival.[8] In cancer cells, Hsp90 is often overexpressed and plays a key role in stabilizing mutated or overexpressed oncoproteins.[3][4] By inhibiting Hsp90, this compound causes the degradation of these client proteins, leading to cell cycle arrest and apoptosis in cancer cells.[9] However, Hsp90 also has important functions in normal cells.[10] Inhibition of Hsp90 in healthy tissues can disrupt normal cellular processes, leading to the observed toxicities.[5]

Troubleshooting Guides

This section provides guidance on how to identify and mitigate common toxicities that may be encountered during in vivo studies with this compound.

Guide 1: Managing Suspected Hepatotoxicity
  • Symptoms to Monitor:

    • Changes in coat appearance (piloerection)

    • Lethargy or decreased activity

    • Changes in body weight

    • Jaundice (yellowing of the skin or eyes)

    • Abnormalities in clinical chemistry parameters (e.g., elevated ALT, AST, ALP, bilirubin)

  • Mitigation Strategies:

    • Dose Reduction: If signs of hepatotoxicity are observed, a dose reduction of this compound should be considered as the first step.

    • Dosing Schedule Modification: Changing the dosing schedule (e.g., from daily to every other day) may help to reduce cumulative liver exposure.

    • Supportive Care: Provide nutritional support and ensure adequate hydration.

    • Co-administration of Hepatoprotectants: The use of agents like N-acetylcysteine (NAC) or silymarin could be explored, though their efficacy in mitigating Hsp90 inhibitor-induced hepatotoxicity needs to be specifically validated.

Guide 2: Addressing Gastrointestinal Distress
  • Symptoms to Monitor:

    • Diarrhea or loose stools

    • Dehydration (assessed by skin turgor)

    • Weight loss

    • Reduced food and water intake

  • Mitigation Strategies:

    • Anti-diarrheal Agents: Administration of anti-diarrheal medications can help manage symptoms.

    • Fluid and Electrolyte Replacement: Subcutaneous or intravenous fluid administration may be necessary to correct dehydration and electrolyte imbalances.

    • Dietary Modification: Providing a more easily digestible or palatable diet can encourage food intake.

    • Dose Adjustment: As with other toxicities, reducing the dose or altering the schedule of this compound administration should be considered.

Data Presentation

Table 1: Potential Class-Related Toxicities of Hsp90 Inhibitors in Animal Models

Toxicity TypeSpeciesCommon ObservationsMonitoring Parameters
Hepatotoxicity Rodents, CaninesElevated liver enzymes (ALT, AST), hepatocellular necrosis, biliary hyperplasia.[5]Serum chemistry, histopathology of the liver.
Gastrointestinal Rodents, CaninesDiarrhea, vomiting, weight loss, decreased food consumption.[6]Clinical signs, body weight, food/water intake.
Ocular VariousRetinal degeneration, cataracts (reported for some inhibitors).[6]Ophthalmic examinations, electroretinography (ERG).
Cardiotoxicity VariousQT interval prolongation, myocardial degeneration (reported for some inhibitors).[5]Electrocardiography (ECG), histopathology of the heart.

Experimental Protocols

Protocol 1: General In Vivo Toxicity Study Design

This protocol outlines a general approach for assessing the toxicity of this compound in a rodent model.

  • Animal Model: Select a relevant rodent strain (e.g., Sprague-Dawley rats or CD-1 mice).

  • Group Allocation: Assign animals to multiple dose groups, including a vehicle control group and at least three dose levels of this compound (low, mid, and high).

  • Dosing: Administer this compound via the intended clinical route (e.g., oral gavage, intravenous injection) for a specified duration (e.g., 14 or 28 days).

  • Clinical Observations: Conduct daily observations for clinical signs of toxicity, including changes in behavior, appearance, and fecal/urinary output.

  • Body Weight and Food Consumption: Measure body weight at least twice weekly and food consumption weekly.

  • Clinical Pathology: Collect blood samples at baseline and at the end of the study for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect and preserve major organs for histopathological examination.

Mandatory Visualizations

Hsp90_Signaling_Pathway cluster_stress Cellular Stress cluster_chaperone_cycle Hsp90 Chaperone Cycle cluster_inhibition Inhibition by this compound Stress Stress Client_Protein Client Protein (e.g., Her-2, Akt) Stress->Client_Protein Hsp90_inactive Hsp90 (Inactive) Hsp90_ATP Hsp90-ATP Hsp90_inactive->Hsp90_ATP ATP Binding Hsp90_Client_Complex Hsp90-Client Complex Hsp90_ATP->Hsp90_Client_Complex Conformational Change Client_Protein->Hsp90_inactive Binds to Folded_Protein Folded/Active Client Protein Hsp90_Client_Complex->Folded_Protein Folding & Release Ub_Proteasome Ubiquitin-Proteasome System Hsp90_Client_Complex->Ub_Proteasome Degradation Pathway This compound This compound This compound->Hsp90_ATP Inhibits ATP Binding Degradation Degradation Ub_Proteasome->Degradation

Caption: Hsp90 signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) Randomization Randomization into Dose Groups Animal_Acclimation->Randomization Baseline_Measurements Baseline Measurements (Body Weight, Blood) Randomization->Baseline_Measurements Dosing This compound or Vehicle Administration Baseline_Measurements->Dosing Monitoring Daily Clinical Observations Weekly Body Weights Dosing->Monitoring Blood_Collection Terminal Blood Collection (Hematology, Chemistry) Monitoring->Blood_Collection Necropsy Gross Necropsy Blood_Collection->Necropsy Histopathology Tissue Collection & Histopathology Necropsy->Histopathology

Caption: General experimental workflow for an in vivo toxicity study.

References

How to mitigate EC144 toxicity in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential toxicities associated with EC144 in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective second-generation inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Its mechanism of action involves binding to the N-terminal ATP-binding pocket of Hsp90, which leads to the destabilization and subsequent degradation of Hsp90 client proteins.[3][4] Many of these client proteins are oncoproteins critical for tumor cell survival and proliferation.[3] Therefore, this compound has been investigated for its anti-cancer properties.[1]

Q2: What are the common class-specific toxicities associated with Hsp90 inhibitors?

A2: Hsp90 inhibitors as a class have been associated with a range of toxicities in preclinical and clinical studies. While specific data for this compound is limited in publicly available literature, common adverse events observed with other Hsp90 inhibitors include:

  • Hepatotoxicity: Elevated liver enzymes and other signs of liver damage are a known concern.[5]

  • Gastrointestinal (GI) Toxicity: This can manifest as diarrhea, nausea, and vomiting.[6]

  • Ocular Toxicity: Some Hsp90 inhibitors have been linked to adverse effects on the eyes.[6]

  • Cardiotoxicity: Effects on heart function have been reported for some compounds in this class.[5]

  • Constitutional Symptoms: Fatigue and general malaise are also commonly reported.[7]

It is crucial to monitor animals closely for these potential adverse effects during this compound studies.

Q3: How does inhibition of Hsp90 lead to therapeutic effects and potential toxicities?

A3: Hsp90 is a molecular chaperone responsible for the proper folding and stability of a wide range of proteins, including many that are crucial for cell signaling, proliferation, and survival.[8] In cancer cells, Hsp90 is often overexpressed and plays a key role in stabilizing mutated or overexpressed oncoproteins.[3][4] By inhibiting Hsp90, this compound causes the degradation of these client proteins, leading to cell cycle arrest and apoptosis in cancer cells.[9] However, Hsp90 also has important functions in normal cells.[10] Inhibition of Hsp90 in healthy tissues can disrupt normal cellular processes, leading to the observed toxicities.[5]

Troubleshooting Guides

This section provides guidance on how to identify and mitigate common toxicities that may be encountered during in vivo studies with this compound.

Guide 1: Managing Suspected Hepatotoxicity
  • Symptoms to Monitor:

    • Changes in coat appearance (piloerection)

    • Lethargy or decreased activity

    • Changes in body weight

    • Jaundice (yellowing of the skin or eyes)

    • Abnormalities in clinical chemistry parameters (e.g., elevated ALT, AST, ALP, bilirubin)

  • Mitigation Strategies:

    • Dose Reduction: If signs of hepatotoxicity are observed, a dose reduction of this compound should be considered as the first step.

    • Dosing Schedule Modification: Changing the dosing schedule (e.g., from daily to every other day) may help to reduce cumulative liver exposure.

    • Supportive Care: Provide nutritional support and ensure adequate hydration.

    • Co-administration of Hepatoprotectants: The use of agents like N-acetylcysteine (NAC) or silymarin could be explored, though their efficacy in mitigating Hsp90 inhibitor-induced hepatotoxicity needs to be specifically validated.

Guide 2: Addressing Gastrointestinal Distress
  • Symptoms to Monitor:

    • Diarrhea or loose stools

    • Dehydration (assessed by skin turgor)

    • Weight loss

    • Reduced food and water intake

  • Mitigation Strategies:

    • Anti-diarrheal Agents: Administration of anti-diarrheal medications can help manage symptoms.

    • Fluid and Electrolyte Replacement: Subcutaneous or intravenous fluid administration may be necessary to correct dehydration and electrolyte imbalances.

    • Dietary Modification: Providing a more easily digestible or palatable diet can encourage food intake.

    • Dose Adjustment: As with other toxicities, reducing the dose or altering the schedule of this compound administration should be considered.

Data Presentation

Table 1: Potential Class-Related Toxicities of Hsp90 Inhibitors in Animal Models

Toxicity TypeSpeciesCommon ObservationsMonitoring Parameters
Hepatotoxicity Rodents, CaninesElevated liver enzymes (ALT, AST), hepatocellular necrosis, biliary hyperplasia.[5]Serum chemistry, histopathology of the liver.
Gastrointestinal Rodents, CaninesDiarrhea, vomiting, weight loss, decreased food consumption.[6]Clinical signs, body weight, food/water intake.
Ocular VariousRetinal degeneration, cataracts (reported for some inhibitors).[6]Ophthalmic examinations, electroretinography (ERG).
Cardiotoxicity VariousQT interval prolongation, myocardial degeneration (reported for some inhibitors).[5]Electrocardiography (ECG), histopathology of the heart.

Experimental Protocols

Protocol 1: General In Vivo Toxicity Study Design

This protocol outlines a general approach for assessing the toxicity of this compound in a rodent model.

  • Animal Model: Select a relevant rodent strain (e.g., Sprague-Dawley rats or CD-1 mice).

  • Group Allocation: Assign animals to multiple dose groups, including a vehicle control group and at least three dose levels of this compound (low, mid, and high).

  • Dosing: Administer this compound via the intended clinical route (e.g., oral gavage, intravenous injection) for a specified duration (e.g., 14 or 28 days).

  • Clinical Observations: Conduct daily observations for clinical signs of toxicity, including changes in behavior, appearance, and fecal/urinary output.

  • Body Weight and Food Consumption: Measure body weight at least twice weekly and food consumption weekly.

  • Clinical Pathology: Collect blood samples at baseline and at the end of the study for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect and preserve major organs for histopathological examination.

Mandatory Visualizations

Hsp90_Signaling_Pathway cluster_stress Cellular Stress cluster_chaperone_cycle Hsp90 Chaperone Cycle cluster_inhibition Inhibition by this compound Stress Stress Client_Protein Client Protein (e.g., Her-2, Akt) Stress->Client_Protein Hsp90_inactive Hsp90 (Inactive) Hsp90_ATP Hsp90-ATP Hsp90_inactive->Hsp90_ATP ATP Binding Hsp90_Client_Complex Hsp90-Client Complex Hsp90_ATP->Hsp90_Client_Complex Conformational Change Client_Protein->Hsp90_inactive Binds to Folded_Protein Folded/Active Client Protein Hsp90_Client_Complex->Folded_Protein Folding & Release Ub_Proteasome Ubiquitin-Proteasome System Hsp90_Client_Complex->Ub_Proteasome Degradation Pathway This compound This compound This compound->Hsp90_ATP Inhibits ATP Binding Degradation Degradation Ub_Proteasome->Degradation

Caption: Hsp90 signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) Randomization Randomization into Dose Groups Animal_Acclimation->Randomization Baseline_Measurements Baseline Measurements (Body Weight, Blood) Randomization->Baseline_Measurements Dosing This compound or Vehicle Administration Baseline_Measurements->Dosing Monitoring Daily Clinical Observations Weekly Body Weights Dosing->Monitoring Blood_Collection Terminal Blood Collection (Hematology, Chemistry) Monitoring->Blood_Collection Necropsy Gross Necropsy Blood_Collection->Necropsy Histopathology Tissue Collection & Histopathology Necropsy->Histopathology

Caption: General experimental workflow for an in vivo toxicity study.

References

EC144 stability and storage conditions for long-term use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability, storage, and use of EC144, a potent inhibitor of Heat Shock Protein 90 (Hsp90). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.

Stability and Storage

Proper handling and storage of this compound are critical to maintain its integrity and activity for long-term use.

Storage Conditions Summary

FormStorage TemperatureDurationNotes
Powder -20°C3 yearsStore in a tightly sealed container, protected from light and moisture.[1]
Solution -20°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[1]
Solution -80°C6 monthsFor longer-term storage of stock solutions.

FAQs: Stability and Storage

  • Q: Can I store this compound at room temperature for a short period?

    • A: It is not recommended. To ensure maximum stability, this compound powder and solutions should be stored at the recommended temperatures at all times.

  • Q: What solvents should I use to dissolve this compound?

    • A: this compound is soluble in DMSO and ethanol. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO.

  • Q: How should I prepare a stock solution of this compound?

    • A: To prepare a stock solution, dissolve this compound powder in anhydrous DMSO to the desired concentration. For example, to make a 10 mM stock solution, dissolve 4.14 mg of this compound (Molecular Weight: 413.9 g/mol ) in 1 mL of DMSO. Mix thoroughly by vortexing. Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and store at -20°C or -80°C.

  • Q: My this compound solution has precipitated after thawing. What should I do?

    • A: Precipitation can occur if the compound is not fully dissolved or if the solvent has absorbed water. Gently warm the solution to 37°C and vortex to redissolve the compound. If precipitation persists, it may be necessary to prepare a fresh stock solution.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Problem: Inconsistent or unexpected experimental results.

Possible Cause Troubleshooting Steps
Compound Degradation - Ensure this compound has been stored correctly and within its recommended shelf life.- Prepare fresh stock solutions if there is any doubt about the quality of the existing stock.- Avoid repeated freeze-thaw cycles by preparing aliquots.
Incorrect Concentration - Verify the calculations used to prepare the stock and working solutions.- Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Cell Line Variability - Different cell lines can have varying sensitivity to Hsp90 inhibitors. It is important to determine the IC50 value for this compound in your specific cell line.- Ensure consistent cell passage number and confluency between experiments.
Off-Target Effects - At high concentrations, inhibitors can sometimes exhibit off-target effects. Use the lowest effective concentration possible.- Include appropriate controls, such as a vehicle-only control and a positive control (another known Hsp90 inhibitor).

Problem: Low or no degradation of Hsp90 client proteins in Western blot.

Possible Cause Troubleshooting Steps
Insufficient Incubation Time - Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal duration for observing client protein degradation.
Suboptimal this compound Concentration - Perform a dose-response experiment with a range of this compound concentrations to find the effective concentration for your cell line.
Low Hsp90 Dependence of the Client Protein - Select a client protein known to be highly sensitive to Hsp90 inhibition, such as HER2, Akt, or c-Raf.
Technical Issues with Western Blot - Ensure complete cell lysis and accurate protein quantification.- Optimize antibody concentrations and incubation times.- Use a positive control cell line known to express the client protein of interest.

Experimental Protocols

These protocols provide a starting point for key experiments using this compound. Optimization may be required for your specific experimental conditions.

Cell Viability (MTT) Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in a 96-well format.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 1 nM to 10 µM. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting or shaking to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Western Blot for Hsp90 Client Protein Degradation

This protocol is for assessing the degradation of Hsp90 client proteins, such as HER2 and Akt, following treatment with this compound.

Materials:

  • Cells of interest (e.g., MCF-7 for HER2)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-HER2, anti-Akt, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound (e.g., 10, 50, 100 nM) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control (GAPDH or β-actin) to determine the extent of client protein degradation. A study on MCF-7 cells showed that this compound can degrade Her-2 with an EC50 of 14 nM.[2]

Signaling Pathways and Workflows

Hsp90 Chaperone Cycle and Inhibition by this compound

Hsp90 is a molecular chaperone that plays a crucial role in the folding, stability, and function of numerous "client" proteins, many of which are involved in signal transduction and cell cycle regulation. The chaperone function of Hsp90 is dependent on its ATPase activity. This compound is a potent inhibitor that binds to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby inhibiting its ATPase activity. This leads to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.

Hsp90_Inhibition cluster_0 Hsp90 Chaperone Cycle cluster_1 Inhibition by this compound Hsp90_open Hsp90 (Open) Hsp90_ATP_Client Hsp90-ATP-Client Complex (Closed) Hsp90_open->Hsp90_ATP_Client ATP Binding & Client Binding Hsp90_inhibited Hsp90 (Inhibited) ATP ATP Client_unfolded Unfolded Client Protein Ubiquitin Ubiquitination Client_unfolded->Ubiquitin Hsp90_ATP_Client->Hsp90_open ATP Hydrolysis & Client Release ADP ADP + Pi Client_folded Folded Client Protein This compound This compound This compound->Hsp90_inhibited Binds to ATP pocket Proteasome Proteasomal Degradation Ubiquitin->Proteasome Degraded_Client Degraded Client Protein Proteasome->Degraded_Client Downstream_Effects cluster_clients Hsp90 Client Proteins cluster_pathways Cellular Processes This compound This compound Hsp90 Hsp90 This compound->Hsp90 inhibits HER2 HER2/ErbB2 Hsp90->HER2 stabilizes Akt Akt Hsp90->Akt stabilizes Raf1 c-Raf Hsp90->Raf1 stabilizes CDK4 CDK4 Hsp90->CDK4 stabilizes p53_mutant Mutant p53 Hsp90->p53_mutant stabilizes HIF1a HIF-1α Hsp90->HIF1a stabilizes Degradation Client Protein Degradation Hsp90->Degradation leads to Proliferation Proliferation HER2->Proliferation Survival Survival/ Apoptosis Resistance Akt->Survival Raf1->Proliferation CellCycle Cell Cycle Progression CDK4->CellCycle p53_mutant->Survival Angiogenesis Angiogenesis HIF1a->Angiogenesis Degradation->Proliferation inhibits Degradation->Survival inhibits Degradation->CellCycle inhibits Degradation->Angiogenesis inhibits Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Storage Verify this compound Storage and Handling Start->Check_Storage Check_Concentration Confirm Solution Concentrations Check_Storage->Check_Concentration Storage OK New_Stock Prepare Fresh This compound Stock Check_Storage->New_Stock Improper Storage Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response Concentration Uncertain Check_Cell_Health Assess Cell Health and Confluency Check_Concentration->Check_Cell_Health Concentration OK Optimize_Protocol Optimize Assay Protocol Dose_Response->Optimize_Protocol Time_Course Perform Time-Course Experiment Time_Course->Optimize_Protocol Check_Cell_Health->Dose_Response Cells Healthy Check_Cell_Health->Time_Course Cells Unhealthy or Inconsistent New_Stock->Check_Concentration Consistent_Results Consistent Results Optimize_Protocol->Consistent_Results

References

EC144 stability and storage conditions for long-term use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability, storage, and use of EC144, a potent inhibitor of Heat Shock Protein 90 (Hsp90). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.

Stability and Storage

Proper handling and storage of this compound are critical to maintain its integrity and activity for long-term use.

Storage Conditions Summary

FormStorage TemperatureDurationNotes
Powder -20°C3 yearsStore in a tightly sealed container, protected from light and moisture.[1]
Solution -20°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[1]
Solution -80°C6 monthsFor longer-term storage of stock solutions.

FAQs: Stability and Storage

  • Q: Can I store this compound at room temperature for a short period?

    • A: It is not recommended. To ensure maximum stability, this compound powder and solutions should be stored at the recommended temperatures at all times.

  • Q: What solvents should I use to dissolve this compound?

    • A: this compound is soluble in DMSO and ethanol. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO.

  • Q: How should I prepare a stock solution of this compound?

    • A: To prepare a stock solution, dissolve this compound powder in anhydrous DMSO to the desired concentration. For example, to make a 10 mM stock solution, dissolve 4.14 mg of this compound (Molecular Weight: 413.9 g/mol ) in 1 mL of DMSO. Mix thoroughly by vortexing. Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and store at -20°C or -80°C.

  • Q: My this compound solution has precipitated after thawing. What should I do?

    • A: Precipitation can occur if the compound is not fully dissolved or if the solvent has absorbed water. Gently warm the solution to 37°C and vortex to redissolve the compound. If precipitation persists, it may be necessary to prepare a fresh stock solution.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Problem: Inconsistent or unexpected experimental results.

Possible Cause Troubleshooting Steps
Compound Degradation - Ensure this compound has been stored correctly and within its recommended shelf life.- Prepare fresh stock solutions if there is any doubt about the quality of the existing stock.- Avoid repeated freeze-thaw cycles by preparing aliquots.
Incorrect Concentration - Verify the calculations used to prepare the stock and working solutions.- Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Cell Line Variability - Different cell lines can have varying sensitivity to Hsp90 inhibitors. It is important to determine the IC50 value for this compound in your specific cell line.- Ensure consistent cell passage number and confluency between experiments.
Off-Target Effects - At high concentrations, inhibitors can sometimes exhibit off-target effects. Use the lowest effective concentration possible.- Include appropriate controls, such as a vehicle-only control and a positive control (another known Hsp90 inhibitor).

Problem: Low or no degradation of Hsp90 client proteins in Western blot.

Possible Cause Troubleshooting Steps
Insufficient Incubation Time - Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal duration for observing client protein degradation.
Suboptimal this compound Concentration - Perform a dose-response experiment with a range of this compound concentrations to find the effective concentration for your cell line.
Low Hsp90 Dependence of the Client Protein - Select a client protein known to be highly sensitive to Hsp90 inhibition, such as HER2, Akt, or c-Raf.
Technical Issues with Western Blot - Ensure complete cell lysis and accurate protein quantification.- Optimize antibody concentrations and incubation times.- Use a positive control cell line known to express the client protein of interest.

Experimental Protocols

These protocols provide a starting point for key experiments using this compound. Optimization may be required for your specific experimental conditions.

Cell Viability (MTT) Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in a 96-well format.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 1 nM to 10 µM. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting or shaking to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Western Blot for Hsp90 Client Protein Degradation

This protocol is for assessing the degradation of Hsp90 client proteins, such as HER2 and Akt, following treatment with this compound.

Materials:

  • Cells of interest (e.g., MCF-7 for HER2)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-HER2, anti-Akt, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound (e.g., 10, 50, 100 nM) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control (GAPDH or β-actin) to determine the extent of client protein degradation. A study on MCF-7 cells showed that this compound can degrade Her-2 with an EC50 of 14 nM.[2]

Signaling Pathways and Workflows

Hsp90 Chaperone Cycle and Inhibition by this compound

Hsp90 is a molecular chaperone that plays a crucial role in the folding, stability, and function of numerous "client" proteins, many of which are involved in signal transduction and cell cycle regulation. The chaperone function of Hsp90 is dependent on its ATPase activity. This compound is a potent inhibitor that binds to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby inhibiting its ATPase activity. This leads to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.

Hsp90_Inhibition cluster_0 Hsp90 Chaperone Cycle cluster_1 Inhibition by this compound Hsp90_open Hsp90 (Open) Hsp90_ATP_Client Hsp90-ATP-Client Complex (Closed) Hsp90_open->Hsp90_ATP_Client ATP Binding & Client Binding Hsp90_inhibited Hsp90 (Inhibited) ATP ATP Client_unfolded Unfolded Client Protein Ubiquitin Ubiquitination Client_unfolded->Ubiquitin Hsp90_ATP_Client->Hsp90_open ATP Hydrolysis & Client Release ADP ADP + Pi Client_folded Folded Client Protein This compound This compound This compound->Hsp90_inhibited Binds to ATP pocket Proteasome Proteasomal Degradation Ubiquitin->Proteasome Degraded_Client Degraded Client Protein Proteasome->Degraded_Client Downstream_Effects cluster_clients Hsp90 Client Proteins cluster_pathways Cellular Processes This compound This compound Hsp90 Hsp90 This compound->Hsp90 inhibits HER2 HER2/ErbB2 Hsp90->HER2 stabilizes Akt Akt Hsp90->Akt stabilizes Raf1 c-Raf Hsp90->Raf1 stabilizes CDK4 CDK4 Hsp90->CDK4 stabilizes p53_mutant Mutant p53 Hsp90->p53_mutant stabilizes HIF1a HIF-1α Hsp90->HIF1a stabilizes Degradation Client Protein Degradation Hsp90->Degradation leads to Proliferation Proliferation HER2->Proliferation Survival Survival/ Apoptosis Resistance Akt->Survival Raf1->Proliferation CellCycle Cell Cycle Progression CDK4->CellCycle p53_mutant->Survival Angiogenesis Angiogenesis HIF1a->Angiogenesis Degradation->Proliferation inhibits Degradation->Survival inhibits Degradation->CellCycle inhibits Degradation->Angiogenesis inhibits Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Storage Verify this compound Storage and Handling Start->Check_Storage Check_Concentration Confirm Solution Concentrations Check_Storage->Check_Concentration Storage OK New_Stock Prepare Fresh This compound Stock Check_Storage->New_Stock Improper Storage Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response Concentration Uncertain Check_Cell_Health Assess Cell Health and Confluency Check_Concentration->Check_Cell_Health Concentration OK Optimize_Protocol Optimize Assay Protocol Dose_Response->Optimize_Protocol Time_Course Perform Time-Course Experiment Time_Course->Optimize_Protocol Check_Cell_Health->Dose_Response Cells Healthy Check_Cell_Health->Time_Course Cells Unhealthy or Inconsistent New_Stock->Check_Concentration Consistent_Results Consistent Results Optimize_Protocol->Consistent_Results

References

EC144 Technical Support Center: Troubleshooting Unexpected Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results during experiments with EC144, a potent and selective second-generation Hsp90 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and provide detailed methodologies for key experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Why am I not observing the expected degradation of Hsp90 client proteins (e.g., Her-2, Akt, c-Raf) after this compound treatment?

Possible Causes and Troubleshooting Steps:

  • Suboptimal this compound Concentration: The effective concentration of this compound can vary between cell lines.

    • Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell model. Start with a broad range of concentrations (e.g., 1 nM to 10 µM) and narrow down to the effective range.

  • Insufficient Treatment Duration: The degradation of client proteins is a time-dependent process.

    • Recommendation: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration for observing maximal protein degradation.

  • Poor Compound Stability or Handling: this compound, like many small molecules, can be sensitive to storage and handling conditions.

    • Recommendation: Ensure the compound is stored correctly at -20°C.[1] Prepare fresh dilutions from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to Hsp90 inhibitors.

    • Recommendation: Verify the expression of Hsp90 and the target client proteins in your cell line. Consider testing a different, sensitive cell line as a positive control (e.g., MCF-7 for Her-2 degradation).[2][3]

  • Experimental Artifact: Issues with protein extraction, quantification, or western blotting can lead to misleading results.

    • Recommendation: Ensure complete cell lysis and accurate protein quantification. Use appropriate loading controls (e.g., GAPDH, β-actin) to normalize protein levels. Optimize antibody concentrations and incubation times for western blotting.

2. My cells are showing unexpected toxicity or off-target effects at concentrations where client protein degradation is not observed. What could be the reason?

Possible Causes and Troubleshooting Steps:

  • Cell Line Sensitivity: Some cell lines may be particularly sensitive to Hsp90 inhibition or potential off-target effects of the compound, even at low concentrations.

    • Recommendation: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your client protein degradation experiments to determine the cytotoxic concentration (IC50) of this compound in your specific cell line.

  • Off-Target Effects: Although this compound is highly selective for Hsp90 over a large panel of kinases, off-target effects can never be completely ruled out, especially at higher concentrations.[3]

    • Recommendation: If unexpected phenotypes are observed, consider investigating potential off-target effects through techniques like RNA sequencing or proteomics to identify affected pathways.

  • Compound Purity: Impurities in the this compound sample could contribute to unexpected toxicity.

    • Recommendation: Ensure you are using a high-purity (>98%) batch of this compound.[1][3] If in doubt, obtain a new batch from a reputable supplier.

3. I am observing an increase in Hsp70 expression after this compound treatment. Is this expected?

Yes, this is an expected cellular response to Hsp90 inhibition. The inhibition of Hsp90 leads to the activation of the heat shock response, which results in the upregulation of heat shock proteins like Hsp70. This can be used as a pharmacodynamic biomarker to confirm that this compound is engaging its target in the cell.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published literature.

In Vitro Potency
Assay Value
Hsp90α Binding IC501.1 nM[2]
Her-2 Degradation EC50 (MCF-7 cells)14 nM[2][3]
Hsp90 Ki0.2 nM[3]
Grp94 Ki61 nM[3]
TRAP1 Ki255 nM[3]
Kinase Panel (285 kinases) IC50>10 µM[3]
In Vivo Efficacy
Model Effective Dose
N87 Gastric Tumor Mouse Model5 mg/kg (stops tumor growth)[2]
N87 Gastric Tumor Mouse Model10 mg/kg (partial tumor regression)[2]

Experimental Protocols

1. Western Blotting for Hsp90 Client Protein Degradation

  • Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

  • This compound Treatment: Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and load equal quantities onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against your target client protein (e.g., Her-2, Akt) and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control.

2. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are still in the logarithmic growth phase at the end of the experiment.

  • This compound Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Hsp90_Signaling_Pathway Hsp90 Signaling Pathway and this compound Inhibition Hsp90 Hsp90 Client_Proteins Client Proteins (e.g., Her-2, Akt, c-Raf) Hsp90->Client_Proteins Chaperones Ubiquitin_Proteasome Ubiquitin-Proteasome System Hsp90->Ubiquitin_Proteasome Inhibition of Hsp90 leads to... Degradation Degradation Client_Proteins->Degradation Cell_Survival Cell Survival, Proliferation, etc. Client_Proteins->Cell_Survival Promotes Ubiquitin_Proteasome->Client_Proteins Targets for Degradation This compound This compound This compound->Hsp90 Inhibits

Caption: Hsp90 pathway and the mechanism of this compound inhibition.

Caption: A general workflow for troubleshooting unexpected experimental results.

Decision_Tree Decision Tree for Interpreting this compound Results Start This compound Experiment Performed Client_Protein_Degradation Client Protein Degradation Observed? Start->Client_Protein_Degradation Expected_Phenotype Expected Phenotype Observed? Client_Protein_Degradation->Expected_Phenotype Yes Troubleshoot Troubleshoot Experiment (See Workflow) Client_Protein_Degradation->Troubleshoot No Success Experiment Successful Expected_Phenotype->Success Yes Unexpected_Toxicity Unexpected Toxicity Observed? Expected_Phenotype->Unexpected_Toxicity No Investigate_Off_Target Investigate Potential Off-Target Effects Unexpected_Toxicity->Troubleshoot No Unexpected_Toxicity->Investigate_Off_Target Yes

Caption: A decision tree to aid in the interpretation of this compound experimental outcomes.

References

EC144 Technical Support Center: Troubleshooting Unexpected Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results during experiments with EC144, a potent and selective second-generation Hsp90 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and provide detailed methodologies for key experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Why am I not observing the expected degradation of Hsp90 client proteins (e.g., Her-2, Akt, c-Raf) after this compound treatment?

Possible Causes and Troubleshooting Steps:

  • Suboptimal this compound Concentration: The effective concentration of this compound can vary between cell lines.

    • Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell model. Start with a broad range of concentrations (e.g., 1 nM to 10 µM) and narrow down to the effective range.

  • Insufficient Treatment Duration: The degradation of client proteins is a time-dependent process.

    • Recommendation: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration for observing maximal protein degradation.

  • Poor Compound Stability or Handling: this compound, like many small molecules, can be sensitive to storage and handling conditions.

    • Recommendation: Ensure the compound is stored correctly at -20°C.[1] Prepare fresh dilutions from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to Hsp90 inhibitors.

    • Recommendation: Verify the expression of Hsp90 and the target client proteins in your cell line. Consider testing a different, sensitive cell line as a positive control (e.g., MCF-7 for Her-2 degradation).[2][3]

  • Experimental Artifact: Issues with protein extraction, quantification, or western blotting can lead to misleading results.

    • Recommendation: Ensure complete cell lysis and accurate protein quantification. Use appropriate loading controls (e.g., GAPDH, β-actin) to normalize protein levels. Optimize antibody concentrations and incubation times for western blotting.

2. My cells are showing unexpected toxicity or off-target effects at concentrations where client protein degradation is not observed. What could be the reason?

Possible Causes and Troubleshooting Steps:

  • Cell Line Sensitivity: Some cell lines may be particularly sensitive to Hsp90 inhibition or potential off-target effects of the compound, even at low concentrations.

    • Recommendation: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your client protein degradation experiments to determine the cytotoxic concentration (IC50) of this compound in your specific cell line.

  • Off-Target Effects: Although this compound is highly selective for Hsp90 over a large panel of kinases, off-target effects can never be completely ruled out, especially at higher concentrations.[3]

    • Recommendation: If unexpected phenotypes are observed, consider investigating potential off-target effects through techniques like RNA sequencing or proteomics to identify affected pathways.

  • Compound Purity: Impurities in the this compound sample could contribute to unexpected toxicity.

    • Recommendation: Ensure you are using a high-purity (>98%) batch of this compound.[1][3] If in doubt, obtain a new batch from a reputable supplier.

3. I am observing an increase in Hsp70 expression after this compound treatment. Is this expected?

Yes, this is an expected cellular response to Hsp90 inhibition. The inhibition of Hsp90 leads to the activation of the heat shock response, which results in the upregulation of heat shock proteins like Hsp70. This can be used as a pharmacodynamic biomarker to confirm that this compound is engaging its target in the cell.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published literature.

In Vitro Potency
Assay Value
Hsp90α Binding IC501.1 nM[2]
Her-2 Degradation EC50 (MCF-7 cells)14 nM[2][3]
Hsp90 Ki0.2 nM[3]
Grp94 Ki61 nM[3]
TRAP1 Ki255 nM[3]
Kinase Panel (285 kinases) IC50>10 µM[3]
In Vivo Efficacy
Model Effective Dose
N87 Gastric Tumor Mouse Model5 mg/kg (stops tumor growth)[2]
N87 Gastric Tumor Mouse Model10 mg/kg (partial tumor regression)[2]

Experimental Protocols

1. Western Blotting for Hsp90 Client Protein Degradation

  • Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

  • This compound Treatment: Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and load equal quantities onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against your target client protein (e.g., Her-2, Akt) and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control.

2. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are still in the logarithmic growth phase at the end of the experiment.

  • This compound Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Hsp90_Signaling_Pathway Hsp90 Signaling Pathway and this compound Inhibition Hsp90 Hsp90 Client_Proteins Client Proteins (e.g., Her-2, Akt, c-Raf) Hsp90->Client_Proteins Chaperones Ubiquitin_Proteasome Ubiquitin-Proteasome System Hsp90->Ubiquitin_Proteasome Inhibition of Hsp90 leads to... Degradation Degradation Client_Proteins->Degradation Cell_Survival Cell Survival, Proliferation, etc. Client_Proteins->Cell_Survival Promotes Ubiquitin_Proteasome->Client_Proteins Targets for Degradation This compound This compound This compound->Hsp90 Inhibits

Caption: Hsp90 pathway and the mechanism of this compound inhibition.

Caption: A general workflow for troubleshooting unexpected experimental results.

Decision_Tree Decision Tree for Interpreting this compound Results Start This compound Experiment Performed Client_Protein_Degradation Client Protein Degradation Observed? Start->Client_Protein_Degradation Expected_Phenotype Expected Phenotype Observed? Client_Protein_Degradation->Expected_Phenotype Yes Troubleshoot Troubleshoot Experiment (See Workflow) Client_Protein_Degradation->Troubleshoot No Success Experiment Successful Expected_Phenotype->Success Yes Unexpected_Toxicity Unexpected Toxicity Observed? Expected_Phenotype->Unexpected_Toxicity No Investigate_Off_Target Investigate Potential Off-Target Effects Unexpected_Toxicity->Troubleshoot No Unexpected_Toxicity->Investigate_Off_Target Yes

Caption: A decision tree to aid in the interpretation of this compound experimental outcomes.

References

Technical Support Center: EC144 Resistance Mechanisms in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues related to EC144 resistance in cancer cells during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, second-generation, synthetic inhibitor of Heat Shock Protein 90 (Hsp90).[1] Its mechanism of action is to bind to the ATP-binding pocket in the N-terminus of Hsp90, which inhibits its chaperone function.[2][3] This leads to the misfolding, ubiquitination, and subsequent degradation of Hsp90's "client" proteins.[2] Many of these client proteins are oncoproteins critical for cancer cell survival and proliferation, such as HER2, AKT, and RAF-1.[4]

Q2: I'm observing a decrease in the efficacy of this compound in my long-term cell culture experiments. What could be the reason?

Prolonged exposure of cancer cells to this compound can lead to the development of acquired resistance. This is a common phenomenon observed with many targeted cancer therapies. The underlying mechanisms can be complex and multifactorial. The troubleshooting guides below address potential mechanisms and how to investigate them.

Q3: Are there known mechanisms of acquired resistance to this compound?

While specific studies on acquired resistance to this compound are limited, mechanisms have been well-characterized for other second-generation Hsp90 inhibitors and are likely applicable. These include:

  • Activation of the Heat Shock Response (HSR): Inhibition of Hsp90 can lead to the activation of Heat Shock Factor 1 (HSF1), a transcription factor that upregulates the expression of other chaperones like Hsp70 and Hsp27. These chaperones can partially compensate for Hsp90 inhibition and promote cell survival.

  • Reactivation of Downstream Signaling Pathways: Cancer cells can develop resistance by reactivating pro-survival signaling pathways that are dependent on Hsp90 client proteins. This can occur through various mechanisms, such as acquiring new mutations or epigenetic alterations.

  • Increased Drug Efflux: While less common for synthetic Hsp90 inhibitors, overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cell, reducing its intracellular concentration. However, BIIB021, the parent compound of this compound, has been shown to not be a substrate for common ABC transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1).[5][6][7]

Troubleshooting Guides

Problem 1: Decreased this compound-induced client protein degradation.

Possible Cause 1: Development of Resistance via the Heat Shock Response (HSR)

  • Observation: Initial treatments with this compound show marked degradation of Hsp90 client proteins (e.g., AKT, HER2, c-RAF), but after prolonged treatment or in resistant clones, the degradation is less pronounced despite continuous drug exposure. You may also observe an increase in Hsp70 and Hsp27 levels.

  • Troubleshooting Steps:

    • Assess HSF1 Activation: Perform a Western blot for phosphorylated HSF1 (at Ser326) or use an HSF1 transcription factor activity assay to determine if HSF1 is activated in your resistant cells upon this compound treatment.[1][8][9]

    • Monitor Hsp70 and Hsp27 Levels: Use Western blotting to compare the expression levels of Hsp70 and Hsp27 in parental (sensitive) versus resistant cells, both at baseline and after this compound treatment. A significant upregulation in resistant cells suggests the involvement of the HSR.

    • Combination Treatment: Test the effects of combining this compound with an HSF1 inhibitor. A synergistic effect in resistant cells would support the role of HSR in the resistance mechanism.

Possible Cause 2: Reactivation of Client Protein Signaling Pathways

  • Observation: Despite some level of client protein degradation, downstream signaling pathways remain active, or are reactivated over time. For example, you might see persistent phosphorylation of downstream effectors like S6 ribosomal protein (a downstream target of mTOR) or ERK.

  • Troubleshooting Steps:

    • Phospho-protein Analysis: Use phospho-specific antibodies in Western blotting to probe the activation status of key signaling nodes downstream of Hsp90 client proteins (e.g., p-AKT, p-ERK, p-S6). Compare the profiles of sensitive and resistant cells treated with this compound.

    • Pathway Analysis: Consider performing a broader analysis, such as a phospho-kinase array or RNA sequencing, to identify which signaling pathways are aberrantly activated in the resistant cells.

    • Combination Therapy: Based on the identified reactivated pathway, test the efficacy of combining this compound with a targeted inhibitor for that pathway (e.g., a PI3K/mTOR inhibitor or a MEK inhibitor).

Problem 2: Reduced cytotoxicity of this compound in resistant cells.

Possible Cause: Increased Drug Efflux

  • Observation: Resistant cells show a significantly higher IC50 for this compound compared to parental cells in cell viability assays.

  • Troubleshooting Steps:

    • ABC Transporter Expression: Perform Western blotting or qPCR to assess the expression levels of common ABC transporters (e.g., P-gp/ABCB1, MRP1/ABCC1, BCRP/ABCG2) in sensitive versus resistant cells.

    • Drug Efflux Assay: Use a fluorescent substrate of ABC transporters (e.g., rhodamine 123 for P-gp) to functionally assess drug efflux activity in your cells. A lower intracellular accumulation of the fluorescent substrate in resistant cells would indicate increased efflux.

    • Co-treatment with Efflux Pump Inhibitors: Treat resistant cells with this compound in combination with known inhibitors of ABC transporters (e.g., verapamil for P-gp). Re-sensitization to this compound in the presence of an efflux pump inhibitor would confirm this resistance mechanism.

Data Presentation

Table 1: Quantitative Data on Hsp90 Client Protein Degradation

Cell LineTreatmentClient ProteinChange in Expression (%)
MCF-7S13 (Hsp90 inhibitor) for 36hAktDecreased
MCF-7S13 (Hsp90 inhibitor) for 36hRaf-1Decreased
B16F10NVP-AUY922 (100 nM) for 24hHsp70Increased
LS174TNVP-AUY922 (100 nM) for 24hHsp70Increased

Data is representative and sourced from experiments with other Hsp90 inhibitors.[10]

Table 2: IC50 Values of Hsp90 Inhibitors in Various Cancer Cell Lines

Cell LineCancer TypeHsp90 InhibitorIC50 (nM)
B16F10MelanomaNVP-AUY922~50
LS174TColon CancerNVP-AUY922~10

Data is representative and sourced from experiments with another Hsp90 inhibitor.[10]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight.[10][11][12]

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO).[10][11][12]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[10][11][12]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[10][11]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10][11]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[10][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[12]

Western Blot Analysis of Hsp90 Client Proteins

This protocol is used to analyze the levels of Hsp90 client proteins following this compound treatment.

Materials:

  • 6-well cell culture plates

  • This compound stock solution

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (for client proteins and loading control)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in ice-cold lysis buffer.[10][13]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[13]

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE.[14][15]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13][15]

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.[10][13]

  • Detection: After washing, add the ECL substrate and visualize the protein bands using an imaging system.[10][13]

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.[13]

Co-Immunoprecipitation (Co-IP) for Hsp90-Client Protein Interaction

This protocol is to determine if this compound disrupts the interaction between Hsp90 and a specific client protein.

Materials:

  • Cell culture reagents and this compound

  • Ice-cold PBS and lysis buffer

  • Antibody against the Hsp90 client protein (for immunoprecipitation)

  • Antibody against Hsp90 (for Western blotting)

  • Protein A/G magnetic beads or agarose resin

  • Wash buffer

  • Elution buffer (e.g., 2X Laemmli sample buffer)

  • Western blotting reagents

Procedure:

  • Cell Culture and Treatment: Culture cells and treat with this compound or vehicle for a predetermined time.

  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[16]

  • Immunoprecipitation: Incubate the cell lysate with the primary antibody against the client protein. Add Protein A/G beads to capture the antibody-protein complexes.[16][17]

  • Washing: Wash the beads several times to remove non-specifically bound proteins.[16]

  • Elution: Elute the protein complexes from the beads.[16]

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against Hsp90 to detect the amount of co-immunoprecipitated Hsp90.

Mandatory Visualization

Hsp90_Inhibition_and_Resistance cluster_0 This compound Action cluster_1 Resistance Mechanisms This compound This compound Hsp90 Hsp90 This compound->Hsp90 Inhibits ABC ABC Transporters (e.g., P-gp) Client_Protein Oncogenic Client Proteins (e.g., AKT, HER2) Hsp90->Client_Protein Stabilizes HSF1 HSF1 Hsp90->HSF1 Inhibition Activates Degradation Proteasomal Degradation Client_Protein->Degradation Leads to Apoptosis Apoptosis Degradation->Apoptosis Induces Reactivation Reactivation of Signaling Pathways (e.g., PI3K/mTOR) Survival_2 Cell Survival & Proliferation Hsp70_27 Hsp70, Hsp27 HSF1->Hsp70_27 Upregulates Survival_1 Cell Survival Hsp70_27->Survival_1 Promotes Reactivation->Survival_2 Promotes Efflux This compound Efflux ABC->Efflux Mediates

Caption: this compound action and potential resistance pathways in cancer cells.

Western_Blot_Workflow A 1. Cell Treatment (this compound or Vehicle) B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to Membrane) D->E F 6. Immunoblotting (Primary & Secondary Ab) E->F G 7. Detection (ECL) F->G H 8. Analysis G->H

Caption: Experimental workflow for Western blot analysis.

Resistance_Troubleshooting_Logic Start Decreased this compound Efficacy Check_Degradation Client Protein Degradation Reduced? Start->Check_Degradation Check_HSR Investigate Heat Shock Response (HSR) Check_Degradation->Check_HSR Yes Check_Cytotoxicity Cytotoxicity Reduced? Check_Degradation->Check_Cytotoxicity No Check_Signaling Investigate Signaling Pathway Reactivation Check_HSR->Check_Signaling End Identify Resistance Mechanism Check_Signaling->End Check_Efflux Investigate Drug Efflux Check_Cytotoxicity->Check_Efflux Yes Check_Cytotoxicity->End No Check_Efflux->End

Caption: Logical workflow for troubleshooting this compound resistance.

References

Technical Support Center: EC144 Resistance Mechanisms in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues related to EC144 resistance in cancer cells during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, second-generation, synthetic inhibitor of Heat Shock Protein 90 (Hsp90).[1] Its mechanism of action is to bind to the ATP-binding pocket in the N-terminus of Hsp90, which inhibits its chaperone function.[2][3] This leads to the misfolding, ubiquitination, and subsequent degradation of Hsp90's "client" proteins.[2] Many of these client proteins are oncoproteins critical for cancer cell survival and proliferation, such as HER2, AKT, and RAF-1.[4]

Q2: I'm observing a decrease in the efficacy of this compound in my long-term cell culture experiments. What could be the reason?

Prolonged exposure of cancer cells to this compound can lead to the development of acquired resistance. This is a common phenomenon observed with many targeted cancer therapies. The underlying mechanisms can be complex and multifactorial. The troubleshooting guides below address potential mechanisms and how to investigate them.

Q3: Are there known mechanisms of acquired resistance to this compound?

While specific studies on acquired resistance to this compound are limited, mechanisms have been well-characterized for other second-generation Hsp90 inhibitors and are likely applicable. These include:

  • Activation of the Heat Shock Response (HSR): Inhibition of Hsp90 can lead to the activation of Heat Shock Factor 1 (HSF1), a transcription factor that upregulates the expression of other chaperones like Hsp70 and Hsp27. These chaperones can partially compensate for Hsp90 inhibition and promote cell survival.

  • Reactivation of Downstream Signaling Pathways: Cancer cells can develop resistance by reactivating pro-survival signaling pathways that are dependent on Hsp90 client proteins. This can occur through various mechanisms, such as acquiring new mutations or epigenetic alterations.

  • Increased Drug Efflux: While less common for synthetic Hsp90 inhibitors, overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cell, reducing its intracellular concentration. However, BIIB021, the parent compound of this compound, has been shown to not be a substrate for common ABC transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1).[5][6][7]

Troubleshooting Guides

Problem 1: Decreased this compound-induced client protein degradation.

Possible Cause 1: Development of Resistance via the Heat Shock Response (HSR)

  • Observation: Initial treatments with this compound show marked degradation of Hsp90 client proteins (e.g., AKT, HER2, c-RAF), but after prolonged treatment or in resistant clones, the degradation is less pronounced despite continuous drug exposure. You may also observe an increase in Hsp70 and Hsp27 levels.

  • Troubleshooting Steps:

    • Assess HSF1 Activation: Perform a Western blot for phosphorylated HSF1 (at Ser326) or use an HSF1 transcription factor activity assay to determine if HSF1 is activated in your resistant cells upon this compound treatment.[1][8][9]

    • Monitor Hsp70 and Hsp27 Levels: Use Western blotting to compare the expression levels of Hsp70 and Hsp27 in parental (sensitive) versus resistant cells, both at baseline and after this compound treatment. A significant upregulation in resistant cells suggests the involvement of the HSR.

    • Combination Treatment: Test the effects of combining this compound with an HSF1 inhibitor. A synergistic effect in resistant cells would support the role of HSR in the resistance mechanism.

Possible Cause 2: Reactivation of Client Protein Signaling Pathways

  • Observation: Despite some level of client protein degradation, downstream signaling pathways remain active, or are reactivated over time. For example, you might see persistent phosphorylation of downstream effectors like S6 ribosomal protein (a downstream target of mTOR) or ERK.

  • Troubleshooting Steps:

    • Phospho-protein Analysis: Use phospho-specific antibodies in Western blotting to probe the activation status of key signaling nodes downstream of Hsp90 client proteins (e.g., p-AKT, p-ERK, p-S6). Compare the profiles of sensitive and resistant cells treated with this compound.

    • Pathway Analysis: Consider performing a broader analysis, such as a phospho-kinase array or RNA sequencing, to identify which signaling pathways are aberrantly activated in the resistant cells.

    • Combination Therapy: Based on the identified reactivated pathway, test the efficacy of combining this compound with a targeted inhibitor for that pathway (e.g., a PI3K/mTOR inhibitor or a MEK inhibitor).

Problem 2: Reduced cytotoxicity of this compound in resistant cells.

Possible Cause: Increased Drug Efflux

  • Observation: Resistant cells show a significantly higher IC50 for this compound compared to parental cells in cell viability assays.

  • Troubleshooting Steps:

    • ABC Transporter Expression: Perform Western blotting or qPCR to assess the expression levels of common ABC transporters (e.g., P-gp/ABCB1, MRP1/ABCC1, BCRP/ABCG2) in sensitive versus resistant cells.

    • Drug Efflux Assay: Use a fluorescent substrate of ABC transporters (e.g., rhodamine 123 for P-gp) to functionally assess drug efflux activity in your cells. A lower intracellular accumulation of the fluorescent substrate in resistant cells would indicate increased efflux.

    • Co-treatment with Efflux Pump Inhibitors: Treat resistant cells with this compound in combination with known inhibitors of ABC transporters (e.g., verapamil for P-gp). Re-sensitization to this compound in the presence of an efflux pump inhibitor would confirm this resistance mechanism.

Data Presentation

Table 1: Quantitative Data on Hsp90 Client Protein Degradation

Cell LineTreatmentClient ProteinChange in Expression (%)
MCF-7S13 (Hsp90 inhibitor) for 36hAktDecreased
MCF-7S13 (Hsp90 inhibitor) for 36hRaf-1Decreased
B16F10NVP-AUY922 (100 nM) for 24hHsp70Increased
LS174TNVP-AUY922 (100 nM) for 24hHsp70Increased

Data is representative and sourced from experiments with other Hsp90 inhibitors.[10]

Table 2: IC50 Values of Hsp90 Inhibitors in Various Cancer Cell Lines

Cell LineCancer TypeHsp90 InhibitorIC50 (nM)
B16F10MelanomaNVP-AUY922~50
LS174TColon CancerNVP-AUY922~10

Data is representative and sourced from experiments with another Hsp90 inhibitor.[10]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight.[10][11][12]

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO).[10][11][12]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[10][11][12]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[10][11]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10][11]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[10][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[12]

Western Blot Analysis of Hsp90 Client Proteins

This protocol is used to analyze the levels of Hsp90 client proteins following this compound treatment.

Materials:

  • 6-well cell culture plates

  • This compound stock solution

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (for client proteins and loading control)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in ice-cold lysis buffer.[10][13]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[13]

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE.[14][15]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13][15]

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.[10][13]

  • Detection: After washing, add the ECL substrate and visualize the protein bands using an imaging system.[10][13]

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.[13]

Co-Immunoprecipitation (Co-IP) for Hsp90-Client Protein Interaction

This protocol is to determine if this compound disrupts the interaction between Hsp90 and a specific client protein.

Materials:

  • Cell culture reagents and this compound

  • Ice-cold PBS and lysis buffer

  • Antibody against the Hsp90 client protein (for immunoprecipitation)

  • Antibody against Hsp90 (for Western blotting)

  • Protein A/G magnetic beads or agarose resin

  • Wash buffer

  • Elution buffer (e.g., 2X Laemmli sample buffer)

  • Western blotting reagents

Procedure:

  • Cell Culture and Treatment: Culture cells and treat with this compound or vehicle for a predetermined time.

  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[16]

  • Immunoprecipitation: Incubate the cell lysate with the primary antibody against the client protein. Add Protein A/G beads to capture the antibody-protein complexes.[16][17]

  • Washing: Wash the beads several times to remove non-specifically bound proteins.[16]

  • Elution: Elute the protein complexes from the beads.[16]

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against Hsp90 to detect the amount of co-immunoprecipitated Hsp90.

Mandatory Visualization

Hsp90_Inhibition_and_Resistance cluster_0 This compound Action cluster_1 Resistance Mechanisms This compound This compound Hsp90 Hsp90 This compound->Hsp90 Inhibits ABC ABC Transporters (e.g., P-gp) Client_Protein Oncogenic Client Proteins (e.g., AKT, HER2) Hsp90->Client_Protein Stabilizes HSF1 HSF1 Hsp90->HSF1 Inhibition Activates Degradation Proteasomal Degradation Client_Protein->Degradation Leads to Apoptosis Apoptosis Degradation->Apoptosis Induces Reactivation Reactivation of Signaling Pathways (e.g., PI3K/mTOR) Survival_2 Cell Survival & Proliferation Hsp70_27 Hsp70, Hsp27 HSF1->Hsp70_27 Upregulates Survival_1 Cell Survival Hsp70_27->Survival_1 Promotes Reactivation->Survival_2 Promotes Efflux This compound Efflux ABC->Efflux Mediates

Caption: this compound action and potential resistance pathways in cancer cells.

Western_Blot_Workflow A 1. Cell Treatment (this compound or Vehicle) B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to Membrane) D->E F 6. Immunoblotting (Primary & Secondary Ab) E->F G 7. Detection (ECL) F->G H 8. Analysis G->H

Caption: Experimental workflow for Western blot analysis.

Resistance_Troubleshooting_Logic Start Decreased this compound Efficacy Check_Degradation Client Protein Degradation Reduced? Start->Check_Degradation Check_HSR Investigate Heat Shock Response (HSR) Check_Degradation->Check_HSR Yes Check_Cytotoxicity Cytotoxicity Reduced? Check_Degradation->Check_Cytotoxicity No Check_Signaling Investigate Signaling Pathway Reactivation Check_HSR->Check_Signaling End Identify Resistance Mechanism Check_Signaling->End Check_Efflux Investigate Drug Efflux Check_Cytotoxicity->Check_Efflux Yes Check_Cytotoxicity->End No Check_Efflux->End

Caption: Logical workflow for troubleshooting this compound resistance.

References

Technical Support Center: EC144 Dosage Adjustment for Diverse Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing EC144, a potent second-generation Hsp90 inhibitor, in various preclinical tumor models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90).[1] It binds to the ATP-binding pocket in the N-terminal domain of Hsp90, disrupting its chaperone function. This leads to the misfolding and subsequent proteasomal degradation of numerous Hsp90 client proteins, many of which are critical for cancer cell proliferation, survival, and angiogenesis.

Q2: Which signaling pathways are affected by this compound?

A2: By inhibiting Hsp90, this compound simultaneously disrupts multiple oncogenic signaling pathways that are dependent on Hsp90 client proteins. Key affected pathways include the PI3K/Akt/mTOR and RAF/MEK/ERK signaling cascades. Important client proteins that are destabilized by Hsp90 inhibition include HER2, Akt, Raf-1, and CDK4.

Q3: How should this compound be formulated for in vivo administration?

A3: For oral administration (p.o.), a common formulation involves creating a suspension. For a 2.5 mg/mL suspension, this compound can be dissolved in a vehicle consisting of PEG300, Tween-80, and saline. To prepare 1 mL of this formulation, add 100 μL of a 25 mg/mL DMSO stock solution to 400 μL of PEG300 and mix thoroughly. Then, add 50 μL of Tween-80, mix again, and finally add 450 μL of saline to reach the final volume.[2] This suspension is suitable for both oral and intraperitoneal injections.

Q4: What is a typical starting dose for this compound in a new tumor model?

A4: Based on published data, a dose range of 5-10 mg/kg administered orally once daily (qd) has shown efficacy in a gastric cancer xenograft model.[1] For a new tumor model, it is advisable to start with a dose-finding study, beginning with a lower dose (e.g., 5 mg/kg) and escalating to determine the maximum tolerated dose (MTD) and optimal therapeutic dose for that specific model.

Q5: How can I monitor the in vivo efficacy of this compound?

A5: Tumor growth should be monitored regularly, typically 2-3 times per week, by measuring tumor dimensions with calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2. Animal body weight should also be recorded at each measurement as an indicator of toxicity. At the end of the study, tumors can be excised for pharmacodynamic analyses, such as Western blotting, to confirm the degradation of Hsp90 client proteins.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High variability in tumor growth between animals Inconsistent number of viable cells injected; Poor animal health; Suboptimal injection technique.Ensure accurate cell counting and viability assessment before injection. Use healthy, age-matched animals. Standardize the injection procedure and ensure all personnel are properly trained.
Lack of tumor growth or regression after this compound treatment The tumor model is not dependent on Hsp90 signaling; Insufficient drug dosage or bioavailability; Development of drug resistance.Confirm the expression and Hsp90-dependency of key oncoproteins in your cell line. Perform a dose-escalation study to find the optimal dose. Analyze tumors from non-responding animals for potential resistance mechanisms.
Signs of toxicity in treated animals (e.g., significant weight loss, lethargy) The administered dose is above the maximum tolerated dose (MTD) for the specific mouse strain or tumor model.Reduce the dosage of this compound. Consider a different dosing schedule (e.g., every other day instead of daily). Closely monitor animal health and establish clear endpoints for euthanasia.
Inconsistent degradation of Hsp90 client proteins in tumor tissue Insufficient drug concentration in the tumor; Suboptimal sample collection and processing.Verify the bioavailability of your this compound formulation. Optimize the timing of tumor collection relative to the last dose. Ensure rapid tissue processing and use of protease and phosphatase inhibitors.

Quantitative Data Summary

The following table summarizes the in vivo efficacy of this compound in different tumor models based on available data.

Tumor Model Cell Line Administration Route & Schedule Dosage Observed Effect Reference
Gastric CancerN87Oral (p.o.), once daily for 5 days5 mg/kgTumor growth arrest[1]
Gastric CancerN87Oral (p.o.), once daily for 5 days10 mg/kgPartial tumor regression[1]
Breast CancerMCF-7Not specified in vivo, but shown to degrade Her-2 in vitro with an EC50 of 14 nM.Not ApplicableHer-2 degradation[1]

Experimental Protocols

General Protocol for In Vivo Efficacy Study of this compound in a Xenograft Model
  • Cell Culture and Preparation:

    • Culture the selected cancer cell line under standard conditions.

    • Harvest cells during the logarithmic growth phase.

    • Wash the cells with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells/100 µL. Keep the cell suspension on ice.

  • Tumor Implantation:

    • Subcutaneously inject 100 µL of the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

    • Monitor the mice for tumor formation.

  • Treatment Initiation:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

    • Prepare the this compound formulation as described in the FAQs.

    • Administer this compound to the treatment group via oral gavage at the predetermined dose and schedule.

    • Administer the vehicle control to the control group.

  • Monitoring and Data Collection:

    • Measure tumor dimensions and animal body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

  • Study Termination and Tissue Collection:

    • Euthanize the mice when tumors reach the predetermined endpoint or if signs of excessive toxicity are observed.

    • Excise the tumors and process them for downstream analysis (e.g., Western blotting, immunohistochemistry) to assess the pharmacodynamic effects of this compound.

Visualizations

Hsp90_Signaling_Pathway This compound Mechanism of Action cluster_this compound This compound cluster_Hsp90 Hsp90 Chaperone Cycle cluster_Client_Proteins Client Oncoproteins cluster_Downstream_Pathways Downstream Signaling cluster_Cellular_Effects Cellular Outcomes This compound This compound Hsp90 Hsp90 This compound->Hsp90 Inhibits ATP Binding Proliferation Proliferation This compound->Proliferation Inhibits Survival Survival This compound->Survival Inhibits Apoptosis Apoptosis This compound->Apoptosis ATP ATP Hsp90->ATP Binds HER2 HER2 Hsp90->HER2 Stabilizes Akt Akt Hsp90->Akt Stabilizes Raf1 Raf-1 Hsp90->Raf1 Stabilizes CDK4 CDK4 Hsp90->CDK4 Stabilizes ADP ADP ATP->ADP Hydrolysis PI3K_Akt PI3K/Akt Pathway HER2->PI3K_Akt Akt->PI3K_Akt MAPK MAPK Pathway Raf1->MAPK PI3K_Akt->Survival MAPK->Proliferation Experimental_Workflow Xenograft Study Workflow for this compound cluster_Preparation Preparation cluster_Implantation Implantation cluster_Treatment Treatment cluster_Analysis Analysis Cell_Culture 1. Cancer Cell Culture Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization Tumor_Growth->Randomization Treatment_Admin 6. This compound/Vehicle Administration Randomization->Treatment_Admin Monitoring 7. Efficacy & Toxicity Monitoring Treatment_Admin->Monitoring Termination 8. Study Termination Monitoring->Termination Analysis 9. Pharmacodynamic Analysis Termination->Analysis

References

Technical Support Center: EC144 Dosage Adjustment for Diverse Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing EC144, a potent second-generation Hsp90 inhibitor, in various preclinical tumor models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90).[1] It binds to the ATP-binding pocket in the N-terminal domain of Hsp90, disrupting its chaperone function. This leads to the misfolding and subsequent proteasomal degradation of numerous Hsp90 client proteins, many of which are critical for cancer cell proliferation, survival, and angiogenesis.

Q2: Which signaling pathways are affected by this compound?

A2: By inhibiting Hsp90, this compound simultaneously disrupts multiple oncogenic signaling pathways that are dependent on Hsp90 client proteins. Key affected pathways include the PI3K/Akt/mTOR and RAF/MEK/ERK signaling cascades. Important client proteins that are destabilized by Hsp90 inhibition include HER2, Akt, Raf-1, and CDK4.

Q3: How should this compound be formulated for in vivo administration?

A3: For oral administration (p.o.), a common formulation involves creating a suspension. For a 2.5 mg/mL suspension, this compound can be dissolved in a vehicle consisting of PEG300, Tween-80, and saline. To prepare 1 mL of this formulation, add 100 μL of a 25 mg/mL DMSO stock solution to 400 μL of PEG300 and mix thoroughly. Then, add 50 μL of Tween-80, mix again, and finally add 450 μL of saline to reach the final volume.[2] This suspension is suitable for both oral and intraperitoneal injections.

Q4: What is a typical starting dose for this compound in a new tumor model?

A4: Based on published data, a dose range of 5-10 mg/kg administered orally once daily (qd) has shown efficacy in a gastric cancer xenograft model.[1] For a new tumor model, it is advisable to start with a dose-finding study, beginning with a lower dose (e.g., 5 mg/kg) and escalating to determine the maximum tolerated dose (MTD) and optimal therapeutic dose for that specific model.

Q5: How can I monitor the in vivo efficacy of this compound?

A5: Tumor growth should be monitored regularly, typically 2-3 times per week, by measuring tumor dimensions with calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2. Animal body weight should also be recorded at each measurement as an indicator of toxicity. At the end of the study, tumors can be excised for pharmacodynamic analyses, such as Western blotting, to confirm the degradation of Hsp90 client proteins.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High variability in tumor growth between animals Inconsistent number of viable cells injected; Poor animal health; Suboptimal injection technique.Ensure accurate cell counting and viability assessment before injection. Use healthy, age-matched animals. Standardize the injection procedure and ensure all personnel are properly trained.
Lack of tumor growth or regression after this compound treatment The tumor model is not dependent on Hsp90 signaling; Insufficient drug dosage or bioavailability; Development of drug resistance.Confirm the expression and Hsp90-dependency of key oncoproteins in your cell line. Perform a dose-escalation study to find the optimal dose. Analyze tumors from non-responding animals for potential resistance mechanisms.
Signs of toxicity in treated animals (e.g., significant weight loss, lethargy) The administered dose is above the maximum tolerated dose (MTD) for the specific mouse strain or tumor model.Reduce the dosage of this compound. Consider a different dosing schedule (e.g., every other day instead of daily). Closely monitor animal health and establish clear endpoints for euthanasia.
Inconsistent degradation of Hsp90 client proteins in tumor tissue Insufficient drug concentration in the tumor; Suboptimal sample collection and processing.Verify the bioavailability of your this compound formulation. Optimize the timing of tumor collection relative to the last dose. Ensure rapid tissue processing and use of protease and phosphatase inhibitors.

Quantitative Data Summary

The following table summarizes the in vivo efficacy of this compound in different tumor models based on available data.

Tumor Model Cell Line Administration Route & Schedule Dosage Observed Effect Reference
Gastric CancerN87Oral (p.o.), once daily for 5 days5 mg/kgTumor growth arrest[1]
Gastric CancerN87Oral (p.o.), once daily for 5 days10 mg/kgPartial tumor regression[1]
Breast CancerMCF-7Not specified in vivo, but shown to degrade Her-2 in vitro with an EC50 of 14 nM.Not ApplicableHer-2 degradation[1]

Experimental Protocols

General Protocol for In Vivo Efficacy Study of this compound in a Xenograft Model
  • Cell Culture and Preparation:

    • Culture the selected cancer cell line under standard conditions.

    • Harvest cells during the logarithmic growth phase.

    • Wash the cells with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells/100 µL. Keep the cell suspension on ice.

  • Tumor Implantation:

    • Subcutaneously inject 100 µL of the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

    • Monitor the mice for tumor formation.

  • Treatment Initiation:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

    • Prepare the this compound formulation as described in the FAQs.

    • Administer this compound to the treatment group via oral gavage at the predetermined dose and schedule.

    • Administer the vehicle control to the control group.

  • Monitoring and Data Collection:

    • Measure tumor dimensions and animal body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

  • Study Termination and Tissue Collection:

    • Euthanize the mice when tumors reach the predetermined endpoint or if signs of excessive toxicity are observed.

    • Excise the tumors and process them for downstream analysis (e.g., Western blotting, immunohistochemistry) to assess the pharmacodynamic effects of this compound.

Visualizations

Hsp90_Signaling_Pathway This compound Mechanism of Action cluster_this compound This compound cluster_Hsp90 Hsp90 Chaperone Cycle cluster_Client_Proteins Client Oncoproteins cluster_Downstream_Pathways Downstream Signaling cluster_Cellular_Effects Cellular Outcomes This compound This compound Hsp90 Hsp90 This compound->Hsp90 Inhibits ATP Binding Proliferation Proliferation This compound->Proliferation Inhibits Survival Survival This compound->Survival Inhibits Apoptosis Apoptosis This compound->Apoptosis ATP ATP Hsp90->ATP Binds HER2 HER2 Hsp90->HER2 Stabilizes Akt Akt Hsp90->Akt Stabilizes Raf1 Raf-1 Hsp90->Raf1 Stabilizes CDK4 CDK4 Hsp90->CDK4 Stabilizes ADP ADP ATP->ADP Hydrolysis PI3K_Akt PI3K/Akt Pathway HER2->PI3K_Akt Akt->PI3K_Akt MAPK MAPK Pathway Raf1->MAPK PI3K_Akt->Survival MAPK->Proliferation Experimental_Workflow Xenograft Study Workflow for this compound cluster_Preparation Preparation cluster_Implantation Implantation cluster_Treatment Treatment cluster_Analysis Analysis Cell_Culture 1. Cancer Cell Culture Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization Tumor_Growth->Randomization Treatment_Admin 6. This compound/Vehicle Administration Randomization->Treatment_Admin Monitoring 7. Efficacy & Toxicity Monitoring Treatment_Admin->Monitoring Termination 8. Study Termination Monitoring->Termination Analysis 9. Pharmacodynamic Analysis Termination->Analysis

References

Navigating EC144 Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EC144, a potent and selective second-generation Hsp90 inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) that may arise during your experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a high-affinity, potent, and selective inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Its chemical name is 5-[2-Amino-4-chloro-7-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methyl-4-pentyn-2-ol.[2] As a purine-based inhibitor, this compound competitively binds to the ATP-binding pocket in the N-terminal domain of Hsp90.[3][4] This inhibition disrupts the Hsp90 chaperone cycle, which is crucial for the proper folding, stability, and function of numerous client proteins, many of which are involved in cancer cell signaling and survival.[5][6] The disruption of Hsp90 function leads to the misfolding and subsequent degradation of these client proteins via the ubiquitin-proteasome pathway.[5][7]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in DMSO up to 100 mM and in ethanol up to 5 mM.[1][2] For long-term storage, it is recommended to store the solid compound at -20°C.[1][2] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] To prepare a stock solution, it is advisable to centrifuge the vial briefly to ensure all the powder is at the bottom.[8] When preparing solutions, always use the batch-specific molecular weight provided on the certificate of analysis.

Q3: What are some key Hsp90 client proteins that I can monitor to confirm this compound activity?

A3: Several Hsp90 client proteins are excellent biomarkers for confirming the activity of this compound. These include receptor tyrosine kinases like HER2 (ErbB2), signaling kinases such as AKT and RAF-1, and cell cycle regulators.[5][9] A common and sensitive client protein to monitor is HER2, especially in HER2-positive breast cancer cell lines like MCF-7, where this compound has been shown to induce its degradation.[1][10]

Q4: Are there known off-target effects of this compound?

A4: this compound is a highly selective Hsp90 inhibitor. It shows significant selectivity for Hsp90 over other Hsp90 family members like Grp94 and TRAP1.[1][2] Furthermore, it has been shown to have no significant effect against a large panel of kinases at concentrations up to 10 μM.[1][2] However, as with any small molecule inhibitor, the potential for off-target effects at high concentrations cannot be entirely ruled out. It is always good practice to use the lowest effective concentration and include appropriate controls in your experiments.

Troubleshooting Guide

Problem 1: Inconsistent or no degradation of Hsp90 client proteins after this compound treatment.

  • Possible Cause 1: Suboptimal this compound Concentration.

    • Solution: The IC50 and EC50 values of this compound can vary between different cell lines.[11] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and client protein of interest.

  • Possible Cause 2: Insufficient Incubation Time.

    • Solution: The degradation kinetics of different Hsp90 client proteins vary. Some proteins may degrade rapidly, while others require longer exposure to the inhibitor. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration for observing the degradation of your target protein.[11]

  • Possible Cause 3: Inhibitor Instability.

    • Solution: Ensure that your this compound stock solutions are prepared and stored correctly. Avoid repeated freeze-thaw cycles. It is recommended to prepare fresh dilutions from the stock for each experiment.[11]

  • Possible Cause 4: Cell Line Resistance.

    • Solution: Some cell lines may have intrinsic or acquired resistance to Hsp90 inhibitors.[12] This can be due to various factors, including the upregulation of co-chaperones or drug efflux pumps.[12] If you suspect resistance, you may need to try a different cell line or investigate the underlying resistance mechanisms.

Problem 2: High background or non-specific bands in Western blot for client proteins.

  • Possible Cause 1: Antibody Specificity.

    • Solution: Ensure that your primary antibody is specific for the target protein. Validate the antibody using positive and negative controls (e.g., cell lines with known high and low expression of the protein, or siRNA-mediated knockdown of the target).

  • Possible Cause 2: Improper Blocking or Washing.

    • Solution: Optimize your Western blot protocol by using an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST) and ensuring sufficient washing steps to remove non-specific antibody binding.

Problem 3: Variability in cell viability assay results.

  • Possible Cause 1: Inconsistent Cell Seeding.

    • Solution: Ensure uniform cell seeding density across all wells of your microplate. Use a multichannel pipette for seeding and visually inspect the plate before treatment to confirm even cell distribution.

  • Possible Cause 2: Edge Effects in Microplates.

    • Solution: Evaporation from the outer wells of a microplate can lead to increased compound concentration and affect cell viability. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.

Quantitative Data

The potency of this compound has been characterized by its inhibitory constant (Ki), half-maximal inhibitory concentration (IC50) for Hsp90 binding, and half-maximal effective concentration (EC50) for the degradation of client proteins in cellular assays.

ParameterValueTarget/Cell LineReference
Ki 0.2 nMHsp90[1][2]
IC50 1.1 nMHsp90α binding assay[10][13]
EC50 14 nMHer-2 degradation in MCF-7 cells[1][10]

Experimental Protocols

Protocol 1: Western Blot Analysis of Her2 Degradation in MCF-7 Cells

This protocol describes the steps to assess the degradation of the Hsp90 client protein Her2 in MCF-7 breast cancer cells following treatment with this compound.

Materials:

  • MCF-7 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 6-well plates

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-Her2 and anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Seeding: Seed MCF-7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add the medium containing the desired concentrations of this compound (e.g., 0, 5, 15, 50, 150 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 10 minutes.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Prepare samples by mixing the lysate with Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-Her2 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using an ECL reagent and an imaging system.

    • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

Visualizations

Hsp90 Chaperone Cycle and Inhibition by this compound

The following diagram illustrates the normal Hsp90 chaperone cycle and how this compound disrupts this process, leading to the degradation of client proteins.

Hsp90_Cycle cluster_cycle Hsp90 Chaperone Cycle cluster_inhibition Inhibition by this compound Hsp90_open Hsp90 (Open, ATP-receptive) Hsp90_ATP Hsp90-ATP (Closed) Hsp90_open->Hsp90_ATP ATP Binding Proteasome Proteasomal Degradation Hsp90_open->Proteasome Client Ubiquitination Hsp90_ADP Hsp90-ADP (Open-like) Hsp90_ATP->Hsp90_ADP ATP Hydrolysis Client_folded Folded Client Protein Hsp90_ATP->Client_folded Release Hsp90_ADP->Hsp90_open ADP Release Client_unfolded Unfolded Client Protein Client_unfolded->Hsp90_ATP Binding & Folding This compound This compound This compound->Hsp90_open Competitive Binding

Caption: The Hsp90 chaperone cycle and its inhibition by this compound.

Experimental Workflow for Assessing this compound Efficacy

This diagram outlines the typical experimental workflow for evaluating the cellular effects of this compound.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., MCF-7) EC144_Treatment 2. Treatment with this compound (Dose-response & Time-course) Cell_Culture->EC144_Treatment Cell_Harvesting 3. Cell Harvesting EC144_Treatment->Cell_Harvesting Cell_Viability 5. Cell Viability Assay (e.g., MTT, CellTiter-Glo) EC144_Treatment->Cell_Viability Protein_Extraction 4. Protein Extraction Cell_Harvesting->Protein_Extraction Western_Blot 5. Western Blot Analysis (e.g., for Her2, Akt) Protein_Extraction->Western_Blot Data_Analysis 6. Data Analysis (IC50/EC50 Determination) Western_Blot->Data_Analysis Cell_Viability->Data_Analysis

Caption: A standard experimental workflow for studying this compound.

References

Navigating EC144 Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EC144, a potent and selective second-generation Hsp90 inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) that may arise during your experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a high-affinity, potent, and selective inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Its chemical name is 5-[2-Amino-4-chloro-7-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methyl-4-pentyn-2-ol.[2] As a purine-based inhibitor, this compound competitively binds to the ATP-binding pocket in the N-terminal domain of Hsp90.[3][4] This inhibition disrupts the Hsp90 chaperone cycle, which is crucial for the proper folding, stability, and function of numerous client proteins, many of which are involved in cancer cell signaling and survival.[5][6] The disruption of Hsp90 function leads to the misfolding and subsequent degradation of these client proteins via the ubiquitin-proteasome pathway.[5][7]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in DMSO up to 100 mM and in ethanol up to 5 mM.[1][2] For long-term storage, it is recommended to store the solid compound at -20°C.[1][2] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] To prepare a stock solution, it is advisable to centrifuge the vial briefly to ensure all the powder is at the bottom.[8] When preparing solutions, always use the batch-specific molecular weight provided on the certificate of analysis.

Q3: What are some key Hsp90 client proteins that I can monitor to confirm this compound activity?

A3: Several Hsp90 client proteins are excellent biomarkers for confirming the activity of this compound. These include receptor tyrosine kinases like HER2 (ErbB2), signaling kinases such as AKT and RAF-1, and cell cycle regulators.[5][9] A common and sensitive client protein to monitor is HER2, especially in HER2-positive breast cancer cell lines like MCF-7, where this compound has been shown to induce its degradation.[1][10]

Q4: Are there known off-target effects of this compound?

A4: this compound is a highly selective Hsp90 inhibitor. It shows significant selectivity for Hsp90 over other Hsp90 family members like Grp94 and TRAP1.[1][2] Furthermore, it has been shown to have no significant effect against a large panel of kinases at concentrations up to 10 μM.[1][2] However, as with any small molecule inhibitor, the potential for off-target effects at high concentrations cannot be entirely ruled out. It is always good practice to use the lowest effective concentration and include appropriate controls in your experiments.

Troubleshooting Guide

Problem 1: Inconsistent or no degradation of Hsp90 client proteins after this compound treatment.

  • Possible Cause 1: Suboptimal this compound Concentration.

    • Solution: The IC50 and EC50 values of this compound can vary between different cell lines.[11] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and client protein of interest.

  • Possible Cause 2: Insufficient Incubation Time.

    • Solution: The degradation kinetics of different Hsp90 client proteins vary. Some proteins may degrade rapidly, while others require longer exposure to the inhibitor. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration for observing the degradation of your target protein.[11]

  • Possible Cause 3: Inhibitor Instability.

    • Solution: Ensure that your this compound stock solutions are prepared and stored correctly. Avoid repeated freeze-thaw cycles. It is recommended to prepare fresh dilutions from the stock for each experiment.[11]

  • Possible Cause 4: Cell Line Resistance.

    • Solution: Some cell lines may have intrinsic or acquired resistance to Hsp90 inhibitors.[12] This can be due to various factors, including the upregulation of co-chaperones or drug efflux pumps.[12] If you suspect resistance, you may need to try a different cell line or investigate the underlying resistance mechanisms.

Problem 2: High background or non-specific bands in Western blot for client proteins.

  • Possible Cause 1: Antibody Specificity.

    • Solution: Ensure that your primary antibody is specific for the target protein. Validate the antibody using positive and negative controls (e.g., cell lines with known high and low expression of the protein, or siRNA-mediated knockdown of the target).

  • Possible Cause 2: Improper Blocking or Washing.

    • Solution: Optimize your Western blot protocol by using an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST) and ensuring sufficient washing steps to remove non-specific antibody binding.

Problem 3: Variability in cell viability assay results.

  • Possible Cause 1: Inconsistent Cell Seeding.

    • Solution: Ensure uniform cell seeding density across all wells of your microplate. Use a multichannel pipette for seeding and visually inspect the plate before treatment to confirm even cell distribution.

  • Possible Cause 2: Edge Effects in Microplates.

    • Solution: Evaporation from the outer wells of a microplate can lead to increased compound concentration and affect cell viability. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.

Quantitative Data

The potency of this compound has been characterized by its inhibitory constant (Ki), half-maximal inhibitory concentration (IC50) for Hsp90 binding, and half-maximal effective concentration (EC50) for the degradation of client proteins in cellular assays.

ParameterValueTarget/Cell LineReference
Ki 0.2 nMHsp90[1][2]
IC50 1.1 nMHsp90α binding assay[10][13]
EC50 14 nMHer-2 degradation in MCF-7 cells[1][10]

Experimental Protocols

Protocol 1: Western Blot Analysis of Her2 Degradation in MCF-7 Cells

This protocol describes the steps to assess the degradation of the Hsp90 client protein Her2 in MCF-7 breast cancer cells following treatment with this compound.

Materials:

  • MCF-7 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 6-well plates

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-Her2 and anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Seeding: Seed MCF-7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add the medium containing the desired concentrations of this compound (e.g., 0, 5, 15, 50, 150 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 10 minutes.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Prepare samples by mixing the lysate with Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-Her2 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using an ECL reagent and an imaging system.

    • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

Visualizations

Hsp90 Chaperone Cycle and Inhibition by this compound

The following diagram illustrates the normal Hsp90 chaperone cycle and how this compound disrupts this process, leading to the degradation of client proteins.

Hsp90_Cycle cluster_cycle Hsp90 Chaperone Cycle cluster_inhibition Inhibition by this compound Hsp90_open Hsp90 (Open, ATP-receptive) Hsp90_ATP Hsp90-ATP (Closed) Hsp90_open->Hsp90_ATP ATP Binding Proteasome Proteasomal Degradation Hsp90_open->Proteasome Client Ubiquitination Hsp90_ADP Hsp90-ADP (Open-like) Hsp90_ATP->Hsp90_ADP ATP Hydrolysis Client_folded Folded Client Protein Hsp90_ATP->Client_folded Release Hsp90_ADP->Hsp90_open ADP Release Client_unfolded Unfolded Client Protein Client_unfolded->Hsp90_ATP Binding & Folding This compound This compound This compound->Hsp90_open Competitive Binding

Caption: The Hsp90 chaperone cycle and its inhibition by this compound.

Experimental Workflow for Assessing this compound Efficacy

This diagram outlines the typical experimental workflow for evaluating the cellular effects of this compound.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., MCF-7) EC144_Treatment 2. Treatment with this compound (Dose-response & Time-course) Cell_Culture->EC144_Treatment Cell_Harvesting 3. Cell Harvesting EC144_Treatment->Cell_Harvesting Cell_Viability 5. Cell Viability Assay (e.g., MTT, CellTiter-Glo) EC144_Treatment->Cell_Viability Protein_Extraction 4. Protein Extraction Cell_Harvesting->Protein_Extraction Western_Blot 5. Western Blot Analysis (e.g., for Her2, Akt) Protein_Extraction->Western_Blot Data_Analysis 6. Data Analysis (IC50/EC50 Determination) Western_Blot->Data_Analysis Cell_Viability->Data_Analysis

Caption: A standard experimental workflow for studying this compound.

References

Validation & Comparative

EC144 in the Landscape of Second-Generation Hsp90 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the second-generation Heat shock protein 90 (Hsp90) inhibitor, EC144, with other notable second-generation inhibitors: ganetespib, luminespib (NVP-AUY922), and onalespib (AT13387). This analysis is supported by available preclinical data to aid in the evaluation of these compounds for further investigation.

Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of a wide array of client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. Second-generation Hsp90 inhibitors were developed to overcome the limitations of first-generation agents, offering improved potency, solubility, and reduced off-target effects. This guide focuses on comparing the preclinical performance of this compound against its contemporaries.

At a Glance: Key Performance Indicators of Second-Generation Hsp90 Inhibitors

The following tables summarize the available quantitative data for this compound and other second-generation Hsp90 inhibitors, focusing on their binding affinity to Hsp90 and their anti-proliferative activity in various cancer cell lines.

InhibitorHsp90α Binding Affinity (IC50, nM)Reference
This compound 1.1 [1]
GanetespibNot widely reported in direct IC50 assays
Luminespib (NVP-AUY922)21[2]
Onalespib (AT13387)0.7 (Kd)[3]

Note: Direct comparison of binding affinity can be challenging due to variations in assay methodologies (e.g., IC50 vs. Kd).

InhibitorCell LineCancer TypeIC50 (nM)Reference
This compound MCF-7 Breast Cancer 14 (EC50 for Her-2 degradation) [1]
GanetespibH460Non-Small Cell Lung Cancer<30[4]
NCI-H1975Non-Small Cell Lung Cancer2-30[5]
PC3Prostate Cancer77[6][7]
LNCaPProstate Cancer8[6][7]
VCaPProstate Cancer7[6][7]
DU145Prostate Cancer12[6][7]
SUM149Inflammatory Breast Cancer13[8]
Luminespib (NVP-AUY922)H1299Non-Small Cell Lung Cancer2850 ± 60[9]
41 NSCLC Cell Lines (median)Non-Small Cell Lung Cancer<100[10]
Granta519Mantle Cell Lymphoma3-11[11]
JeKo1Mantle Cell Lymphoma3-11[11]
MAVER1Mantle Cell Lymphoma3-11[11]
Rec1Mantle Cell Lymphoma3-11[11]
Z-138Mantle Cell Lymphoma3-11[11]
Onalespib (AT13387)H314Not SpecifiedNot Specified[12]

Note: IC50 values are highly dependent on the cell line and the assay conditions (e.g., incubation time). Direct comparisons should be made with caution when data is from different studies.

In Vivo Anti-Tumor Activity

This compound has demonstrated significant in vivo efficacy in a gastric tumor mouse model (N87), where it caused partial tumor regressions at a dose of 10 mg/kg.[1] Ganetespib has also shown potent in vivo anti-tumor activity in various xenograft models, including non-small cell lung cancer and prostate cancer.[5][7][13] Luminespib (NVP-AUY922) has demonstrated tumor growth inhibition in several xenograft models, including those for non-small cell lung cancer.[10] Onalespib has shown efficacy in malignant glioma models, with the advantage of being able to cross the blood-brain barrier.[14]

Due to the lack of head-to-head in vivo studies, a direct comparative table is not feasible. However, the available data suggests that all four second-generation inhibitors exhibit potent anti-tumor activity in preclinical models.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors and the methods used to evaluate them, the following diagrams illustrate the Hsp90 signaling pathway and a typical experimental workflow for comparing Hsp90 inhibitors.

Hsp90_Signaling_Pathway cluster_Hsp90_Cycle Hsp90 Chaperone Cycle cluster_Client_Protein Client Protein Maturation cluster_Inhibition Inhibition by Second-Gen Inhibitors cluster_Downstream_Effects Downstream Effects of Inhibition Hsp90_open Hsp90 (Open) Hsp90_closed Hsp90 (Closed, ATP-bound) Hsp90_open->Hsp90_closed ATP binding Degradation Client Protein Degradation (e.g., Her-2, Akt, Raf-1) Hsp90_ADP Hsp90 (ADP-bound) Hsp90_closed->Hsp90_ADP ATP hydrolysis Folded_Client Folded/Active Client Protein Hsp90_closed->Folded_Client Folding & Release Hsp90_ADP->Hsp90_open ADP release Unfolded_Client Unfolded Client Protein Unfolded_Client->Hsp90_closed Binding This compound This compound This compound->Hsp90_open Binds to ATP pocket Ganetespib Ganetespib Ganetespib->Hsp90_open Binds to ATP pocket Luminespib Luminespib Luminespib->Hsp90_open Binds to ATP pocket Onalespib Onalespib Onalespib->Hsp90_open Binds to ATP pocket Apoptosis Apoptosis Degradation->Apoptosis CellCycleArrest Cell Cycle Arrest Degradation->CellCycleArrest

Caption: Hsp90 signaling pathway and mechanism of inhibition.

Experimental_Workflow cluster_In_Vitro In Vitro Assays cluster_In_Vivo In Vivo Studies Binding_Assay Hsp90 Binding Assay (Fluorescence Polarization) Cell_Proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Binding_Assay->Cell_Proliferation Determine Potency Client_Degradation Client Protein Degradation (Western Blot) Cell_Proliferation->Client_Degradation Confirm Mechanism Xenograft_Model Tumor Xenograft Model (e.g., NCI-N87 in nude mice) Client_Degradation->Xenograft_Model Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Evaluate Anti-Tumor Activity PD_Analysis Pharmacodynamic Analysis (Biomarker modulation in tumors) Efficacy_Study->PD_Analysis Confirm Target Engagement End Comparative Analysis PD_Analysis->End Start Select Inhibitors (this compound, Ganetespib, etc.) Start->Binding_Assay

Caption: Experimental workflow for comparing Hsp90 inhibitors.

Detailed Experimental Methodologies

This section provides an overview of the key experimental protocols used to generate the comparative data presented in this guide.

Hsp90 Binding Assay (Fluorescence Polarization)

This assay is used to determine the binding affinity of an inhibitor to Hsp90.

Principle: Fluorescence polarization (FP) measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. A fluorescently labeled Hsp90 ligand (tracer) will have a low FP value when free in solution and a high FP value when bound to the much larger Hsp90 protein. Unlabeled inhibitors will compete with the tracer for binding to Hsp90, causing a decrease in the FP signal.

Protocol Outline:

  • Reagents and Materials:

    • Purified recombinant human Hsp90α protein.

    • Fluorescently labeled Hsp90 ligand (e.g., FITC-geldanamycin).

    • Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.1 mg/ml bovine gamma globulin, 2 mM DTT).

    • Test inhibitors (this compound, ganetespib, luminespib, onalespib) at various concentrations.

    • Black, low-volume 96- or 384-well plates.

    • Plate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Add a fixed concentration of Hsp90α to each well of the microplate.

    • Add serial dilutions of the test inhibitors to the wells. Include controls with no inhibitor (maximum polarization) and no Hsp90 (minimum polarization).

    • Add a fixed concentration of the fluorescently labeled Hsp90 ligand to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.

    • Measure the fluorescence polarization of each well using the plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Client Protein Degradation Assay (Western Blot)

This assay is used to confirm that Hsp90 inhibition leads to the degradation of its client proteins.

Principle: Western blotting is a technique used to detect specific proteins in a sample. Following treatment with an Hsp90 inhibitor, cell lysates are prepared, and the proteins are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane and probed with antibodies specific to the Hsp90 client protein of interest (e.g., Her-2).

Protocol Outline for Her-2 Degradation in MCF-7 Cells:

  • Cell Culture and Treatment:

    • Culture MCF-7 breast cancer cells in appropriate media.

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat the cells with various concentrations of the Hsp90 inhibitors (this compound, ganetespib, etc.) for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for Her-2. Also, probe for a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for Her-2 and the loading control.

    • Normalize the Her-2 band intensity to the loading control to determine the relative protein levels.

    • Determine the EC50 for Her-2 degradation by plotting the percentage of remaining Her-2 against the inhibitor concentration.

In Vivo Tumor Growth Inhibition Study (NCI-N87 Gastric Cancer Xenograft Model)

This study is used to evaluate the anti-tumor efficacy of Hsp90 inhibitors in a living organism.

Principle: Human cancer cells (NCI-N87) are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the Hsp90 inhibitors, and the effect on tumor growth is monitored over time.

Protocol Outline:

  • Animal Model:

    • Use female athymic nude mice (6-8 weeks old).

    • House the animals in a pathogen-free environment.

  • Tumor Implantation:

    • Harvest NCI-N87 human gastric carcinoma cells.

    • Subcutaneously inject a suspension of NCI-N87 cells (e.g., 1 x 10^7 cells in Matrigel) into the flank of each mouse.[14]

  • Treatment:

    • Monitor tumor growth until the tumors reach a palpable size (e.g., 100-150 mm³).[14]

    • Randomize the mice into treatment groups (vehicle control, this compound, ganetespib, etc.).

    • Administer the inhibitors at specified doses and schedules (e.g., daily oral gavage or intraperitoneal injection).

  • Efficacy Evaluation:

    • Measure tumor volume with calipers twice weekly.[14]

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Data Analysis:

    • Plot the mean tumor volume for each treatment group over time.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the anti-tumor effects.

Conclusion

This compound is a potent second-generation Hsp90 inhibitor with strong preclinical anti-tumor activity. While direct head-to-head comparative studies with other second-generation inhibitors such as ganetespib, luminespib, and onalespib are limited, the available data suggests that all of these compounds are highly active in the nanomolar range against a variety of cancer cell lines. The choice of inhibitor for a specific research or therapeutic application will likely depend on the cancer type, the specific oncogenic drivers, and the desired pharmacokinetic properties. The experimental protocols provided in this guide offer a framework for conducting further comparative studies to better delineate the relative strengths of these promising anti-cancer agents.

References

EC144 in the Landscape of Second-Generation Hsp90 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the second-generation Heat shock protein 90 (Hsp90) inhibitor, EC144, with other notable second-generation inhibitors: ganetespib, luminespib (NVP-AUY922), and onalespib (AT13387). This analysis is supported by available preclinical data to aid in the evaluation of these compounds for further investigation.

Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of a wide array of client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. Second-generation Hsp90 inhibitors were developed to overcome the limitations of first-generation agents, offering improved potency, solubility, and reduced off-target effects. This guide focuses on comparing the preclinical performance of this compound against its contemporaries.

At a Glance: Key Performance Indicators of Second-Generation Hsp90 Inhibitors

The following tables summarize the available quantitative data for this compound and other second-generation Hsp90 inhibitors, focusing on their binding affinity to Hsp90 and their anti-proliferative activity in various cancer cell lines.

InhibitorHsp90α Binding Affinity (IC50, nM)Reference
This compound 1.1 [1]
GanetespibNot widely reported in direct IC50 assays
Luminespib (NVP-AUY922)21[2]
Onalespib (AT13387)0.7 (Kd)[3]

Note: Direct comparison of binding affinity can be challenging due to variations in assay methodologies (e.g., IC50 vs. Kd).

InhibitorCell LineCancer TypeIC50 (nM)Reference
This compound MCF-7 Breast Cancer 14 (EC50 for Her-2 degradation) [1]
GanetespibH460Non-Small Cell Lung Cancer<30[4]
NCI-H1975Non-Small Cell Lung Cancer2-30[5]
PC3Prostate Cancer77[6][7]
LNCaPProstate Cancer8[6][7]
VCaPProstate Cancer7[6][7]
DU145Prostate Cancer12[6][7]
SUM149Inflammatory Breast Cancer13[8]
Luminespib (NVP-AUY922)H1299Non-Small Cell Lung Cancer2850 ± 60[9]
41 NSCLC Cell Lines (median)Non-Small Cell Lung Cancer<100[10]
Granta519Mantle Cell Lymphoma3-11[11]
JeKo1Mantle Cell Lymphoma3-11[11]
MAVER1Mantle Cell Lymphoma3-11[11]
Rec1Mantle Cell Lymphoma3-11[11]
Z-138Mantle Cell Lymphoma3-11[11]
Onalespib (AT13387)H314Not SpecifiedNot Specified[12]

Note: IC50 values are highly dependent on the cell line and the assay conditions (e.g., incubation time). Direct comparisons should be made with caution when data is from different studies.

In Vivo Anti-Tumor Activity

This compound has demonstrated significant in vivo efficacy in a gastric tumor mouse model (N87), where it caused partial tumor regressions at a dose of 10 mg/kg.[1] Ganetespib has also shown potent in vivo anti-tumor activity in various xenograft models, including non-small cell lung cancer and prostate cancer.[5][7][13] Luminespib (NVP-AUY922) has demonstrated tumor growth inhibition in several xenograft models, including those for non-small cell lung cancer.[10] Onalespib has shown efficacy in malignant glioma models, with the advantage of being able to cross the blood-brain barrier.[14]

Due to the lack of head-to-head in vivo studies, a direct comparative table is not feasible. However, the available data suggests that all four second-generation inhibitors exhibit potent anti-tumor activity in preclinical models.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors and the methods used to evaluate them, the following diagrams illustrate the Hsp90 signaling pathway and a typical experimental workflow for comparing Hsp90 inhibitors.

Hsp90_Signaling_Pathway cluster_Hsp90_Cycle Hsp90 Chaperone Cycle cluster_Client_Protein Client Protein Maturation cluster_Inhibition Inhibition by Second-Gen Inhibitors cluster_Downstream_Effects Downstream Effects of Inhibition Hsp90_open Hsp90 (Open) Hsp90_closed Hsp90 (Closed, ATP-bound) Hsp90_open->Hsp90_closed ATP binding Degradation Client Protein Degradation (e.g., Her-2, Akt, Raf-1) Hsp90_ADP Hsp90 (ADP-bound) Hsp90_closed->Hsp90_ADP ATP hydrolysis Folded_Client Folded/Active Client Protein Hsp90_closed->Folded_Client Folding & Release Hsp90_ADP->Hsp90_open ADP release Unfolded_Client Unfolded Client Protein Unfolded_Client->Hsp90_closed Binding This compound This compound This compound->Hsp90_open Binds to ATP pocket Ganetespib Ganetespib Ganetespib->Hsp90_open Binds to ATP pocket Luminespib Luminespib Luminespib->Hsp90_open Binds to ATP pocket Onalespib Onalespib Onalespib->Hsp90_open Binds to ATP pocket Apoptosis Apoptosis Degradation->Apoptosis CellCycleArrest Cell Cycle Arrest Degradation->CellCycleArrest

Caption: Hsp90 signaling pathway and mechanism of inhibition.

Experimental_Workflow cluster_In_Vitro In Vitro Assays cluster_In_Vivo In Vivo Studies Binding_Assay Hsp90 Binding Assay (Fluorescence Polarization) Cell_Proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Binding_Assay->Cell_Proliferation Determine Potency Client_Degradation Client Protein Degradation (Western Blot) Cell_Proliferation->Client_Degradation Confirm Mechanism Xenograft_Model Tumor Xenograft Model (e.g., NCI-N87 in nude mice) Client_Degradation->Xenograft_Model Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Evaluate Anti-Tumor Activity PD_Analysis Pharmacodynamic Analysis (Biomarker modulation in tumors) Efficacy_Study->PD_Analysis Confirm Target Engagement End Comparative Analysis PD_Analysis->End Start Select Inhibitors (this compound, Ganetespib, etc.) Start->Binding_Assay

Caption: Experimental workflow for comparing Hsp90 inhibitors.

Detailed Experimental Methodologies

This section provides an overview of the key experimental protocols used to generate the comparative data presented in this guide.

Hsp90 Binding Assay (Fluorescence Polarization)

This assay is used to determine the binding affinity of an inhibitor to Hsp90.

Principle: Fluorescence polarization (FP) measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. A fluorescently labeled Hsp90 ligand (tracer) will have a low FP value when free in solution and a high FP value when bound to the much larger Hsp90 protein. Unlabeled inhibitors will compete with the tracer for binding to Hsp90, causing a decrease in the FP signal.

Protocol Outline:

  • Reagents and Materials:

    • Purified recombinant human Hsp90α protein.

    • Fluorescently labeled Hsp90 ligand (e.g., FITC-geldanamycin).

    • Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.1 mg/ml bovine gamma globulin, 2 mM DTT).

    • Test inhibitors (this compound, ganetespib, luminespib, onalespib) at various concentrations.

    • Black, low-volume 96- or 384-well plates.

    • Plate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Add a fixed concentration of Hsp90α to each well of the microplate.

    • Add serial dilutions of the test inhibitors to the wells. Include controls with no inhibitor (maximum polarization) and no Hsp90 (minimum polarization).

    • Add a fixed concentration of the fluorescently labeled Hsp90 ligand to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.

    • Measure the fluorescence polarization of each well using the plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Client Protein Degradation Assay (Western Blot)

This assay is used to confirm that Hsp90 inhibition leads to the degradation of its client proteins.

Principle: Western blotting is a technique used to detect specific proteins in a sample. Following treatment with an Hsp90 inhibitor, cell lysates are prepared, and the proteins are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane and probed with antibodies specific to the Hsp90 client protein of interest (e.g., Her-2).

Protocol Outline for Her-2 Degradation in MCF-7 Cells:

  • Cell Culture and Treatment:

    • Culture MCF-7 breast cancer cells in appropriate media.

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat the cells with various concentrations of the Hsp90 inhibitors (this compound, ganetespib, etc.) for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for Her-2. Also, probe for a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for Her-2 and the loading control.

    • Normalize the Her-2 band intensity to the loading control to determine the relative protein levels.

    • Determine the EC50 for Her-2 degradation by plotting the percentage of remaining Her-2 against the inhibitor concentration.

In Vivo Tumor Growth Inhibition Study (NCI-N87 Gastric Cancer Xenograft Model)

This study is used to evaluate the anti-tumor efficacy of Hsp90 inhibitors in a living organism.

Principle: Human cancer cells (NCI-N87) are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the Hsp90 inhibitors, and the effect on tumor growth is monitored over time.

Protocol Outline:

  • Animal Model:

    • Use female athymic nude mice (6-8 weeks old).

    • House the animals in a pathogen-free environment.

  • Tumor Implantation:

    • Harvest NCI-N87 human gastric carcinoma cells.

    • Subcutaneously inject a suspension of NCI-N87 cells (e.g., 1 x 10^7 cells in Matrigel) into the flank of each mouse.[14]

  • Treatment:

    • Monitor tumor growth until the tumors reach a palpable size (e.g., 100-150 mm³).[14]

    • Randomize the mice into treatment groups (vehicle control, this compound, ganetespib, etc.).

    • Administer the inhibitors at specified doses and schedules (e.g., daily oral gavage or intraperitoneal injection).

  • Efficacy Evaluation:

    • Measure tumor volume with calipers twice weekly.[14]

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Data Analysis:

    • Plot the mean tumor volume for each treatment group over time.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the anti-tumor effects.

Conclusion

This compound is a potent second-generation Hsp90 inhibitor with strong preclinical anti-tumor activity. While direct head-to-head comparative studies with other second-generation inhibitors such as ganetespib, luminespib, and onalespib are limited, the available data suggests that all of these compounds are highly active in the nanomolar range against a variety of cancer cell lines. The choice of inhibitor for a specific research or therapeutic application will likely depend on the cancer type, the specific oncogenic drivers, and the desired pharmacokinetic properties. The experimental protocols provided in this guide offer a framework for conducting further comparative studies to better delineate the relative strengths of these promising anti-cancer agents.

References

A Comparative Guide to HSP90 Inhibitors in Non-Small Cell Lung Cancer: EC144 vs. AUY922

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of Heat Shock Protein 90 (HSP90) has emerged as a compelling therapeutic strategy in oncology. HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncogenic drivers in non-small cell lung cancer (NSCLC). This guide provides a detailed comparison of two HSP90 inhibitors, EC144 and AUY922, with a focus on their potential application in NSCLC. While extensive data is available for AUY922 in this indication, information on this compound in NSCLC is currently limited.

Overview and Mechanism of Action

Both this compound and AUY922 are potent, second-generation small molecule inhibitors of HSP90. They exert their anti-cancer effects by binding to the ATP-binding pocket in the N-terminus of HSP90, which inhibits its chaperone function. This leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of HSP90 client proteins. In NSCLC, key HSP90 client proteins include EGFR, ALK, MET, and AKT, which are often mutated or overexpressed, driving tumor growth and survival.[1][2]

cluster_0 HSP90 Inhibition cluster_1 Downstream Effects HSP90 HSP90 Client_Proteins Oncogenic Client Proteins (EGFR, ALK, MET, AKT) HSP90->Client_Proteins Chaperoning Inhibited Inhibitor This compound / AUY922 Inhibitor->HSP90 Binds to ATP pocket ATP ATP ATP->HSP90 Blocked Degradation Ubiquitination & Proteasomal Degradation Client_Proteins->Degradation Apoptosis Apoptosis & Inhibition of Proliferation Degradation->Apoptosis

Figure 1: General mechanism of action for HSP90 inhibitors this compound and AUY922.

Preclinical Efficacy: A Data-Driven Comparison

While both are potent HSP90 inhibitors, the available preclinical data in the context of NSCLC is significantly more robust for AUY922.

This compound: this compound is a highly potent second-generation HSP90 inhibitor.[3] In vitro, it demonstrates a strong binding affinity for Hsp90α with a half-maximal inhibitory concentration (IC50) of 1.1 nM.[3] Preclinical studies have shown its ability to degrade Her-2 in MCF-7 breast cancer cells with a half-maximal effective concentration (EC50) of 14 nM.[3] In a mouse xenograft model of gastric cancer (N87), this compound inhibited tumor growth at 5 mg/kg and led to partial tumor regressions at 10 mg/kg when administered orally.[3]

Crucially, there is a lack of published preclinical data specifically evaluating this compound in non-small cell lung cancer cell lines or in vivo NSCLC models.

AUY922 (Luminespib): AUY922 has been extensively studied in various NSCLC preclinical models. It has demonstrated potent anti-proliferative activity across a wide range of NSCLC cell lines, irrespective of their driver mutations.[4][5]

Cell LineDriver Mutation(s)IC50 (nM)Reference
H1975EGFR (L858R, T790M)< 100[4]
A549KRAS< 100[4]
H3122ALK rearrangementNot specified, but sensitive[6]
Various41 NSCLC cell lines< 100[4]

Table 1: In Vitro Activity of AUY922 in NSCLC Cell Lines

In vivo, AUY922 has been shown to inhibit tumor growth in NSCLC xenograft models. For instance, in an H1975 (EGFR-mutant) xenograft model, AUY922 led to tumor stability and a reduction in EGFR protein expression.[4][5] In A549 (KRAS-mutant) xenografts, it slowed tumor growth.[4][5]

Clinical Development in NSCLC

The clinical development landscape further highlights the disparity in available data between the two compounds in NSCLC.

This compound: To date, there are no publicly available results from clinical trials of this compound in patients with non-small cell lung cancer.

AUY922: AUY922 has undergone Phase I and II clinical trials in patients with advanced NSCLC. These trials have provided valuable insights into its efficacy, safety, and patient populations that are most likely to benefit.

A significant Phase II study evaluated AUY922 in pretreated patients with advanced NSCLC, stratified by molecular alterations.[7]

NSCLC SubtypeOverall Response Rate (ORR)Stable Disease (SD) at 18 weeksReference
ALK-rearranged31.8%9.1%[7]
EGFR-mutant17.1%8.6%[7]
KRAS-mutant0%7.1%[7]
Wild-type8.8%8.8%[7]

Table 2: Clinical Efficacy of AUY922 in a Phase II NSCLC Trial

These results indicate that AUY922 has notable activity in NSCLC patients with ALK rearrangements and EGFR mutations.[7] The development of AUY922 was discontinued by Novartis in 2014 due to the Phase II trial not meeting its primary endpoint of complete and partial response.[6] However, the data generated remains a valuable resource for understanding the role of HSP90 inhibition in NSCLC.

The most common adverse events reported in clinical trials of AUY922 include diarrhea, nausea, decreased appetite, and visual disturbances such as night blindness.[7]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.

In Vitro Cell Proliferation Assay (for AUY922):

  • Cell Culture: NSCLC cell lines (e.g., H1975, A549) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with increasing concentrations of AUY922 (or vehicle control) for 72 hours.

  • Viability Assessment: Cell viability is assessed using a commercial assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.

  • Data Analysis: Luminescence is measured using a plate reader. The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

start Seed NSCLC cells in 96-well plate treat Treat with varying concentrations of AUY922 start->treat incubate Incubate for 72 hours treat->incubate assay Add CellTiter-Glo® reagent incubate->assay read Measure luminescence assay->read analyze Calculate IC50 read->analyze

Figure 2: Workflow for an in vitro cell proliferation assay.

In Vivo Xenograft Study (for AUY922):

  • Animal Model: Immunodeficient mice (e.g., nude or SCID) are used.

  • Tumor Implantation: NSCLC cells (e.g., 5 x 10^6 H1975 cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups. The treatment group receives AUY922 (e.g., 50 mg/kg, intraperitoneally, once weekly), while the control group receives a vehicle control.

  • Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 x length x width²). Body weight and general health of the mice are also monitored.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised for further analysis (e.g., Western blotting for client protein levels).

Conclusion

Both this compound and AUY922 are potent inhibitors of HSP90, a key therapeutic target in NSCLC. However, the available data for their evaluation in this specific malignancy differs significantly. AUY922 has been extensively characterized in preclinical NSCLC models and has undergone clinical trials in NSCLC patients, demonstrating notable activity, particularly in those with ALK rearrangements and EGFR mutations. While its clinical development was halted, the wealth of data generated for AUY922 provides a valuable benchmark for the development of other HSP90 inhibitors.

This compound has shown high potency in non-NSCLC preclinical models. However, a comprehensive comparison of its efficacy against AUY922 in NSCLC is not possible at this time due to the lack of published data. Further preclinical studies of this compound in a panel of NSCLC cell lines and in vivo models are warranted to determine its potential as a therapeutic agent for this disease. Future research should focus on head-to-head preclinical comparisons and, should the results be promising, the initiation of clinical trials for this compound in molecularly defined NSCLC patient populations.

References

A Comparative Guide to HSP90 Inhibitors in Non-Small Cell Lung Cancer: EC144 vs. AUY922

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of Heat Shock Protein 90 (HSP90) has emerged as a compelling therapeutic strategy in oncology. HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncogenic drivers in non-small cell lung cancer (NSCLC). This guide provides a detailed comparison of two HSP90 inhibitors, EC144 and AUY922, with a focus on their potential application in NSCLC. While extensive data is available for AUY922 in this indication, information on this compound in NSCLC is currently limited.

Overview and Mechanism of Action

Both this compound and AUY922 are potent, second-generation small molecule inhibitors of HSP90. They exert their anti-cancer effects by binding to the ATP-binding pocket in the N-terminus of HSP90, which inhibits its chaperone function. This leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of HSP90 client proteins. In NSCLC, key HSP90 client proteins include EGFR, ALK, MET, and AKT, which are often mutated or overexpressed, driving tumor growth and survival.[1][2]

cluster_0 HSP90 Inhibition cluster_1 Downstream Effects HSP90 HSP90 Client_Proteins Oncogenic Client Proteins (EGFR, ALK, MET, AKT) HSP90->Client_Proteins Chaperoning Inhibited Inhibitor This compound / AUY922 Inhibitor->HSP90 Binds to ATP pocket ATP ATP ATP->HSP90 Blocked Degradation Ubiquitination & Proteasomal Degradation Client_Proteins->Degradation Apoptosis Apoptosis & Inhibition of Proliferation Degradation->Apoptosis

Figure 1: General mechanism of action for HSP90 inhibitors this compound and AUY922.

Preclinical Efficacy: A Data-Driven Comparison

While both are potent HSP90 inhibitors, the available preclinical data in the context of NSCLC is significantly more robust for AUY922.

This compound: this compound is a highly potent second-generation HSP90 inhibitor.[3] In vitro, it demonstrates a strong binding affinity for Hsp90α with a half-maximal inhibitory concentration (IC50) of 1.1 nM.[3] Preclinical studies have shown its ability to degrade Her-2 in MCF-7 breast cancer cells with a half-maximal effective concentration (EC50) of 14 nM.[3] In a mouse xenograft model of gastric cancer (N87), this compound inhibited tumor growth at 5 mg/kg and led to partial tumor regressions at 10 mg/kg when administered orally.[3]

Crucially, there is a lack of published preclinical data specifically evaluating this compound in non-small cell lung cancer cell lines or in vivo NSCLC models.

AUY922 (Luminespib): AUY922 has been extensively studied in various NSCLC preclinical models. It has demonstrated potent anti-proliferative activity across a wide range of NSCLC cell lines, irrespective of their driver mutations.[4][5]

Cell LineDriver Mutation(s)IC50 (nM)Reference
H1975EGFR (L858R, T790M)< 100[4]
A549KRAS< 100[4]
H3122ALK rearrangementNot specified, but sensitive[6]
Various41 NSCLC cell lines< 100[4]

Table 1: In Vitro Activity of AUY922 in NSCLC Cell Lines

In vivo, AUY922 has been shown to inhibit tumor growth in NSCLC xenograft models. For instance, in an H1975 (EGFR-mutant) xenograft model, AUY922 led to tumor stability and a reduction in EGFR protein expression.[4][5] In A549 (KRAS-mutant) xenografts, it slowed tumor growth.[4][5]

Clinical Development in NSCLC

The clinical development landscape further highlights the disparity in available data between the two compounds in NSCLC.

This compound: To date, there are no publicly available results from clinical trials of this compound in patients with non-small cell lung cancer.

AUY922: AUY922 has undergone Phase I and II clinical trials in patients with advanced NSCLC. These trials have provided valuable insights into its efficacy, safety, and patient populations that are most likely to benefit.

A significant Phase II study evaluated AUY922 in pretreated patients with advanced NSCLC, stratified by molecular alterations.[7]

NSCLC SubtypeOverall Response Rate (ORR)Stable Disease (SD) at 18 weeksReference
ALK-rearranged31.8%9.1%[7]
EGFR-mutant17.1%8.6%[7]
KRAS-mutant0%7.1%[7]
Wild-type8.8%8.8%[7]

Table 2: Clinical Efficacy of AUY922 in a Phase II NSCLC Trial

These results indicate that AUY922 has notable activity in NSCLC patients with ALK rearrangements and EGFR mutations.[7] The development of AUY922 was discontinued by Novartis in 2014 due to the Phase II trial not meeting its primary endpoint of complete and partial response.[6] However, the data generated remains a valuable resource for understanding the role of HSP90 inhibition in NSCLC.

The most common adverse events reported in clinical trials of AUY922 include diarrhea, nausea, decreased appetite, and visual disturbances such as night blindness.[7]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.

In Vitro Cell Proliferation Assay (for AUY922):

  • Cell Culture: NSCLC cell lines (e.g., H1975, A549) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with increasing concentrations of AUY922 (or vehicle control) for 72 hours.

  • Viability Assessment: Cell viability is assessed using a commercial assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.

  • Data Analysis: Luminescence is measured using a plate reader. The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

start Seed NSCLC cells in 96-well plate treat Treat with varying concentrations of AUY922 start->treat incubate Incubate for 72 hours treat->incubate assay Add CellTiter-Glo® reagent incubate->assay read Measure luminescence assay->read analyze Calculate IC50 read->analyze

Figure 2: Workflow for an in vitro cell proliferation assay.

In Vivo Xenograft Study (for AUY922):

  • Animal Model: Immunodeficient mice (e.g., nude or SCID) are used.

  • Tumor Implantation: NSCLC cells (e.g., 5 x 10^6 H1975 cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups. The treatment group receives AUY922 (e.g., 50 mg/kg, intraperitoneally, once weekly), while the control group receives a vehicle control.

  • Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 x length x width²). Body weight and general health of the mice are also monitored.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised for further analysis (e.g., Western blotting for client protein levels).

Conclusion

Both this compound and AUY922 are potent inhibitors of HSP90, a key therapeutic target in NSCLC. However, the available data for their evaluation in this specific malignancy differs significantly. AUY922 has been extensively characterized in preclinical NSCLC models and has undergone clinical trials in NSCLC patients, demonstrating notable activity, particularly in those with ALK rearrangements and EGFR mutations. While its clinical development was halted, the wealth of data generated for AUY922 provides a valuable benchmark for the development of other HSP90 inhibitors.

This compound has shown high potency in non-NSCLC preclinical models. However, a comprehensive comparison of its efficacy against AUY922 in NSCLC is not possible at this time due to the lack of published data. Further preclinical studies of this compound in a panel of NSCLC cell lines and in vivo models are warranted to determine its potential as a therapeutic agent for this disease. Future research should focus on head-to-head preclinical comparisons and, should the results be promising, the initiation of clinical trials for this compound in molecularly defined NSCLC patient populations.

References

EC144's Anti-Inflammatory Efficacy: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, identifying and validating novel anti-inflammatory compounds is a critical endeavor. EC144, a synthetic inhibitor of Heat Shock Protein 90 (Hsp90), has emerged as a promising candidate, demonstrating potent anti-inflammatory effects in preclinical models. This guide provides a comprehensive comparison of this compound's performance against established anti-inflammatory agents, supported by experimental data, detailed protocols, and mechanistic insights to inform future research and development.

This compound's mechanism of action lies in its ability to block both innate and adaptive immune responses. By inhibiting Hsp90, this compound disrupts the function of multiple intracellular signaling proteins crucial for immune cell activation and proliferation.[1] This targeted approach offers a distinct advantage over broader-acting anti-inflammatory drugs.

Comparative Performance Analysis

To contextualize the anti-inflammatory potential of this compound, this section presents a comparative analysis against a first-generation Hsp90 inhibitor (BIIB021) and commonly used Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), including Diclofenac and Celecoxib.

In Vitro Inhibition of Inflammatory Mediators

The following table summarizes the inhibitory activity of this compound and comparator compounds on the production of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

CompoundTargetAssay SystemIC50 / % InhibitionSource
This compound Hsp90LPS-stimulated RAW 264.7 cellsData not available-
BIIB021 Hsp90Not specified for inflammationData not available-
Diclofenac COX-1/COX-2LPS-stimulated RAW 264.7 cells50.3 ± 0.8% inhibition of TNF-α at 25 µg/mL[2]
Celecoxib COX-2LPS-stimulated RAW 264.7 cellsSignificant inhibition of TNF-α and IL-6 with 20 µM Celecoxib and 50 µM DHA[3]

Note: While specific IC50 values for this compound in this in vitro model are not publicly available, preclinical studies have demonstrated its ability to suppress systemic TNF-α release in vivo.[1]

In Vivo Efficacy in a Murine Peritonitis Model

A murine model of LPS-induced peritonitis provides valuable in vivo data on the dose-dependent effects of this compound on cytokine production.

CompoundDose (mg/kg)Cytokine InhibitionSource
This compound 10Significant reduction in IL-1β and IL-6[2]
This compound 20Further significant reduction in IL-1β and IL-6[2]
This compound 30Most potent reduction in IL-1β and IL-6[2]
Efficacy in a Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely accepted preclinical model for rheumatoid arthritis. This compound has demonstrated significant efficacy in suppressing disease development in this model.

CompoundDoseEffect on Paw SwellingSource
This compound Not specifiedBlocked disease development[1]
Anti-TNF-α Ab Not specifiedSignificantly reduced paw swelling

Note: While the source material confirms this compound's efficacy, specific quantitative data on the percentage reduction in paw swelling at defined doses is not available.

Experimental Protocols

For researchers looking to replicate or build upon these findings, detailed methodologies for key experiments are provided below.

LPS-Induced Cytokine Release in RAW 264.7 Macrophages

This protocol outlines the steps to assess the in vitro anti-inflammatory activity of a compound by measuring its effect on cytokine production in macrophage-like cells.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., this compound)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the test compound compared to the LPS-only control.

Collagen-Induced Arthritis (CIA) in Rodents

This protocol describes the induction and assessment of a widely used animal model of rheumatoid arthritis.

Materials:

  • DBA/1 mice or Lewis rats

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Test compound (e.g., this compound)

  • Calipers for measuring paw thickness

Procedure:

  • Primary Immunization: Emulsify bovine type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of the rodent.

  • Booster Immunization: On day 21, provide a booster injection of type II collagen emulsified in IFA.

  • Treatment: Administer the test compound or vehicle control daily, starting from a predetermined day post-immunization (prophylactic or therapeutic regimen).

  • Clinical Scoring: Monitor the animals for signs of arthritis, including paw swelling, erythema, and joint rigidity. Score each paw on a scale of 0-4.

  • Paw Swelling Measurement: Measure the thickness of the hind paws using calipers at regular intervals.

  • Data Analysis: Compare the arthritis scores and paw swelling measurements between the treatment and control groups to determine the efficacy of the test compound.

Signaling Pathways and Visualizations

To further elucidate the mechanism of action of this compound and its distinction from other anti-inflammatory agents, the following diagrams illustrate the key signaling pathways involved.

TLR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_CD14_MD2 TLR4/CD14/MD-2 LPS->TLR4_CD14_MD2 MyD88 MyD88 TLR4_CD14_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_pathway MAPK Pathway (ERK, JNK, p38) TAK1->MAPK_pathway NF_kB NF-κB IKK_complex->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB->Pro_inflammatory_Cytokines Transcription MAPK_pathway->Pro_inflammatory_Cytokines Transcription This compound This compound This compound->MAPK_pathway Inhibits Hsp90_Inflammation_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Cell_Stress Cellular Stress Inflammatory_Stimuli->Cell_Stress Hsp90 Hsp90 Cell_Stress->Hsp90 Induces Client_Proteins Client Proteins (e.g., IRAKs, RIPK1, Akt) Hsp90->Client_Proteins Chaperones Ubiquitin_Proteasome_System Ubiquitin-Proteasome System Hsp90->Ubiquitin_Proteasome_System Inhibited by this compound, leads to client protein degradation via Degradation Degradation Client_Proteins->Degradation Inflammatory_Signaling Inflammatory Signaling (NF-κB, MAPK pathways) Client_Proteins->Inflammatory_Signaling Activates This compound This compound This compound->Hsp90 Inhibits Ubiquitin_Proteasome_System->Degradation Inflammation Inflammation Inflammatory_Signaling->Inflammation Experimental_Workflow In_Vitro_Assay In Vitro Assay (LPS-stimulated RAW 264.7) Treatment_this compound Treatment with this compound In_Vitro_Assay->Treatment_this compound Treatment_Alternatives Treatment with Alternatives (NSAIDs, etc.) In_Vitro_Assay->Treatment_Alternatives In_Vivo_Model In Vivo Model (Collagen-Induced Arthritis) In_Vivo_Model->Treatment_this compound In_Vivo_Model->Treatment_Alternatives Cytokine_Measurement Cytokine Measurement (TNF-α, IL-6) Treatment_this compound->Cytokine_Measurement Clinical_Assessment Clinical Assessment (Paw Swelling, Arthritis Score) Treatment_this compound->Clinical_Assessment Treatment_Alternatives->Cytokine_Measurement Treatment_Alternatives->Clinical_Assessment Data_Analysis Comparative Data Analysis Cytokine_Measurement->Data_Analysis Clinical_Assessment->Data_Analysis

References

EC144's Anti-Inflammatory Efficacy: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, identifying and validating novel anti-inflammatory compounds is a critical endeavor. EC144, a synthetic inhibitor of Heat Shock Protein 90 (Hsp90), has emerged as a promising candidate, demonstrating potent anti-inflammatory effects in preclinical models. This guide provides a comprehensive comparison of this compound's performance against established anti-inflammatory agents, supported by experimental data, detailed protocols, and mechanistic insights to inform future research and development.

This compound's mechanism of action lies in its ability to block both innate and adaptive immune responses. By inhibiting Hsp90, this compound disrupts the function of multiple intracellular signaling proteins crucial for immune cell activation and proliferation.[1] This targeted approach offers a distinct advantage over broader-acting anti-inflammatory drugs.

Comparative Performance Analysis

To contextualize the anti-inflammatory potential of this compound, this section presents a comparative analysis against a first-generation Hsp90 inhibitor (BIIB021) and commonly used Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), including Diclofenac and Celecoxib.

In Vitro Inhibition of Inflammatory Mediators

The following table summarizes the inhibitory activity of this compound and comparator compounds on the production of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

CompoundTargetAssay SystemIC50 / % InhibitionSource
This compound Hsp90LPS-stimulated RAW 264.7 cellsData not available-
BIIB021 Hsp90Not specified for inflammationData not available-
Diclofenac COX-1/COX-2LPS-stimulated RAW 264.7 cells50.3 ± 0.8% inhibition of TNF-α at 25 µg/mL[2]
Celecoxib COX-2LPS-stimulated RAW 264.7 cellsSignificant inhibition of TNF-α and IL-6 with 20 µM Celecoxib and 50 µM DHA[3]

Note: While specific IC50 values for this compound in this in vitro model are not publicly available, preclinical studies have demonstrated its ability to suppress systemic TNF-α release in vivo.[1]

In Vivo Efficacy in a Murine Peritonitis Model

A murine model of LPS-induced peritonitis provides valuable in vivo data on the dose-dependent effects of this compound on cytokine production.

CompoundDose (mg/kg)Cytokine InhibitionSource
This compound 10Significant reduction in IL-1β and IL-6[2]
This compound 20Further significant reduction in IL-1β and IL-6[2]
This compound 30Most potent reduction in IL-1β and IL-6[2]
Efficacy in a Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely accepted preclinical model for rheumatoid arthritis. This compound has demonstrated significant efficacy in suppressing disease development in this model.

CompoundDoseEffect on Paw SwellingSource
This compound Not specifiedBlocked disease development[1]
Anti-TNF-α Ab Not specifiedSignificantly reduced paw swelling

Note: While the source material confirms this compound's efficacy, specific quantitative data on the percentage reduction in paw swelling at defined doses is not available.

Experimental Protocols

For researchers looking to replicate or build upon these findings, detailed methodologies for key experiments are provided below.

LPS-Induced Cytokine Release in RAW 264.7 Macrophages

This protocol outlines the steps to assess the in vitro anti-inflammatory activity of a compound by measuring its effect on cytokine production in macrophage-like cells.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., this compound)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the test compound compared to the LPS-only control.

Collagen-Induced Arthritis (CIA) in Rodents

This protocol describes the induction and assessment of a widely used animal model of rheumatoid arthritis.

Materials:

  • DBA/1 mice or Lewis rats

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Test compound (e.g., this compound)

  • Calipers for measuring paw thickness

Procedure:

  • Primary Immunization: Emulsify bovine type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of the rodent.

  • Booster Immunization: On day 21, provide a booster injection of type II collagen emulsified in IFA.

  • Treatment: Administer the test compound or vehicle control daily, starting from a predetermined day post-immunization (prophylactic or therapeutic regimen).

  • Clinical Scoring: Monitor the animals for signs of arthritis, including paw swelling, erythema, and joint rigidity. Score each paw on a scale of 0-4.

  • Paw Swelling Measurement: Measure the thickness of the hind paws using calipers at regular intervals.

  • Data Analysis: Compare the arthritis scores and paw swelling measurements between the treatment and control groups to determine the efficacy of the test compound.

Signaling Pathways and Visualizations

To further elucidate the mechanism of action of this compound and its distinction from other anti-inflammatory agents, the following diagrams illustrate the key signaling pathways involved.

TLR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_CD14_MD2 TLR4/CD14/MD-2 LPS->TLR4_CD14_MD2 MyD88 MyD88 TLR4_CD14_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_pathway MAPK Pathway (ERK, JNK, p38) TAK1->MAPK_pathway NF_kB NF-κB IKK_complex->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB->Pro_inflammatory_Cytokines Transcription MAPK_pathway->Pro_inflammatory_Cytokines Transcription This compound This compound This compound->MAPK_pathway Inhibits Hsp90_Inflammation_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Cell_Stress Cellular Stress Inflammatory_Stimuli->Cell_Stress Hsp90 Hsp90 Cell_Stress->Hsp90 Induces Client_Proteins Client Proteins (e.g., IRAKs, RIPK1, Akt) Hsp90->Client_Proteins Chaperones Ubiquitin_Proteasome_System Ubiquitin-Proteasome System Hsp90->Ubiquitin_Proteasome_System Inhibited by this compound, leads to client protein degradation via Degradation Degradation Client_Proteins->Degradation Inflammatory_Signaling Inflammatory Signaling (NF-κB, MAPK pathways) Client_Proteins->Inflammatory_Signaling Activates This compound This compound This compound->Hsp90 Inhibits Ubiquitin_Proteasome_System->Degradation Inflammation Inflammation Inflammatory_Signaling->Inflammation Experimental_Workflow In_Vitro_Assay In Vitro Assay (LPS-stimulated RAW 264.7) Treatment_this compound Treatment with this compound In_Vitro_Assay->Treatment_this compound Treatment_Alternatives Treatment with Alternatives (NSAIDs, etc.) In_Vitro_Assay->Treatment_Alternatives In_Vivo_Model In Vivo Model (Collagen-Induced Arthritis) In_Vivo_Model->Treatment_this compound In_Vivo_Model->Treatment_Alternatives Cytokine_Measurement Cytokine Measurement (TNF-α, IL-6) Treatment_this compound->Cytokine_Measurement Clinical_Assessment Clinical Assessment (Paw Swelling, Arthritis Score) Treatment_this compound->Clinical_Assessment Treatment_Alternatives->Cytokine_Measurement Treatment_Alternatives->Clinical_Assessment Data_Analysis Comparative Data Analysis Cytokine_Measurement->Data_Analysis Clinical_Assessment->Data_Analysis

References

A Head-to-Head In Vivo Comparison of EC144 and Other Hsp90 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of the second-generation Hsp90 inhibitor, EC144, against its first-generation predecessor, BIIB021, and other notable Hsp90 inhibitors. The information is supported by experimental data to aid in the evaluation of these compounds for preclinical and clinical development.

Executive Summary

Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer progression. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. This guide focuses on this compound, a potent, second-generation, orally bioavailable Hsp90 inhibitor. Preclinical studies have demonstrated its significant anti-tumor activity. This document presents a head-to-head comparison of this compound with other Hsp90 inhibitors, focusing on in vivo efficacy.

In Vivo Efficacy: A Comparative Analysis

A pivotal head-to-head study directly compared the in vivo efficacy of this compound with its first-generation antecedent, BIIB021, in a gastric cancer xenograft model.

Table 1: Head-to-Head In Vivo Efficacy of this compound vs. BIIB021 in N87 Gastric Cancer Xenograft Model[1]
CompoundDosage (po, qd x 5)Outcome
This compound 5 mg/kgTumor growth stoppage
10 mg/kgPartial tumor regressions
BIIB021 120 mg/kgTumor growth stoppage

po: oral administration; qd: once daily

The data clearly indicates that this compound is significantly more potent than BIIB021 in vivo, achieving tumor growth inhibition at a 24-fold lower dose.[1] Furthermore, this compound demonstrated the ability to induce partial tumor regression at a dose of 10 mg/kg, an effect not observed with BIIB021 at any tested dose.[1]

Table 2: In Vivo Efficacy of Other Hsp90 Inhibitors in Preclinical Models
CompoundXenograft ModelDosing RegimenKey Findings
STA-9090 (Ganetespib) NCI-H1975 (NSCLC)Once-weeklyGreater tumor growth inhibition than 17-AAG.[2]
Mouse lung adenocarcinoma (ERBB2 YVMA)Consecutive day dosingXenograft regressions.[2]
NVP-AUY922 (Luminespib) H1975 (NSCLC)50 mg/kg, thrice weeklyTumor stability and decreased EGFR protein expression.[3]
A549 (NSCLC)25-50 mg/kg, weekly or thrice weeklyDose-dependent reduction in tumor growth rates.[3]
NVP-HSP990 GTL-16 (Gastric Cancer)2.5-5 mg/kg, twice weekly or 5-15 mg/kg, weeklyDose-proportional antitumor efficacy.[4]

Experimental Protocols

N87 Gastric Cancer Xenograft Model for this compound and BIIB021 Efficacy Study

This protocol is based on the methodology described in the comparative study of this compound and BIIB021.[1]

1. Cell Culture:

  • NCI-N87 human gastric carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Tumor Implantation:

  • Female athymic nude mice (6-8 weeks old) are used.

  • N87 cells (5 x 10^6 to 1 x 10^7 cells in 0.1 mL of a 1:1 mixture of sterile phosphate-buffered saline and Matrigel) are subcutaneously injected into the right flank of each mouse.

3. Tumor Growth Monitoring and Treatment Initiation:

  • Tumor growth is monitored by caliper measurements twice weekly. Tumor volume is calculated using the formula: (length x width^2) / 2.

  • When tumors reach a mean volume of approximately 100-150 mm³, mice are randomized into treatment and control groups.

4. Drug Administration:

  • This compound and BIIB021 are formulated for oral gavage.

  • The compounds are administered once daily for five consecutive days at the doses specified in Table 1.

  • The vehicle control group receives the formulation vehicle on the same schedule.

5. Efficacy Evaluation:

  • Tumor volumes and body weights are measured throughout the study.

  • The primary endpoints are tumor growth inhibition and tumor regression.

G cluster_0 Pre-Study cluster_1 In-Life Phase cluster_2 Data Analysis Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Drug Administration Drug Administration Randomization->Drug Administration Efficacy Evaluation Efficacy Evaluation Drug Administration->Efficacy Evaluation

Experimental workflow for in vivo xenograft studies.

Mechanism of Action and Signaling Pathways

Hsp90 inhibitors exert their anti-tumor effects by binding to the ATP-binding pocket in the N-terminal domain of Hsp90, which inhibits its chaperone function. This leads to the proteasomal degradation of a wide array of Hsp90 client proteins, many of which are critical for tumor cell survival and proliferation.

Key signaling pathways disrupted by Hsp90 inhibition include:

  • PI3K/Akt/mTOR Pathway: Akt is a key client protein of Hsp90. Its degradation leads to the inhibition of this critical survival pathway.

  • RAS/RAF/MEK/ERK Pathway: Key components of this mitogenic pathway, such as Raf-1, are dependent on Hsp90 for their stability.

  • Receptor Tyrosine Kinases (RTKs): Many RTKs, including HER2, EGFR, and MET, are Hsp90 client proteins. Their degradation disrupts downstream signaling.

  • Cell Cycle Regulation: Key cell cycle regulators, such as CDK4, are also clients of Hsp90.

This compound, as a potent Hsp90 inhibitor, is expected to robustly inhibit these pathways, leading to cell cycle arrest and apoptosis in cancer cells.

G cluster_0 Client Proteins cluster_1 Downstream Effects This compound This compound Hsp90 Hsp90 This compound->Hsp90 Inhibits HER2/EGFR HER2/EGFR Hsp90->HER2/EGFR Stabilizes Akt Akt Hsp90->Akt Stabilizes Raf-1 Raf-1 Hsp90->Raf-1 Stabilizes CDK4 CDK4 Hsp90->CDK4 Stabilizes Apoptosis Apoptosis Hsp90->Apoptosis Inhibition leads to Proliferation Proliferation HER2/EGFR->Proliferation Survival Survival Akt->Survival Raf-1->Proliferation Cell Cycle Progression Cell Cycle Progression CDK4->Cell Cycle Progression

References

A Head-to-Head In Vivo Comparison of EC144 and Other Hsp90 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of the second-generation Hsp90 inhibitor, EC144, against its first-generation predecessor, BIIB021, and other notable Hsp90 inhibitors. The information is supported by experimental data to aid in the evaluation of these compounds for preclinical and clinical development.

Executive Summary

Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer progression. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. This guide focuses on this compound, a potent, second-generation, orally bioavailable Hsp90 inhibitor. Preclinical studies have demonstrated its significant anti-tumor activity. This document presents a head-to-head comparison of this compound with other Hsp90 inhibitors, focusing on in vivo efficacy.

In Vivo Efficacy: A Comparative Analysis

A pivotal head-to-head study directly compared the in vivo efficacy of this compound with its first-generation antecedent, BIIB021, in a gastric cancer xenograft model.

Table 1: Head-to-Head In Vivo Efficacy of this compound vs. BIIB021 in N87 Gastric Cancer Xenograft Model[1]
CompoundDosage (po, qd x 5)Outcome
This compound 5 mg/kgTumor growth stoppage
10 mg/kgPartial tumor regressions
BIIB021 120 mg/kgTumor growth stoppage

po: oral administration; qd: once daily

The data clearly indicates that this compound is significantly more potent than BIIB021 in vivo, achieving tumor growth inhibition at a 24-fold lower dose.[1] Furthermore, this compound demonstrated the ability to induce partial tumor regression at a dose of 10 mg/kg, an effect not observed with BIIB021 at any tested dose.[1]

Table 2: In Vivo Efficacy of Other Hsp90 Inhibitors in Preclinical Models
CompoundXenograft ModelDosing RegimenKey Findings
STA-9090 (Ganetespib) NCI-H1975 (NSCLC)Once-weeklyGreater tumor growth inhibition than 17-AAG.[2]
Mouse lung adenocarcinoma (ERBB2 YVMA)Consecutive day dosingXenograft regressions.[2]
NVP-AUY922 (Luminespib) H1975 (NSCLC)50 mg/kg, thrice weeklyTumor stability and decreased EGFR protein expression.[3]
A549 (NSCLC)25-50 mg/kg, weekly or thrice weeklyDose-dependent reduction in tumor growth rates.[3]
NVP-HSP990 GTL-16 (Gastric Cancer)2.5-5 mg/kg, twice weekly or 5-15 mg/kg, weeklyDose-proportional antitumor efficacy.[4]

Experimental Protocols

N87 Gastric Cancer Xenograft Model for this compound and BIIB021 Efficacy Study

This protocol is based on the methodology described in the comparative study of this compound and BIIB021.[1]

1. Cell Culture:

  • NCI-N87 human gastric carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Tumor Implantation:

  • Female athymic nude mice (6-8 weeks old) are used.

  • N87 cells (5 x 10^6 to 1 x 10^7 cells in 0.1 mL of a 1:1 mixture of sterile phosphate-buffered saline and Matrigel) are subcutaneously injected into the right flank of each mouse.

3. Tumor Growth Monitoring and Treatment Initiation:

  • Tumor growth is monitored by caliper measurements twice weekly. Tumor volume is calculated using the formula: (length x width^2) / 2.

  • When tumors reach a mean volume of approximately 100-150 mm³, mice are randomized into treatment and control groups.

4. Drug Administration:

  • This compound and BIIB021 are formulated for oral gavage.

  • The compounds are administered once daily for five consecutive days at the doses specified in Table 1.

  • The vehicle control group receives the formulation vehicle on the same schedule.

5. Efficacy Evaluation:

  • Tumor volumes and body weights are measured throughout the study.

  • The primary endpoints are tumor growth inhibition and tumor regression.

G cluster_0 Pre-Study cluster_1 In-Life Phase cluster_2 Data Analysis Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Drug Administration Drug Administration Randomization->Drug Administration Efficacy Evaluation Efficacy Evaluation Drug Administration->Efficacy Evaluation

Experimental workflow for in vivo xenograft studies.

Mechanism of Action and Signaling Pathways

Hsp90 inhibitors exert their anti-tumor effects by binding to the ATP-binding pocket in the N-terminal domain of Hsp90, which inhibits its chaperone function. This leads to the proteasomal degradation of a wide array of Hsp90 client proteins, many of which are critical for tumor cell survival and proliferation.

Key signaling pathways disrupted by Hsp90 inhibition include:

  • PI3K/Akt/mTOR Pathway: Akt is a key client protein of Hsp90. Its degradation leads to the inhibition of this critical survival pathway.

  • RAS/RAF/MEK/ERK Pathway: Key components of this mitogenic pathway, such as Raf-1, are dependent on Hsp90 for their stability.

  • Receptor Tyrosine Kinases (RTKs): Many RTKs, including HER2, EGFR, and MET, are Hsp90 client proteins. Their degradation disrupts downstream signaling.

  • Cell Cycle Regulation: Key cell cycle regulators, such as CDK4, are also clients of Hsp90.

This compound, as a potent Hsp90 inhibitor, is expected to robustly inhibit these pathways, leading to cell cycle arrest and apoptosis in cancer cells.

G cluster_0 Client Proteins cluster_1 Downstream Effects This compound This compound Hsp90 Hsp90 This compound->Hsp90 Inhibits HER2/EGFR HER2/EGFR Hsp90->HER2/EGFR Stabilizes Akt Akt Hsp90->Akt Stabilizes Raf-1 Raf-1 Hsp90->Raf-1 Stabilizes CDK4 CDK4 Hsp90->CDK4 Stabilizes Apoptosis Apoptosis Hsp90->Apoptosis Inhibition leads to Proliferation Proliferation HER2/EGFR->Proliferation Survival Survival Akt->Survival Raf-1->Proliferation Cell Cycle Progression Cell Cycle Progression CDK4->Cell Cycle Progression

References

Evaluating the Therapeutic Index of EC144 in Comparison to BIIB021: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical therapeutic profiles of two notable Hsp90 inhibitors: EC144 and BIIB021. The following sections present a comprehensive analysis supported by available experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Comparative Analysis of Pharmacological Data

The therapeutic index, a critical measure of a drug's safety, is the ratio between its toxic and therapeutic doses. While a precise therapeutic index calculation requires definitive toxicity data (e.g., Maximum Tolerated Dose - MTD or 50% Lethal Dose - LD50) and effective dose (ED50) values, a direct comparison for this compound and BIIB021 is challenging due to the limited public availability of comprehensive toxicology data for this compound. However, by examining their respective potencies and effective doses from preclinical studies, we can infer a comparative therapeutic window.

This compound, a second-generation Hsp90 inhibitor, demonstrates significantly greater potency than the first-generation inhibitor, BIIB021.[1] This increased potency at the therapeutic dose suggests a potentially wider therapeutic window for this compound, assuming comparable toxicity profiles.

Herein, we summarize the available quantitative data to facilitate a clear comparison:

ParameterThis compoundBIIB021Reference
In Vitro Potency
Hsp90α Binding Affinity (IC50)1.1 nM5.1 nM[1]
Hsp90 Binding Affinity (Ki)0.2 nM1.7 nM[2]
HER-2 Degradation in MCF-7 cells (EC50)14 nM38 nM[1]
In Vivo Efficacy
N87 Gastric Tumor Model (Tumor Growth Stasis)5 mg/kg (po, qd x 5)120 mg/kg (po, qd x 5)[1]
N87 Gastric Tumor Model (Partial Tumor Regression)10 mg/kg (po, qd x 5)Not Observed[1]
Toxicity Data
Maximum Tolerated Dose (MTD) in Humans (Phase 1)Data not publicly available600 mg twice weekly (continuous) 700 mg twice weekly (3 weeks on/1 week off)[3][4]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section details the methodologies for key experiments.

HER-2 Degradation Assay in MCF-7 Cells

This in vitro assay quantifies the ability of Hsp90 inhibitors to induce the degradation of the oncoprotein HER-2 in a human breast cancer cell line.

Cell Culture:

  • MCF-7 cells, which endogenously express HER-2, are cultured in a suitable medium such as DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Treatment:

  • Cells are seeded in multi-well plates and allowed to adhere overnight.

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or BIIB021. A vehicle control (e.g., DMSO) is also included.

  • The cells are incubated with the compounds for a specified period, typically 24 to 48 hours.

Analysis:

  • Following treatment, cells are lysed to extract total protein.

  • Protein concentration is determined using a standard method like the BCA assay.

  • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (Western Blotting).

  • The membrane is probed with a primary antibody specific for HER-2, followed by a secondary antibody conjugated to a detectable marker (e.g., HRP).

  • The signal is visualized and quantified. The EC50 value, the concentration at which 50% of HER-2 degradation is observed compared to the vehicle control, is then calculated.

N87 Gastric Tumor Xenograft Model

This in vivo model assesses the anti-tumor efficacy of Hsp90 inhibitors in a human gastric cancer model.

Animal Model:

  • Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells.

Tumor Implantation:

  • N87 human gastric carcinoma cells are cultured in vitro.

  • A specific number of viable cells (e.g., 5 x 10^6 to 10 x 10^6) are suspended in a suitable medium, often mixed with Matrigel to enhance tumor formation.

  • The cell suspension is subcutaneously injected into the flank of each mouse.

Treatment and Monitoring:

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Mice are then randomized into treatment and control groups.

  • This compound or BIIB021 is administered orally (po) at specified doses and schedules (e.g., once daily for five consecutive days - qd x 5). The control group receives the vehicle.

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Animal body weight and general health are also monitored as indicators of toxicity.

Endpoint:

  • The study typically concludes when tumors in the control group reach a predetermined size.

  • The primary endpoint is the inhibition of tumor growth in the treated groups compared to the control group. Partial tumor regression is also noted if observed.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

To further elucidate the context of this comparison, the following diagrams, generated using Graphviz (DOT language), illustrate the Hsp90 signaling pathway and a typical experimental workflow for evaluating Hsp90 inhibitors.

Hsp90_Signaling_Pathway cluster_0 Hsp90 Chaperone Cycle cluster_1 Downstream Effects Hsp90_inactive Hsp90 (Inactive) Hsp90_ATP Hsp90-ATP Hsp90_inactive->Hsp90_ATP ATP Binding Hsp90_client Hsp90-Client Complex Hsp90_ATP->Hsp90_client Client Protein Binding Hsp90_ADP Hsp90-ADP Hsp90_client->Hsp90_ADP ATP Hydrolysis Client_Proteins Client Proteins (e.g., HER-2, Akt, Raf-1) Hsp90_client->Client_Proteins Misfolding & Instability Cell_Survival Cell Survival & Proliferation Hsp90_client->Cell_Survival Promotes Hsp90_ADP->Hsp90_inactive ADP Release Ubiquitination Ubiquitination Client_Proteins->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Proteasome->Cell_Survival Inhibits Apoptosis Apoptosis Proteasome->Apoptosis Hsp90_Inhibitor Hsp90 Inhibitor (this compound or BIIB021) Hsp90_Inhibitor->Hsp90_ATP Inhibits ATP Binding

Caption: Hsp90 signaling pathway and the mechanism of its inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cell Culture (e.g., MCF-7) Compound_Treatment Treatment with This compound or BIIB021 Cell_Culture->Compound_Treatment HER2_Assay HER-2 Degradation Assay (Western Blot) Compound_Treatment->HER2_Assay IC50_EC50_Calc Calculate IC50/EC50 HER2_Assay->IC50_EC50_Calc Xenograft_Model Establish Xenograft Model (e.g., N87 in mice) IC50_EC50_Calc->Xenograft_Model Inform Dose Selection Drug_Administration Oral Administration of This compound or BIIB021 Xenograft_Model->Drug_Administration Tumor_Monitoring Monitor Tumor Growth & Animal Health Drug_Administration->Tumor_Monitoring Efficacy_Analysis Analyze Anti-tumor Efficacy Tumor_Monitoring->Efficacy_Analysis Therapeutic_Index_Eval Therapeutic Index Evaluation Efficacy_Analysis->Therapeutic_Index_Eval Contributes to

Caption: A typical experimental workflow for evaluating Hsp90 inhibitors.

Conclusion

References

Evaluating the Therapeutic Index of EC144 in Comparison to BIIB021: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical therapeutic profiles of two notable Hsp90 inhibitors: EC144 and BIIB021. The following sections present a comprehensive analysis supported by available experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Comparative Analysis of Pharmacological Data

The therapeutic index, a critical measure of a drug's safety, is the ratio between its toxic and therapeutic doses. While a precise therapeutic index calculation requires definitive toxicity data (e.g., Maximum Tolerated Dose - MTD or 50% Lethal Dose - LD50) and effective dose (ED50) values, a direct comparison for this compound and BIIB021 is challenging due to the limited public availability of comprehensive toxicology data for this compound. However, by examining their respective potencies and effective doses from preclinical studies, we can infer a comparative therapeutic window.

This compound, a second-generation Hsp90 inhibitor, demonstrates significantly greater potency than the first-generation inhibitor, BIIB021.[1] This increased potency at the therapeutic dose suggests a potentially wider therapeutic window for this compound, assuming comparable toxicity profiles.

Herein, we summarize the available quantitative data to facilitate a clear comparison:

ParameterThis compoundBIIB021Reference
In Vitro Potency
Hsp90α Binding Affinity (IC50)1.1 nM5.1 nM[1]
Hsp90 Binding Affinity (Ki)0.2 nM1.7 nM[2]
HER-2 Degradation in MCF-7 cells (EC50)14 nM38 nM[1]
In Vivo Efficacy
N87 Gastric Tumor Model (Tumor Growth Stasis)5 mg/kg (po, qd x 5)120 mg/kg (po, qd x 5)[1]
N87 Gastric Tumor Model (Partial Tumor Regression)10 mg/kg (po, qd x 5)Not Observed[1]
Toxicity Data
Maximum Tolerated Dose (MTD) in Humans (Phase 1)Data not publicly available600 mg twice weekly (continuous) 700 mg twice weekly (3 weeks on/1 week off)[3][4]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section details the methodologies for key experiments.

HER-2 Degradation Assay in MCF-7 Cells

This in vitro assay quantifies the ability of Hsp90 inhibitors to induce the degradation of the oncoprotein HER-2 in a human breast cancer cell line.

Cell Culture:

  • MCF-7 cells, which endogenously express HER-2, are cultured in a suitable medium such as DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Treatment:

  • Cells are seeded in multi-well plates and allowed to adhere overnight.

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or BIIB021. A vehicle control (e.g., DMSO) is also included.

  • The cells are incubated with the compounds for a specified period, typically 24 to 48 hours.

Analysis:

  • Following treatment, cells are lysed to extract total protein.

  • Protein concentration is determined using a standard method like the BCA assay.

  • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (Western Blotting).

  • The membrane is probed with a primary antibody specific for HER-2, followed by a secondary antibody conjugated to a detectable marker (e.g., HRP).

  • The signal is visualized and quantified. The EC50 value, the concentration at which 50% of HER-2 degradation is observed compared to the vehicle control, is then calculated.

N87 Gastric Tumor Xenograft Model

This in vivo model assesses the anti-tumor efficacy of Hsp90 inhibitors in a human gastric cancer model.

Animal Model:

  • Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells.

Tumor Implantation:

  • N87 human gastric carcinoma cells are cultured in vitro.

  • A specific number of viable cells (e.g., 5 x 10^6 to 10 x 10^6) are suspended in a suitable medium, often mixed with Matrigel to enhance tumor formation.

  • The cell suspension is subcutaneously injected into the flank of each mouse.

Treatment and Monitoring:

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Mice are then randomized into treatment and control groups.

  • This compound or BIIB021 is administered orally (po) at specified doses and schedules (e.g., once daily for five consecutive days - qd x 5). The control group receives the vehicle.

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Animal body weight and general health are also monitored as indicators of toxicity.

Endpoint:

  • The study typically concludes when tumors in the control group reach a predetermined size.

  • The primary endpoint is the inhibition of tumor growth in the treated groups compared to the control group. Partial tumor regression is also noted if observed.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

To further elucidate the context of this comparison, the following diagrams, generated using Graphviz (DOT language), illustrate the Hsp90 signaling pathway and a typical experimental workflow for evaluating Hsp90 inhibitors.

Hsp90_Signaling_Pathway cluster_0 Hsp90 Chaperone Cycle cluster_1 Downstream Effects Hsp90_inactive Hsp90 (Inactive) Hsp90_ATP Hsp90-ATP Hsp90_inactive->Hsp90_ATP ATP Binding Hsp90_client Hsp90-Client Complex Hsp90_ATP->Hsp90_client Client Protein Binding Hsp90_ADP Hsp90-ADP Hsp90_client->Hsp90_ADP ATP Hydrolysis Client_Proteins Client Proteins (e.g., HER-2, Akt, Raf-1) Hsp90_client->Client_Proteins Misfolding & Instability Cell_Survival Cell Survival & Proliferation Hsp90_client->Cell_Survival Promotes Hsp90_ADP->Hsp90_inactive ADP Release Ubiquitination Ubiquitination Client_Proteins->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Proteasome->Cell_Survival Inhibits Apoptosis Apoptosis Proteasome->Apoptosis Hsp90_Inhibitor Hsp90 Inhibitor (this compound or BIIB021) Hsp90_Inhibitor->Hsp90_ATP Inhibits ATP Binding

Caption: Hsp90 signaling pathway and the mechanism of its inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cell Culture (e.g., MCF-7) Compound_Treatment Treatment with This compound or BIIB021 Cell_Culture->Compound_Treatment HER2_Assay HER-2 Degradation Assay (Western Blot) Compound_Treatment->HER2_Assay IC50_EC50_Calc Calculate IC50/EC50 HER2_Assay->IC50_EC50_Calc Xenograft_Model Establish Xenograft Model (e.g., N87 in mice) IC50_EC50_Calc->Xenograft_Model Inform Dose Selection Drug_Administration Oral Administration of This compound or BIIB021 Xenograft_Model->Drug_Administration Tumor_Monitoring Monitor Tumor Growth & Animal Health Drug_Administration->Tumor_Monitoring Efficacy_Analysis Analyze Anti-tumor Efficacy Tumor_Monitoring->Efficacy_Analysis Therapeutic_Index_Eval Therapeutic Index Evaluation Efficacy_Analysis->Therapeutic_Index_Eval Contributes to

Caption: A typical experimental workflow for evaluating Hsp90 inhibitors.

Conclusion

References

Benchmarking EC144: A Comparative Guide to Hsp90 Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Heat Shock Protein 90 (Hsp90) inhibitor, EC144, against other prominent Hsp90 inhibitors. While the initial interest was in comparing this compound to kinase inhibitors, it is crucial to clarify that This compound is a potent and selective inhibitor of Hsp90, a molecular chaperone, and not a kinase inhibitor . In fact, studies have shown that this compound has no significant effect on a large panel of kinases, highlighting its selectivity.[1] This guide, therefore, benchmarks this compound's performance against other well-characterized Hsp90 inhibitors, providing supporting experimental data and detailed methodologies to aid in research and development decisions.

Introduction to Hsp90 Inhibition

Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide array of "client" proteins. Many of these client proteins are key components of signaling pathways that are often dysregulated in cancer, such as receptor tyrosine kinases (e.g., HER2), serine/threonine kinases (e.g., Akt, Raf-1), and transcription factors. In cancer cells, Hsp90 is often overexpressed and exists in a high-affinity, multi-chaperone complex to maintain the function of mutated and overexpressed oncoproteins. This reliance of cancer cells on Hsp90 provides a therapeutic window for Hsp90 inhibitors, which can simultaneously disrupt multiple oncogenic signaling pathways.

This compound is a second-generation, synthetic Hsp90 inhibitor that has demonstrated significant potency and selectivity.[1][2][3][4] This guide compares its performance with a first-generation inhibitor, BIIB021, and other widely studied Hsp90 inhibitors like Geldanamycin, 17-AAG, and AUY922.

Comparative Analysis of Hsp90 Inhibitors

The following table summarizes the in vitro potency of this compound and other selected Hsp90 inhibitors. The data is compiled from various sources, and it is important to consider the specific assay conditions when comparing values.

InhibitorTarget/AssayIC50 / Ki / EC50 (nM)Cell Line / ConditionsReference
This compound Hsp90α (binding assay)IC50 = 1.1 Cell-free[1][2][3]
Hsp90 (binding assay)Ki = 0.2 Cell-free[1]
Her-2 DegradationEC50 = 14 MCF-7 cells[1][2][3]
Grp94 (binding assay)Ki = 61Cell-free[1]
TRAP1 (binding assay)Ki = 255Cell-free[1]
Kinase Panel (285 kinases)IC50 > 10,000Cell-free[1]
BIIB021 Hsp90α (binding assay)IC50 = 5.1Cell-free[3]
Hsp90 (binding assay)Ki = 1.7Cell-free[5]
Her-2 DegradationEC50 = 38MCF-7 cells[3][5]
Anti-proliferativeIC50 = 60 - 310Various cancer cell lines[6]
Geldanamycin Hsp90IC50 ~ 300 - 10,000Cell-free (assay dependent)[7]
Anti-proliferativeIC50 = 0.4 - 2000Various cancer cell lines[8]
17-AAG Hsp90IC50 = 5 Cell-free[9][10]
Anti-proliferativeIC50 = 10 - 70Various cancer cell lines[11]
AUY922 Hsp90αIC50 = 13 Cell-free[12][13]
Hsp90βIC50 = 21 Cell-free[12][13]
Anti-proliferative (GI50)GI50 = 2.3 - 50Various cancer cell lines[13]

Note: IC50 (half maximal inhibitory concentration), Ki (inhibition constant), and EC50 (half maximal effective concentration) are measures of inhibitor potency. Lower values indicate higher potency. GI50 (half maximal growth inhibition) is a measure of the anti-proliferative effect of a compound.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of Hsp90 inhibition and the experimental procedures used for evaluation, the following diagrams are provided.

Hsp90_Signaling_Pathway cluster_0 Hsp90 Chaperone Cycle ATP ATP ADP ADP + Pi Hsp90_open Hsp90 (Open) Hsp90_closed Hsp90 (ATP-bound, Closed) Hsp90_open->Hsp90_closed ATP Binding Hsp90_closed->Hsp90_open ATP Hydrolysis Client_folded Folded Client Protein Hsp90_closed->Client_folded Folding & Release Co_chaperones Co-chaperones (e.g., p23, Hop) Hsp90_closed->Co_chaperones Client_unfolded Unfolded Client Protein Client_unfolded->Hsp90_closed Binding Proteasome Proteasomal Degradation Client_unfolded->Proteasome Degradation This compound This compound This compound->Hsp90_open Inhibits ATP Binding

Caption: Hsp90 Chaperone Cycle and Mechanism of this compound Inhibition.

Experimental_Workflow cluster_assay Competitive Binding Assay (Fluorescence Polarization) cluster_western Client Protein Degradation Assay (Western Blot) start Start: Prepare Reagents reagents Hsp90 Protein Fluorescently-labeled Hsp90 ligand Test Inhibitor (this compound) start->reagents incubation Incubate Hsp90, fluorescent ligand, and test inhibitor reagents->incubation measurement Measure Fluorescence Polarization incubation->measurement analysis Analyze Data: Determine IC50 value measurement->analysis end End analysis->end start_wb Start: Cell Culture cell_treatment Treat cancer cells (e.g., MCF-7) with varying concentrations of this compound start_wb->cell_treatment lysis Lyse cells and collect protein cell_treatment->lysis sds_page Separate proteins by SDS-PAGE lysis->sds_page transfer Transfer proteins to membrane sds_page->transfer probing Probe with antibodies for client protein (e.g., Her2) and loading control transfer->probing detection Detect protein bands probing->detection quantification Quantify band intensity: Determine EC50 for degradation detection->quantification end_wb End quantification->end_wb

Caption: Experimental Workflows for Hsp90 Inhibitor Characterization.

Experimental Protocols

Hsp90 Competitive Binding Assay (Fluorescence Polarization)

This assay measures the ability of a test compound to displace a fluorescently labeled ligand from the ATP-binding pocket of Hsp90.

Materials:

  • Purified recombinant human Hsp90α protein

  • Fluorescently labeled Hsp90 ligand (e.g., FITC-geldanamycin)

  • Assay buffer (e.g., 20 mM HEPES pH 7.4, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.1 mg/mL BSA, 1 mM DTT)

  • Test inhibitor (this compound) dissolved in DMSO

  • 384-well, low-volume, black, round-bottom plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a serial dilution of the test inhibitor (this compound) in DMSO, and then dilute in assay buffer to the desired final concentrations.

  • In a 384-well plate, add the test inhibitor solution.

  • Add the fluorescently labeled Hsp90 ligand to all wells at a final concentration typically at or below its Kd for Hsp90.

  • Initiate the binding reaction by adding the purified Hsp90α protein to all wells (except for no-protein controls) to a final concentration that gives an adequate assay window.

  • Incubate the plate at room temperature for a predetermined time (e.g., 2-4 hours) to allow the binding to reach equilibrium, protected from light.

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.

  • Data Analysis: The IC50 value, the concentration of inhibitor that causes 50% displacement of the fluorescent ligand, is calculated by fitting the data to a four-parameter logistic equation.

Client Protein Degradation Assay (Western Blot)

This cellular assay determines the effectiveness of an Hsp90 inhibitor in promoting the degradation of Hsp90 client proteins.

Materials:

  • Cancer cell line known to overexpress an Hsp90 client protein (e.g., MCF-7 for Her2)

  • Cell culture medium and supplements

  • Test inhibitor (this compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for the client protein (e.g., anti-Her2) and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound for a specified period (e.g., 24-48 hours). Include a vehicle control (DMSO).

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Collect the lysates and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the client protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

    • Quantify the band intensities using densitometry software. The EC50 for client protein degradation is the concentration of this compound that results in a 50% reduction in the client protein level compared to the vehicle control.[14]

NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement assay is a live-cell method to quantify compound binding to a specific protein target.

Materials:

  • HEK293 cells

  • Plasmid encoding Hsp90 fused to NanoLuc® luciferase

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ tracer for Hsp90

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, 384-well assay plates

  • Luminescence plate reader capable of measuring dual-filtered luminescence

Procedure:

  • Transfection: Co-transfect HEK293 cells with the Hsp90-NanoLuc® fusion vector and a carrier DNA. Culture the cells for 18-24 hours to allow for protein expression.

  • Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM®. Dispense the cell suspension into the wells of a 384-well plate.

  • Compound Addition: Add the test compound (this compound) at various concentrations to the wells.

  • Tracer Addition: Add the NanoBRET™ tracer to the wells.

  • Equilibration: Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours.

  • Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution to the wells. Read the luminescence at two wavelengths (donor and acceptor) within 20 minutes.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and engagement of the target by the compound. The data is then used to determine the cellular IC50 value.[15]

Conclusion

This compound is a highly potent and selective second-generation Hsp90 inhibitor. The data presented in this guide demonstrates its superior in vitro activity in biochemical binding assays and cellular assays for client protein degradation when compared to the first-generation inhibitor BIIB021. Its high selectivity, with no significant off-target effects on a large kinase panel, underscores its potential as a specific modulator of the Hsp90 chaperone machinery. The detailed experimental protocols provided herein offer a framework for researchers to further investigate and compare the activity of this compound and other Hsp90 inhibitors in various preclinical models. The continuous development of novel assays, such as the NanoBRET™ Target Engagement assay, will further refine our understanding of the cellular pharmacology of these important therapeutic agents.

References

Benchmarking EC144: A Comparative Guide to Hsp90 Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Heat Shock Protein 90 (Hsp90) inhibitor, EC144, against other prominent Hsp90 inhibitors. While the initial interest was in comparing this compound to kinase inhibitors, it is crucial to clarify that This compound is a potent and selective inhibitor of Hsp90, a molecular chaperone, and not a kinase inhibitor . In fact, studies have shown that this compound has no significant effect on a large panel of kinases, highlighting its selectivity.[1] This guide, therefore, benchmarks this compound's performance against other well-characterized Hsp90 inhibitors, providing supporting experimental data and detailed methodologies to aid in research and development decisions.

Introduction to Hsp90 Inhibition

Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide array of "client" proteins. Many of these client proteins are key components of signaling pathways that are often dysregulated in cancer, such as receptor tyrosine kinases (e.g., HER2), serine/threonine kinases (e.g., Akt, Raf-1), and transcription factors. In cancer cells, Hsp90 is often overexpressed and exists in a high-affinity, multi-chaperone complex to maintain the function of mutated and overexpressed oncoproteins. This reliance of cancer cells on Hsp90 provides a therapeutic window for Hsp90 inhibitors, which can simultaneously disrupt multiple oncogenic signaling pathways.

This compound is a second-generation, synthetic Hsp90 inhibitor that has demonstrated significant potency and selectivity.[1][2][3][4] This guide compares its performance with a first-generation inhibitor, BIIB021, and other widely studied Hsp90 inhibitors like Geldanamycin, 17-AAG, and AUY922.

Comparative Analysis of Hsp90 Inhibitors

The following table summarizes the in vitro potency of this compound and other selected Hsp90 inhibitors. The data is compiled from various sources, and it is important to consider the specific assay conditions when comparing values.

InhibitorTarget/AssayIC50 / Ki / EC50 (nM)Cell Line / ConditionsReference
This compound Hsp90α (binding assay)IC50 = 1.1 Cell-free[1][2][3]
Hsp90 (binding assay)Ki = 0.2 Cell-free[1]
Her-2 DegradationEC50 = 14 MCF-7 cells[1][2][3]
Grp94 (binding assay)Ki = 61Cell-free[1]
TRAP1 (binding assay)Ki = 255Cell-free[1]
Kinase Panel (285 kinases)IC50 > 10,000Cell-free[1]
BIIB021 Hsp90α (binding assay)IC50 = 5.1Cell-free[3]
Hsp90 (binding assay)Ki = 1.7Cell-free[5]
Her-2 DegradationEC50 = 38MCF-7 cells[3][5]
Anti-proliferativeIC50 = 60 - 310Various cancer cell lines[6]
Geldanamycin Hsp90IC50 ~ 300 - 10,000Cell-free (assay dependent)[7]
Anti-proliferativeIC50 = 0.4 - 2000Various cancer cell lines[8]
17-AAG Hsp90IC50 = 5 Cell-free[9][10]
Anti-proliferativeIC50 = 10 - 70Various cancer cell lines[11]
AUY922 Hsp90αIC50 = 13 Cell-free[12][13]
Hsp90βIC50 = 21 Cell-free[12][13]
Anti-proliferative (GI50)GI50 = 2.3 - 50Various cancer cell lines[13]

Note: IC50 (half maximal inhibitory concentration), Ki (inhibition constant), and EC50 (half maximal effective concentration) are measures of inhibitor potency. Lower values indicate higher potency. GI50 (half maximal growth inhibition) is a measure of the anti-proliferative effect of a compound.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of Hsp90 inhibition and the experimental procedures used for evaluation, the following diagrams are provided.

Hsp90_Signaling_Pathway cluster_0 Hsp90 Chaperone Cycle ATP ATP ADP ADP + Pi Hsp90_open Hsp90 (Open) Hsp90_closed Hsp90 (ATP-bound, Closed) Hsp90_open->Hsp90_closed ATP Binding Hsp90_closed->Hsp90_open ATP Hydrolysis Client_folded Folded Client Protein Hsp90_closed->Client_folded Folding & Release Co_chaperones Co-chaperones (e.g., p23, Hop) Hsp90_closed->Co_chaperones Client_unfolded Unfolded Client Protein Client_unfolded->Hsp90_closed Binding Proteasome Proteasomal Degradation Client_unfolded->Proteasome Degradation This compound This compound This compound->Hsp90_open Inhibits ATP Binding

Caption: Hsp90 Chaperone Cycle and Mechanism of this compound Inhibition.

Experimental_Workflow cluster_assay Competitive Binding Assay (Fluorescence Polarization) cluster_western Client Protein Degradation Assay (Western Blot) start Start: Prepare Reagents reagents Hsp90 Protein Fluorescently-labeled Hsp90 ligand Test Inhibitor (this compound) start->reagents incubation Incubate Hsp90, fluorescent ligand, and test inhibitor reagents->incubation measurement Measure Fluorescence Polarization incubation->measurement analysis Analyze Data: Determine IC50 value measurement->analysis end End analysis->end start_wb Start: Cell Culture cell_treatment Treat cancer cells (e.g., MCF-7) with varying concentrations of this compound start_wb->cell_treatment lysis Lyse cells and collect protein cell_treatment->lysis sds_page Separate proteins by SDS-PAGE lysis->sds_page transfer Transfer proteins to membrane sds_page->transfer probing Probe with antibodies for client protein (e.g., Her2) and loading control transfer->probing detection Detect protein bands probing->detection quantification Quantify band intensity: Determine EC50 for degradation detection->quantification end_wb End quantification->end_wb

Caption: Experimental Workflows for Hsp90 Inhibitor Characterization.

Experimental Protocols

Hsp90 Competitive Binding Assay (Fluorescence Polarization)

This assay measures the ability of a test compound to displace a fluorescently labeled ligand from the ATP-binding pocket of Hsp90.

Materials:

  • Purified recombinant human Hsp90α protein

  • Fluorescently labeled Hsp90 ligand (e.g., FITC-geldanamycin)

  • Assay buffer (e.g., 20 mM HEPES pH 7.4, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.1 mg/mL BSA, 1 mM DTT)

  • Test inhibitor (this compound) dissolved in DMSO

  • 384-well, low-volume, black, round-bottom plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a serial dilution of the test inhibitor (this compound) in DMSO, and then dilute in assay buffer to the desired final concentrations.

  • In a 384-well plate, add the test inhibitor solution.

  • Add the fluorescently labeled Hsp90 ligand to all wells at a final concentration typically at or below its Kd for Hsp90.

  • Initiate the binding reaction by adding the purified Hsp90α protein to all wells (except for no-protein controls) to a final concentration that gives an adequate assay window.

  • Incubate the plate at room temperature for a predetermined time (e.g., 2-4 hours) to allow the binding to reach equilibrium, protected from light.

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.

  • Data Analysis: The IC50 value, the concentration of inhibitor that causes 50% displacement of the fluorescent ligand, is calculated by fitting the data to a four-parameter logistic equation.

Client Protein Degradation Assay (Western Blot)

This cellular assay determines the effectiveness of an Hsp90 inhibitor in promoting the degradation of Hsp90 client proteins.

Materials:

  • Cancer cell line known to overexpress an Hsp90 client protein (e.g., MCF-7 for Her2)

  • Cell culture medium and supplements

  • Test inhibitor (this compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for the client protein (e.g., anti-Her2) and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound for a specified period (e.g., 24-48 hours). Include a vehicle control (DMSO).

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Collect the lysates and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the client protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

    • Quantify the band intensities using densitometry software. The EC50 for client protein degradation is the concentration of this compound that results in a 50% reduction in the client protein level compared to the vehicle control.[14]

NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement assay is a live-cell method to quantify compound binding to a specific protein target.

Materials:

  • HEK293 cells

  • Plasmid encoding Hsp90 fused to NanoLuc® luciferase

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ tracer for Hsp90

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, 384-well assay plates

  • Luminescence plate reader capable of measuring dual-filtered luminescence

Procedure:

  • Transfection: Co-transfect HEK293 cells with the Hsp90-NanoLuc® fusion vector and a carrier DNA. Culture the cells for 18-24 hours to allow for protein expression.

  • Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM®. Dispense the cell suspension into the wells of a 384-well plate.

  • Compound Addition: Add the test compound (this compound) at various concentrations to the wells.

  • Tracer Addition: Add the NanoBRET™ tracer to the wells.

  • Equilibration: Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours.

  • Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution to the wells. Read the luminescence at two wavelengths (donor and acceptor) within 20 minutes.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and engagement of the target by the compound. The data is then used to determine the cellular IC50 value.[15]

Conclusion

This compound is a highly potent and selective second-generation Hsp90 inhibitor. The data presented in this guide demonstrates its superior in vitro activity in biochemical binding assays and cellular assays for client protein degradation when compared to the first-generation inhibitor BIIB021. Its high selectivity, with no significant off-target effects on a large kinase panel, underscores its potential as a specific modulator of the Hsp90 chaperone machinery. The detailed experimental protocols provided herein offer a framework for researchers to further investigate and compare the activity of this compound and other Hsp90 inhibitors in various preclinical models. The continuous development of novel assays, such as the NanoBRET™ Target Engagement assay, will further refine our understanding of the cellular pharmacology of these important therapeutic agents.

References

Safety Operating Guide

Proper Disposal of EC144: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This document provides essential safety and logistical information for the proper disposal of EC144, a potent and selective Hsp90 inhibitor. While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance under GHS or CLP regulations, it is imperative to handle and dispose of it with care as a chemical waste to minimize environmental impact and ensure personnel safety.[1][2]

Immediate Safety and Handling

Before beginning any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, separating eyelids with fingers to ensure thorough rinsing. Seek prompt medical attention.[1]

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing. If irritation persists, consult a physician.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

This compound Chemical and Physical Properties

A summary of key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₂₁H₂₄ClN₅O₂
Molecular Weight 413.9 g/mol
CAS Number 911397-80-3
Solubility Soluble in DMSO and ethanol[3]
Appearance Solid powder
Storage Store at -20°C[3]

Step-by-Step Disposal Protocol

Follow these procedural steps for the safe disposal of this compound and associated materials.

  • Containment of Spills: In the event of a spill, absorb any liquid solutions of this compound with an inert, finely-powdered liquid-binding material such as diatomite or a universal binder.[1] For solid spills, carefully sweep up the material to avoid generating dust.

  • Decontamination: Thoroughly decontaminate any surfaces or equipment that have come into contact with this compound by scrubbing with alcohol.[1]

  • Waste Collection:

    • Place solid this compound waste and used absorbent materials into a clearly labeled, sealed container.

    • For solutions of this compound, collect them in a separate, sealed container labeled with the chemical name and any solvents used.

  • Disposal: Arrange for the collection of the sealed waste containers by a specialized chemical waste disposal company.[2] Although not officially classified as hazardous, it is best practice to dispose of this compound at a regulated landfill or through other approved methods for chemical wastes, in accordance with national and local regulations.[2] Do not dispose of this compound down the drain.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

EC144_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill or Residue? ppe->spill absorb Absorb with Inert Material (e.g., Diatomite) spill->absorb Yes collect_solid Collect Solid Waste in Sealed Container spill->collect_solid No (Solid) collect_liquid Collect Liquid Waste in Sealed Container spill->collect_liquid No (Liquid) decontaminate Decontaminate Surfaces with Alcohol absorb->decontaminate decontaminate->collect_solid label_waste Label Container Clearly (Chemical Name, Hazards) collect_solid->label_waste collect_liquid->label_waste storage Store Waste in Designated Area label_waste->storage disposal Arrange for Professional Chemical Waste Disposal storage->disposal end End: Disposal Complete disposal->end

Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound waste in a laboratory setting.

References

Proper Disposal of EC144: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This document provides essential safety and logistical information for the proper disposal of EC144, a potent and selective Hsp90 inhibitor. While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance under GHS or CLP regulations, it is imperative to handle and dispose of it with care as a chemical waste to minimize environmental impact and ensure personnel safety.[1][2]

Immediate Safety and Handling

Before beginning any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, separating eyelids with fingers to ensure thorough rinsing. Seek prompt medical attention.[1]

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing. If irritation persists, consult a physician.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

This compound Chemical and Physical Properties

A summary of key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₂₁H₂₄ClN₅O₂
Molecular Weight 413.9 g/mol
CAS Number 911397-80-3
Solubility Soluble in DMSO and ethanol[3]
Appearance Solid powder
Storage Store at -20°C[3]

Step-by-Step Disposal Protocol

Follow these procedural steps for the safe disposal of this compound and associated materials.

  • Containment of Spills: In the event of a spill, absorb any liquid solutions of this compound with an inert, finely-powdered liquid-binding material such as diatomite or a universal binder.[1] For solid spills, carefully sweep up the material to avoid generating dust.

  • Decontamination: Thoroughly decontaminate any surfaces or equipment that have come into contact with this compound by scrubbing with alcohol.[1]

  • Waste Collection:

    • Place solid this compound waste and used absorbent materials into a clearly labeled, sealed container.

    • For solutions of this compound, collect them in a separate, sealed container labeled with the chemical name and any solvents used.

  • Disposal: Arrange for the collection of the sealed waste containers by a specialized chemical waste disposal company.[2] Although not officially classified as hazardous, it is best practice to dispose of this compound at a regulated landfill or through other approved methods for chemical wastes, in accordance with national and local regulations.[2] Do not dispose of this compound down the drain.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

EC144_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill or Residue? ppe->spill absorb Absorb with Inert Material (e.g., Diatomite) spill->absorb Yes collect_solid Collect Solid Waste in Sealed Container spill->collect_solid No (Solid) collect_liquid Collect Liquid Waste in Sealed Container spill->collect_liquid No (Liquid) decontaminate Decontaminate Surfaces with Alcohol absorb->decontaminate decontaminate->collect_solid label_waste Label Container Clearly (Chemical Name, Hazards) collect_solid->label_waste collect_liquid->label_waste storage Store Waste in Designated Area label_waste->storage disposal Arrange for Professional Chemical Waste Disposal storage->disposal end End: Disposal Complete disposal->end

Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound waste in a laboratory setting.

References

Personal protective equipment for handling EC144

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides critical safety and logistical information for the proper handling and disposal of EC144, a potent inhibitor of the heat shock protein 90 (HSP90). Adherence to these protocols is essential to ensure personal safety and maintain a secure laboratory environment.

This compound, with the chemical name 5-[2-Amino-4-chloro-7-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methyl-4-pentyn-2-ol, is a small molecule used in laboratory research.[1] Due to its potent biological activity, it should be handled with the utmost care, treating it as a potentially hazardous substance.

Personal Protective Equipment (PPE)

The primary defense against exposure to potent compounds like this compound is the consistent and correct use of appropriate personal protective equipment. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar hazardous compounds.[1][2][3][4]

PPE ComponentSpecificationPurpose
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 compliant).[1][2]Prevents skin contact and absorption.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[1][2]Protects eyes from airborne particles and splashes.
Face Protection A full-face shield should be worn in addition to goggles when there is a significant risk of splashes.[1][2]Provides a barrier against splashes to the entire face.
Body Protection A disposable, solid-front, back-closing laboratory coat made of a low-permeability fabric.[2]Minimizes skin exposure from spills or aerosolized powder.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder.[1][2]Prevents inhalation of the powdered compound, a primary route of exposure.
Foot Protection Closed-toe shoes that fully cover the feet. Shoe covers may be required in designated handling areas.[2]Protects feet from spills and prevents tracking of contaminants outside the lab.

Operational and Disposal Plans

A systematic workflow is crucial for safely managing this compound from receipt to disposal. All handling of solid this compound and preparation of stock solutions should be conducted within a certified chemical fume hood or other appropriate containment enclosure.

  • Donning PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.

  • Weighing: Carefully weigh the desired amount of this compound powder inside a chemical fume hood to minimize inhalation risk. Use dedicated weighing paper and utensils.

  • Dissolving: In the fume hood, add the appropriate solvent (e.g., DMSO, as this compound is soluble to 100 mM in DMSO) to the powder to create a stock solution of a known concentration.[1]

  • Labeling and Storage: Clearly label the container with the compound name, concentration, date, and your initials. Store the stock solution at the recommended temperature, typically -20°C, to maintain stability.[1]

All materials that have come into contact with this compound, including pipette tips, tubes, gloves, and excess solutions, should be considered hazardous chemical waste.[1]

  • Waste Segregation: Do not mix this compound waste with other waste streams. Collect it in a designated, sealed, and clearly labeled hazardous waste container.

  • Container Management: Ensure the hazardous waste container is kept closed when not in use and is stored in a secondary container to prevent spills.

  • Institutional Guidelines: Follow all local and institutional regulations for the disposal of hazardous chemical waste.[5][6][7]

Workflow for Safe Handling and Disposal of this compound

Workflow for Safe Handling and Disposal of this compound cluster_preparation Preparation cluster_handling Handling cluster_disposal Disposal Don PPE Don PPE Weigh Compound Weigh Compound Don PPE->Weigh Compound Dissolve in Solvent Dissolve in Solvent Weigh Compound->Dissolve in Solvent Label and Store Label and Store Dissolve in Solvent->Label and Store Use in Experiment Use in Experiment Label and Store->Use in Experiment Segregate Waste Segregate Waste Use in Experiment->Segregate Waste Store Waste Store Waste Segregate Waste->Store Waste Dispose via EHS Dispose via EHS Store Waste->Dispose via EHS End End Dispose via EHS->End Start Start Start->Don PPE

Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.

References

Personal protective equipment for handling EC144

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides critical safety and logistical information for the proper handling and disposal of EC144, a potent inhibitor of the heat shock protein 90 (HSP90). Adherence to these protocols is essential to ensure personal safety and maintain a secure laboratory environment.

This compound, with the chemical name 5-[2-Amino-4-chloro-7-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methyl-4-pentyn-2-ol, is a small molecule used in laboratory research.[1] Due to its potent biological activity, it should be handled with the utmost care, treating it as a potentially hazardous substance.

Personal Protective Equipment (PPE)

The primary defense against exposure to potent compounds like this compound is the consistent and correct use of appropriate personal protective equipment. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar hazardous compounds.[1][2][3][4]

PPE ComponentSpecificationPurpose
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 compliant).[1][2]Prevents skin contact and absorption.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[1][2]Protects eyes from airborne particles and splashes.
Face Protection A full-face shield should be worn in addition to goggles when there is a significant risk of splashes.[1][2]Provides a barrier against splashes to the entire face.
Body Protection A disposable, solid-front, back-closing laboratory coat made of a low-permeability fabric.[2]Minimizes skin exposure from spills or aerosolized powder.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder.[1][2]Prevents inhalation of the powdered compound, a primary route of exposure.
Foot Protection Closed-toe shoes that fully cover the feet. Shoe covers may be required in designated handling areas.[2]Protects feet from spills and prevents tracking of contaminants outside the lab.

Operational and Disposal Plans

A systematic workflow is crucial for safely managing this compound from receipt to disposal. All handling of solid this compound and preparation of stock solutions should be conducted within a certified chemical fume hood or other appropriate containment enclosure.

  • Donning PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.

  • Weighing: Carefully weigh the desired amount of this compound powder inside a chemical fume hood to minimize inhalation risk. Use dedicated weighing paper and utensils.

  • Dissolving: In the fume hood, add the appropriate solvent (e.g., DMSO, as this compound is soluble to 100 mM in DMSO) to the powder to create a stock solution of a known concentration.[1]

  • Labeling and Storage: Clearly label the container with the compound name, concentration, date, and your initials. Store the stock solution at the recommended temperature, typically -20°C, to maintain stability.[1]

All materials that have come into contact with this compound, including pipette tips, tubes, gloves, and excess solutions, should be considered hazardous chemical waste.[1]

  • Waste Segregation: Do not mix this compound waste with other waste streams. Collect it in a designated, sealed, and clearly labeled hazardous waste container.

  • Container Management: Ensure the hazardous waste container is kept closed when not in use and is stored in a secondary container to prevent spills.

  • Institutional Guidelines: Follow all local and institutional regulations for the disposal of hazardous chemical waste.[5][6][7]

Workflow for Safe Handling and Disposal of this compound

Workflow for Safe Handling and Disposal of this compound cluster_preparation Preparation cluster_handling Handling cluster_disposal Disposal Don PPE Don PPE Weigh Compound Weigh Compound Don PPE->Weigh Compound Dissolve in Solvent Dissolve in Solvent Weigh Compound->Dissolve in Solvent Label and Store Label and Store Dissolve in Solvent->Label and Store Use in Experiment Use in Experiment Label and Store->Use in Experiment Segregate Waste Segregate Waste Use in Experiment->Segregate Waste Store Waste Store Waste Segregate Waste->Store Waste Dispose via EHS Dispose via EHS Store Waste->Dispose via EHS End End Dispose via EHS->End Start Start Start->Don PPE

Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
EC144
Reactant of Route 2
Reactant of Route 2
EC144

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.